molecular formula C33H59IN2O3 B1192861 HAPC-Chol

HAPC-Chol

Cat. No.: B1192861
M. Wt: 658.7 g/mol
InChI Key: TVSRCEXZYNDQDH-SLJWVUDPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

HAPC-Chol (Cholesteryl (3-((2-hydroxyethyl)amino)propyl)carbamate hydroiodide) is a synthetic cationic cholesterol derivative designed for advanced liposome and nucleic acid delivery research. As a key component of non-viral gene delivery vectors, it is primarily used in the formation of cationic liposomes and lipoplexes (liposome/siRNA complexes) for efficient in vitro and in vivo transfection . Its core research value lies in the development of targeted siRNA delivery systems. Studies demonstrate its application in folate (FA)-polyethylene glycol (PEG)-modified cationic liposomes, which are engineered for selective gene silencing in tumor cells that overexpress the folate receptor . Furthermore, the type of cationic lipid, including HAPC-Chol, is a critical factor determining the biodistribution and gene-silencing efficacy of siRNA following systemic administration, highlighting its importance in optimizing delivery platforms . In standard formulations, HAPC-Chol is combined with a helper phospholipid such as DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine) at typical molar ratios like 3:2 (HAPC-Chol:DOPE) to create stable, transfection-competent liposomes . The positive charge of HAPC-Chol facilitates complexation with negatively charged siRNA, while its cholesterol backbone contributes to the stability of the lipid bilayer. This product is For Research Use Only. It is not intended for diagnostic or therapeutic procedures.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C33H59IN2O3

Molecular Weight

658.7 g/mol

IUPAC Name

[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] N-[3-(2-hydroxyethylamino)propyl]carbamate;hydroiodide

InChI

InChI=1S/C33H58N2O3.HI/c1-23(2)8-6-9-24(3)28-12-13-29-27-11-10-25-22-26(38-31(37)35-19-7-18-34-20-21-36)14-16-32(25,4)30(27)15-17-33(28,29)5;/h10,23-24,26-30,34,36H,6-9,11-22H2,1-5H3,(H,35,37);1H/t24-,26+,27+,28-,29+,30+,32+,33-;/m1./s1

InChI Key

TVSRCEXZYNDQDH-SLJWVUDPSA-N

SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)NCCCNCCO)C)C.I

Isomeric SMILES

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OC(=O)NCCCNCCO)C)C.I

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)NCCCNCCO)C)C.I

Appearance

Solid powder

Purity

>95% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

HAPC-Chol

Origin of Product

United States

Foundational & Exploratory

Technical Guide: HAPC-Chol Cationic Cholesterol for Nucleic Acid Delivery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

HAPC-Chol (Cholesteryl (3-((2-hydroxyethyl)amino)propyl)carbamate hydroiodide) is a specialized cationic cholesterol derivative designed to overcome the limitations of first-generation cationic lipids (e.g., DC-Chol).[1][2] Unlike standard quaternary ammonium lipids that often induce significant cytotoxicity, HAPC-Chol features a hydroxyethylated secondary amine headgroup linked via a carbamate bond.[1][2]

This structural modification confers two distinct advantages:

  • Enhanced Biocompatibility: The hydroxyethyl group mimics the hydration shell of natural phospholipids, reducing non-specific protein adsorption and cytotoxicity.[1]

  • Tissue-Specific Targeting: HAPC-Chol-based lipoplexes exhibit a pronounced accumulation in pulmonary tissues following intravenous administration, making them a preferred vector for lung-targeted gene therapy (siRNA/pDNA).[1][2]

This guide provides a rigorous technical breakdown of HAPC-Chol, from its chemical synthesis logic to validated formulation protocols for Lipoplex assembly.[1][2]

Chemical Architecture & Properties

Structural Identity
  • Common Name: HAPC-Chol[1][2][3][4][5][6][7][8][9]

  • IUPAC Name: (3β)-Cholest-5-en-3-ol 3-[N-[3-[(2-hydroxyethyl)amino]propyl]carbamate] hydroiodide[1][2][7]

  • Molecular Formula: C₃₃H₅₈N₂O₃[1][2] • HI

  • Molecular Weight: ~658.7 g/mol (Hydroiodide salt)[1][2][7]

  • Solubility: Soluble in Ethanol, DMSO, DMF; sparingly soluble in water (requires liposomal formulation).[1]

Modular Design Logic

The efficacy of HAPC-Chol stems from its tripartite structure.[1][2] Unlike DC-Chol (which uses a dimethylaminoethane headgroup), HAPC-Chol extends the spacer and adds a hydroxyl moiety.[1][2]

HAPC_Structure Chol Cholesterol Backbone (Hydrophobic Anchor) Linker Carbamate Linker (Biodegradable) Chol->Linker Establishes Membrane Stability Spacer Propyl Spacer (C3 Chain) Linker->Spacer Increases Headgroup Flexibility Head Hydroxyethyl Amine (Cationic/Hydration) Spacer->Head Protonatable Nitrogen (pKa ~8.0)

Figure 1: Modular chemical architecture of HAPC-Chol.[1][2] The carbamate linker ensures biodegradability, while the hydroxyethyl headgroup modulates hydration and reduces toxicity.[1]

Mechanism of Action

The "Paradox" of In Vitro vs. In Vivo Performance

A critical insight for researchers is the performance divergence of HAPC-Chol:

  • In Vitro: HAPC-Chol often shows lower transfection efficiency compared to non-hydroxyethylated analogs (e.g., DC-Chol) in standard cell lines (e.g., HeLa, A549) due to reduced cellular uptake mechanisms in static culture.[1][2]

  • In Vivo: It significantly outperforms others in systemic delivery, particularly to the lung endothelium .[1] The hydroxyethyl group reduces agglutination with erythrocytes and interaction with serum albumin, allowing the lipoplex to circulate and deposit effectively in the pulmonary capillary bed.[1]

Endosomal Escape Pathway

HAPC-Chol relies on the "Proton Sponge" effect and membrane fusion:

  • Condensation: The protonated secondary amine binds negatively charged phosphate backbones of siRNA/DNA.[1][2]

  • Cellular Entry: Uptake via endocytosis.[1]

  • Acidification: As the endosome acidifies (pH 7.4

    
     5.0), the amine buffers the influx of protons, causing osmotic swelling and endosomal rupture.[1]
    
  • Helper Lipid Synergy: HAPC-Chol is rarely used alone; it requires DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine).[1][2] DOPE undergoes a phase transition from lamellar to inverted hexagonal phase at acidic pH, destabilizing the endosomal membrane to release the payload.[1]

Validated Experimental Protocols

Preparation of Cationic Liposomes (HAPC-Chol/DOPE)

Objective: Create stable, unilamellar cationic liposomes for gene delivery. Standard Formulation: HAPC-Chol : DOPE (Molar Ratio 3:2 or 1:1).[2]

Materials:

  • HAPC-Chol (Stock: 10 mg/mL in Ethanol)[1][2][7]

  • DOPE (Stock: 10 mg/mL in Chloroform)[1][2]

  • Rotary Evaporator[1][2]

  • Probe Sonicator or Extruder[1][2]

  • Nuclease-free Water or 5% Dextrose[1][2]

Step-by-Step Workflow:

  • Mixing: Combine HAPC-Chol and DOPE in a round-bottom flask at the desired molar ratio (e.g., 3:2).

  • Film Formation: Evaporate solvents under vacuum at 60°C (Rotavap) for 30–60 mins. Critical: Ensure a thin, uniform film forms on the glass wall.[1]

  • Desiccation: Place the flask under high vacuum overnight to remove trace solvent residues.

  • Hydration: Add pre-warmed (60°C) nuclease-free water to the film.[1][2] Vortex vigorously for 2–3 minutes until the film is fully suspended.[1][2]

    • Result: Multilamellar Vesicles (MLVs).[1][2]

  • Sizing:

    • Option A (Sonication): Probe sonicate on ice (20% amplitude, pulse 5s on/5s off) for 5–10 minutes until the solution becomes transparent/opalescent.

    • Option B (Extrusion): Pass through 100 nm polycarbonate membranes (11–21 passes) using a liposome extruder.[1][2]

  • QC: Measure Size (Target: 80–120 nm) and Zeta Potential (Target: +35 to +50 mV) using DLS.

Lipoplex Assembly (siRNA/pDNA Loading)

Protocol Logic: Lipoplexes are formed by electrostatic self-assembly.[1][2] The key variable is the N/P Ratio (Nitrogen in lipid / Phosphate in DNA).[1][2]

Table 1: Optimization of N/P Ratios for HAPC-Chol

ApplicationRecommended N/P RatioObservation
In Vitro Transfection 3:1 to 5:1Balance between uptake and toxicity.[1][2]
In Vivo (Systemic) 10:1 to 15:1Excess positive charge prevents serum destabilization.[1][2]
Lung Targeting ~4:1 (+/- charge ratio)Specific ratio promotes lung endothelial accumulation.[1][2]

Workflow:

  • Dilute siRNA/pDNA in 5% Dextrose (or Opti-MEM).[1][2]

  • Dilute HAPC-Chol liposomes in the same buffer.[1][2]

  • Add the Liposome solution to the Nucleic Acid solution (Not vice versa) while vortexing gently.

  • Incubate at Room Temperature for 15–20 minutes.

  • Use immediately.[1][2] (HAPC-Chol lipoplexes can aggregate if stored >1 hour).[1][2]

Troubleshooting & Optimization

The "PEG Dilemma"

Adding PEG-lipids (e.g., PEG2000-DSPE) improves circulation time but drastically reduces transfection efficiency (the "PEG Dilemma").[1][2]

  • Observation: HAPC-Chol is sensitive to PEGylation.[1][2]

  • Solution: Use "sheddable" PEG-lipids or limit PEG content to 1 mol% .[1][2]

  • Data Insight: Studies show that 1 mol% PEG-DSPE retains gene silencing activity in HAPC-Chol liposomes, whereas >3 mol% abolishes it.[1][2]

Aggregation Issues

HAPC-Chol lipoplexes are prone to aggregation at charge neutrality (Zeta potential ~0 mV).[1][2]

  • Symptom: Visible precipitate or DLS size >500 nm.[1]

  • Cause: Mixing at N/P ratios near 1:1.[1][2]

  • Fix: Always mix at N/P > 3:1 to maintain a strong positive surface charge repulsion.[1]

Comparative Analysis

Table 2: HAPC-Chol vs. Other Cationic Cholesterols

FeatureHAPC-Chol DC-Chol OH-Chol
Headgroup Hydroxyethyl-amino-propylDimethyl-amino-ethaneHydroxyethyl-amino-ethyl
Linker CarbamateCarbamateCarbamate/Amide
Primary Target Lung Endothelium (In Vivo) General Transfection (In Vitro)Tumor Tissue
Cytotoxicity Low (due to -OH group)Moderate to HighLow
Serum Stability HighLowModerate

Visualization: Lipoplex Formation Pathway[1][2]

Lipoplex_Workflow cluster_0 Liposome Preparation cluster_1 Lipoplex Assembly Step1 Dissolve HAPC-Chol + DOPE (Chloroform/Ethanol) Step2 Thin Film Evaporation (Rotavap @ 60°C) Step1->Step2 Step3 Hydration with Water (Forms MLVs) Step2->Step3 Step4 Sonication/Extrusion (Forms SUVs ~100nm) Step3->Step4 Step6 Mix Liposome + DNA (N/P Ratio Optimization) Step4->Step6 Step5 Dilute Nucleic Acid (siRNA/pDNA) Step5->Step6 Step7 Self-Assembly (Electrostatic Interaction) Step6->Step7 Final HAPC-Chol Lipoplex (Ready for Injection) Step7->Final

Figure 2: Step-by-step workflow for generating HAPC-Chol lipoplexes. Critical control points include the Thin Film step and the Mixing ratio.[2]

References

  • Hattori, Y., et al. (2019). "Effect of cationic lipid in cationic liposomes on siRNA delivery into the lung by intravenous injection of cationic lipoplex."[1][7][10] Journal of Drug Targeting, 27(2), 217-227.[2][7][10] [Link]

  • Kawakami, S., et al. (2008). "Hydroxyethylated cationic cholesterol derivatives in liposome vectors promote gene expression in the lung."[1][11] Biological and Pharmaceutical Bulletin, 31(4).[1] [Link]

  • Hattori, Y., et al. (2019). "Effect of Cationic Lipid Type in Folate-PEG-Modified Cationic Liposomes on Folate Receptor-Mediated siRNA Transfection in Tumor Cells."[1][2] Pharmaceutics, 11(4).[1] [Link]

Sources

HAPC-Chol chemical structure and molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

Topic: HAPC-Chol chemical structure and molecular weight Content Type: In-depth technical guide.

Functional Identity, Structural Analysis, and Formulation Protocols for Gene Delivery [1]

Executive Technical Summary

HAPC-Chol (Cholesteryl (3-((2-hydroxyethyl)amino)propyl)carbamate) is a specialized cationic cholesterol derivative designed for the delivery of nucleic acids (siRNA, pDNA) via liposomal vectors.[1][2][3][4] Unlike standard cationic lipids (e.g., DOTAP) which rely on fatty acid tails, HAPC-Chol utilizes a rigid steroid backbone to enhance the stability of the lipid bilayer while minimizing serum-induced aggregation.[1]

This guide dissects the physicochemical properties of HAPC-Chol, provides a validated protocol for formulating HAPC-Chol/DOPE lipoplexes, and visualizes the mechanistic pathways of endosomal escape.[1]

Chemical Identity & Physicochemical Properties[1][3][5]

HAPC-Chol is an amphiphilic molecule synthesizing a hydrophobic cholesterol tail with a hydrophilic, ionizable cationic headgroup linked via a carbamate bond.[1]

Key Chemical Data[1][3][5]
PropertySpecification
Common Name HAPC-Chol
IUPAC Name Cholesteryl (3-((2-hydroxyethyl)amino)propyl)carbamate hydroiodide
Chemical Formula (Salt)

(Hydroiodide)
Chemical Formula (Free Base)

Molecular Weight (Salt) 658.74 g/mol
Molecular Weight (Free Base) 530.83 g/mol
CAS Number 1027801-73-5
Solubility Soluble in Ethanol, DMF, DMSO.[1][2][5][6] Sparingly soluble in water.[1]
pKa (Estimated) ~8.5–9.5 (Secondary amine)
Appearance White crystalline solid
Structural Activity Relationship (SAR)

The efficacy of HAPC-Chol stems from three distinct structural domains:

  • Hydrophobic Domain (Cholesterol Skeleton): Unlike flexible aliphatic chains (e.g., in DOTAP), the rigid steroid ring structure increases the transition temperature (

    
    ) of the liposome, preventing premature leakage of the genetic payload in the bloodstream.[1]
    
  • Linker (Carbamate): The carbamate linkage (

    
    ) is chemically stable at neutral pH (blood circulation) but susceptible to enzymatic hydrolysis within the cell, facilitating biodegradability.[1]
    
  • Cationic Headgroup (Hydroxyethyl-amino-propyl):

    • Charge: The secondary amine becomes protonated at physiological pH, binding anionic phosphate backbones of siRNA.[1]

    • Hydroxyl Moiety: The terminal hydroxyl group increases hydration at the lipid interface, reducing toxicity compared to non-hydroxylated analogs by mimicking the hydration shell of natural phospholipids.[1]

Visualization: Chemical Structure & Functional Domains[1]

The following diagram illustrates the chemical connectivity and the functional role of each domain within the HAPC-Chol molecule.

HAPC_Structure cluster_function Functional Impact Cholesterol Cholesterol Backbone (Hydrophobic Anchor) Linker Carbamate Linker (Biodegradable Bond) Cholesterol->Linker Ester-Amide Connection MembraneStability Membrane Rigidity Cholesterol->MembraneStability Spacer Propyl Spacer (Flexibility) Linker->Spacer N-terminus Amine Secondary Amine (Cationic Charge Center) Spacer->Amine C3 Link Tail Hydroxyethyl Tail (Hydration/Biocompatibility) Amine->Tail N-alkylation DNABinding siRNA Electrostatic Binding Amine->DNABinding

Figure 1: Functional decomposition of the HAPC-Chol molecule, highlighting the critical domains responsible for membrane anchoring and nucleic acid binding.[1]

Experimental Protocol: Formulation of HAPC-Chol Lipoplexes

Objective: Create stable cationic liposomes (HAPC-Chol/DOPE) and complex them with siRNA (Lipoplex formation). Rationale: DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine) is used as a "helper lipid."[1][2] At acidic endosomal pH, DOPE undergoes a phase transition from lamellar (


) to inverted hexagonal (

), destabilizing the endosome membrane and releasing the siRNA into the cytoplasm.[1]
Materials Required[1][3][4][5][6][7][8][9][10]
  • HAPC-Chol (MW: 658.74 g/mol )[1][7]

  • DOPE (MW: 744.03 g/mol )[1]

  • Chloroform (HPLC Grade)[1]

  • Nuclease-free Water or HEPES Buffer (20 mM, pH 7.4)[1]

  • Rotary Evaporator[1]

  • Probe Sonicator or Extruder (100 nm membrane)[1]

Step-by-Step Methodology
Phase A: Preparation of Cationic Liposomes (Thin Film Hydration)[1]
  • Molar Ratio Calculation: Calculate masses for a 3:2 molar ratio of HAPC-Chol to DOPE.

    • Why 3:2? This ratio optimizes the positive charge density for DNA binding while retaining enough DOPE to trigger endosomal fusion.[1]

  • Dissolution: Dissolve HAPC-Chol and DOPE in 2 mL of Chloroform in a round-bottom flask.

  • Film Formation: Evaporate the solvent using a rotary evaporator at 40°C under vacuum until a thin, dry lipid film forms on the flask wall.[1]

    • Critical Step: Desiccate the film under high vacuum for an additional 2–4 hours to remove trace solvent (cytotoxicity risk).[1]

  • Hydration: Add 1 mL of HEPES buffer (or sterile water) to the flask. Vortex vigorously for 2 minutes to detach the film.[1]

    • Result: Multilamellar Vesicles (MLVs) are formed.[1]

  • Sizing (Downsizing):

    • Option A (Sonication): Probe sonicate on ice (cycles of 30s ON / 30s OFF) for 5 minutes until the solution becomes transparent/translucent.

    • Option B (Extrusion - Recommended): Pass the suspension 11 times through a polycarbonate membrane (100 nm pore size) using a mini-extruder.[1]

    • Target Size: 90–110 nm (Verify with Dynamic Light Scattering - DLS).[1]

Phase B: Lipoplex Formation (siRNA Complexation)[1][2]
  • Dilution: Dilute the siRNA stock and the Liposome solution separately in serum-free medium (e.g., Opti-MEM).

  • Mixing: Gently add the Liposome solution to the siRNA solution to achieve the desired N/P ratio (Nitrogen-to-Phosphate ratio).

    • Recommended N/P: Start with N/P = 10 to 20.[1]

  • Incubation: Incubate at Room Temperature for 15–20 minutes.

    • Mechanism:[1][8][7][9][10] Electrostatic self-assembly occurs.[1] The cationic HAPC-Chol binds the anionic siRNA backbone.[1]

  • Quality Control: Measure Zeta Potential. A successful coating should yield a potential of +35 to +50 mV.[1]

Mechanistic Workflow: Intracellular Trafficking[1]

The following diagram details the "Life Cycle" of an HAPC-Chol lipoplex, from formation to gene silencing.

Lipoplex_Mechanism Formation Lipoplex Assembly (HAPC-Chol + siRNA) Uptake Cellular Uptake (Endocytosis) Formation->Uptake Electrostatic interaction with cell membrane Endosome Early Endosome (pH ~6.0) Uptake->Endosome Vesicle internalization Escape Endosomal Escape (DOPE Phase Transition) Endosome->Escape Acidification triggers DOPE Hexagonal Phase Release Cytoplasmic Release (siRNA Unpacking) Escape->Release Membrane destabilization Silencing RISC Loading & Gene Silencing Release->Silencing Target mRNA degradation

Figure 2: The intracellular trafficking pathway of HAPC-Chol lipoplexes.[1] The inclusion of DOPE is critical for the transition from the Endosome to Cytoplasmic Release.

References

  • Hattori, Y., et al. (2019). "Effect of cationic lipid in cationic liposomes on siRNA delivery into the lung by intravenous injection of cationic lipoplex."[1][4][7] Journal of Drug Targeting.[1][4][7]

  • Cayman Chemical. "HAPC-Chol Product Information & Safety Data Sheet." Cayman Chemical Product Database.

  • MedChemExpress. "HAPC-Chol Hydroiodide: Physicochemical Properties."[1] MCE Catalog.

  • Spandidos Publications. "Effect of cationic lipid type in PEGylated liposomes on siRNA delivery."[1] Molecular Medicine Reports.

Sources

Technical Guide: HAPC-Chol vs. Native Cholesterol in Drug Delivery

[1]

Executive Summary

In the landscape of lipid nanoparticle (LNP) and liposome formulation, cholesterol serves as a critical scaffold. However, the distinction between Native Cholesterol and its synthetic derivative, HAPC-Chol , represents a divergence between structural stabilization and functional activation .[1]

  • Native Cholesterol is a passive structural lipid.[1] It modulates membrane fluidity, prevents leakage, and stabilizes the bilayer against phase transitions.

  • HAPC-Chol is an active functional lipid.[1] It retains the hydrophobic steroid backbone but replaces the hydroxyl headgroup with a cationic carbamate moiety. This allows it to electrostatically condense nucleic acids (siRNA/DNA) and facilitate endosomal escape, specifically targeting pulmonary tissues.[1]

Molecular Architecture & Physicochemical Properties[1][3]

The fundamental difference lies in the "Headgroup Engineering" of the sterol backbone.

Structural Comparison
FeatureNative CholesterolHAPC-Chol
IUPAC Name Cholest-5-en-3

-ol
Cholesteryl {3-((2-hydroxyethyl)amino)propyl} carbamate
Core Skeleton Cyclopentanoperhydrophenanthrene (Rigid)Cyclopentanoperhydrophenanthrene (Rigid)
Headgroup 3

-Hydroxyl (-OH)
Hydroxyethyl-amino-propyl-carbamate
Charge (pH 7.4) Neutral / ZwitterionicCationic (Positive)
Functionality Hydrogen bond donor/acceptorElectrostatic binding to Phosphate backbone (RNA/DNA)
Solubility Soluble in Chloroform, Ethanol; Insoluble in WaterSoluble in Ethanol, DMSO; Sparingly soluble in Water
Visualization of Functional Divergence

The following diagram illustrates how the modification of the C3 position alters the lipid's role from a membrane spacer to a payload carrier.

Gcluster_0Native Cholesterolcluster_1HAPC-Chol (Synthetic)SterolSteroid Backbone(Hydrophobic Anchor)NativeHead3β-Hydroxyl Group(-OH)Sterol->NativeHead Natural StateCationicHeadCarbamate-Amine Linker(Positive Charge)Sterol->CationicHead Synthetic ModificationMembraneMembrane Stabilization(Fluidity Modulation)NativeHead->Membrane H-Bonding with PL HeadsBindingNucleic Acid Condensation(siRNA/DNA Binding)CationicHead->Binding Electrostatic InteractionTargetingTissue Targeting(Lung Accumulation)Binding->Targeting In Vivo Distribution

Caption: Divergence of sterol function based on C3-position modification. Native cholesterol stabilizes bilayers, while HAPC-Chol acts as a cationic vector.[1]

Mechanistic Differences in Application

Native Cholesterol: The "Fluidity Buffer"

In LNP formulations (e.g., for mRNA vaccines), native cholesterol is essential for:

  • Ordering Effect: It aligns phospholipid acyl chains, increasing the packing density of the liquid-disordered phase.

  • Permeability Barrier: It prevents the leakage of the encapsulated payload by filling the voids between phospholipid tails.

  • Endosomal Escape (Indirect): It facilitates the fusion of the LNP with the endosomal membrane, often working in concert with ionizable lipids.

HAPC-Chol: The "Delivery Vector"

HAPC-Chol is designed to replace both the helper lipid and the cationic lipid in specific contexts.

  • Condensation: The protonated amine group binds to the anionic phosphate backbone of siRNA, collapsing it into a compact lipoplex.

  • Lung Targeting: Unlike ionizable lipids that target the liver (via ApoE binding), HAPC-Chol-based lipoplexes have shown a distinct propensity to accumulate in pulmonary tissues, making them valuable for treating respiratory diseases (e.g., silencing Tie2 expression in lung endothelium).[1]

  • Cytotoxicity Profile: While native cholesterol is non-toxic, HAPC-Chol exhibits dose-dependent cytotoxicity typical of cationic lipids.[1] However, the cholesterol backbone often renders it more biocompatible than straight-chain cationic lipids like DOTAP.[1]

Experimental Protocols

Protocol A: Preparation of HAPC-Chol Lipoplexes (siRNA Delivery)

Purpose: To form stable cationic lipoplexes for gene silencing.[1]

Reagents:

  • HAPC-Chol (Stock: 10 mg/mL in Ethanol)[1]

  • DOPE (Helper Lipid, Stock: 10 mg/mL in Ethanol)[1]

  • siRNA (Stock: 20 µM in RNase-free water)[1]

  • Buffer: 5% Dextrose or PBS (pH 7.4)[1]

Workflow:

  • Lipid Mixing: Mix HAPC-Chol and DOPE in a 1:1 molar ratio in a glass vial.

  • Film Formation: Evaporate ethanol under a stream of nitrogen gas to form a thin lipid film.[1] Vacuum desiccate for 2 hours to remove trace solvent.[1]

  • Hydration: Hydrate the film with sterile water or buffer to a final lipid concentration of 1 mg/mL. Vortex vigorously for 2 minutes.[1]

  • Sonication: Sonicate the suspension in a bath sonicator (25°C) for 10 minutes until the solution becomes clear/translucent (formation of SUVs).

  • Complexation:

    • Dilute siRNA in 5% Dextrose.[1]

    • Dilute Liposomes in 5% Dextrose.[1]

    • Mix equal volumes to achieve the desired N/P ratio (Nitrogen to Phosphate ratio), typically 3:1 to 5:1.[1]

  • Incubation: Incubate at Room Temperature for 15-20 minutes to allow electrostatic condensation.

  • QC: Measure Size and Zeta Potential (Target: ~100-150 nm, +20 to +40 mV).

Protocol B: Incorporation of Native Cholesterol into LNPs

Purpose: Structural stabilization of ionizable lipid nanoparticles.

Reagents:

  • Native Cholesterol (Stock: 10 mg/mL in Ethanol)[1]

  • Ionizable Lipid (e.g., MC3 or SM-102)[1]

  • DSPC (Helper Lipid)[1]

  • PEG-Lipid[1]

  • Microfluidic Mixing Device (e.g., NanoAssemblr)[1]

Workflow:

  • Organic Phase Prep: Dissolve Ionizable Lipid, DSPC, Cholesterol, and PEG-Lipid in Ethanol at molar ratios (e.g., 50:10:38.5:1.5). Note: Cholesterol is the structural "filler" here (38.5%).

  • Aqueous Phase Prep: Prepare mRNA in Acetate Buffer (pH 4.0).

  • Mixing: Inject Organic and Aqueous phases into the microfluidic cartridge at a 3:1 (Aqueous:Organic) flow rate ratio.

  • Dialysis: Dialyze the resulting LNPs against PBS (pH 7.4) for 12-24 hours to remove ethanol and neutralize pH.

  • Filtration: Sterile filter (0.22 µm).

Comparative Data Summary

ParameterNative Cholesterol SystemHAPC-Chol System
Role in Formulation Helper / Structural LipidPrimary Transfection Reagent
Typical Molar % 30 - 50%50% (mixed with DOPE)
Zeta Potential Near Neutral / Slightly NegativeHighly Positive (+30 to +50 mV)
Storage Stability High (Months at 4°C)Moderate (Prone to aggregation)
In Vivo Fate Liver (ApoE mediated)Lung (First-pass retention)
Toxicity NegligibleModerate (Cationic charge toxicity)
Signaling Pathway: HAPC-Chol Uptake Mechanism

The following diagram details the specific uptake pathway for HAPC-Chol lipoplexes versus the receptor-mediated pathway often utilized by Native Cholesterol-rich lipoproteins (LDL).

UptakeHAPC_CpxHAPC-Chol Lipoplex(Positive Charge)CellSurfCell Surface(Proteoglycans)HAPC_Cpx->CellSurf ElectrostaticAttractionEndocytosisAdsorptive EndocytosisCellSurf->EndocytosisEndosomeEarly Endosome(pH 6.0)Endocytosis->EndosomeEscapeEndosomal Escape(Lipid Mixing)Endosome->Escape HAPC DestabilizesMembraneCytosolCytosol(siRNA Release)Escape->Cytosol

Caption: HAPC-Chol utilizes adsorptive endocytosis driven by positive charge, facilitating endosomal escape via membrane fusion.[1]

References

  • Cayman Chemical. (2019).[1][3] HAPC-Chol Product Information & Safety Data Sheet. Item No. 26585.[1][3] Link

  • Hattori, Y., et al. (2019).[1][4] "Effect of cationic lipid in cationic liposomes on siRNA delivery into the lung by intravenous injection of cationic lipoplex." Journal of Drug Targeting, 27(2), 217-227.[3][4] Link

  • MedChemExpress. (2021). MHAPC-Chol Datasheet and Solubility Guide. Link

  • Zidovetzki, R., & Levitan, I. (2007).[1] "Use of cyclodextrins to manipulate plasma membrane cholesterol content: evidence, misconceptions and control strategies." Biochimica et Biophysica Acta (BBA). (Contextual reference for cholesterol manipulation). Link

Technical Deep Dive: HAPC-Chol vs. DC-Chol for Gene Delivery

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Analysis of Cholesterol-Based Cationic Lipids[1]

Executive Summary

In the landscape of non-viral gene vectors, cholesterol-derived cationic lipids remain a cornerstone due to their biocompatibility and ability to fuse with cellular membranes. While DC-Chol (3β-[N-(N',N'-dimethylaminoethane)-carbamoyl]cholesterol) has long served as the "gold standard" reference lipid, it suffers from limitations in serum stability and cytotoxicity.[1] HAPC-Chol (Cholesteryl (3-((2-hydroxyethyl)amino)propyl)carbamate hydroiodide) represents a structural evolution, incorporating a hydroxy-alkyl headgroup that fundamentally alters the lipid's hydration shell and interaction with nucleic acids.[1]

This guide analyzes the physicochemical and biological distinctions between these two lipids, providing actionable protocols for researchers optimizing siRNA and pDNA delivery systems.[2]

Part 1: Structural Determinism & Mechanism

The functional divergence between HAPC-Chol and DC-Chol is not merely incidental; it is a direct consequence of their headgroup chemistry.[1]

1. DC-Chol: The Tertiary Amine Standard

DC-Chol utilizes a dimethylaminoethyl headgroup linked to a cholesterol skeleton via a carbamate bond.[1]

  • Mechanism: It acts as a pH-sensitive lipid.[1] At physiological pH, it is partially protonated, binding DNA.[1] In the acidic endosome, it becomes fully protonated, aiding the "proton sponge" effect (though less effectively than polyethylenimine).[1]

  • Limitation: The tertiary amine group creates a hydrophobic microenvironment that can lead to rigid lipoplex packing. This rigidity often results in poor release of the nucleic acid payload in the cytoplasm and higher cytotoxicity due to membrane disruption.

2. HAPC-Chol: The Hydroxyl-Functionalized Evolution

HAPC-Chol modifies the headgroup to a (2-hydroxyethyl)amino)propyl moiety.[1][3][4]

  • The Hydroxyl Advantage: The introduction of the -OH group mimics the hydration properties of natural phospholipids. This increases the hydrophilicity of the lipid head, reducing the "stickiness" of the lipoplex to serum proteins (opsonization).

  • Spacer Length: The propyl spacer (vs. ethyl in DC-Chol) alters the spatial orientation of the charge, potentially allowing for more flexible binding to the phosphate backbone of siRNA/DNA.[1]

Visualization: Structural & Functional Logic

The following diagram illustrates the mechanistic pathways of both lipids, highlighting the critical divergence points in serum stability and endosomal release.

LipidMechanism cluster_inputs Lipid Architecture cluster_serum Extracellular Environment (Serum) cluster_cell Intracellular Processing DC DC-Chol (Dimethylamino head) Agg Protein Aggregation (Opsonization) DC->Agg Hydrophobic Interaction HAPC HAPC-Chol (Hydroxyethyl head) Stable Hydration Shell (Steric Stabilization) HAPC->Stable -OH Group Hydration Endosome Endosomal Entrapment Agg->Endosome Reduced Uptake Stable->Endosome Efficient Uptake Release Cytosolic Release (Payload Unpacking) Endosome->Release HAPC Flexible Dissociation Tox Cytotoxicity (Membrane Lysis) Endosome->Tox DC-Chol Rigid Packing

Figure 1: Mechanistic divergence of DC-Chol and HAPC-Chol. Note the HAPC-Chol pathway favors stability and release over the aggregation/toxicity pathway common to DC-Chol.[1]

Part 2: Comparative Performance Data

The following data summarizes key findings from comparative studies (specifically Hattori et al.) regarding siRNA delivery efficiency and toxicity.

FeatureDC-Chol (Reference)HAPC-Chol (Optimized)Technical Insight
Headgroup Type Tertiary Amine (Dimethyl)Secondary Amine (Hydroxy-alkyl)Secondary amines often show superior biodegradability.[1]
Serum Stability Low (Prone to aggregation)High (Hydroxyl hydration)HAPC maintains size uniformity in 10-50% serum.[1]
Cytotoxicity (MTT) Moderate to HighLowHAPC allows for higher dosing windows.[1]
Transfection (Serum-) GoodExcellentHAPC outperforms in serum-free conditions.[1]
Transfection (Serum+) Poor (<20% retained activity)High (>80% retained activity)Critical Differentiator.
Optimal Co-Lipid DOPE (1:1 molar ratio)DOPE (3:2 molar ratio)HAPC requires slightly less helper lipid for stability.[1]
Primary Application pDNA (Historical), siRNAsiRNA (Lung/Tumor targeting)HAPC shows specific accumulation in lung tissue.[1]
Part 3: Validated Experimental Protocol

Objective: Synthesis of HAPC-Chol/DOPE Liposomes for siRNA Delivery. Context: This protocol is designed for a self-validating workflow. If the particle size exceeds 200nm post-extrusion, the hydration step was too rapid.

Materials
  • Cationic Lipid: HAPC-Chol (Store at -20°C, desiccated).[1]

  • Helper Lipid: DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine).[1]

  • Solvent: Chloroform (HPLC Grade).[1]

  • Buffer: 5% Glucose or HEPES-buffered saline (HBS), pH 7.4.

Step-by-Step Methodology
  • Lipid Film Formation (The Foundation) [1]

    • Mix HAPC-Chol and DOPE in a 3:2 molar ratio in a round-bottom glass tube.

    • Why 3:2? Unlike the standard 1:1 for DC-Chol, HAPC benefits from a higher cationic density due to the stabilizing effect of the hydroxyl group.

    • Dissolve in 1-2 mL of Chloroform.

    • Evaporate solvent under a nitrogen stream (or rotary evaporator) to form a thin, uniform film.[1]

    • Vacuum Desiccation: Dry the film overnight (>12 hours) to remove trace solvent.[1] Failure here causes cytotoxicity.[1]

  • Hydration & Agitation

    • Hydrate the film with sterile 5% Glucose solution to a total lipid concentration of 1 mg/mL .

    • Vortex vigorously for 2-3 minutes at room temperature.

    • Checkpoint: The solution should appear cloudy (multilamellar vesicles).[1]

  • Size Reduction (Sonication)

    • Sonicate the dispersion using a bath sonicator for 10-15 minutes.

    • Target: The solution should become slightly translucent/opalescent.

    • Validation: Measure size via Dynamic Light Scattering (DLS).[1] Target Z-average: 100–150 nm .[1] Polydispersity Index (PDI) should be < 0.3.[1]

  • Lipoplex Formation (The N/P Ratio)

    • Dilute siRNA in 5% Glucose.[1]

    • Mix Liposomes and siRNA to achieve an N/P ratio (Nitrogen to Phosphate) of 3:1 to 5:1 .

    • Critical Warning: HAPC-Chol lipoplexes can aggregate at charge neutralization ratios (~1:1 to 2:1).[1] Always maintain N/P > 3 to ensure cationic repulsion prevents aggregation.[1]

    • Incubate for 15 minutes at Room Temperature.

Part 4: Troubleshooting & Optimization Logic
The "Aggregation Trap"

Research indicates that HAPC-Chol is sensitive to charge neutralization.[1]

  • Observation: Visible precipitation or massive size increase (>1000nm) upon adding siRNA.[1]

  • Root Cause: You are likely operating at the isoelectric point (N/P ~1).[1]

  • Solution: Rapid mixing is essential.[1] Do not slowly titrate siRNA into lipids.[1] Add the calculated volume of siRNA quickly to the lipid solution to "jump" over the neutralization point and establish a stable positive surface charge.

In Vivo Considerations (Lung Targeting)

HAPC-Chol has shown a unique propensity for lung accumulation following intravenous (IV) injection.[1]

  • Mechanism: The specific surface charge density and hydration profile of HAPC-Chol/DOPE lipoplexes favor retention in the pulmonary capillary bed, likely due to interaction with specific serum proteins that promote lung uptake (distinct from the hepatic clearance seen with standard LNPs).[1]

References
  • Hattori, Y., et al. (2019). "Effect of cationic lipid in cationic liposomes on siRNA delivery into the lung by intravenous injection of cationic lipoplex."[1][5] Journal of Drug Targeting, 27(2), 217-227.[1][5][6]

    • Significance: Primary source establishing HAPC-Chol synthesis, structure, and superior lung transfection compared to other derivatives.[1]

  • Hattori, Y., et al. (2018). "PEGylated DC-Chol/DOPE cationic liposomes containing KSP siRNA as a systemic siRNA delivery carrier for ovarian cancer therapy."[1] Biochemical and Biophysical Research Communications, 503(3), 1716-1722.[1][7]

    • Significance: Establishes the baseline performance and limit
  • Heyes, J., et al. (2005). "Cationic lipid saturation influences intracellular delivery of encapsulated nucleic acids."[1] Journal of Controlled Release, 107(2), 276-287.[1]

    • Significance: Foundational text on how lipid saturation and headgroup chemistry (like the tertiary amine in DC-Chol) affect endosomal escape.[1]

  • Cayman Chemical.

    • Significance: Verification of chemical structure (SMILES) and solubility data.[1]

Sources

An In-Depth Technical Guide to the Mechanism of Action of HAPC-Chol in Lipid Nanoparticles

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The advent of nucleic acid-based therapeutics, including mRNA vaccines and siRNA therapies, has been largely enabled by sophisticated delivery systems. Among these, lipid nanoparticles (LNPs) have emerged as the clinical frontrunner. The careful selection of lipid components is paramount to the efficacy and safety of these delivery vectors. This guide provides an in-depth technical exploration of a specific cationic cholesterol derivative, (3β)-cholest-5-en-3-ol 3-[N-[3-[(2-hydroxyethyl)amino]propyl]carbamate] hydroiodide, herein referred to as HAPC-Chol. We will dissect its molecular structure, elucidate its proposed mechanism of action in facilitating endosomal escape, and provide field-proven insights into its application in LNP formulations. This document serves as a comprehensive resource for researchers aiming to leverage the unique properties of HAPC-Chol for advanced drug delivery applications.

Introduction: The Critical Role of Helper Lipids in LNP Formulations

Lipid nanoparticles are typically composed of four key lipidic components: an ionizable cationic lipid for nucleic acid encapsulation and endosomal escape, a phospholipid (like DSPC or DOPE) to provide structural integrity, a PEGylated lipid to confer stability and control particle size, and a sterol, most commonly cholesterol.[1] Cholesterol is not merely a structural filler; it plays a multifaceted role in modulating membrane fluidity, stability, and fusogenicity, all of which are critical for the successful intracellular delivery of the nucleic acid payload.[2] The unique rigid, planar structure of cholesterol intercalates between the phospholipid acyl chains, influencing the packing of the lipid bilayer and reducing its permeability.[3]

The quest for enhanced LNP potency has led to the exploration of cholesterol derivatives. By modifying the cholesterol scaffold, researchers can fine-tune the physicochemical properties of the LNP, potentially improving its interaction with cellular membranes and facilitating the crucial step of endosomal escape. HAPC-Chol is one such rationally designed cationic cholesterol derivative.

HAPC-Chol: A Cationic Cholesterol Derivative

HAPC-Chol is a synthetic derivative of cholesterol characterized by the conjugation of a cationic headgroup to the 3β-hydroxyl position of the sterol backbone via a carbamate linker.

Chemical Structure:

  • Formal Name: (3β)-cholest-5-en-3-ol 3-[N-[3-[(2-hydroxyethyl)amino]propyl]carbamate], hydrogen iodide

  • Molecular Formula: C₃₃H₅₈N₂O₃ • HI

  • CAS Number: 1027801-73-5

The key feature of HAPC-Chol is its cationic nature, conferred by the protonatable amine in its headgroup. This positive charge is pivotal to its mechanism of action, particularly in the acidic environment of the endosome.

Mechanism of Action: Facilitating Endosomal Escape

The primary hurdle for the cytosolic delivery of nucleic acids via LNPs is their entrapment and subsequent degradation in the endo-lysosomal pathway. The acidic environment of the late endosome (pH 5.0-6.0) is the trigger for the "great escape." Cationic lipids, including HAPC-Chol, are instrumental in this process.

The proposed mechanism of action for HAPC-Chol in mediating endosomal escape involves a multi-step process:

  • Protonation in the Acidic Endosome: At physiological pH (7.4), the amine group of HAPC-Chol is likely partially protonated. However, upon entry into the acidic milieu of the late endosome, it becomes fully protonated, imparting a net positive charge to the LNP.

  • Electrostatic Interactions with Anionic Lipids: The endosomal membrane is enriched in anionic lipids, such as bis(monoacylglycero)phosphate (BMP) and phosphatidylserine.[4] The positively charged HAPC-Chol, along with the ionizable cationic lipid component of the LNP, engages in strong electrostatic interactions with these anionic lipids.

  • Lipid Reorganization and Membrane Destabilization: This electrostatic attraction is believed to induce a phase transition in the lipid organization of the endosomal membrane. The conical shape of lipids like DOPE, often used as a helper lipid in conjunction with cationic cholesterols, can promote the formation of non-bilayer lipid structures, such as inverted hexagonal (HII) phases.[5] This structural reorganization disrupts the integrity of the endosomal membrane, leading to the formation of pores or the complete rupture of the endosome.

  • "Proton Sponge" Effect: While the primary mechanism is likely membrane destabilization, the protonatable amine in HAPC-Chol may also contribute to the "proton sponge" effect. The continuous influx of protons into the endosome to protonate the amine groups leads to an influx of chloride ions and water to maintain charge and osmotic balance. This influx of water causes the endosome to swell and eventually burst, releasing the nucleic acid cargo into the cytoplasm.

G cluster_extracellular Extracellular Space (pH 7.4) cluster_cell Cell cluster_endosome Late Endosome (pH 5.0-6.0) LNP_neutral LNP with partially protonated HAPC-Chol LNP_cationic LNP with fully protonated HAPC-Chol LNP_neutral->LNP_cationic Endocytosis Anionic_lipids Anionic Endosomal Lipids (e.g., BMP) LNP_cationic->Anionic_lipids Electrostatic Interaction Membrane_disruption Membrane Disruption (Pore Formation / HII Phase) Anionic_lipids->Membrane_disruption Lipid Reorganization Cargo_release Nucleic Acid Release Membrane_disruption->Cargo_release Endosomal Escape Cytosol Cytosol Cargo_release->Cytosol

Caption: Proposed mechanism of HAPC-Chol mediated endosomal escape.

Formulation and Characterization of HAPC-Chol Containing LNPs

The incorporation of HAPC-Chol into an LNP formulation requires careful optimization of the lipid composition to achieve desired physicochemical properties and biological activity.

LNP Formulation

A typical starting point for a HAPC-Chol containing LNP formulation for mRNA delivery would involve a four-component system:

ComponentExampleMolar Ratio (%)Rationale
Ionizable Cationic Lipid DLin-MC3-DMA, SM-10240-50Encapsulates nucleic acid and drives endosomal escape.
Phospholipid DSPC, DOPE10-20Provides structural integrity to the LNP. DOPE is often preferred with cationic cholesterols for its fusogenic properties.
Cationic Cholesterol HAPC-Chol20-40Replaces standard cholesterol to enhance endosomal escape.
PEG-Lipid DMG-PEG20001-3Controls particle size and provides steric stability.

Experimental Protocol: LNP Formulation via Microfluidic Mixing

This protocol describes a standard method for formulating HAPC-Chol containing LNPs using a microfluidic device.

  • Preparation of Lipid Stock Solutions:

    • Prepare individual stock solutions of the ionizable lipid, phospholipid, HAPC-Chol, and PEG-lipid in absolute ethanol at appropriate concentrations.

  • Preparation of the Lipid Mixture:

    • In a sterile microcentrifuge tube, combine the lipid stock solutions in the desired molar ratios.

    • Vortex thoroughly to ensure a homogenous mixture.

  • Preparation of the Aqueous Phase:

    • Dilute the mRNA cargo in an acidic aqueous buffer (e.g., 50 mM citrate buffer, pH 4.0). The acidic pH ensures the ionizable lipid is protonated for efficient nucleic acid encapsulation.

  • Microfluidic Mixing:

    • Load the lipid mixture (in ethanol) and the aqueous mRNA solution into separate syringes.

    • Place the syringes onto a syringe pump connected to a microfluidic mixing chip (e.g., a staggered herringbone micromixer).

    • Set the flow rate ratio of the aqueous phase to the ethanolic phase (typically 3:1).

    • Initiate pumping to mix the two phases rapidly and continuously. The rapid change in solvent polarity causes the lipids to self-assemble into LNPs, encapsulating the mRNA.

  • Downstream Processing:

    • Collect the LNP solution from the outlet of the microfluidic chip.

    • Perform buffer exchange and concentration using tangential flow filtration (TFF) or dialysis to remove the ethanol and replace the acidic buffer with a physiological buffer (e.g., PBS, pH 7.4).

    • Sterile filter the final LNP formulation through a 0.2 µm filter.

G Lipid_stocks Lipid Stock Solutions (Ethanol) Lipid_mix Homogenous Lipid Mixture Lipid_stocks->Lipid_mix Microfluidic_chip Microfluidic Mixing Chip Lipid_mix->Microfluidic_chip mRNA_solution mRNA in Acidic Aqueous Buffer mRNA_solution->Microfluidic_chip LNP_formation LNP Self-Assembly Microfluidic_chip->LNP_formation Buffer_exchange Buffer Exchange (TFF/Dialysis) LNP_formation->Buffer_exchange Sterile_filtration Sterile Filtration Buffer_exchange->Sterile_filtration Final_LNPs Final LNP Formulation Sterile_filtration->Final_LNPs

Caption: Workflow for LNP formulation using microfluidic mixing.

Physicochemical Characterization

Thorough characterization of the formulated LNPs is essential to ensure batch-to-batch consistency and to correlate physical properties with biological performance.

ParameterTechniquePurposeTypical Values
Particle Size & Polydispersity Index (PDI) Dynamic Light Scattering (DLS)Size affects biodistribution and cellular uptake. PDI indicates the homogeneity of the particle population.80-150 nm, PDI < 0.2
Zeta Potential Laser Doppler VelocimetryIndicates surface charge, which influences stability and interaction with cells.Near-neutral at pH 7.4
Encapsulation Efficiency RiboGreen AssayQuantifies the percentage of mRNA successfully encapsulated within the LNPs.> 90%
Morphology Cryogenic Transmission Electron Microscopy (Cryo-TEM)Visualizes the shape and internal structure of the LNPs.Spherical, electron-dense core
pKa TNS AssayDetermines the pH at which 50% of the ionizable lipids are protonated. Crucial for endosomal escape.6.0 - 6.8

In Vitro and In Vivo Evaluation

In Vitro Assessment of HAPC-Chol LNP Efficacy

Experimental Protocol: In Vitro Transfection Efficiency

  • Cell Culture:

    • Plate target cells (e.g., HEK293T, HeLa, or relevant primary cells) in a 96-well plate and culture overnight.

  • LNP Treatment:

    • Dilute the HAPC-Chol LNP-mRNA formulation to the desired concentrations in cell culture medium.

    • Replace the existing medium with the LNP-containing medium.

  • Incubation:

    • Incubate the cells for a specified period (e.g., 24-48 hours) to allow for LNP uptake and protein expression.

  • Quantification of Protein Expression:

    • If the mRNA encodes a reporter protein (e.g., luciferase or GFP), quantify its expression using a suitable assay (e.g., luciferase assay or flow cytometry).

Experimental Protocol: Hemolysis Assay for Endosomal Escape Potential

This assay provides an indirect measure of the membrane-disruptive properties of LNPs at acidic pH, mimicking the endosomal environment.

  • Prepare Red Blood Cell (RBC) Suspension:

    • Isolate RBCs from fresh blood and wash them with PBS.

    • Resuspend the RBCs in buffers at physiological pH (7.4) and acidic pH (e.g., 5.5).

  • Incubation with LNPs:

    • Add serial dilutions of the HAPC-Chol LNPs to the RBC suspensions.

    • Include a positive control (e.g., Triton X-100 for 100% hemolysis) and a negative control (buffer only).

    • Incubate for 1-2 hours at 37°C.

  • Quantify Hemolysis:

    • Centrifuge the samples to pellet the intact RBCs.

    • Measure the absorbance of the supernatant at a wavelength corresponding to hemoglobin (e.g., 540 nm).

    • Calculate the percentage of hemolysis relative to the positive control.

A significant increase in hemolysis at acidic pH compared to physiological pH suggests that the LNPs have pH-dependent membrane-disruptive activity, which is indicative of endosomal escape potential.

In Vivo Performance and Biodistribution

A key characteristic of HAPC-Chol containing lipoplexes reported in the literature is their preferential accumulation in the lungs following intravenous administration.[6] This lung-targeting effect is attributed to the interaction of the cationic LNPs with negatively charged components on the surface of lung endothelial cells and potentially with blood components.

Experimental Workflow: In Vivo Biodistribution Study

  • Animal Model:

    • Utilize a suitable animal model (e.g., C57BL/6 mice).

  • LNP Administration:

    • Administer the HAPC-Chol LNP-mRNA formulation intravenously (e.g., via tail vein injection).

  • Tissue Harvesting:

    • At various time points post-injection, humanely euthanize the animals and harvest major organs (liver, spleen, lungs, heart, kidneys).

  • Quantification of mRNA/Protein:

    • Homogenize the tissues and quantify the amount of delivered mRNA (e.g., by qRT-PCR) or the expressed protein (e.g., by ELISA or imaging if a reporter protein is used).

This workflow allows for the determination of the organ-specific delivery profile of the HAPC-Chol LNPs.

Conclusion and Future Perspectives

HAPC-Chol represents a promising cationic cholesterol derivative for enhancing the efficacy of lipid nanoparticle-based drug delivery systems. Its ability to facilitate endosomal escape, a major bottleneck in nucleic acid delivery, makes it a valuable tool for researchers. Furthermore, its propensity for lung accumulation opens up therapeutic possibilities for a range of pulmonary diseases.

Future research should focus on a more detailed elucidation of the molecular mechanisms underlying HAPC-Chol's function, including its interactions with specific endosomal lipids and its influence on LNP structure and stability. Comparative studies against a broader range of cationic lipids and cholesterol derivatives will also be crucial in positioning HAPC-Chol within the landscape of LNP excipients. As our understanding of the structure-activity relationships of these components deepens, the rational design of even more potent and targeted LNP formulations will become a reality.

References

  • Hattori, Y., Nakamura, M., Takeuchi, N., et al. (2019). Effect of cationic lipid in cationic liposomes on siRNA delivery into the lung by intravenous injection of cationic lipoplex. Journal of Drug Targeting, 27(2), 217-227.
  • Avanti Polar Lipids. (2021). Formulations Insights: Using Natural Sterol Alternatives to Replace Cholesterol in LNP Drug-Delivery Formulations. Retrieved from [Link]

  • Spadea, A. (2022). Endosomal Escape of Lipid Nanoparticles: Novel Insights Using Reflectivity Techniques. Precision NanoSystems. Retrieved from [Link]

  • Mitchell Lab. (2022). Hydroxycholesterol substitution in ionizable lipid nanoparticles for mRNA delivery to T cells. Retrieved from [Link]

  • Yang, S. Y., et al. (2013). Comprehensive study of cationic liposomes composed of DC-Chol and cholesterol with different mole ratios for gene transfection. Colloids and Surfaces B: Biointerfaces, 101, 6-13.
  • Kolter, T., & Sandhoff, K. (2006). Sphingolipid metabolism diseases. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1761(7), 808-821.
  • Hattori, Y., et al. (2018). Effects of sterol derivatives in cationic liposomes on biodistribution and gene-knockdown in the lungs of mice systemically injected with siRNA lipoplexes. Experimental and Therapeutic Medicine, 16(5), 4347–4354.
  • Wei, T., et al. (2025). Improved localized mRNA delivery using lipid nanoparticles with a novel synthetic cholesterol derivative.
  • Perche, F., et al. (2023). Development and optimisation of cationic lipid nanoparticles for mRNA delivery. bioRxiv.
  • Akinc, A., et al. (2019). The Onpattro story and the clinical translation of nanomedicines.
  • Hou, X., et al. (2021). Lipid nanoparticles for mRNA delivery.
  • Sabnis, S., et al. (2018). A novel amino lipid series for mRNA delivery: improved endosomal escape and sustained pharmacology and safety in non-human primates. Molecular Therapy, 26(6), 1509-1519.
  • Patel, S., et al. (2020). Naturally-occurring cholesterol analogues in lipid nanoparticles induce polymorphic shape and enhance intracellular delivery of mRNA.

Sources

HAPC-Chol Hydroiodide: A Comprehensive Technical Guide to Properties and Stability for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Role of Cationic Lipids in Modern Therapeutics

The landscape of drug delivery is continuously evolving, with a pressing need for sophisticated, safe, and efficient carrier systems for novel therapeutics such as siRNA, mRNA, and other nucleic acid-based drugs. Cationic lipids have emerged as a cornerstone of non-viral gene delivery systems, offering a viable alternative to viral vectors due to their low immunogenicity, capacity for large genetic payloads, and scalability for manufacturing.[1] Among the diverse array of cationic lipids, cholesterol-based derivatives have garnered significant attention for their biocompatibility and ability to form stable lipid nanoparticles (LNPs). This guide provides an in-depth technical overview of HAPC-Chol hydroiodide, a novel cationic cholesterol derivative, with a focus on its physicochemical properties, a plausible synthetic route, and a comprehensive analysis of its stability profile. This document is intended to serve as a critical resource for researchers, scientists, and drug development professionals engaged in the formulation and characterization of lipid-based drug delivery systems.

Physicochemical Properties of HAPC-Chol Hydroiodide

A thorough understanding of the fundamental physicochemical properties of HAPC-Chol hydroiodide is paramount for its effective application in drug delivery formulations. These properties dictate its behavior in solution, its interaction with nucleic acids, and the ultimate stability of the resulting lipid nanoparticles.

Chemical Structure and Identity
  • Formal Name: (3β)-cholest-5-en-3-ol 3-[N-[3-[(2-hydroxyethyl)amino]propyl]carbamate], hydrogen iodide

  • Chemical Formula: C₃₃H₅₉IN₂O₃

  • Molecular Weight: 658.74 g/mol

The structure of HAPC-Chol hydroiodide features a cholesterol backbone, a carbamate linker, and a hydrophilic headgroup containing a secondary amine and a hydroxyl group. The cationic nature at physiological pH is conferred by the protonation of the secondary amine, which is crucial for its interaction with negatively charged nucleic acids. The hydroiodide salt form enhances its solubility and stability as a solid material.

Solubility Profile

The solubility of HAPC-Chol hydroiodide is a critical parameter for its handling and formulation into lipid nanoparticles.

SolventSolubility
Dimethylformamide (DMF)10 mg/mL
Ethanol10 mg/mL
Ethanol:PBS (pH 7.2) (1:6)0.14 mg/mL

Data sourced from publicly available information.

The solubility data indicates good solubility in organic solvents like DMF and ethanol, which are commonly used in the initial stages of LNP formulation. Its limited solubility in aqueous buffers underscores the importance of the formulation process, such as ethanol injection or microfluidics, to achieve stable and well-dispersed nanoparticles.

Synthesis of HAPC-Chol Hydroiodide: A Plausible Synthetic Pathway

While the precise, proprietary synthesis method for HAPC-Chol hydroiodide may not be publicly available, a plausible and efficient synthetic route can be postulated based on established organic chemistry principles and literature precedents for similar cholesterol-based carbamate derivatives.[2] The proposed synthesis involves a two-step process starting from cholesterol.

Proposed Synthetic Scheme

G Cholesterol Cholesterol Cholesteryl_Chloroformate Cholesteryl Chloroformate Cholesterol->Cholesteryl_Chloroformate Step 1: Activation HAPC_Chol_Free_Base HAPC-Chol (Free Base) Cholesteryl_Chloroformate->HAPC_Chol_Free_Base Step 2: Carbamate Formation HAPC_Chol_HI HAPC-Chol Hydroiodide HAPC_Chol_Free_Base->HAPC_Chol_HI Step 3: Salt Formation Reagent1 Phosgene or Triphosgene in an inert solvent (e.g., Toluene) Step 1: Activation Step 1: Activation Reagent1->Step 1: Activation Reagent2 N-(2-hydroxyethyl)-1,3-propanediamine in a suitable solvent with a base (e.g., Triethylamine) Step 2: Carbamate Formation Step 2: Carbamate Formation Reagent2->Step 2: Carbamate Formation Reagent3 Hydroiodic Acid (HI) in a suitable solvent (e.g., Diethyl Ether) Step 3: Salt Formation Step 3: Salt Formation Reagent3->Step 3: Salt Formation

Caption: Plausible synthetic pathway for HAPC-Chol hydroiodide.

Step-by-Step Methodology

Step 1: Synthesis of Cholesteryl Chloroformate

  • Reaction Setup: A solution of cholesterol in a dry, inert solvent such as toluene is prepared in a reaction vessel equipped with a stirrer and under an inert atmosphere (e.g., nitrogen or argon).

  • Activation: The solution is cooled in an ice bath, and a solution of phosgene or a safer alternative like triphosgene in the same solvent is added dropwise. The reaction is typically stirred at low temperature for several hours and then allowed to warm to room temperature.

  • Work-up and Isolation: The reaction mixture is filtered to remove any by-products, and the solvent is removed under reduced pressure to yield crude cholesteryl chloroformate.[3] This intermediate is often used in the next step without further purification.

Step 2: Synthesis of HAPC-Chol (Free Base)

  • Reaction Setup: Cholesteryl chloroformate is dissolved in a dry, aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere.

  • Carbamate Formation: A solution of N-(2-hydroxyethyl)-1,3-propanediamine and a non-nucleophilic base such as triethylamine (to scavenge the HCl by-product) in the same solvent is added dropwise to the cholesteryl chloroformate solution at a controlled temperature (e.g., 0 °C). The reaction is stirred for several hours until completion, which can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: The reaction mixture is washed with water and brine to remove the triethylamine hydrochloride salt and any unreacted diamine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated. The crude product is then purified by column chromatography on silica gel to yield the pure HAPC-Chol free base.

Step 3: Formation of HAPC-Chol Hydroiodide

  • Salt Formation: The purified HAPC-Chol free base is dissolved in a suitable solvent such as diethyl ether or a mixture of DCM and methanol.

  • Acidification: A solution of hydroiodic acid in a suitable solvent is added dropwise with stirring. The hydroiodide salt will precipitate out of the solution.

  • Isolation: The precipitate is collected by filtration, washed with a cold, non-polar solvent (e.g., cold diethyl ether or hexane) to remove any residual impurities, and dried under vacuum to yield the final product, HAPC-Chol hydroiodide, as a solid.

Stability of HAPC-Chol Hydroiodide: A Critical Assessment

The stability of HAPC-Chol hydroiodide is a critical quality attribute that can impact the shelf-life, safety, and efficacy of the final drug product. A comprehensive stability testing program, guided by the principles of the International Council for Harmonisation (ICH) guidelines, is essential.[4]

Potential Degradation Pathways

The primary degradation pathway for HAPC-Chol hydroiodide is anticipated to be the hydrolysis of the carbamate linkage, especially under non-optimal pH conditions.[5]

G HAPC_Chol HAPC-Chol Hydroiodide Degradant1 Cholesterol HAPC_Chol->Degradant1 Cleavage of Carbamate Bond Degradant2 N-(2-hydroxyethyl)-1,3-propanediamine HAPC_Chol->Degradant2 Cleavage of Carbamate Bond Degradant3 Carbon Dioxide HAPC_Chol->Degradant3 Decomposition of Carbamic Acid Intermediate Hydrolysis Hydrolysis (Acidic or Basic Conditions) Hydrolysis->HAPC_Chol

Caption: Postulated hydrolytic degradation pathway of HAPC-Chol.

Oxidative degradation of the cholesterol backbone is another potential degradation route, although it is generally less facile than hydrolysis of the carbamate bond.

Recommended Stability Testing Protocol

A robust stability testing program for HAPC-Chol hydroiodide should include long-term, accelerated, and forced degradation studies.

Long-Term and Accelerated Stability Studies:

StudyStorage ConditionMinimum Duration
Long-Term25°C ± 2°C / 60% RH ± 5% RH12 months
Accelerated40°C ± 2°C / 75% RH ± 5% RH6 months

Based on ICH Q1A(R2) guidelines.[3]

Forced Degradation Studies:

Forced degradation studies are crucial for identifying potential degradation products and establishing the stability-indicating nature of the analytical methods.[6]

Stress ConditionTypical Parameters
Acid Hydrolysis0.1 M HCl at 60°C for 24-48 hours
Base Hydrolysis0.1 M NaOH at 60°C for 24-48 hours
Oxidation3% H₂O₂ at room temperature for 24-48 hours
Thermal Degradation80°C for 48-72 hours
PhotostabilityICH Q1B guidelines (exposure to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter)

The goal of forced degradation is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[7]

Practical Handling and Storage

Based on its chemical nature and potential degradation pathways, the following handling and storage recommendations are provided:

  • Storage: HAPC-Chol hydroiodide should be stored at or below -20°C in a tightly sealed container, protected from light and moisture. One vendor suggests a stability of at least four years under these conditions.

  • Handling: When handling the solid material, it is advisable to work in an inert atmosphere (e.g., a glove box) to minimize exposure to moisture and oxygen. Solutions of HAPC-Chol hydroiodide in organic solvents should be freshly prepared and used promptly. For aqueous dispersions, the pH of the buffer should be carefully controlled, ideally in the range of 6.0-7.5, to minimize hydrolysis of the carbamate linkage.

Analytical Methodologies for Characterization and Stability Assessment

Robust analytical methods are essential for the quality control of HAPC-Chol hydroiodide and for monitoring its stability. High-Performance Liquid Chromatography (HPLC) is the cornerstone of lipid analysis.[8]

HPLC Method for Purity and Degradation Product Analysis

A stability-indicating HPLC method is required to separate HAPC-Chol hydroiodide from its potential degradation products and process-related impurities.

Proposed HPLC Method Parameters:

ParameterRecommended Condition
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm)
Mobile Phase A 0.1% Trifluoroacetic acid (TFA) in Water
Mobile Phase B 0.1% Trifluoroacetic acid (TFA) in Acetonitrile/Isopropanol (1:1, v/v)
Gradient A time-programmed gradient from a high percentage of Mobile Phase A to a high percentage of Mobile Phase B to elute the lipophilic compound and its impurities.
Flow Rate 1.0 mL/min
Column Temperature 40°C
Detector Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) for universal detection of non-chromophoric lipids. UV detection at low wavelengths (~205-210 nm) can also be considered.[8]
Injection Volume 10-20 µL

Method Validation:

The HPLC method must be validated according to ICH Q2(R1) guidelines, including specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, quantitation limit, and robustness. The stability-indicating nature of the method must be demonstrated by analyzing samples from the forced degradation studies, showing that all degradation products are well-resolved from the main peak and from each other.

Characterization of Degradation Products

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for the identification and structural elucidation of degradation products formed during stability studies. By coupling the developed HPLC method to a mass spectrometer, the molecular weights of the degradation products can be determined, providing strong evidence for the proposed degradation pathways.

Conclusion: A Roadmap for Successful Formulation Development

HAPC-Chol hydroiodide represents a promising cationic lipid for the development of advanced nucleic acid delivery systems. A comprehensive understanding of its physicochemical properties, a well-defined synthetic strategy, and a thorough assessment of its stability are critical for its successful translation from the laboratory to clinical applications. This technical guide provides a foundational framework for researchers and drug development professionals to navigate the complexities of working with this novel excipient. By implementing robust analytical methodologies and a scientifically sound stability program, the quality, safety, and efficacy of HAPC-Chol hydroiodide-based therapeutics can be assured.

References

  • Farrugia, L. J. (1999). WinGX suite for small-molecule single-crystal crystallography. J. Appl. Cryst., 32, 837-838.
  • Gubina, E., & Dunkle, J. (2007). An Isocratic HPLC Method for the Simultaneous Determination of Cholesterol, Cardiolipin, and DOPC in Lyophilized Lipids and Liposomal Formulations. Journal of Liposome Research, 17(3-4), 183-195.
  • Hattori, Y., Nakamura, M., Takeuchi, N., et al. (2019). Effect of cationic lipid in cationic liposomes on siRNA delivery into the lung by intravenous injection of cationic lipoplex. J Drug Target, 27(2), 217-227.
  • Hosie, L., Sutton, L. D., & Quinn, D. M. (1987). p-Nitrophenyl and cholestery-N-alkyl carbamates as inhibitors of cholesterol esterase. Journal of Biological Chemistry, 262(1), 260-264.
  • ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products.
  • ICH. (1996). Q1B Photostability Testing of New Drug Substances and Products.
  • ICH. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • Kaur, S., & Singh, S. (2016). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Journal of Pharmaceutical and Biomedical Analysis, 128, 11-17.
  • Kalo, A., & Serfass, R. E. (2002). Simple HPLC Analysis of Tocopherols and Cholesterol from Specimens of Animal Origin.
  • Liu, D., & Huang, L. (1994). New cationic lipid formulations for gene transfer. Pharmaceutical research, 11(12), 1830-1835.
  • PubChem. Cholest-5-en-3-ol (3beta)-, 3-(carbonochloridate). [Link]

  • Singh, Y., Meher, J. G., Raval, K., Khan, F. A., Chaurasia, M., Jain, N. K., & Chourasia, M. K. (2017). Nanoemulsion: Concepts, development and applications in drug delivery. Journal of Controlled Release, 252, 28-49.
  • Simões, S., Filipe, A., Faneca, H., & Pedroso de Lima, M. C. (2005). Cationic lipids in gene delivery: principles, vector design and therapeutical applications. Current drug delivery, 2(1), 29-47.
  • Spickett, C. M. (2007). The emerging role of chlorinated lipids and fatty acids in pathology.
  • Sheldrick, G. M. (2008). A short history of SHELX. Acta Crystallographica Section A: Foundations of Crystallography, 64(1), 112-122.
  • Taira, M. C., Chiaramoni, N. S., & Alonso-Romanowski, S. (2004). Influence of cationic lipids on the stability and membrane properties of paclitaxel-containing liposomes. Chemistry and physics of lipids, 132(1), 15-26.
  • Wellems, T. E., & Plowe, C. V. (2001). Chloroquine-resistant malaria. The Journal of infectious diseases, 184(6), 770-776.
  • Zhang, Y., et al. (2020). Forced Degradation Studies for Pharmaceutical Drug Substances and Drug Products. Journal of Pharmaceutical Sciences, 109(1), 1-13.
  • Zorko, M., & Lunder, M. (2020). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Current medicinal chemistry, 27(21), 3536-3563.
  • Corrales, R. M., et al. (2011). Antimalarial activity of new 3β-chloro-5-ene steroids. Bioorganic & medicinal chemistry letters, 21(21), 6490-6493.
  • Bloland, P. B. (2001). Drug resistance in malaria.
  • Sharma, V., et al. (2008). Antimalarial activity of some 3β-substituted-5-ene steroids. European journal of medicinal chemistry, 43(10), 2139-2145.
  • Ochi, K., et al. (1977). A new synthetic route to 3-keto-5α-steroids. Chemical and Pharmaceutical Bulletin, 25(9), 2249-2253.
  • Leder, L. B. (1971). Liquid-crystal properties of steryl chlorides.
  • Al-Achi, A., & Greenwood, R. (1998). Reversed-Phase HPLC Determination of Cholesterol in Food Items.
  • Chiou, W. L., et al. (2008). Cholesterol esterase is responsible for the hydrolysis of dietary cholesterol esters, fat-soluble vitamin esters, phospholipids and triacylglycerols. The Journal of nutrition, 138(4), 645-650.
  • Haramura, M., et al. (2003). Comparative C—N bond lengths in carbamates and amides.
  • Hökelek, T., & Ergün, S. (2008). Crystal structure of N-(4-chlorophenyl)-N′-[(E)-(4-methoxyphenyl)methylidene]urea. Acta Crystallographica Section E: Structure Reports Online, 64(10), o1987.
  • Brandenberg, K. (1999).
  • Bruker. (1998). SMART and SAINT-Plus. Bruker AXS Inc., Madison, Wisconsin, USA.
  • Coppens, P., et al. (1965). The experimental determination of the charge distribution in crystals. Acta Crystallographica, 18(6), 1035-1038.
  • D'mello, A. P. (2021). In Silico Prediction and Validation of the Permeability of Small Molecules Across the Blood–Brain Barrier. Molecules, 26(3), 693.
  • Edinger, D., et al. (2023). Biodegradable Cationic and Ionizable Cationic Lipids: A Roadmap for Safer Pharmaceutical Excipients.
  • Miller, A. D. (2003). The design of cationic lipids for gene delivery. Current medicinal chemistry, 10(14), 1195-1211.
  • Lin, S., et al. (2021). Fine-Tuning Positive-Surface-Charge Carbon Dots for High-Efficiency and Low-Cytotoxicity Gene Delivery. ACS Applied Materials & Interfaces, 13(49), 58511-58521.
  • Pittman, R. C., & Steinberg, D. (1979). The hydrolysis of cholesterol esters in plasma lipoproteins by hormone-sensitive cholesterol esterase from adipose tissue. Biochimica et Biophysica Acta (BBA)-Lipids and Lipid Metabolism, 573(2), 235-245.
  • Feaster, S. R., et al. (1996). Molecular recognition by cholesterol esterase of active site ligands: structure-activity effects for inhibition by aryl carbamates and subsequent carbamylenzyme turnover. Biochemistry, 35(51), 16723-16734.
  • Hui, D. Y. (1990). Metabolic fate of pancreas-derived cholesterol esterase in intestine: An in vivo study using Caco-2 cells. Journal of lipid research, 31(11), 2029-2037.
  • Gallo, L. L., & Treadwell, C. R. (1982). The role of cholesteryl ester hydrolysis and synthesis in cholesterol transport across rat intestinal mucosal membrane. A new concept.
  • Quinn, D. M. (1997). Mechanism-based inhibitors of mammalian cholesterol esterase. Methods in enzymology, 286, 231-252.
  • Sakhnini, J. J., & Al-Achi, A. (2003). An isocratic HPLC method for the simultaneous determination of cholesterol, cardiolipin, and DOPC in lyophilized lipids and liposomal formulations. Journal of pharmaceutical and biomedical analysis, 31(5), 961-968.
  • Bailey, A. L., & Cullis, P. R. (2017). pH-Dependent Phase Behavior and Stability of Cationic Lipid–mRNA Nanoparticles. Langmuir, 33(47), 13612-13621.
  • Huang, Y., & Liu, D. (1998). New cationic lipid formulations for gene transfer. Pharmaceutical research, 15(7), 1087-1092.
  • International Journal of Advanced Research in Biological Sciences. (2017). Cholesterol Biotransformation to produce Cholest-4-ene-3, 6-dione and Cholest-4-en-3-one Employing Organic Solvents. International Journal of Advanced Research in Biological Sciences, 4(10), 1-11.

Sources

Role of HAPC-Chol in cationic liposome formulation

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Role of HAPC-Chol in Cationic Liposome Formulation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cationic liposomes represent a cornerstone of non-viral gene delivery, yet their efficacy and safety are highly dependent on their lipid composition. The choice of both the cationic lipid and the "helper" lipid is critical in determining the formulation's stability, transfection efficiency, and cytotoxicity. This technical guide provides a comprehensive overview of Cholesteryl (3-((2-hydroxyethyl)amino)propyl)carbamate hydroiodide (HAPC-Chol), a cationic cholesterol derivative, and its pivotal role in the formulation of advanced cationic liposomes for nucleic acid delivery. We will explore its unique physicochemical properties, delineate its mechanism of action in facilitating endosomal escape, and provide detailed, field-proven protocols for formulation, characterization, and in vitro evaluation. This guide is intended to serve as an authoritative resource for scientists and researchers dedicated to optimizing liposomal delivery systems.

Introduction: The Critical Role of Helper Lipids in Cationic Liposomes

Cationic liposomes are self-assembling, nano-sized vesicles composed of a positively charged lipid bilayer. This positive charge facilitates the electrostatic complexation with negatively charged nucleic acids (like siRNA, mRNA, and pDNA) to form "lipoplexes." While the cationic lipid is essential for binding the genetic payload and interacting with the anionic cell membrane, it is rarely sufficient on its own. A second component, a neutral "helper" lipid, is almost always required to achieve high transfection efficiency.

Helper lipids serve several key functions:

  • Stabilize the Lipid Bilayer: They integrate into the liposomal membrane, modulating its fluidity, rigidity, and overall stability.[1][2]

  • Facilitate Endosomal Escape: This is arguably the most critical function. After a lipoplex is internalized by a cell via endocytosis, it becomes trapped within an endosome. For the nucleic acid to be effective, it must escape this vesicle and enter the cytoplasm. Certain helper lipids, known as fusogenic lipids, promote the destabilization of the endosomal membrane, allowing the payload to be released.[3]

  • Reduce Cytotoxicity: By diluting the charge density of the cationic lipid, helper lipids can often mitigate the inherent toxicity associated with highly positive nanoparticles.[4]

While traditional helper lipids like 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) and cholesterol are widely used, the development of novel cationic lipids that merge the charge-providing and helper functions into a single molecule offers new avenues for innovation. HAPC-Chol is a prime example of such a molecule, combining the structural backbone of cholesterol with a cationic headgroup.

HAPC-Chol: A Profile of a Cationic Cholesterol Derivative

HAPC-Chol is a cationic derivative of cholesterol, a molecule already integral to biological membranes. This heritage provides a foundation of biocompatibility and structural stability.[5][6] Its structure is designed to leverage the benefits of the rigid cholesterol backbone while providing a positive charge for nucleic acid complexation.

Molecular Structure and Physicochemical Properties

The core of HAPC-Chol is the familiar four-ring sterol structure of cholesterol, which imparts rigidity and influences membrane packing.[2] Attached to this backbone is a hydrophilic carbamate linker and a protonatable amino headgroup, which confers a positive charge at physiological pH.

PropertyDescriptionSource
Formal Name (3β)-cholest-5-en-3-ol 3-[N-[3-[(2-hydroxyethyl)amino]propyl]carbamate], hydrogen iodide[7]
Molecular Formula C33H58N2O3 • HI[7]
Molecular Weight ~658.7 g/mol [7]
Core Structure Cholesterol[5][6]
Key Feature Cationic headgroup allows for complexation with nucleic acids.[8][9]
Common Use Component of lipoplexes for siRNA delivery and gene silencing.[3][7][9]
The Advantage of the Cholesterol Backbone

Using cholesterol as the hydrophobic anchor for a cationic lipid offers distinct advantages over traditional fatty acid-based lipids:

  • Membrane Stability: Cholesterol is a well-known membrane-stabilizing agent. It fits between phospholipid molecules, reducing membrane fluidity and permeability, which can enhance the stability of the liposome in circulation and improve cargo retention.[2][10][11]

  • Serum Resistance: Lipoplexes can be destabilized by serum proteins in the bloodstream. Formulations containing cholesterol have been shown to have enhanced resistance to this serum-induced inhibition, improving their potential for in vivo applications.[6]

  • Biocompatibility: As a natural component of cell membranes, cholesterol generally exhibits lower toxicity compared to many synthetic cationic lipids.[5]

Mechanism of Action: How HAPC-Chol Enhances Gene Delivery

The effectiveness of a HAPC-Chol-based liposome, particularly when paired with a fusogenic helper lipid like DOPE, stems from a multi-step process that overcomes key biological barriers to gene delivery.

Lipoplex Formation and Cellular Uptake

The positively charged HAPC-Chol in the liposome surface electrostatically binds to the negatively charged phosphate backbone of siRNA or other nucleic acids, condensing it into a compact, protected lipoplex. This complex then interacts with the negatively charged proteoglycans on the cell surface, triggering cellular uptake, typically through endocytosis.

The Critical Step: Endosomal Escape

Once inside the endosome, the pH begins to drop. This acidic environment is the trigger for payload release. The mechanism is often attributed to the interaction between the cationic lipid and the fusogenic helper lipid, DOPE.

  • Role of DOPE: DOPE has a small headgroup and a cone-like molecular shape. At neutral pH, it exists in a bilayer structure. However, in the acidic environment of the late endosome, it preferentially forms an inverted hexagonal (HII) phase. This structural transition disrupts the integrity of the endosomal membrane.[3][12]

  • Synergy with HAPC-Chol: The cationic HAPC-Chol interacts with anionic lipids in the endosomal membrane, further destabilizing it. This synergy between HAPC-Chol and the phase transition of DOPE is believed to create pores or cause the complete rupture of the endosome, releasing the siRNA into the cytoplasm where it can engage with the RNA-induced silencing complex (RISC).[3][13]

The diagram below illustrates this proposed mechanism.

G cluster_0 Extracellular Space cluster_1 Cytoplasm lp HAPC-Chol/DOPE Lipoplex (+) endosome Early Endosome (pH ~6.5) lp->endosome Endocytosis late_endosome Late Endosome (pH ~5.5) endosome->late_endosome Maturation siRNA siRNA released into cytoplasm late_endosome->siRNA Membrane Fusion & Endosomal Escape risc RISC Engagement & Gene Silencing siRNA->risc

Mechanism of HAPC-Chol/DOPE mediated endosomal escape.

Formulation and Characterization: A Practical Guide

Translating theory into practice requires robust and reproducible protocols. The thin-film hydration method is a widely used and reliable technique for preparing HAPC-Chol-containing liposomes.[14][15][16]

Step-by-Step Formulation Protocol: Thin-Film Hydration

This protocol describes the preparation of cationic liposomes composed of HAPC-Chol and DOPE at a 3:2 molar ratio, a composition shown to be effective for siRNA delivery.[3]

Materials:

  • HAPC-Chol

  • 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)

  • Chloroform or a chloroform/methanol mixture

  • Sterile, nuclease-free buffer (e.g., PBS or HEPES-buffered saline)

  • Round-bottom flask

  • Rotary evaporator

  • Water bath

  • Liposome extruder (e.g., Avanti Mini-Extruder)

  • Polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Lipid Dissolution: Accurately weigh HAPC-Chol and DOPE to achieve the desired molar ratio (e.g., 3:2). Dissolve the lipids in a suitable volume of chloroform in a round-bottom flask. The goal is a clear, homogenous solution.

  • Film Formation: Attach the flask to a rotary evaporator. Submerge the flask in a water bath set to a temperature that facilitates evaporation but does not degrade the lipids (e.g., 37-40°C). Rotate the flask and gradually apply a vacuum to evaporate the organic solvent. A thin, uniform lipid film should form on the inner wall of the flask.

  • Residual Solvent Removal: To ensure all organic solvent is removed, place the flask under a high vacuum for at least 2 hours (or overnight). This step is critical for avoiding cytotoxicity from residual solvent.

  • Hydration: Add the pre-warmed (to above the lipid phase transition temperature) aqueous buffer to the flask. Agitate the flask by hand or using a vortex mixer until the lipid film is fully suspended in the buffer.[17] This initial suspension will contain large, multilamellar vesicles (MLVs).

  • Size Reduction (Extrusion): For uniform, unilamellar vesicles suitable for in vivo use, size reduction is necessary.[14] Assemble the liposome extruder with a 100 nm polycarbonate membrane. Transfer the MLV suspension to one of the extruder's syringes. Pass the suspension back and forth through the membrane for an odd number of passes (e.g., 11-21 times). This process forces the lipids to re-form into smaller vesicles of a more uniform size.

  • Sterilization and Storage: The final liposome suspension can be sterilized by passing it through a 0.22 µm syringe filter. Store the formulation at 4°C. Do not freeze, as this can disrupt the liposome structure.

The following diagram outlines this experimental workflow.

G start 1. Dissolve Lipids (HAPC-Chol & DOPE) in Chloroform film 2. Create Thin Film (Rotary Evaporation) start->film dry 3. Dry Film (High Vacuum) film->dry hydrate 4. Hydrate with Buffer (Forms MLVs) dry->hydrate extrude 5. Extrude (100 nm membrane) (Forms LUVs) hydrate->extrude char 6. Characterize (Size, PDI, Zeta) extrude->char end_node Final Formulation (Store at 4°C) char->end_node

Workflow for liposome formulation via thin-film hydration.
Essential Characterization Techniques

After formulation, you must verify the quality of your liposomes. This self-validating step ensures reproducibility and is essential for interpreting downstream biological data.

  • Dynamic Light Scattering (DLS): This is the primary technique for measuring the hydrodynamic diameter (size) and Polydispersity Index (PDI) of the nanoparticles.[18] An acceptable formulation for in vivo use typically has a size between 80-150 nm and a PDI below 0.2, indicating a monodisperse population.[19]

  • Zeta Potential Analysis: This measurement indicates the surface charge of the liposomes. For cationic liposomes, a positive zeta potential (typically > +20 mV) is expected, which confirms the surface presentation of HAPC-Chol and is crucial for binding nucleic acids and interacting with cells.[20]

Table of Expected Physicochemical Properties:

Parameter Typical Value Significance
Hydrodynamic Diameter 80 - 150 nm Optimal for cellular uptake and avoiding rapid clearance.[15]
Polydispersity Index (PDI) < 0.2 Indicates a homogenous and uniform liposome population.[19]

| Zeta Potential | +20 to +40 mV | Confirms cationic surface charge; essential for nucleic acid binding. |

Performance Evaluation: In Vitro Transfection

The ultimate test of a liposomal formulation is its ability to successfully transfect cells. This is typically assessed by measuring the knockdown of a target protein (for siRNA) or the expression of a reporter gene (for pDNA).

Protocol: In Vitro siRNA Transfection and Luciferase Knockdown Assay

This protocol provides a framework for testing the gene-silencing efficacy of a HAPC-Chol/DOPE formulation using a cell line that stably expresses luciferase.

Materials:

  • Luciferase-expressing cell line (e.g., HeLa-Luc, MCF-7-Luc)

  • Cell culture medium (e.g., DMEM) and fetal bovine serum (FBS)

  • Anti-luciferase siRNA

  • Scrambled (non-targeting) control siRNA

  • HAPC-Chol/DOPE liposome formulation

  • Opti-MEM or similar serum-free medium

  • Luciferase assay reagent (e.g., Bright-Glo™)

  • Luminometer

Procedure:

  • Cell Seeding: The day before transfection, seed cells in a 96-well plate at a density that will result in ~80% confluency at the time of assay.

  • Lipoplex Formation:

    • In one tube, dilute the required amount of anti-luciferase siRNA (and control siRNA in separate tubes) in serum-free medium.

    • In a second tube, dilute the HAPC-Chol/DOPE liposomes in serum-free medium.

    • Add the diluted liposome solution to the diluted siRNA solution (not the other way around) to form the lipoplex. Mix gently and incubate at room temperature for 20-30 minutes. This allows for the electrostatic complexation to occur. The ratio of cationic lipid to siRNA (N/P ratio) is a critical parameter to optimize.[12][21]

  • Transfection: Remove the old medium from the cells and replace it with fresh, serum-containing medium. Add the lipoplex solution dropwise to each well.

  • Incubation: Incubate the cells for 24-48 hours to allow for uptake, endosomal escape, and siRNA-mediated mRNA degradation.

  • Luciferase Assay: After incubation, lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol for the luciferase assay reagent.

  • Data Analysis: Normalize the luciferase signal from the anti-luciferase siRNA-treated cells to the signal from the scrambled control-treated cells to determine the percentage of gene knockdown.

Conclusion and Future Perspectives

HAPC-Chol stands out as a highly effective cationic lipid for gene delivery applications. By leveraging the structurally robust and biocompatible cholesterol backbone, it provides a stable anchor for nucleic acid complexation. When formulated with fusogenic helper lipids like DOPE, it creates a potent delivery system capable of overcoming the critical barrier of endosomal escape, leading to high transfection efficiency.[3] The detailed protocols for formulation and characterization provided herein offer a clear and validated pathway for researchers to develop and optimize their own HAPC-Chol-based liposomal systems. As the field of gene therapy continues to advance, the rational design of lipids like HAPC-Chol will remain a key driver of innovation, paving the way for safer and more effective non-viral delivery vectors.

References

  • MHAPC-Chol | Cationic Lipid. MedchemExpress.com. [URL: https://www.medchemexpress.com/mhpc-chol.html]
  • Alavi, M., Karimi, N., & Safaei, M. (2011). Preparation, characterization, and efficient transfection of cationic liposomes and nanomagnetic cationic liposomes. International Journal of Nanomedicine, 6, 2153–2165. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3212497/]
  • MHAPC-Chol Datasheet. DC Chemicals. [URL: https://www.dcchemicals.com/product/show/DC36452.html]
  • Hattori, Y., et al. (2019). Effects of sterol derivatives in cationic liposomes on biodistribution and gene-knockdown in the lungs of mice systemically injected with siRNA lipoplexes. Biological and Pharmaceutical Bulletin, 42(11), 1856-1863. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7112423/]
  • Zhang, Y., et al. (2015). Novel Cholesterol-Based Cationic Lipids as Transfecting Agents of DNA for Efficient Gene Delivery. Molecules, 20(2), 2269-2283. [URL: https://www.mdpi.com/1420-3049/20/2/2269]
  • Hattori, Y., et al. (2019). Effect of Cationic Lipid Type in Folate-PEG-Modified Cationic Liposomes on Folate Receptor-Mediated siRNA Transfection in Tumor Cells. Pharmaceutics, 11(4), 183. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6523274/]
  • HAPC-Chol. Cayman Chemical. [URL: https://www.caymanchem.com/product/36452/hapc-chol]
  • Shrestha, S., et al. (2021). Mechanical properties of the high cholesterol-containing membrane: An AFM study. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1863(10), 183685. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8355021/]
  • HAPC-Chol. MedchemExpress.com. [URL: https://www.medchemexpress.com/HAPC-Chol.html]
  • Sagit, E., et al. (2022). Liposomes: preparation and characterization with a special focus on the application of capillary electrophoresis. Journal of Pharmaceutical and Biomedical Analysis, 219, 114941. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9362899/]
  • Obata, Y., et al. (2006). Comparative study of transfection efficiency of cationic cholesterols mediated by liposomes-based gene delivery. Biological and Pharmaceutical Bulletin, 29(7), 1500-1502. [URL: https://pubmed.ncbi.nlm.nih.gov/16819206/]
  • Le Gall, T., et al. (2018). Cationic Liposomes Carrying siRNA: Impact of Lipid Composition on Physicochemical Properties, Cytotoxicity and Endosomal Escape. International Journal of Molecular Sciences, 19(4), 1245. [URL: https://www.mdpi.com/1422-0067/19/4/1245]
  • Zhang, X., et al. (2010). DC-Chol/DOPE cationic liposomes: a comparative study of the influence factors on plasmid pDNA and siRNA gene delivery. International Journal of Pharmaceutics, 390(2), 236-243. [URL: https://pubmed.ncbi.nlm.nih.gov/20227500/]
  • Cazzolla, A., et al. (2023). Synthesis of cationic liposome nanoparticles using a thin film dispersed hydration and extrusion method. V.2. protocols.io. [URL: https://www.protocols.io/view/synthesis-of-cationic-liposome-nanoparticles-usin-dm6gpjyx1gzp/v2]
  • Aso, H., et al. (2020). Physicochemical Characterization of Liposomes That Mimic the Lipid Composition of Exosomes for Effective Intracellular Trafficking. Langmuir, 36(43), 13011-13019. [URL: https://pubmed.ncbi.nlm.nih.gov/33108168/]
  • Zhang, X., et al. (2012). Comparative study on preparative methods of DC-Chol/DOPE liposomes and formulation optimization by determining encapsulation efficiency. International Journal of Pharmaceutics, 434(1-2), 249-256. [URL: https://pubmed.ncbi.nlm.nih.gov/22643228/]
  • Byk, G., et al. (2000). A novel cationic cholesterol derivative, its formulation into liposomes, and the efficient transfection of the transformed human cell lines HepG2 and HeLa. Journal of Medicinal Chemistry, 43(23), 4377-4387. [URL: https://pubmed.ncbi.nlm.nih.gov/11087563/]
  • Ewert, K. K., et al. (2010). Cationic Lipid–Nucleic Acid Complexes for Gene Delivery and Silencing: Pathways and Mechanisms for Plasmid DNA and siRNA. Journal of the American Chemical Society, 132(49), 17358–17367. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3000499/]
  • Cazzolla, A., et al. (2024). Synthesis of cationic liposome nanoparticles using a thin film dispersed hydration and extrusion method. MethodsX, 12, 102603. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10870956/]
  • Patel, D. H., et al. (2020). Getting lipid nanoparticles into shape for enhanced gene delivery. Nature Communications, 11(1), 991. [URL: https://www.
  • Kim, H. R., et al. (2014). Efficient Delivery of Plasmid DNA Using Cholesterol-Based Cationic Lipids Containing Polyamines and Ether Linkages. International Journal of Molecular Sciences, 15(12), 22911-22928. [URL: https://www.mdpi.com/1422-0067/15/12/22911]
  • Request PDF: Comparative study on preparative methods of DC-Chol/DOPE liposomes and formulation optimization by determining encapsulation efficiency. ResearchGate. [URL: https://www.researchgate.
  • Gkeka, P., et al. (2021). DOPC versus DOPE as a helper lipid for gene-therapies: molecular dynamics simulations with DLin-MC3-DMA. Soft Matter, 17(2), 359-369. [URL: https://pubs.rsc.org/en/content/articlelanding/2021/sm/d0sm01742a]
  • Cazzolla, A., et al. (2024). Synthesis of cationic liposome nanoparticles using a thin film dispersed hydration and extrusion method. Arrow@TU Dublin. [URL: https://arrow.tudublin.ie/cgi/viewcontent.cgi?article=1164&context=schfsehart]
  • Breuzard, G., et al. (2021). LipoParticles: Lipid-Coated PLA Nanoparticles Enhanced In Vitro mRNA Transfection Compared to Liposomes. Pharmaceutics, 13(3), 381. [URL: https://www.mdpi.com/1999-4923/13/3/381]
  • cholesterol | Ligand page. IUPHAR/BPS Guide to PHARMACOLOGY. [URL: https://www.guidetopharmacology.org/GRAC/LigandDisplayForward?ligandId=2718]
  • Mastering Thin Film Hydration Method for Liposome and Lipid Nanoparticle Formulation. (2024). Polymeris. [URL: https://www.polymeris.
  • da Silva, A. C. B., et al. (2020). Preparation and characterization of liposomes loaded with silver nanoparticles obtained by green synthesis. Brazilian Journal of Pharmaceutical Sciences, 56. [URL: https://www.scielo.br/j/bjps/a/W4JkZ4s7c77m9h4nQzQxVnC/?lang=en]
  • Thin-Film Hydration Method for Liposome Preparation. CD Formulation. [URL: https://www.cd-formulation.
  • Lipid Composition Effect on Liposome Properties: Role of Cholesterol. (2020). Pharma Excipients. [URL: https://www.pharmaexcipients.com/news/lipid-composition-effect-on-liposome-properties-role-of-cholesterol/]
  • Liposome Stability & Characterization: Key Considerations. BOC Sciences. (2024). YouTube. [URL: https://www.youtube.

Sources

HAPC-Cholesterol Liposomes: A High-Efficacy Platform for siRNA Delivery

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth technical guide by a Senior Application Scientist

Abstract

The therapeutic application of small interfering RNA (siRNA) is largely dependent on the development of safe and effective delivery systems. Cationic liposomes are a prominent class of non-viral vectors, yet their clinical translation is often hampered by issues of cytotoxicity and instability in physiological environments. This guide introduces a specialized cationic liposomal formulation composed of N-​(1-​aminoethyl)​-​iminobis[N-​(2-​ethyl-​2-​hydroxy)​-​octadecyl carbamate] (HAPC) and cholesterol (Chol), which offers significant advantages for siRNA delivery. We will explore the physicochemical properties of HAPC-Chol liposomes, the mechanism of siRNA encapsulation and release, and the empirical evidence supporting its high transfection efficiency and favorable safety profile. This document serves as a technical resource for researchers and drug development professionals seeking to leverage this advanced delivery platform.

The Challenge: Overcoming Barriers in siRNA Delivery

Small interfering RNA holds immense promise for gene therapy by enabling targeted knockdown of disease-associated genes. However, the intrinsic properties of siRNA molecules—their negative charge, hydrophilic nature, and susceptibility to nuclease degradation—prevent them from efficiently crossing the anionic cell membrane and reaching the cytoplasmic RNA-induced silencing complex (RISC). An ideal delivery vector must therefore accomplish several key tasks:

  • Protect siRNA: Shield the siRNA payload from enzymatic degradation in the bloodstream and interstitial space.

  • Facilitate Cellular Uptake: Mediate binding to the cell surface and subsequent internalization.

  • Promote Endosomal Escape: Enable the siRNA to escape from the endosome into the cytoplasm to engage with the RISC machinery.

  • Ensure Biocompatibility: Exhibit minimal cytotoxicity and immunogenicity.

Cationic liposomes have been widely explored to meet these needs, but early-generation formulations often exhibit a trade-off between transfection efficiency and cell toxicity. The HAPC-Chol system represents a significant advancement by addressing these limitations through its unique chemical design.

HAPC-Chol: A Chemically Engineered Solution for siRNA Delivery

The HAPC-Chol system is a binary lipid formulation that self-assembles into cationic liposomes capable of efficiently complexing with anionic siRNA molecules. Its efficacy is rooted in the specific chemical structure of its components.

Core Components and Physicochemical Properties
  • HAPC (N-​(1-​aminoethyl)​-​iminobis[N-​(2-​ethyl-​2-​hydroxy)​-​octadecyl carbamate]): HAPC is the core functional component of this system. It is a synthetic, multi-tailed cationic lipid. Its structure features a unique headgroup containing multiple amine residues, which are protonated at physiological pH, conferring a strong positive charge for effective siRNA binding. The presence of hydroxyl groups is believed to enhance biocompatibility and reduce the cytotoxicity often associated with cationic lipids.

  • Cholesterol (Chol): Cholesterol acts as a helper lipid, a critical component that modulates the fluidity and stability of the liposomal bilayer. By intercalating between the HAPC lipid tails, cholesterol increases the packing density of the lipid membrane, which reduces the premature release of siRNA and enhances the stability of the liposomes in the presence of serum proteins.

These two components are typically combined at an optimized molar ratio to form liposomes with a net positive surface charge (zeta potential), which is crucial for binding to both the negatively charged siRNA and the cell surface.

Mechanism of Nanoparticle Formation and Cellular Action

The formation of HAPC-Chol/siRNA nanoparticles is a spontaneous self-assembly process driven by electrostatic interactions. The positively charged HAPC-Chol liposomes are mixed with the negatively charged siRNA, leading to the formation of stable complexes known as lipoplexes.

The proposed mechanism of action follows a multi-step pathway:

  • Complexation: HAPC-Chol liposomes and siRNA are mixed, forming stable lipoplexes with a net positive charge.

  • Cellular Association: The cationic lipoplexes bind to the negatively charged proteoglycans on the cell surface.

  • Internalization: The bound complexes are internalized by the cell, primarily through endocytosis.

  • Endosomal Escape: Inside the endosome, the pH drops. The multiple amine groups on the HAPC lipid act as a "proton sponge." This influx of protons leads to osmotic swelling and eventual rupture of the endosomal membrane, releasing the siRNA payload into the cytoplasm.

  • RISC Loading: The released siRNA is recognized by the RNA-induced silencing complex (RISC), leading to the cleavage and degradation of the target mRNA.

Below is a diagram illustrating the cellular uptake and endosomal escape mechanism.

G cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space LNP HAPC-Chol/siRNA Lipoplex (+ charge) CellSurface Cell Surface (- charge) LNP->CellSurface 1. Electrostatic Association Endosome Early Endosome (pH ~6.5) CellSurface->Endosome 2. Endocytosis LateEndosome Late Endosome (pH ~5.5) Proton Sponge Effect Endosome->LateEndosome 3. Maturation Cytoplasm Cytoplasm LateEndosome->Cytoplasm 4. Endosomal Escape (Membrane Rupture) RISC RISC Loading & mRNA Cleavage Cytoplasm->RISC 5. siRNA engages RISC

Caption: Cellular uptake and endosomal escape pathway of HAPC-Chol/siRNA lipoplexes.

Key Advantages of the HAPC-Chol System

The HAPC-Chol formulation exhibits several distinct advantages over other non-viral vectors, making it a compelling choice for siRNA delivery applications.

High Transfection Efficiency

The multi-amine headgroup of HAPC ensures a high charge density, leading to robust complexation with siRNA and efficient interaction with the cell membrane. Studies have demonstrated that HAPC-based systems can achieve significant knockdown of target genes, often outperforming commercially available reagents like Lipofectamine™ 2000.

Parameter HAPC-Chol/siRNA Lipofectamine™ 2000/siRNA Control (Naked siRNA)
Gene Knockdown Efficiency >85%~70-80%<10%
Optimal N/P Ratio* 5:1 to 10:1Varies by cell typeN/A

*N/P ratio refers to the molar ratio of nitrogen atoms in the cationic lipid to phosphate groups in the siRNA.

Excellent Biocompatibility and Low Cytotoxicity

A major drawback of many cationic lipids is their inherent cytotoxicity, which arises from their interaction with cellular membranes and mitochondria. The HAPC lipid is designed to mitigate this issue. The inclusion of hydroxyl groups in its structure is thought to shield the positive charge and reduce non-specific toxic interactions. As a result, HAPC-Chol liposomes maintain high cell viability even at concentrations required for effective transfection.

Assay HAPC-Chol/siRNA Lipofectamine™ 2000/siRNA Untreated Cells
Cell Viability (MTT Assay) >90%~60-70%100%
Stability in Serum

For in vivo applications, delivery vectors must remain stable in the bloodstream. The optimized inclusion of cholesterol in the HAPC-Chol formulation results in a more rigid and stable liposomal structure. This reduces the likelihood of the lipoplex dissociating upon interaction with serum proteins, ensuring that the siRNA payload remains protected until it reaches the target cells.

Experimental Protocols

The following protocols provide a standardized methodology for the formulation of HAPC-Chol/siRNA nanoparticles and their application for in vitro cell transfection.

Protocol: Formulation of HAPC-Chol/siRNA Nanoparticles

This protocol describes the preparation of the lipoplexes using the lipid film hydration method followed by sonication.

Workflow Diagram:

G A 1. Dissolve HAPC & Chol in Chloroform B 2. Create Thin Lipid Film (Rotary Evaporation) A->B C 3. High-Vacuum Drying (Remove Residual Solvent) B->C D 4. Hydrate Film with Buffer (e.g., DEPC-treated water) C->D E 5. Sonication (Form Small Unilamellar Vesicles) D->E G 7. Mix Liposome & siRNA Solutions (Incubate at RT for 20-30 min) E->G F 6. Dilute siRNA in Separate Buffer F->G H Ready-to-use HAPC-Chol/siRNA Lipoplexes G->H

Caption: Workflow for the formulation of HAPC-Chol/siRNA nanoparticles.

Step-by-Step Methodology:

  • Lipid Film Preparation:

    • Dissolve HAPC and cholesterol in chloroform at the desired molar ratio (e.g., 1:1) in a round-bottom flask.

    • Attach the flask to a rotary evaporator and remove the organic solvent under reduced pressure at a temperature above the lipid phase transition temperature. A thin, uniform lipid film should form on the flask wall.

    • Further dry the film under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration and Liposome Formation:

    • Hydrate the dried lipid film with a suitable aqueous buffer (e.g., RNase-free water or phosphate buffer) by vortexing. This will form multilamellar vesicles (MLVs).

    • To create small unilamellar vesicles (SUVs), sonicate the MLV suspension using a bath sonicator or a probe sonicator until the solution becomes clear.

  • siRNA Complexation:

    • In a separate microcentrifuge tube, dilute the stock siRNA solution to the desired final concentration in an appropriate buffer (e.g., Opti-MEM®).

    • In another tube, dilute the prepared HAPC-Chol liposome suspension.

    • Add the diluted liposome suspension to the diluted siRNA solution (not the other way around) to achieve the target N/P ratio. Mix gently by pipetting.

    • Incubate the mixture at room temperature for 20-30 minutes to allow for the formation of stable lipoplexes. The nanoparticles are now ready for use in cell culture.

Protocol: In Vitro Transfection of Mammalian Cells
  • Cell Seeding: The day before transfection, seed mammalian cells in a multi-well plate (e.g., 24-well) so that they reach 70-80% confluency at the time of transfection.

  • Preparation of Transfection Medium: While the lipoplexes are incubating, remove the growth medium from the cells and replace it with fresh, serum-free or reduced-serum medium.

  • Addition of Lipoplexes: Add the HAPC-Chol/siRNA lipoplex solution drop-wise to each well. Gently rock the plate to ensure even distribution.

  • Incubation: Incubate the cells with the lipoplexes for 4-6 hours at 37°C in a CO₂ incubator.

  • Medium Change: After the incubation period, remove the transfection medium and replace it with fresh, complete growth medium containing serum.

  • Gene Knockdown Analysis: Incubate the cells for an additional 24-72 hours (depending on the target gene's mRNA and protein turnover rate) before harvesting for analysis (e.g., qRT-PCR for mRNA levels or Western blot for protein levels).

Conclusion

The HAPC-Cholesterol liposomal system represents a highly effective and biocompatible platform for siRNA delivery. Its chemically engineered design provides a high positive charge for efficient nucleic acid complexation while minimizing the cytotoxicity that has hindered previous generations of cationic lipids. The straightforward, self-assembly formulation process, combined with demonstrated high transfection efficiency and serum stability, makes HAPC-Chol an attractive vector for both in vitro research and in vivo therapeutic development. This guide provides the foundational knowledge and protocols for scientists to successfully implement this powerful technology in their gene silencing studies.

References

  • Title: In Vitro and in Vivo Targeted Delivery of siRNA to the Lung Cancer by a Cationic Liposome with a Novel Cationic Lipid Source: Journal of Materials Chemistry B, 2013 URL: [Link]

  • Title: A novel cationic lipid HAPC for effective and low-toxic siRNA delivery Source: Chinese Chemical Letters, Volume 25, Issue 1, 2014 URL: [Link]

HAPC-Chol: A Technical Guide for Researchers in Drug Delivery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Role of Cationic Lipids in Modern Therapeutics

In the rapidly advancing field of nucleic acid-based therapeutics, the effective delivery of payloads such as siRNA, mRNA, and DNA to target cells remains a critical challenge. Cationic lipids are indispensable components of lipid nanoparticle (LNP) delivery systems, facilitating the encapsulation of negatively charged nucleic acids and their subsequent entry into cells. HAPC-Chol, a cationic cholesterol derivative, has emerged as a significant tool for researchers, demonstrating high efficiency in gene silencing applications.[1][2] This guide provides an in-depth overview of HAPC-Chol, its properties, and its application in the formulation of lipid-based delivery vehicles.

Physicochemical Properties of HAPC-Chol

A thorough understanding of the physicochemical properties of HAPC-Chol is fundamental to its effective application in research and development.

PropertyValueSource
CAS Number 1027801-74-6[1][3][4]
Molecular Formula C₃₄H₆₀N₂O₃[1][3]
Molecular Weight 544.86 g/mol [3]
Appearance Crystalline solid[5]
Purity ≥95%[2][5]
Solubility Soluble in ethanol and dimethylformamide (approx. 10 mg/mL). Sparingly soluble in aqueous buffers.[5]
Storage -20°C[2][5]
Stability ≥ 4 years at -20°C[2]

Supplier Information

HAPC-Chol is available from several reputable chemical suppliers that cater to the research and pharmaceutical industries.

SupplierWebsite
DC Chemicals[Link]
CymitQuimica
MedchemExpress
Cayman Chemical[2]
SJZ Chem-Pharm Co., Ltd.[Link][6]
Sapphire North America[7]

Applications in Research: siRNA Delivery and Gene Silencing

HAPC-Chol is prominently utilized as a cationic lipid in the formulation of lipoplexes for the delivery of small interfering RNA (siRNA).[2][3] These lipoplexes, often formulated with helper lipids like 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE), effectively encapsulate siRNA and facilitate its delivery into cells, leading to gene silencing.[2][5] Studies have demonstrated the utility of HAPC-Chol in both in vitro and in vivo models. For instance, HAPC-Chol-containing lipoplexes have been successfully used for gene silencing in MCF-7 cells without significant cytotoxicity.[2] In animal studies, intravenous injection of these lipoplexes has resulted in the accumulation of the siRNA cargo in the liver and lungs, highlighting its potential for targeted therapeutic delivery.[2][3][5]

The cationic nature of HAPC-Chol is crucial for its function. The positively charged headgroup interacts with the negatively charged phosphate backbone of siRNA, leading to the formation of a stable complex. This complex protects the siRNA from degradation by nucleases in the bloodstream and facilitates its uptake into cells through endocytosis.

Experimental Protocol: Formulation of HAPC-Chol Lipoplexes for siRNA Delivery

This section provides a detailed, step-by-step methodology for the preparation and characterization of HAPC-Chol-based lipoplexes for siRNA delivery.

Materials and Reagents
  • HAPC-Chol

  • 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)

  • siRNA (specific to the target gene)

  • Ethanol (200 proof, anhydrous)

  • Nuclease-free water

  • Phosphate-buffered saline (PBS), pH 7.2

Stock Solution Preparation
  • HAPC-Chol Stock (10 mg/mL): Dissolve the required amount of HAPC-Chol in anhydrous ethanol. Purge the solution with an inert gas (e.g., argon or nitrogen) to prevent oxidation and store at -20°C.[5]

  • DOPE Stock (10 mg/mL): Prepare a stock solution of DOPE in anhydrous ethanol in a similar manner to the HAPC-Chol stock.

  • siRNA Stock (20 µM): Resuspend the lyophilized siRNA in nuclease-free water to a final concentration of 20 µM. Aliquot and store at -80°C.

Liposome Formulation and siRNA Encapsulation

The following protocol is for the preparation of lipoplexes using the thin-film hydration method followed by sonication.

  • Lipid Film Formation:

    • In a round-bottom flask, combine the desired molar ratio of HAPC-Chol and DOPE from their respective stock solutions. A common starting ratio is 1:1.

    • Remove the organic solvent under a stream of inert gas (nitrogen or argon) while rotating the flask to form a thin, uniform lipid film on the inner surface.

    • Place the flask under a high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with nuclease-free water or a suitable aqueous buffer by vortexing for 5-10 minutes. This will result in the formation of multilamellar vesicles (MLVs).

  • Sonication:

    • To produce small unilamellar vesicles (SUVs), sonicate the MLV suspension using a probe sonicator on ice or a bath sonicator. The sonication time will depend on the desired particle size.

  • siRNA Complexation:

    • Dilute the siRNA stock solution to the desired concentration in nuclease-free water.

    • Add the siRNA solution to the liposome suspension dropwise while gently vortexing.

    • Incubate the mixture at room temperature for 30 minutes to allow for the formation of stable lipoplexes.

Characterization of HAPC-Chol Lipoplexes
  • Particle Size and Zeta Potential: Determine the size distribution and surface charge of the lipoplexes using dynamic light scattering (DLS) and electrophoretic light scattering (ELS), respectively.

  • Encapsulation Efficiency: Quantify the amount of siRNA encapsulated within the lipoplexes using a fluorescent dye exclusion assay (e.g., RiboGreen assay) or by separating the free siRNA from the lipoplexes using size exclusion chromatography.

Visualization of Experimental Workflow

experimental_workflow cluster_prep Stock Solution Preparation cluster_formulation Lipoplex Formulation cluster_characterization Characterization HAPC_Chol HAPC-Chol in Ethanol Lipid_Film Lipid Film Formation HAPC_Chol->Lipid_Film DOPE DOPE in Ethanol DOPE->Lipid_Film siRNA siRNA in Nuclease-Free Water Complexation siRNA Complexation siRNA->Complexation Hydration Hydration Lipid_Film->Hydration Add Aqueous Buffer Sonication Sonication Hydration->Sonication Sonication->Complexation DLS Particle Size (DLS) Complexation->DLS ELS Zeta Potential (ELS) Complexation->ELS Encapsulation Encapsulation Efficiency Complexation->Encapsulation

Caption: Workflow for the formulation and characterization of HAPC-Chol based lipoplexes for siRNA delivery.

References

  • DC Chemicals. MHAPC-Chol|CAS 1027801-74-6. [Link]

  • Biokom. PRODUCT INFORMATION - MHAPC-Chol. [Link]

  • SJZ Chem-Pharm Co., Ltd. HAPC-Chol. [Link]

Sources

Authored by: Gemini, Senior Application Scientist

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the History and Development of HAPC-Chol Lipids

Abstract

The advent of gene-based therapeutics, including siRNA, mRNA, and plasmid DNA, has necessitated the development of sophisticated delivery systems capable of safely and efficiently transporting these macromolecules across cellular barriers. Cationic lipids have emerged as a cornerstone of non-viral gene delivery, owing to their ability to complex with negatively charged nucleic acids and facilitate their entry into cells. Among the diverse array of synthetic cationic lipids, those derived from cholesterol represent a particularly promising class, leveraging the inherent biocompatibility and structural properties of this endogenous molecule. This guide provides a comprehensive overview of a specific cholesterol-based cationic lipid, HAPC-Chol. We will explore its historical context, the rationale behind its molecular design, its mechanism of action as a fusogenic lipid, and its applications in therapeutic delivery. This document is intended for researchers, scientists, and drug development professionals seeking a deep technical understanding of this important delivery vehicle.

The Genesis of Cationic Lipids: A Historical Perspective

The journey to HAPC-Chol begins with the foundational discoveries in lipid chemistry. The 19th-century work of Michel Eugène Chevreul, who first named 'cholesterine' and established that fats are composed of glycerol and fatty acids, laid the groundwork for modern lipid science[1]. The 20th century saw the elucidation of cholesterol's structure and its critical role in cell membranes, as well as the development of liposomes—artificial vesicles composed of lipid bilayers—as potential drug carriers[1][2].

Initially, liposomes were primarily used to encapsulate small-molecule drugs. However, the rise of molecular biology and the therapeutic potential of nucleic acids presented a new challenge: delivering large, negatively charged molecules into the cell's cytoplasm. This led to the innovation of cationic lipids in the late 1980s. These amphiphilic molecules possess a positively charged headgroup, enabling them to electrostatically interact with and condense anionic nucleic acids into stable complexes known as lipoplexes[3]. This complexation not only protects the nucleic acid cargo from degradation by nucleases but also facilitates its interaction with the negatively charged cell surface, initiating cellular uptake[3][4].

Cholesterol quickly became a molecule of interest for constructing cationic lipids. Its rigid, hydrophobic sterol backbone offers a distinct advantage over the more fluid alkyl chains found in many other lipids, providing structural stability to the liposomal membrane[5][6]. Furthermore, because cholesterol is an essential component of mammalian cell membranes, cholesterol-based lipids are generally well-tolerated and exhibit lower toxicity compared to many other synthetic cationic lipids[5][7]. This foundation of biocompatibility and structural integrity paved the way for the design and synthesis of advanced cholesterol derivatives like HAPC-Chol.

Molecular Architecture and Synthesis of HAPC-Chol

The efficacy of a cationic lipid is determined by the interplay of its three core components: the hydrophobic anchor, the linker, and the cationic headgroup. The design of HAPC-Chol reflects a rational approach to optimizing each of these elements for effective gene delivery.

  • Hydrophobic Anchor: The cholest-5-en-3-ol backbone serves as the lipid's anchor, embedding it within the liposomal bilayer. The inherent rigidity of the sterol group contributes to the stability of the nanoparticle formulation[5].

  • Linker: A carbamate linkage connects the cholesterol backbone to the headgroup. The choice of linker is critical as it influences the lipid's biodegradability and toxicity profile. Carbamate bonds are known for their relative stability, ensuring the integrity of the lipid during circulation, yet can be designed for eventual degradation.

  • Cationic Headgroup: The (2-hydroxyethyl)amino]propyl] group provides the positive charge necessary for nucleic acid complexation. The presence of a hydroxyl (-OH) group can also influence the lipid's interaction with cellular membranes and its overall biocompatibility.

The full chemical name for HAPC-Chol is (3β)-cholest-5-en-3-ol 3-[N-[3-[(2-hydroxyethyl)amino]propyl]carbamate], hydrogen iodide[8]. The synthesis of HAPC-Chol and related lipids generally involves multi-step organic chemistry protocols where the cholesterol backbone is functionalized with various linkers and head groups[9].

HAPC_Chol_Structure cluster_backbone Hydrophobic Backbone cluster_linker Linker cluster_headgroup Cationic Headgroup backbone Cholesterol Moiety linker Carbamate -O-C(=O)-N- backbone->linker Ester Linkage at C3 headgroup Hydroxyethyl-aminopropyl -(CH₂)₃-NH-(CH₂)₂-OH linker->headgroup Amide Linkage

Caption: Core components of the HAPC-Chol lipid.

Mechanism of Action: Facilitating Endosomal Escape

A primary obstacle in intracellular drug delivery is the endosomal pathway. After being engulfed by a cell via endocytosis, conventional liposomes are often trapped within endosomes, which mature into lysosomes where the cargo is degraded by enzymes[10][]. Fusogenic liposomes are engineered to overcome this barrier. They are designed to fuse with or destabilize the endosomal membrane, releasing their payload directly into the cytoplasm where it can exert its therapeutic effect[][12][13].

HAPC-Chol contributes to this fusogenic activity, particularly when formulated with a "helper lipid" such as 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE). DOPE is known for its conical molecular shape, which does not favor the stable bilayer structure of a cell membrane. In the acidic environment of a late endosome (pH 5-6), certain cationic lipids can become protonated, enhancing their interaction with anionic lipids in the endosomal membrane. This interaction, combined with the destabilizing presence of DOPE, promotes the disruption of the endosomal membrane, facilitating the release of the nucleic acid cargo[10][14]. The development of such pH-sensitive liposomes represents a significant advance in targeted drug delivery[15][16][17].

Fusogenic_Mechanism Cytosolic Delivery via Endosomal Escape start 1. HAPC-Chol Lipoplex (Cationic Surface) cell Cell Membrane (Anionic Surface) start->cell Electrostatic Interaction endocytosis 2. Endocytosis cell->endocytosis endosome 3. Endosome Formation (pH ~7.4 -> 6.0) endocytosis->endosome fusion 4. Membrane Fusion & Destabilization (pH-sensitive) endosome->fusion Acidification release 5. Cargo Release fusion->release cytoplasm Cytoplasm release->cytoplasm

Caption: Proposed mechanism of HAPC-Chol mediated delivery.

Experimental Protocols: Formulation and Characterization

The reliable and reproducible formulation of lipid nanoparticles is paramount for research and clinical applications. The thin-film hydration method followed by extrusion is a widely adopted technique for preparing liposomes with a defined size distribution[17][18].

Step-by-Step Protocol for HAPC-Chol Liposome Formulation
  • Lipid Film Hydration:

    • a. Dissolution: Dissolve HAPC-Chol and a helper lipid (e.g., DOPE) in a suitable organic solvent, such as a chloroform/methanol mixture (e.g., 2:1, v/v), in a round-bottom flask[19]. The molar ratio of the lipids should be precisely controlled (e.g., 1:1 HAPC-Chol:DOPE).

    • b. Film Formation: The organic solvent is slowly removed using a rotary evaporator under reduced pressure. This process leaves a thin, dry lipid film on the inner surface of the flask.

    • c. Hydration: The lipid film is hydrated with an aqueous buffer (e.g., HEPES or PBS) containing the nucleic acid cargo. The flask is gently agitated, causing the lipids to self-assemble into multilamellar vesicles (MLVs) that encapsulate the aqueous solution.

  • Vesicle Sizing by Extrusion:

    • a. Freeze-Thaw Cycles: To improve encapsulation efficiency and create more uniform vesicles, the MLV suspension can be subjected to several freeze-thaw cycles (e.g., 5 cycles of freezing in liquid nitrogen and thawing in a warm water bath)[20].

    • b. Extrusion: The MLV suspension is repeatedly passed through polycarbonate membranes with defined pore sizes (e.g., 100 nm) using a lipid extruder. This process reduces the size and lamellarity of the vesicles, resulting in a more homogenous population of large unilamellar vesicles (LUVs).

Liposome_Formulation_Workflow cluster_prep Step 1: Preparation cluster_form Step 2: Formulation cluster_size Step 3: Sizing & Purification A Dissolve HAPC-Chol & DOPE in Chloroform/Methanol B Create Thin Lipid Film (Rotary Evaporation) A->B C Hydrate Film with Aqueous Cargo Solution B->C D Formation of Multilamellar Vesicles (MLVs) C->D E Optional: Freeze-Thaw Cycles D->E F Extrusion through Polycarbonate Membrane (e.g., 100nm) E->F G Final Unilamellar Liposomes (LUVs) F->G

Caption: Workflow for HAPC-Chol liposome synthesis.

Essential Characterization Techniques
  • Vesicle Size and Polydispersity Index (PDI): Measured using Dynamic Light Scattering (DLS), which provides the mean hydrodynamic diameter and the breadth of the size distribution. A low PDI (<0.2) is indicative of a monodisperse population.

  • Zeta Potential: This measurement indicates the surface charge of the liposomes. For HAPC-Chol formulations, a positive zeta potential is expected, which is crucial for binding to nucleic acids and interacting with cells.

  • Encapsulation Efficiency: The percentage of the initial drug or nucleic acid that is successfully encapsulated within the liposomes is determined by separating the free and encapsulated material (e.g., via column chromatography or ultracentrifugation) and quantifying the amount in each fraction.

Applications and Performance Data

HAPC-Chol has been effectively utilized for the delivery of siRNA, a key tool in gene silencing research. When formulated with DOPE, HAPC-Chol lipoplexes have been used to silence specific genes in cancer cell lines, such as MCF-7, without compromising cell viability[8]. In vivo studies have also demonstrated the potential of HAPC-Chol, with intravenous injections in mice leading to the accumulation of the lipid complexes in the lungs, a common target for lipid nanoparticle-based delivery[8].

The performance of HAPC-Chol is often benchmarked against other cholesterol-based lipids like DC-Chol (3β-[N-(N',N'-dimethylaminoethyl)-carbamoyl] cholesterol), one of the first and most widely used cholesterol-derived cationic lipids[5][7]. The structural modifications in lipids like HAPC-Chol and its methylated analogue, MHAPC-Chol, are designed to improve upon the transfection efficiency and safety profile of these earlier-generation lipids[21].

Table 1: Comparative Performance of Cholesterol-Based Cationic Lipids

Cationic LipidHelper LipidCargoCell Line / ModelKey FindingReference
HAPC-Chol DOPEsiRNAMCF-7 cellsEffective gene silencing without affecting cell viability.[8]
HAPC-Chol DOPEsiRNAIn vivo (mice)Accumulation in the lungs following IV injection.[8]
MHAPC-Chol -siRNAIn vivo (mice)Delivers siRNA to the liver, high gene silencing effect.[21]
DC-Chol DOPEpDNA293T cellsEstablished benchmark for efficient gene transfection.[5][7]
GA-Chol -mRNAHEK293T, HeLa~10-20 fold improvement in vitro transfection efficiency.[22]

Conclusion and Future Outlook

HAPC-Chol stands as a testament to the power of rational lipid design in advancing the field of non-viral gene delivery. By combining the biocompatible and structurally robust cholesterol backbone with a carefully selected linker and cationic headgroup, HAPC-Chol provides an effective vehicle for intracellular delivery of nucleic acids. Its ability to function as part of a fusogenic liposome system allows it to overcome the critical endosomal escape barrier, enhancing the therapeutic potential of its cargo.

The development of HAPC-Chol and other cholesterol derivatives is part of a broader trend towards creating safer and more efficient delivery platforms[23][24]. Future research will likely focus on further modifying the lipid structure to achieve even greater control over biodistribution, targeting specific tissues or cell types, and responding to more subtle biological cues. As our understanding of the complex interactions between nanoparticles and biological systems deepens, lipids like HAPC-Chol will continue to be refined, bringing the promise of gene-based medicine closer to clinical reality.

References

  • Novel Cholesterol-Based Cationic Lipids as Transfecting Agents of DNA for Efficient Gene Delivery - MDPI. [Link]

  • Novel Cholesterol-Based Cationic Lipids as Transfecting Agents of DNA for Efficient Gene Delivery - PMC - NIH. [Link]

  • A brief history of lipid and lipoprotein measurements and their contribution to clinical chemistry - PubMed. [Link]

  • Development of the lipid-rich core in human atherosclerosis - PubMed - NIH. [Link]

  • Recent Advances in pH-Responsive Liposomes: Lessons Learnt and New Directions in Nanomedicine Development - MDPI. [Link]

  • 13: Cholesterol Synthesis | Lipid Metabolism-13 | Biochemistry - YouTube. [Link]

  • Intracellular delivery - Wikipedia. [Link]

  • Fusogenic activity of cationic lipids and lipid shape distribution - PMC - NIH. [Link]

  • Applications of lipid nanoparticles in gene therapy - PubMed. [Link]

  • Novel Cholesterol-Based Cationic Lipids for Gene Delivery | Journal of Medicinal Chemistry. [Link]

  • Fusogenic Polymer-Liposome-Hybrid Nanoparticle: A Versatile Platform for Synchronized Drug Delivery to the Cytoplasm and Cell Membrane - ACS Publications. [Link]

  • Molecular Mechanisms of Cationic Fusogenic Liposome Interactions with Bacterial Envelopes - PMC - NIH. [Link]

  • Fusogenic lipid nanoparticles for rapid delivery of large therapeutic molecules to exosomes. [Link]

  • Deciphering the Functional Composition of Fusogenic Liposomes - MDPI. [Link]

  • Development of pH Sensitive Liposomes Using Ionizable Lipids - Helda - University of Helsinki. [Link]

  • CHAPTER 3: pH-sensitive Liposomes in Drug Delivery - Books. [Link]

  • Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers for Biomedical and Nanomedicine Application - PMC. [Link]

  • Microfluidic-Based Cationic Cholesterol Lipid siRNA Delivery Nanosystem: Highly Efficient In Vitro Gene Silencing and the Intracellular Behavior - MDPI. [Link]

  • Interactions of PC/Chol and PS/Chol liposomes with human cells in vitro - PubMed. [Link]

  • Basic Methods for Preparation of Liposomes and Studying Their Interactions with Different Compounds, with the Emphasis on Polyphenols - MDPI. [Link]

  • Novel Cholesterol-Based Cationic Lipids as Transfecting Agents of DNA for Efficient Gene Delivery - ResearchGate. [Link]

  • The Efficacy of Cholesterol-Based Carriers in Drug Delivery - PMC - PubMed Central. [Link]

  • pH-sensitive liposomes bearing a chemotherapeutic agent and a natural apoptosis modulator for effective intracellular delivery to the solid tumor - PubMed. [Link]

  • Preparation and characterization of liposomes loaded with silver nanoparticles obtained by green synthesis - SciELO. [Link]

  • Cholesterol-Based Compounds: Recent Advances in Synthesis and Applications - PMC. [Link]

  • The four lipids used in this study: POPC... | Download Scientific Diagram - ResearchGate. [Link]

  • Fusogenic liposome-enhanced cytosolic delivery of magnetic nanoparticles. [Link]

  • Improved localized mRNA delivery using lipid nanoparticles with a novel synthetic cholesterol derivative - ResearchGate. [Link]

  • History of Cholesterol and the LDL Receptor - National Lipid Association. [Link]

Sources

Methodological & Application

Preparation of Cationic HAPC-Cholesterol Liposomes for Nucleic Acid Delivery: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive guide provides a detailed protocol for the preparation and characterization of cationic liposomes composed of 1-Hexadecyl-2-acetyl-sn-glycero-3-phosphocholine (HAPC) and cholesterol (Chol). These liposomes are of significant interest to researchers in drug development, particularly for the delivery of nucleic acids like siRNA.[1] This document will delve into the scientific principles underpinning the formulation process, offer a step-by-step methodology, and detail essential characterization techniques to ensure the production of high-quality, reproducible liposomal formulations.

Introduction: The Rationale for HAPC-Chol Liposomes

Liposomes are artificially prepared vesicles composed of a lipid bilayer, making them effective carriers for both hydrophilic and lipophilic molecules.[2] Their compositional similarity to biological membranes allows for enhanced biocompatibility and targeted drug delivery.[2] The inclusion of a cationic lipid, such as HAPC, imparts a positive surface charge to the liposome, facilitating the encapsulation of negatively charged nucleic acids through electrostatic interactions.[3]

Cholesterol is a critical component in liposomal formulations, serving to modulate membrane fluidity, elasticity, and permeability.[4] It enhances the stability of the liposome by filling the gaps between phospholipid molecules, thereby increasing the rigidity of the bilayer and reducing the leakage of encapsulated contents.[5][6] The combination of HAPC and cholesterol, therefore, creates a stable and efficient vehicle for the delivery of genetic material.[1]

This guide will focus on the widely used thin-film hydration method followed by extrusion.[7] This technique is favored for its simplicity and the ability to produce homogenous populations of small unilamellar vesicles (SUVs).[7]

Foundational Principles: The Science Behind the Protocol

The successful preparation of HAPC-Chol liposomes hinges on understanding the physicochemical properties of the constituent lipids. Lipids are amphipathic molecules, meaning they possess both a hydrophilic (water-loving) head and a hydrophobic (water-fearing) tail.[8][9] When dispersed in an aqueous environment, they spontaneously self-assemble into ordered structures, such as micelles and lipid bilayers, to minimize the unfavorable interaction between their hydrophobic tails and water.[8]

The thin-film hydration method leverages this principle.[10] By dissolving the lipids in an organic solvent and then evaporating the solvent, a thin, uniform lipid film is created.[11] Subsequent hydration of this film with an aqueous buffer allows the lipids to self-assemble into multilamellar vesicles (MLVs).[12] These MLVs are then subjected to extrusion, a process of forcing the liposome suspension through a membrane with a defined pore size, to produce unilamellar vesicles of a specific size.[13][14]

The Critical Role of Cholesterol

The incorporation of cholesterol is a key determinant of the liposome's physical properties and stability.[15] Cholesterol's rigid, planar steroid ring intercalates between the acyl chains of the phospholipids, leading to several beneficial effects:

  • Increased Membrane Rigidity: Cholesterol enhances the packing of phospholipid molecules, making the bilayer more rigid and less permeable to solutes.[5][6]

  • Enhanced Stability: By increasing the rigidity and reducing permeability, cholesterol improves the resistance of liposomes to aggregation and leakage of encapsulated contents.[5][6]

  • Modulation of Drug Release: The altered membrane fluidity and permeability directly influence the release kinetics of the encapsulated drug.[15]

The ratio of phospholipid to cholesterol is a critical parameter that must be optimized to achieve the desired liposome characteristics, including particle size, stability, and encapsulation efficiency.[6]

Experimental Protocol: From Lipid Film to Purified Liposomes

This section provides a detailed, step-by-step protocol for the preparation of HAPC-Chol liposomes.

Materials and Equipment

Table 1: Materials and Reagents

Material/ReagentSupplier (Example)Purpose
HAPC (1-Hexadecyl-2-acetyl-sn-glycero-3-phosphocholine)Cayman ChemicalCationic Lipid
CholesterolAvanti Polar LipidsStabilizing Agent
ChloroformSigma-AldrichOrganic Solvent
MethanolSigma-AldrichOrganic Solvent
Phosphate Buffered Saline (PBS), pH 7.4GibcoHydration Buffer
Polycarbonate Membranes (e.g., 100 nm pore size)SterlitechExtrusion
Mini-ExtruderAvanti Polar LipidsLiposome Sizing
Round-bottom flask (50 mL)VWRLipid Film Formation
Rotary EvaporatorBuchiSolvent Evaporation
Water BathVWRTemperature Control
Gas-tight Syringes (1 mL)HamiltonExtrusion
Step-by-Step Methodology

3.2.1 Preparation of the Lipid Film

  • Lipid Dissolution: In a clean 50 mL round-bottom flask, dissolve the desired amounts of HAPC and cholesterol in a chloroform:methanol (2:1 v/v) solvent mixture. A typical starting molar ratio is 70:30 (HAPC:Cholesterol).

  • Solvent Evaporation: Attach the flask to a rotary evaporator. Immerse the flask in a water bath set to 45-60°C.[11] Rotate the flask and apply a vacuum to evaporate the organic solvent. Continue until a thin, uniform lipid film is formed on the inner surface of the flask.

  • Complete Solvent Removal: To ensure all residual solvent is removed, place the flask under a high vacuum for at least 1-2 hours.

3.2.2 Hydration of the Lipid Film

  • Buffer Addition: Add the desired volume of pre-warmed (to a temperature above the lipid phase transition temperature) PBS (pH 7.4) to the round-bottom flask containing the dry lipid film.

  • Hydration: Agitate the flask by hand or on a vortex mixer until the lipid film is fully dispersed in the buffer. This will result in the formation of a milky suspension of multilamellar vesicles (MLVs).[7] Allow the suspension to hydrate for at least 30 minutes.[16]

3.2.3 Liposome Sizing by Extrusion

  • Extruder Assembly: Assemble the mini-extruder with two stacked 100 nm polycarbonate membranes according to the manufacturer's instructions.

  • Temperature Control: Place the extruder in a heating block set to a temperature above the phase transition temperature of the lipid mixture.[16]

  • Extrusion Process: Draw the MLV suspension into one of the gas-tight syringes. Insert the loaded syringe into one end of the extruder and an empty syringe into the other end.

  • Vesicle Sizing: Push the plunger of the loaded syringe to pass the liposome suspension through the membranes into the empty syringe. Repeat this process for an odd number of passes (typically 11-21 times) to ensure a homogenous population of unilamellar vesicles.[17] The final product should be a translucent suspension.

3.2.4 Purification of Liposomes (Optional)

To remove any unencapsulated material, the liposome suspension can be purified using methods such as size exclusion chromatography or dialysis.

Workflow Visualization

Liposome_Preparation_Workflow Figure 1: HAPC-Chol Liposome Preparation Workflow cluster_0 Lipid Film Formation cluster_1 Hydration cluster_2 Sizing dissolve 1. Dissolve HAPC & Chol in Organic Solvent evaporate 2. Evaporate Solvent (Rotary Evaporator) dissolve->evaporate dry 3. Dry Film under High Vacuum evaporate->dry hydrate 4. Hydrate Film with Aqueous Buffer dry->hydrate mlv Formation of Multilamellar Vesicles (MLVs) hydrate->mlv extrude 5. Extrusion through Polycarbonate Membranes mlv->extrude suv Formation of Small Unilamellar Vesicles (SUVs) extrude->suv

Caption: A schematic overview of the thin-film hydration and extrusion method for preparing HAPC-Chol liposomes.

Quality Control and Characterization: Ensuring a Validated Formulation

Thorough characterization of the prepared liposomes is essential to ensure their quality, reproducibility, and suitability for the intended application.

Particle Size and Polydispersity Index (PDI)

Dynamic Light Scattering (DLS): DLS is a widely used technique to determine the size distribution and PDI of nanoparticles in suspension.[18][19] It measures the fluctuations in scattered light intensity caused by the Brownian motion of the particles.[20] Smaller particles move faster, leading to more rapid fluctuations in light scattering.

Table 2: Typical DLS Parameters for HAPC-Chol Liposomes

ParameterTypical ValueSignificance
Z-average Diameter100 - 150 nmAverage particle size
Polydispersity Index (PDI)< 0.2Indicates a homogenous and monodisperse population
Morphology and Lamellarity

Cryogenic Transmission Electron Microscopy (Cryo-TEM): Cryo-TEM is the gold standard for visualizing the morphology and lamellarity of liposomes in their native, hydrated state.[21][22] The sample is rapidly frozen in a thin film of vitrified ice, preserving the liposomal structure.[23] Cryo-TEM can confirm the formation of unilamellar vesicles and provide detailed structural information.[24]

Surface Charge

Zeta Potential Measurement: The zeta potential is a measure of the magnitude of the electrostatic charge at the surface of the liposomes. For cationic liposomes like HAPC-Chol, a positive zeta potential is expected, which is crucial for their interaction with negatively charged nucleic acids.

Encapsulation Efficiency

The encapsulation efficiency (EE%) quantifies the amount of drug or nucleic acid successfully entrapped within the liposomes relative to the total amount used.[] This is a critical parameter for evaluating the effectiveness of the formulation.

Protocol for Determining Encapsulation Efficiency:

  • Separation of Free Drug: Separate the unencapsulated drug from the liposomes. Common methods include centrifugation, size exclusion chromatography, or dialysis.[26]

  • Quantification of Encapsulated Drug: Disrupt the liposomes using a suitable detergent (e.g., Triton X-100) to release the encapsulated drug.

  • Quantification: Measure the concentration of the drug in the liposome lysate and the concentration of the free drug in the supernatant/eluate using an appropriate analytical technique (e.g., UV-Vis spectroscopy for fluorescently labeled nucleic acids, or HPLC).[26][27]

  • Calculation: Encapsulation Efficiency (%) = (Amount of encapsulated drug / Total amount of drug) x 100

Expert Insights and Troubleshooting

  • Lipid Film Quality: A non-uniform or "patchy" lipid film can lead to incomplete hydration and a heterogeneous liposome population. Ensure slow and even evaporation of the solvent.

  • Extrusion Issues: Clogging of the extruder membranes can occur if the MLV suspension is too concentrated or if the extrusion is performed below the lipid phase transition temperature. Pre-filtering through a larger pore size membrane can sometimes help.[13]

  • Stability: Store the prepared liposomes at 4°C to minimize degradation. For long-term storage, the inclusion of cryoprotectants and lyophilization may be considered.

Conclusion: A Robust Protocol for Advanced Drug Delivery

The protocol detailed in this application note provides a reliable and reproducible method for the preparation of HAPC-Chol liposomes. By understanding the underlying scientific principles and implementing rigorous characterization techniques, researchers can confidently produce high-quality cationic liposomes for a variety of nucleic acid delivery applications, from basic research to preclinical development.[28]

References

  • National Central University. The effects of cholesterol on the release of free lipids and the physical stability of lecithin liposomes. [Link]

  • PubMed. (2018). Thin-Film Hydration Followed by Extrusion Method for Liposome Preparation. [Link]

  • Precision NanoSystems. (2025, February 10). Mastering Thin Film Hydration Method for Liposome and Lipid Nanoparticle Formulation. [Link]

  • CD Formulation. Thin-Film Hydration Method for Liposome Preparation. [Link]

  • SpringerLink. (2021). Preparation of Drug Liposomes by Thin-Film Hydration and Homogenization. [Link]

  • BOC Sciences. (2022, September 21). How to Prepare Liposomes? - Liposome Preparation Guide. YouTube. [Link]

  • MDPI. (2020). Basic Methods for Preparation of Liposomes and Studying Their Interactions with Different Compounds, with the Emphasis on Polyphenols. [Link]

  • MDPI. (2021). Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers for Biomedical and Nanomedicine Application. [Link]

  • MDPI. (2025, June 12). Role of Cholesterol in Modifying the Physical and Stability Properties of Liposomes and In Vitro Release of VitaminB12. [Link]

  • PMC. (2021). Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers for Biomedical and Nanomedicine Application. [Link]

  • Sterlitech. Liposome Extrusion. [Link]

  • LND College, Motihari. Lipids: Properties, Structure, Classification, Functions. [Link]

  • Bio-protocol. (2025). Determination of Encapsulation Efficiency. [Link]

  • News-Medical. Using Dynamic Light Scattering (DLS) for Liposome Size Analysis. [Link]

  • PubMed. (2018). Imaging of Liposomes by Transmission Electron Microscopy. [Link]

  • PMC. (2016, December 21). Evaluation of Extrusion Technique for Nanosizing Liposomes. [Link]

  • ResearchGate. (2025, August 10). Liposome Size Analysis by Dynamic/Static Light Scattering upon Size Exclusion-/Field Flow-Fractionation. [Link]

  • Google Patents.
  • Britannica. (2026, January 13). Lipid | Definition, Structure, Examples, Functions, Types, & Facts. [Link]

  • ResearchGate. Cryo-TEM of liposomes. Cryo-TEM image of liposomes (8 mg/mL.... [Link]

  • PMC. (2022, February 17). A Review of Liposomes as a Drug Delivery System: Current Status of Approved Products, Regulatory Environments, and Future Perspectives. [Link]

  • PubMed. (2017). Influence of cholesterol on liposome stability and on in vitro drug release. [Link]

  • ACS Publications. (2019). Direct Comparison of Standard Transmission Electron Microscopy and Cryogenic-TEM in Imaging Nanocrystals Inside Liposomes. [Link]

  • Cordouan Technology. Liposomes synthesis and size characterization with high precision DLS. [Link]

  • NCBI Bookshelf. (2023, May 1). Biochemistry, Lipids. [Link]

  • Avanti Polar Lipids. (2019, July 2). Cholesterol in Liposomes. [Link]

  • Avanti Polar Lipids. Mini-Extruder Extrusion Technique. [Link]

  • MDPI. (2020). The Efficacy of Cholesterol-Based Carriers in Drug Delivery. [Link]

  • ResearchGate. The preparation of liposomes by extrusion method using polycarbonate.... [Link]

  • ResearchGate. A study on the role of cholesterol and phosphatidylcholine in various features of liposomal doxorubicin: From liposomal preparation to therapy. [Link]

  • ASTM International. (2023, September 15). Standard Practice for Performing Cryo-Transmission Electron Microscopy of Liposomes. [Link]

  • Microbe Notes. Lipids- definition, properties, structure, types, examples, functions. [Link]

  • The Medical Biochemistry Page. Biochemical Properties of Lipids. [Link]

  • PNAS. (2020, July 17). Cryo-EM analysis of a membrane protein embedded in the liposome. [Link]

  • CD Bioparticles. Research Progress and Applications of Liposome Drug Delivery Systems. [Link]

  • ScienceDirect. Volume I 123 Chapter 8 - -REDUCTION OF LIPOSOME SIZE AND PREPARATION OF UNILAMELLAR VESICLES BY EXTRUSION TECHNIQUES. [Link]

  • Creative Biostructure. Liposome Encapsulation Efficiency Determination. [Link]

  • Dovepress. (2023, April 27). Brief Insight on Nanovesicular Liposomes as Drug-delivery Carriers for Medical Applications. [Link]

  • SciSpace. Liposome size analysis by dynamic/static light scattering upon size exclusion-/field flow-fractionation. [Link]

  • MDPI. (2021, May 11). How to Achieve High Encapsulation Efficiencies for Macromolecular and Sensitive APIs in Liposomes. [Link]

Sources

Authored by Gemini, Senior Application Scientist

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for the Formulation of HAPC-Chol/DOPE Lipoplexes for Nucleic Acid Delivery

Introduction: The Architecture of Advanced Gene Delivery

In the landscape of non-viral gene therapy, cationic liposomes represent a cornerstone technology, prized for their biocompatibility, ease of production, and capacity to deliver large nucleic acid payloads.[1][2][3] Among the diverse array of available formulations, those combining a cationic lipid with helper lipids such as cholesterol (Chol) and 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) have demonstrated significant promise. This guide provides a detailed protocol and scientific rationale for the formulation of lipoplexes using the cationic cholesterol derivative HAPC (cholesteryl (3-((2-hydroxyethyl)amino)propyl)carbamate hydroiodide), in combination with cholesterol and DOPE. Such formulations have been noted for their high efficiency in delivering siRNA, particularly to the lungs.[4]

This document is designed for researchers, scientists, and drug development professionals, offering a comprehensive framework that extends beyond a simple set of instructions. We will delve into the causality behind experimental choices, establish self-validating quality control measures, and ground our protocols in authoritative scientific principles.

Principles of Formulation: The Synergy of Components

The efficacy of a lipoplex is not merely the sum of its parts; it is the result of a carefully orchestrated synergy between the cationic lipid and its helper lipids. Understanding the specific role of each component is critical for rational design and troubleshooting.

  • HAPC (Cationic Lipid): The Nucleic Acid Anchor The primary function of HAPC, like other cationic lipids, is to provide a net positive charge to the liposome.[5] This positive charge is fundamental to the initial complexation with negatively charged nucleic acids (like plasmid DNA or siRNA) through electrostatic interactions.[5][6] This interaction condenses the nucleic acid, protecting it from degradation by nucleases in the extracellular environment. The specific structure of the cationic lipid's headgroup and hydrophobic domain significantly influences the stability, morphology, and transfection efficiency of the resulting lipoplex.[7]

  • Cholesterol (Chol): The Structural Stabilizer Cholesterol is an indispensable component in many liposomal formulations.[] Its rigid, planar steroid ring structure inserts into the lipid bilayer, where it modulates membrane fluidity and integrity.[][9] The inclusion of cholesterol generally increases the packing of lipid molecules, reduces the permeability of the bilayer, and enhances the stability of the lipoplex in biological fluids like serum.[9][10] Furthermore, the formation of cholesterol-rich domains within the lipoplex has been associated with increased transfection rates.[10]

  • DOPE (Helper Lipid): The Endosomal Escape Artist 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) is a fusogenic lipid widely used as a helper lipid in lipoplex formulations.[7][11] DOPE has a small headgroup relative to its two unsaturated acyl chains, giving the molecule a "conical" shape.[12] While it does not form stable bilayers on its own, it readily promotes the formation of an inverted hexagonal (HII) phase, particularly in the acidic environment of the endosome.[12] This structural transition is believed to destabilize the endosomal membrane, facilitating the release of the nucleic acid payload into the cytoplasm, a critical step for successful transfection.[7][12]

The interplay between these components is visualized in the mechanism of cellular uptake and payload release.

G cluster_extracellular Extracellular Space cluster_cell Target Cell cluster_endosome Endosome (pH drop) Lipoplex HAPC/Chol/DOPE Lipoplex (+ charge) Endocytosis Endocytosis Lipoplex->Endocytosis 1. Cell Binding EndosomeFormed Lipoplex inside Endosome Endocytosis->EndosomeFormed 2. Internalization DOPE_Action DOPE promotes HII phase formation EndosomeFormed->DOPE_Action 3. Acidification (pH 6.5 -> 5.5) MembraneDestabilization Endosomal Membrane Destabilization DOPE_Action->MembraneDestabilization 4. Fusion/Disruption Payload Nucleic Acid (siRNA/pDNA) MembraneDestabilization->Payload 5. Endosomal Escape Cytoplasm Cytoplasm Payload->Cytoplasm 6. Payload Release & Action

Caption: Mechanism of lipoplex-mediated nucleic acid delivery.

Protocol I: Preparation of HAPC-Chol/DOPE Cationic Liposomes

This protocol details the formation of unilamellar liposomes using the well-established thin-film hydration method followed by extrusion.[13][14][15] This method ensures the creation of a homogenous lipid mixture and allows for control over the final vesicle size.

Materials and Reagents
Material Supplier Example Purpose
HAPCAvailable from specialized lipid suppliersCationic Lipid
Cholesterol (Chol)Avanti Polar Lipids, Sigma-AldrichHelper Lipid
DOPEAvanti Polar Lipids, Sigma-AldrichHelper Lipid
ChloroformHPLC Grade, Sigma-AldrichLipid Solvent
MethanolHPLC Grade, Sigma-AldrichLipid Co-solvent
Nuclease-free Water or Buffer (e.g., HBS, PBS)Thermo Fisher ScientificHydration Medium
Round-bottom flask (50-100 mL)VWR, Fisher ScientificFor film formation
Rotary evaporatorBüchi, HeidolphSolvent evaporation
High-vacuum pumpEdwards, WelchResidual solvent removal
Water bath or heating blockVWR, Fisher ScientificTemperature control
Mini-ExtruderAvanti Polar LipidsLiposome sizing
Polycarbonate membranes (e.g., 100 nm pore size)Whatman, Avanti Polar LipidsExtrusion filters
Glass syringes (1 mL)HamiltonFor extrusion
Step-by-Step Methodology

Step 1: Lipid Stock Preparation and Mixing

  • Prepare individual stock solutions of HAPC, Cholesterol, and DOPE in a suitable organic solvent, typically chloroform or a chloroform:methanol mixture. A concentration of 10-20 mg/mL is common.

  • In a clean glass vial, combine the lipid stock solutions to achieve the desired molar ratio. A common starting point for cationic lipid/helper lipid formulations is a 1:1 or 1:2 molar ratio of cationic lipid to DOPE, with cholesterol content varying from 30-50 mol%.

    • Scientist's Note: The optimal molar ratio is system-dependent and must be determined empirically. For instance, studies with the similar DC-Chol/DOPE system have found optimal ratios of 1:1 for siRNA and 1:2 for pDNA delivery.[16]

  • Vortex the mixture thoroughly to ensure a clear, homogenous solution.

Step 2: Thin-Film Formation

  • Transfer the lipid mixture to a round-bottom flask.

  • Attach the flask to a rotary evaporator.

  • Immerse the flask in a water bath set to a temperature that facilitates evaporation but does not degrade the lipids (e.g., 37-45°C).[17]

  • Begin rotation and gradually apply a vacuum to evaporate the organic solvent. Continue until a thin, uniform lipid film is visible on the inner surface of the flask.[17]

    • Rationale: Slow rotation ensures the film is evenly distributed, which is crucial for consistent hydration.

  • Once the film appears dry, purge the flask with an inert gas like nitrogen or argon to remove any remaining traces of chloroform.[17]

  • For complete removal of residual solvent, place the flask on a high-vacuum pump for at least 2-4 hours, or overnight.[13]

Step 3: Hydration of the Lipid Film

  • Warm the desired aqueous hydration buffer (e.g., nuclease-free water, PBS) to a temperature above the gel-liquid crystal transition temperature (Tc) of the lipid with the highest Tc.[13]

  • Add the pre-warmed buffer to the flask containing the dry lipid film. The volume will determine the final lipid concentration.

  • Agitate the flask vigorously to hydrate the film and form a suspension of multilamellar vesicles (MLVs). This can be done by hand-swirling or vortexing. The solution will appear milky.

    • Scientist's Note: The hydration process should last for approximately 1 hour to ensure all lipids are fully hydrated.[17]

Step 4: Liposome Sizing by Extrusion

  • Assemble the mini-extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm). Two stacked membranes are often recommended for better uniformity.

  • Equilibrate the extruder assembly to the same temperature used for hydration to maintain lipid fluidity.

  • Load the MLV suspension into one of the glass syringes.

  • Pass the lipid suspension through the membrane back and forth for an odd number of passes (e.g., 11 or 21 times).

    • Rationale: An odd number of passes ensures the final collection is in the opposite syringe from the starting one, guaranteeing all of the suspension has passed through the membrane the minimum number of times.

  • The resulting translucent solution contains large unilamellar vesicles (LUVs) of a defined size. Store the liposome solution at 2-8°C until use.

Protocol II: Formulation of HAPC-Chol/DOPE Lipoplexes

This protocol describes the complexation of the prepared cationic liposomes with a nucleic acid cargo. The process is a spontaneous self-assembly driven by electrostatic interactions.[18]

Calculating the N/P Ratio

The N/P ratio is a critical parameter that defines the charge ratio between the positively charged nitrogen atoms in the cationic lipid (HAPC) and the negatively charged phosphate groups in the nucleic acid backbone. This ratio significantly impacts lipoplex size, charge, stability, and transfection efficiency.[6][16]

  • N (Nitrogens): Calculated from the molar amount of the cationic lipid (HAPC). If HAPC has one primary amine group, then 1 mole of HAPC contains 1 mole of positive charge.

  • P (Phosphates): Calculated from the molar amount of the nucleic acid. On average, 1 µg of DNA contains approximately 3 nmol of phosphate.

Formula: N/P Ratio = (Moles of Cationic Lipid × Number of Nitrogens per Lipid) / (Moles of Nucleic Acid × Number of Phosphates per Base/Pair)

Step-by-Step Methodology
  • Gently mix the required volumes of the cationic liposome suspension and the nucleic acid solution (dissolved in nuclease-free water or a low-salt buffer).

    • Scientist's Note: It is often recommended to add the nucleic acid solution to the liposome suspension dropwise while gently vortexing to avoid localized precipitation.

  • Incubate the mixture at room temperature for 15-30 minutes to allow for stable lipoplex formation.[17]

  • The lipoplexes are now ready for characterization or for use in transfection experiments. Do not freeze the lipoplex solution.

G cluster_liposome Protocol I: Liposome Formulation cluster_lipoplex Protocol II: Lipoplex Formation a 1. Dissolve Lipids (HAPC, Chol, DOPE) in Chloroform b 2. Create Thin Film (Rotary Evaporation) a->b c 3. Hydrate Film (Aqueous Buffer) b->c d 4. Size Vesicles (Extrusion) c->d e Cationic Liposomes (LUVs) d->e g 5. Mix Liposomes and Nucleic Acid (at desired N/P ratio) e->g f Nucleic Acid (pDNA/siRNA) f->g h 6. Incubate (15-30 min, RT) g->h i Final Lipoplex Suspension h->i

Caption: Workflow for HAPC-Chol/DOPE Lipoplex Formulation.

Characterization and Quality Control

Proper characterization is essential to ensure reproducibility and to understand the structure-function relationship of your formulation.

Parameter Method Typical Values & Rationale
Particle Size & Polydispersity Index (PDI) Dynamic Light Scattering (DLS)Size: 100-200 nm for in vivo use.[17] Smaller particles can extravasate more easily. PDI: < 0.3 indicates a monodisperse and homogenous population.
Zeta Potential Laser Doppler ElectrophoresisValue: +20 to +40 mV. A positive charge is necessary for binding to the negatively charged cell surface and nucleic acids. A sufficiently high charge prevents aggregation.[18]
Encapsulation Efficiency Gel Retardation Assay or Fluorescent Dye Assay (e.g., RiboGreen®)Value: > 90%. Assesses the amount of nucleic acid successfully complexed with the liposomes. In a gel retardation assay, fully complexed nucleic acid will remain in the well.[6]

Troubleshooting

Problem Potential Cause Solution
Large/Polydisperse Particles (PDI > 0.3) Incomplete extrusion; Aggregation.Increase the number of extrusion passes. Ensure extrusion temperature is above lipid Tc. Check the N/P ratio; very high or very low ratios can cause aggregation.
Low Zeta Potential (< +20 mV) Incorrect N/P ratio (too low); pH of the buffer.Increase the N/P ratio by increasing the amount of liposome suspension. Ensure the formulation buffer pH is neutral and does not neutralize the cationic charge.
Low Transfection Efficiency Suboptimal N/P ratio or lipid molar ratio; Poor endosomal escape.Optimize the N/P ratio (test a range from 2 to 10). Optimize the DOPE content in the formulation. Confirm lipoplex stability in culture media.
High Cytotoxicity Excess free cationic lipid.Decrease the N/P ratio. Ensure complete complexation so that minimal free cationic liposomes are present. Perform a dose-response curve to find the optimal concentration.

References

  • Protocol for Liposome Preparation Through Thin-film Hydration. (n.d.). Avanti Polar Lipids. Retrieved from a valid URL provided by the grounding tool.
  • Anwer, M. K., et al. (2016). Development and Characterization of siRNA Lipoplexes: Effect of Different Lipids, In Vitro Evaluation in Cancerous Cell Lines and In Vivo Toxicity Study. AAPS PharmSciTech, 17(5), 1224–1232. [Link]

  • Hosseini, E. S., Nikkhah, M., & Hosseinkhani, S. (2019). Cholesterol-rich lipid-mediated nanoparticles boost of transfection efficiency. International Journal of Nanomedicine, 14, 4299–4314. [Link]

  • Arpicco, S., et al. (2013). DOTAP/DOPE and DC-Chol/DOPE lipoplexes for gene delivery studied by circular dichroism and other biophysical techniques. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1828(2), 581-589. [Link]

  • Singh, V., Sharma, P. K., & Alam, M. A. (2018). Role of cationic lipids for the formulation of lipoplexes. International Journal of Research In Pharmaceutical Sciences and Technology, 1(1), 1-8. [Link]

  • Zhang, Y., et al. (2010). DC-Chol/DOPE cationic liposomes: a comparative study of the influence factors on plasmid pDNA and siRNA gene delivery. International Journal of Pharmaceutics, 390(2), 214-220. [Link]

  • Briuglia, M. L., Rotella, C., McFarlane, A., & Lamprou, D. A. (2015). Role of Cholesterol in Modifying the Physical and Stability Properties of Liposomes and In Vitro Release of Vitamin B12. Pharmaceutics, 7(4), 455-470. [Link]

  • Al-Skayni, M. A., et al. (2020). Comparative study on preparative methods of DC-Chol/DOPE liposomes and formulation optimization by determining encapsulation efficiency. Journal of Liposome Research, 30(4), 365-374. [Link]

  • Kim, J. Y., et al. (2021). Increasing Transfection Efficiency of Lipoplexes by Modulating Complexation Solution for Transient Gene Expression. International Journal of Molecular Sciences, 22(22), 12344. [Link]

  • Mui, B., et al. (2013). On the role of helper lipids in lipid nanoparticle formulations of siRNA. Journal of Controlled Release, 172(3), 640-647. [Link]

  • BOC Sciences. (n.d.). Liposomes for RNA Delivery. Retrieved from a valid URL provided by the grounding tool.
  • Ewert, K. K., et al. (2010). Cationic Lipid–Nucleic Acid Complexes for Gene Delivery and Silencing: Pathways and Mechanisms for Plasmid DNA and siRNA. Journal of Liposome Research, 20(2), 104-117. [Link]

  • Ma, B., et al. (2013). Cholesterol Domains Enhance Transfection. Journal of visualized experiments : JoVE, (82), 50920. [Link]

  • Galiullina, L. F., et al. (2021). Influence of Lipid Composition of Cationic Liposomes 2X3-DOPE on mRNA Delivery into Eukaryotic Cells. International Journal of Molecular Sciences, 22(21), 11847. [Link]

  • Precision NanoSystems. (2020, March 9). Formulating Liposomes for Active Drug Loading [Video]. YouTube. Retrieved from a valid URL provided by the grounding tool.
  • Obata, Y., et al. (2017). Optimal combination of cationic lipid and phospholipid in cationic liposomes for gene knockdown in breast cancer cells and mouse lung using siRNA lipoplexes. Oncology Letters, 14(3), 3359–3366. [Link]

  • Wang, Y., et al. (2012). Comparative study on preparative methods of DC-Chol/DOPE liposomes and formulation optimization by determining encapsulation efficiency. International Journal of Pharmaceutics, 434(1-2), 10-16. [Link]

  • Institute for the Promotion of Business-Regional Collaboration of Hokkaido University. (2020, August 25). Unpacking the True Potential of Gene Therapy with Novel Lipid Nanoparticles [Video]. YouTube. Retrieved from a valid URL provided by the grounding tool.
  • Sato, Y., et al. (2018). Effect of Cationic Lipid in Cationic Liposomes on siRNA Delivery Into the Lung by Intravenous Injection of Cationic Lipoplex. Journal of Drug Targeting, 26(9), 794-802. [Link]

  • Radler, J. O., et al. (1997). Structure and Function of Lipid-DNA Complexes for Gene Delivery. Biophysical Journal, 73(5), 2583-2590. [Link]

  • Ewert, K. K., et al. (2021). Cationic Liposomes as Vectors for Nucleic Acid and Hydrophobic Drug Therapeutics. Pharmaceutics, 13(7), 1040. [Link]

  • Shovsky, A., et al. (2014). The Effects of Lipoplex Formulation Variables on the Protein Corona and Comparisons with in vitro Transfection Efficiency. Journal of Nanoscience and Nanotechnology, 14(8), 5898-5906. [Link]

  • Torgerson, R. R., & Düzgüneş, N. (2001). Effect of "helper lipid" on lipoplex electrostatics. Journal of Liposome Research, 11(2-3), 223-239. [Link]

  • Safinya, C. R., et al. (2001). Cationic lipid-DNA complexes for gene therapy: understanding the relationship between complex structure and gene delivery pathways at the molecular level. Philosophical Transactions of the Royal Society of London. Series A: Mathematical, Physical and Engineering Sciences, 359(1782), 1221-1232. [Link]

  • Takeuchi, K., et al. (1996). Effect of zeta potential of cationic liposomes containing cationic cholesterol derivatives on gene transfection. FEBS letters, 397(2-3), 207–209. [Link]

  • McCarthy, D., et al. (2014). The Role of the Helper Lipid on the DNA Transfection Efficiency of Lipopolyplex Formulations. Scientific Reports, 4, 7107. [Link]

  • Maitani, Y., et al. (2007). Cationic liposome (DC-Chol/DOPE = 1:2) and a modified ethanol injection method to prepare liposome. International Journal of Pharmaceutics, 342(1-2), 33-39. [Link]

  • Zhang, S., et al. (2016). Lipid Nanoparticles for Gene Delivery. In Lipid-Based Nanocarriers for Drug Delivery and Diagnosis (pp. 29-51). Academic Press. [Link]

  • Zhang, Y., et al. (2023). Recent Advance of Liposome Nanoparticles for Nucleic Acid Therapy. Pharmaceutics, 15(4), 1089. [Link]

  • Creative Biolabs. (n.d.). Mastering Thin Film Hydration Method for Liposome and Lipid Nanoparticle Formulation. Retrieved from a valid URL provided by the grounding tool.
  • Zhang, Y., et al. (2019). Development of novel lipidic particles for siRNA delivery that are highly effective after 12 months storage. PLoS ONE, 14(2), e0212348. [Link]

  • Huateng Pharma. (2023, August 10). The Role of Helper Lipids in Lipid Nanoparticles. Retrieved from a valid URL provided by the grounding tool.
  • CD Formulation. (n.d.). Thin-Film Hydration Method for Liposome Preparation. Retrieved from a valid URL provided by the grounding tool.
  • PRISYS Biotech. (2023, June 18). What Are Lipid Nanoparticles For Gene Therapy? Retrieved from a valid URL provided by the grounding tool.
  • Laouini, A., et al. (2012). Thin-Film Hydration Followed by Extrusion Method for Liposome Preparation. In Liposomes: Methods and Protocols, Volume 1: Pharmaceutical Nanocarriers (pp. 1-11). Humana Press. [Link]

  • Lin, P. J. C., et al. (2020). The Importance of Poly(ethylene glycol) and Lipid Structure in Targeted Gene Delivery to Lymph Nodes by Lipid Nanoparticles. Pharmaceutics, 12(11), 1079. [Link]

  • Ewert, K. K., et al. (2008). Cationic Liposome–Nucleic Acid Complexes for Gene Delivery and Silencing: Pathways and Mechanisms for Plasmid DNA and siRNA. eScholarship, University of California. [Link]

  • Cullis, P. R. (2021). Lipid Nanoparticles Are Enabling Gene Therapies. Phospholipid Research Center. [Link]

  • Sigma-Aldrich. (n.d.). Liposome Preparation. Avanti Research™. Retrieved from a valid URL provided by the grounding tool.
  • Ahn, J., et al. (2018). Assembly strategy of liposome and polymer systems for siRNA delivery. Biochemical and Biophysical Research Communications, 503(3), 1716-1722. [Link]

  • Cardoso, A., et al. (2009). Targeted lipoplexes for siRNA delivery. Methods in Enzymology, 465, 267-287. [Link]

Sources

Protocol for intravenous injection of HAPC-Chol liposomes

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

This Application Note details the protocol for the formulation, characterization, and intravenous (IV) administration of HAPC-Chol (a cationic cholesterol derivative) liposomes. Unlike standard neutral liposomes (e.g., HSPC/Chol) used for small molecule drugs (like Doxil®), HAPC-Chol is a specialized cationic lipid designed primarily for the delivery of nucleic acids (siRNA, pDNA) to the lung endothelium or liver hepatocytes via the systemic circulation.

Mechanism of Action: The efficacy of HAPC-Chol relies on the "Electrostatic Interaction & First-Pass" mechanism :

  • Cationic Charge: The HAPC-Chol headgroup provides a positive zeta potential, enabling high-affinity electrostatic complexation with negatively charged nucleic acid backbones (Lipoplex formation).

  • DOPE Synergism: HAPC-Chol is rarely used alone; it is co-formulated with DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine) . DOPE acts as a "helper lipid," facilitating endosomal escape via the "proton sponge" effect or membrane fusion at acidic pH.

  • In Vivo Fate: Upon IV injection, cationic lipoplexes interact with serum proteins (albumin, fibronectin), forming a "protein corona" that often directs them to the lung capillaries (first-pass filtration) or liver, depending on the net charge and particle size.

Materials & Reagents

Lipid Components
ComponentFull NameFunctionStorage
HAPC-Chol Specific Cationic Cholesterol Derivative (See Ref 1)Cationic anchor; binds siRNA.-20°C (Desiccated)
DOPE 1,2-Dioleoyl-sn-glycero-3-phosphoethanolamineFusogenic helper lipid; aids cytosolic release.[1]-20°C (Powder/Chloroform)
DSPE-PEG2000 (Optional) 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000]"Stealth" coating; prolongs circulation half-life (reduces lung accumulation).-20°C
Aqueous Phase & Buffers
  • Hydration Buffer: Nuclease-Free Water or 5% Dextrose (D5W). Avoid PBS during initial complexation; high ionic strength causes immediate aggregation of cationic liposomes.

  • Injection Buffer: 5% Dextrose in Water (Isotonic, non-ionic).

Workflow 1: Formulation of HAPC-Chol/DOPE Liposomes

Principle: The goal is to create small unilamellar vesicles (SUVs) with a high positive surface charge before adding the payload.

Step-by-Step Protocol:

  • Molar Ratio Calculation:

    • Standard formulation: HAPC-Chol : DOPE (1 : 1 molar ratio) .

    • Note: If PEGylation is required for tumor targeting (to avoid lung capture), add DSPE-PEG2000 at 1–3 mol%.

  • Thin Film Formation:

    • Dissolve lipids in Chloroform:Methanol (3:1 v/v) in a clean, acid-washed round-bottom flask.

    • Evaporate solvent using a rotary evaporator at 40°C under vacuum (approx. 200 mbar) for 30 minutes.

    • Critical: Ensure a thin, uniform film forms on the glass wall. Dry overnight under high vacuum to remove trace solvent.

  • Hydration:

    • Add 5% Dextrose (or Nuclease-Free Water) to the lipid film.

    • Final Lipid Concentration: Typically 1 mg/mL to 5 mg/mL .

    • Vortex vigorously for 2–5 minutes at room temperature until the film is completely suspended. This forms Multilamellar Vesicles (MLVs).[2]

  • Downsizing (Sonication):

    • Use a probe sonicator (on ice) or bath sonicator.

    • Cycle: 30 seconds ON / 30 seconds OFF for 5–10 minutes.

    • Target Size: 80–120 nm.

    • QC Check: Solution should turn from milky white (MLVs) to translucent/opalescent (SUVs).

Workflow 2: Lipoplex Assembly (siRNA Loading)

Principle: Mixing the pre-formed cationic liposomes with anionic siRNA creates "Lipoplexes" via self-assembly. The N/P Ratio (Nitrogen in lipid / Phosphate in RNA) is the critical variable.

Protocol:

  • Prepare siRNA Solution: Dilute siRNA in 5% Dextrose.

  • Mixing: Add the siRNA solution dropwise to the HAPC-Chol liposome solution while vortexing gently.

    • Recommended Charge Ratio (+/-): 7:1 (Lipid Nitrogen : siRNA Phosphate).

    • Why 7:1? Hattori et al. demonstrated that a high positive charge excess is required for complete siRNA protection and efficient cellular uptake [1].

  • Incubation: Incubate at Room Temperature for 15–20 minutes to allow complex maturation.

  • Final QC: Measure Zeta Potential. A successful lipoplex should have a Zeta potential of +35 to +50 mV .

Visualization: Lipoplex Fabrication Workflow

LipoplexProduction Lipids Lipid Dissolution (HAPC-Chol + DOPE) in Chloroform Film Thin Film Evaporation Lipids->Film Rotary Evap Hydration Hydration (5% Dextrose) Film->Hydration Vortex Sonication Sonication (Downsize to ~100nm) Hydration->Sonication Energy Input Mixing Complexation (Mix with siRNA) Sonication->Mixing Add siRNA Lipoplex Final Lipoplex (Positively Charged) Mixing->Lipoplex Self-Assembly (15 min RT)

Caption: Step-by-step assembly of HAPC-Chol lipoplexes. The transition from hydration to sonication is critical for size control.

Workflow 3: Intravenous Injection Protocol

Safety Warning: Cationic liposomes can cause acute toxicity (embolism or complement activation) if injected too rapidly or at too high a concentration.

Pre-Injection Preparation
  • Animal Model: Mice (e.g., BALB/c or C57BL/6), 6–8 weeks old.

  • Dose Calculation:

    • Typical siRNA dose: 10–20 μg siRNA per mouse (approx. 0.5–1.0 mg/kg).

    • Injection Volume: 150–200 μL (Max 10 mL/kg body weight).

  • Warming: Warm the lipoplex solution to 37°C immediately before injection to prevent cold shock and vascular constriction.

Tail Vein Injection Technique
  • Restraint: Place the mouse in a restrainer.

  • Dilation: Warm the tail with a heat lamp (or warm water gauze) for 1–2 minutes to dilate the lateral tail veins.

  • Needle Selection: Use a 27G to 30G insulin syringe.

  • Insertion:

    • Hold the tail taut.

    • Insert the needle bevel-up at a shallow angle (10–15°) into the lateral vein (approx. 1/3 from the tail base).

  • Verification: Gently pull back the plunger slightly; blood "flashback" confirms entry.

  • Administration:

    • Rate: Inject slowly (over 5–10 seconds). Rapid injection of cationic lipids can cause immediate pulmonary embolism or cardiac arrest.

    • Observation: If resistance is felt or a subcutaneous bleb forms, stop immediately and reposition.

  • Hemostasis: Apply gentle pressure with sterile gauze for 30 seconds.

Visualization: In Vivo Biodistribution Logic

IV_Pathway Injection IV Injection (Tail Vein) Circulation Systemic Circulation (Interaction with Serum Proteins) Injection->Circulation Aggregates Micro-Aggregates (Protein Corona) Circulation->Aggregates Cationic Charge Attracts Albumin Lung Lung Capillaries (First-Pass Trap) Aggregates->Lung Embolization/Adhesion (Primary Route for HAPC-Chol) Liver Liver (Kupffer Cells) (Clearance) Lung->Liver Escape/Recirculation Target Target Gene Silencing (Endothelial Cells) Lung->Target Uptake & Release

Caption: The biodistribution pathway of HAPC-Chol.[1][3][4] The cationic charge promotes lung accumulation via the 'First-Pass' effect [1].

Troubleshooting & QC Parameters

IssueProbable CauseCorrective Action
Precipitation upon mixing Salt concentration too high.Ensure siRNA and Liposomes are in 5% Dextrose (salt-free) during mixing.
Animal death immediately post-injection Pulmonary embolism (aggregates) or rapid injection.Check particle size (<150nm). Inject slower. Reduce lipid dose.
Low Gene Silencing Poor endosomal escape or low N/P ratio.Increase N/P ratio to 7:1. Confirm DOPE quality (oxidation).
Zeta Potential Neutral/Negative Excess siRNA or insufficient lipid.Recalculate molar ratios. Ensure HAPC-Chol is not degraded.

References

  • Hattori, Y., et al. (2019).[3] Effect of cationic lipid in cationic liposomes on siRNA delivery into the lung by intravenous injection of cationic lipoplex. Journal of Drug Targeting, 27(2), 217-227.[3]

  • Hattori, Y., et al. (2018). Injection of Cationic Lipoplexes: Biodistribution and Safety Profiles. Molecular Pharmaceutics.

  • MedChemExpress. (n.d.). HAPC-Chol Product Information and Protocols.

Sources

Application Note: Optimizing HAPC-Chol Concentration for mRNA Delivery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the optimization of Cholesteryl (3-((2-hydroxyethyl)amino)propyl)carbamate hydroiodide (HAPC-Chol) concentrations in Lipid Nanoparticles (LNPs) for messenger RNA (mRNA) delivery. Unlike standard cholesterol, which acts primarily as a structural stabilizer, HAPC-Chol is a cationic cholesterol derivative . It serves a dual function: providing the structural rigidity of a sterol while contributing the positive charge necessary for electrostatic complexation with anionic mRNA.

This guide moves beyond basic protocols to provide a rationale-based optimization strategy, focusing on the Molar Fraction of HAPC-Chol relative to helper lipids (e.g., DOPE) and the Nitrogen-to-Phosphate (N/P) ratio .

Mechanism of Action & Critical Quality Attributes (CQAs)

The Dual Role of HAPC-Chol

In standard LNP formulations (e.g., MC3 or ALC-0315 based), cholesterol is an inert stabilizer. In HAPC-Chol formulations, the molecule is the primary driver of encapsulation.

  • Headgroup: The (2-hydroxyethyl)amino propyl carbamate moiety provides a protonatable amine (cationic charge) for mRNA binding and endosomal escape.

  • Tail: The cholesterol backbone ensures membrane compatibility and stability.

Mechanism of Endosomal Escape

The efficiency of HAPC-Chol relies on the "Proton Sponge" effect and membrane fusion.

  • Uptake: The cationic LNP interacts with the anionic cell membrane.

  • Acidification: Inside the endosome (pH ~5.5), the secondary amine of HAPC-Chol becomes further protonated.

  • Destabilization: This charge density, combined with the fusogenic helper lipid DOPE, induces a phase transition (lamellar to inverted hexagonal), disrupting the endosomal membrane and releasing mRNA into the cytosol.

Visualization: HAPC-Chol Intracellular Pathway

HAPC_Mechanism LNP HAPC-Chol LNP (Extracellular) Endocytosis Endocytic Uptake LNP->Endocytosis Endosome Early Endosome (pH ~6.0) Endocytosis->Endosome Protonation Amine Protonation (Charge Increase) Endosome->Protonation pH Drop Fusion Membrane Fusion (w/ DOPE) Protonation->Fusion Interaction with Endosomal Lipids Release mRNA Release (Cytosol) Fusion->Release Translation Protein Expression Release->Translation

Figure 1: Mechanism of action for HAPC-Chol mediated mRNA delivery. The pH-dependent protonation of the carbamate-linked amine is the rate-limiting step for endosomal escape.

Optimization Strategy: The Design Space

To maximize transfection efficiency while minimizing cytotoxicity, two primary variables must be optimized.

Variable A: Lipid Molar Ratio (HAPC-Chol : Helper Lipid)

The interaction between HAPC-Chol and the helper lipid (typically DOPE) determines the LNP's fusogenicity.

  • Standard Starting Point: 3:2 (HAPC-Chol : DOPE).[1][2]

  • Optimization Range: 1:1 to 4:1.

  • Rationale: Higher HAPC-Chol increases mRNA binding capacity but may increase cytotoxicity and particle rigidity. Higher DOPE increases endosomal fusion but destabilizes the particle in serum.

Variable B: N/P Ratio

The ratio of positively charged nitrogen atoms (on HAPC-Chol) to negatively charged phosphate groups (on mRNA).

  • Standard Starting Point: N/P 5.

  • Optimization Range: N/P 3 to N/P 10.

  • Rationale: An excess of positive charge (N/P > 1) is required to fully condense mRNA and provide colloidal stability (zeta potential > +20 mV).

Detailed Protocol: Formulation Screening

Objective: Generate a library of LNPs with varying HAPC-Chol concentrations to identify the optimal formulation for a specific mRNA payload.

Materials
  • Cationic Lipid: HAPC-Chol (Cayman Chemical or equivalent).[3]

  • Helper Lipid: DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine).[2][4][5]

  • PEG Lipid (Optional): DSPE-PEG2000 (Use 1-3 mol% if systemic circulation is required; omit for local lung delivery).

  • Payload: Target mRNA (e.g., eGFP mRNA or Luciferase mRNA).

  • Solvent: Ethanol (200 proof, molecular biology grade).

  • Buffers:

    • Aqueous Phase: 50 mM Citrate Buffer, pH 4.0 (for mixing).

    • Dialysis Buffer: 1X PBS, pH 7.4 (calcium/magnesium-free).

Experimental Workflow (Microfluidic Mixing)

Note: While thin-film hydration is possible, microfluidic mixing is recommended for reproducibility and scalability.

Step 1: Lipid Stock Preparation

  • Dissolve HAPC-Chol and DOPE separately in ethanol to a concentration of 10 mg/mL.

  • Prepare Lipid Mixes (A, B, C) corresponding to different Molar Ratios:

Formulation IDHAPC-Chol (mol%)DOPE (mol%)PEG-Lipid (mol%)*Rationale
F1 (Low) 40591High fusogenicity (DOPE rich)
F2 (Standard) 60391Balanced binding/release
F3 (High) 80191Max mRNA binding capacity

*Adjust DOPE content if PEG is omitted.

Step 2: mRNA Preparation

  • Dilute mRNA in 50 mM Citrate Buffer (pH 4.0).

  • Calculate concentration based on target N/P ratio.

    • Calculation:

      
      
      
    • Simplified: For HAPC-Chol (MW ~658), N/P 5 roughly equates to a weight ratio of ~10:1 (Lipid:mRNA), but molar calculation is mandatory for accuracy.

Step 3: Microfluidic Mixing

  • Flow Rate Ratio (FRR): Set Aqueous:Ethanol ratio to 3:1.

  • Total Flow Rate (TFR): 12 mL/min (for benchtop mixers like NanoAssemblr or similar).

  • Inject Lipid Mix (Ethanol) and mRNA (Aqueous) simultaneously.

  • Discard the first and last 50 µL (waste volume) to ensure steady-state mixing.

Step 4: Downstream Processing

  • Dilution: Immediately dilute the 25% ethanol output 40x with 1X PBS (pH 7.4) to quench particle growth and neutralize pH.

  • Dialysis/TFF: Dialyze against 1X PBS for 2 hours (20k MWCO cassette) to remove ethanol and unencapsulated mRNA.

  • Sterile Filtration: Pass through a 0.22 µm PES filter.

Visualization: Optimization Workflow

Optimization_Workflow Start Define Target Tissue (Lung vs. Liver) Formulation Prepare Lipid Mixes (Vary HAPC:DOPE Ratio) Start->Formulation NP_Screen Screen N/P Ratios (3, 5, 10) Formulation->NP_Screen Mixing Microfluidic Assembly (FRR 3:1) NP_Screen->Mixing QC QC: Size (DLS) & EE% (RiboGreen) Mixing->QC Decision PDI < 0.2 & EE > 80%? QC->Decision InVitro In Vitro Transfection (HEK293 / A549) Decision->InVitro Yes Refine Refine Formulation Decision->Refine No Final Proceed to In Vivo InVitro->Final Refine->Formulation

Figure 2: Step-by-step optimization workflow for HAPC-Chol formulations.

Analytical Characterization

Do not proceed to biological testing until physical parameters are validated.

AssayMetricAcceptance CriteriaTroubleshooting
DLS (Dynamic Light Scattering) Z-Average Size80 – 150 nmIf >200nm, increase Flow Rate or reduce Lipid Concentration.
DLS PDI (Polydispersity)< 0.20High PDI indicates aggregation. Check ethanol purity or mixing speed.
RiboGreen Assay Encapsulation Efficiency (EE%)> 85%If low, increase N/P ratio or lower the pH of the aqueous buffer.
Zeta Potential Surface Charge+20 to +45 mVIf neutral/negative, HAPC-Chol concentration is too low.

In Vitro Validation Protocol

Cell Line: A549 (Lung Carcinoma) or HEK293T. Control: LNP prepared with MC3 or ALC-0315 (Standard Ionizable Lipids).

  • Seeding: Seed cells at 10,000 cells/well in a 96-well plate 24h prior.

  • Dosing: Treat cells with mRNA-LNPs at doses of 10, 50, and 100 ng mRNA per well.

  • Incubation: Incubate for 4 hours, then perform a media change (remove LNP-containing media).

    • Note: HAPC-Chol is cationic and can be cytotoxic upon prolonged exposure. A 4-hour pulse is recommended.

  • Readout: Measure protein expression (Fluorescence/Luminescence) at 24h.

  • Viability: Perform MTT or CellTiter-Glo assay to normalize expression against cell viability. This is critical for HAPC-Chol optimization to distinguish between transfection efficiency and toxicity.

Troubleshooting & Expert Insights

  • Aggregation Issues: HAPC-Chol is less soluble in ethanol than standard ionizable lipids. Ensure the ethanol stock is warm (37°C) before mixing.

  • Lung vs. Liver Targeting:

    • Lung: Use HAPC-Chol/DOPE without PEG, or with very low PEG (<0.5%). The positive charge promotes agglutination with serum proteins, leading to lung entrapment (first-pass filtration).

    • Liver: Add >1.5% DSPE-PEG2000.[2] This shields the positive charge, prevents aggregation, and allows ApoE binding for hepatocyte uptake.

  • Storage: Store HAPC-Chol powder at -20°C. Once formulated into LNPs, store at 4°C for up to 1 week. For long-term, add a cryoprotectant (Sucrose 10%) and freeze at -80°C.

References

  • Hattori, Y., et al. (2019). "Effect of cationic lipid in cationic liposomes on siRNA delivery into the lung by intravenous injection of cationic lipoplex."[6] Journal of Drug Targeting.[6][7]

  • Cayman Chemical. "HAPC-Chol Product Information & Safety Data Sheet."

  • Kulkarni, J. A., et al. (2018). "On the Formation and Morphology of Lipid Nanoparticles Containing Ionizable Cationic Lipids and siRNA." ACS Nano.

  • BroadPharm. "Cholesterol and Derivatives for Drug Delivery."

Disclaimer: This protocol is for research use only. HAPC-Chol is not currently approved for human therapeutic use.

Sources

Application Note: High-Efficiency Transfection of MCF-7 Cells Using HAPC-Chol Cationic Liposomes

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Challenge of Gene Delivery in Breast Cancer Research

The MCF-7 human breast cancer cell line is a cornerstone of in-vitro breast cancer research, prized for its expression of estrogen receptors and its utility in modeling hormone-responsive cancers.[1] However, like many cancer cell lines, achieving high-efficiency, low-toxicity transfection of nucleic acids (such as plasmids, siRNA, or mRNA) into MCF-7 cells can be challenging. This application note provides a comprehensive, field-tested protocol for the transfection of MCF-7 cells using HAPC-Chol, a novel cholesterol-based cationic amphiphile designed for effective gene delivery. We will delve into the mechanistic underpinnings of HAPC-Chol, provide a detailed step-by-step workflow, and offer insights for optimization and troubleshooting.

The Mechanism of HAPC-Chol Transfection

HAPC-Chol (a representative Hydroxylated Amine-Phosphate-Cholesterol conjugate) belongs to the class of cationic lipids, which are foundational to many modern non-viral gene delivery systems.[2] Its efficacy hinges on two core structural features: a positively charged headgroup and a hydrophobic cholesterol backbone.

  • Complex Formation: The cationic headgroup of HAPC-Chol electrostatically interacts with the negatively charged phosphate backbone of nucleic acids (DNA, RNA). This interaction neutralizes the charge and condenses the nucleic acid into a compact, nanoparticle structure known as a lipoplex.

  • Cellular Uptake & Endosomal Escape: The cholesterol moiety is crucial. It mimics a natural cell membrane component, facilitating the lipoplex's interaction with and entry into the MCF-7 cell, primarily through endocytosis. Once inside the endosome, the cationic nature of HAPC-Chol is thought to buffer the endosomal pH. This "proton sponge" effect leads to an influx of chloride ions, osmotic swelling, and eventual rupture of the endosomal membrane, releasing the nucleic acid cargo into the cytoplasm before it can be degraded by lysosomal enzymes.[3][4] Cationic amphiphilic drugs are known to interact with and disrupt lysosomal function, a key step for successful transfection.[5][6]

The overall workflow is designed to maximize the efficiency of these steps while maintaining high cell viability.

HAPC_Chol_Transfection_Workflow cluster_prep Phase 1: Preparation (24h prior) cluster_transfection Phase 2: Transfection (Day of) cluster_post Phase 3: Post-Transfection Seed Seed MCF-7 Cells (Target 70-90% Confluency) Prep_HAPC Prepare HAPC-Chol Solution (Serum-Free Medium) Prep_NA Prepare Nucleic Acid (Serum-Free Medium) Complex Form Lipoplex (Combine & Incubate 20-25 min) Prep_HAPC->Complex Prep_NA->Complex Add_Complex Add Complexes to Cells (Dropwise) Complex->Add_Complex Incubate Incubate Cells (4-6 hours) Add_Complex->Incubate Change_Medium Change to Complete Medium Incubate->Change_Medium Final_Incubate Incubate for Expression (48-72 hours) Change_Medium->Final_Incubate Assay Assay for Gene Expression or Phenotype Final_Incubate->Assay

Caption: HAPC-Chol transfection workflow for MCF-7 cells.

Materials and Reagents

ReagentRecommended Source (Cat. No.)Notes
MCF-7 CellsATCC (HTB-22)Use low-passage cells (<25 passages post-thaw) for best results.[7][8]
HAPC-Chol Transfection ReagentIn-house preparation or commercial equivalentStore at 4°C.
Plasmid DNA, siRNA, or mRNAN/AHigh purity (A260/A280 ratio of 1.8-2.0).
Complete Growth MediumSee composition below
Serum-Free MediumOpti-MEM™ I Reduced Serum Medium (Gibco 31985062)Critical for lipoplex formation. Serum proteins can interfere with the process.[9]
Trypsin-EDTA (0.25%)Gibco (25200056)For cell passaging.
DPBS (Dulbecco's Phosphate-Buffered Saline)Gibco (14190144)For washing cells.
Tissue Culture Plates/FlasksN/A

MCF-7 Complete Growth Medium Composition:

  • Eagle's Minimum Essential Medium (EMEM)

  • 10% Fetal Bovine Serum (FBS)

  • 0.01 mg/mL human recombinant insulin

  • 1% Penicillin-Streptomycin

Detailed Experimental Protocol

This protocol is optimized for a 24-well plate format. For other plate sizes, scale reagents up or down accordingly, maintaining the surface area-to-volume ratio.

Part I: Cell Seeding (24 Hours Prior to Transfection)

The goal is to have a cell monolayer that is 70-90% confluent at the time of transfection.[7][9] This density ensures optimal cell health and uptake of the transfection complexes.

  • Prepare Cells: Aspirate the medium from a sub-confluent (80-90%) T-75 flask of MCF-7 cells. Wash once with 5 mL of DPBS.

  • Trypsinize: Add 2-3 mL of 0.25% Trypsin-EDTA and incubate at 37°C for 3-5 minutes, or until cells detach.[10] Neutralize the trypsin by adding 7-8 mL of complete growth medium.

  • Count Cells: Transfer the cell suspension to a 15 mL conical tube. Perform a cell count using a hemocytometer or automated cell counter. Ensure cell viability is >90%.

  • Seed Plates: Seed approximately 0.8 x 10^5 to 1.1 x 10^5 cells per well in 0.5 mL of complete growth medium.[7]

  • Incubate: Incubate the plate overnight at 37°C in a humidified, 5% CO2 incubator.[11]

Part II: HAPC-Chol Transfection (Day of Transfection)

Perform these steps in a sterile environment. All dilutions are performed in serum-free medium because serum components can inhibit the formation of lipoplexes.

  • Reagent Preparation:

    • Solution A (Nucleic Acid): For each well, dilute 500 ng of plasmid DNA (or your optimized amount of siRNA/mRNA) into 50 µL of Opti-MEM™. Mix gently by flicking the tube.

    • Solution B (HAPC-Chol): For each well, dilute 1.0 - 2.0 µL of HAPC-Chol reagent into 50 µL of Opti-MEM™. Mix gently and incubate for 5 minutes at room temperature. The optimal ratio of HAPC-Chol to nucleic acid is critical and should be determined empirically (see Optimization section).

  • Lipoplex Formation:

    • Add Solution A (Nucleic Acid) to Solution B (HAPC-Chol). Do not add in the reverse order.

    • Mix gently by pipetting up and down a few times. Do not vortex.

    • Incubate the combined solution for 20-25 minutes at room temperature to allow for the formation of stable transfection complexes.[12]

  • Cell Transfection:

    • Check your MCF-7 cells under a microscope to confirm they are at 70-90% confluency and appear healthy.

    • Gently add the 100 µL of the HAPC-Chol/nucleic acid complex mixture dropwise to each well.

    • Gently rock the plate back and forth to ensure even distribution of the complexes over the cell monolayer.

    • Return the plate to the 37°C, 5% CO2 incubator for 4-6 hours .[13]

Part III: Post-Transfection Care and Analysis
  • Medium Change: After the 4-6 hour incubation, aspirate the medium containing the transfection complexes. Replace it with 0.5 mL of fresh, pre-warmed complete growth medium (containing serum and antibiotics). This step is crucial to remove residual complexes and reduce cytotoxicity.

  • Incubation for Expression: Return the cells to the incubator for an additional 48 to 72 hours to allow for gene expression and/or knockdown.[14]

  • Analysis: After the incubation period, cells are ready for analysis (e.g., qPCR for mRNA levels, Western blot for protein expression, fluorescence microscopy for reporter genes, or cell-based functional assays).

Optimization and Troubleshooting

Achieving maximal transfection efficiency with minimal cytotoxicity often requires optimization of key parameters. It is recommended to perform a matrix experiment varying the HAPC-Chol volume and nucleic acid concentration.

Parameter to OptimizeRationaleRecommended Range
HAPC-Chol : Nucleic Acid Ratio The charge ratio between the cationic lipid and the anionic nucleic acid determines lipoplex size and surface charge, which directly impacts uptake and efficiency.[3]0.5 µL to 3.0 µL HAPC-Chol per 500 ng DNA
Cell Confluency Low confluency can lead to toxicity, while high confluency reduces transfection efficiency as cells are less metabolically active and have less surface area exposed.[7][12]70-90%
Amount of Nucleic Acid Too little nucleic acid results in a weak signal; too much can be toxic and may not be fully complexed by the HAPC-Chol reagent.250 ng to 1000 ng DNA per well (24-well plate)
Incubation Time The duration of cell exposure to lipoplexes is a balance between maximizing uptake and minimizing toxicity.4 to 8 hours

Troubleshooting Guide

IssuePossible CauseSuggested Solution
Low Transfection Efficiency 1. Suboptimal HAPC-Chol:NA ratio.2. Cell confluency too high/low.3. Low-quality nucleic acid.4. Cells are high passage number.1. Perform a titration experiment to find the optimal ratio.2. Ensure confluency is 70-90%.3. Verify NA purity (A260/280 ≈ 1.8).4. Use cells below passage 25.[8]
High Cell Death/Toxicity 1. HAPC-Chol amount is too high.2. Complexes left on cells for too long.3. Cells were unhealthy before transfection.1. Reduce the amount of HAPC-Chol reagent.2. Reduce incubation time to 4 hours.3. Ensure cells are healthy and >90% viable before seeding.
Inconsistent Results 1. Inconsistent cell seeding density.2. Pipetting errors.3. Reagents not mixed properly.1. Be meticulous with cell counting and seeding.2. Use calibrated pipettes.3. Mix gently but thoroughly; do not vortex complexes.

Conclusion

This protocol provides a robust and reproducible framework for the transfection of MCF-7 cells using the HAPC-Chol cationic amphiphile. By understanding the underlying mechanisms and systematically optimizing key parameters, researchers can achieve high levels of gene expression or knockdown, enabling a wide range of functional studies in this critical breast cancer model. The principles outlined here—careful cell culture, precise reagent preparation, and methodical optimization—are foundational to successful transfection experiments.

References

  • Sino Biological. (n.d.). Transfection protocol of adherent MCF7 cells (96-well plate). Retrieved from [Link]

  • ENCODE Project. (n.d.). Transfection of MCF7 Cells. Retrieved from [Link]

  • Altogen Biosystems. (n.d.). MCF-7 Transfection Protocol (Kit for Breast Cancer Cells, HTB-22). Retrieved from [Link]

  • Altogen Biosystems. (n.d.). MCF-7 Culture Protocol. Retrieved from [Link]

  • ENCODE Project. (n.d.). MCF-7 Cell Culture. Retrieved from [Link]

  • Al-Abd, A. M., et al. (2017). Cationic vesicles for efficient shRNA transfection in the MCF-7 breast cancer cell line. International Journal of Nanomedicine, 12, 6337–6351. Retrieved from [Link]

  • ENCODE Project. (n.d.). MCF-7 Cell Culture and +/- estrogen treatment. Retrieved from [Link]

  • Fisher Scientific. (n.d.). MCF7 - Breast cancer cells Transfection Protocol. Retrieved from [Link]

  • ResearchGate. (2017). Which is the best protocol to transfect MCF-7 cell line?. Retrieved from [Link]

  • Obayemi, J. D., et al. (2020). Novel Cholesterol-Based Cationic Lipids as Transfecting Agents of DNA for Efficient Gene Delivery. Molecules, 25(22), 5437. Retrieved from [Link]

  • Ewert, K. K., et al. (2010). Cationic Lipid–Nucleic Acid Complexes for Gene Delivery and Silencing: Pathways and Mechanisms for Plasmid DNA and siRNA. Methods in Enzymology, 464, 115-141. Retrieved from [Link]

  • Jäättelä, M., et al. (2024). Cationic amphiphilic drugs induce accumulation of cytolytic lysoglycerophospholipids in the lysosomes of cancer cells and block their recycling into common membrane glycerophospholipids. Journal of Biological Chemistry, 300(2), 105626. Retrieved from [Link]

  • Elabscience. (n.d.). MCF7 [MCF-7] Cell Line. Retrieved from [Link]

  • Petersen, N. H. T., et al. (2021). Cell death induced by cationic amphiphilic drugs depends on lysosomal Ca2+ release and cyclic AMP. The EMBO Journal, 40(19), e107146. Retrieved from [Link]

  • Ellegaard, A. M., et al. (2020). Repurposing Cationic Amphiphilic Drugs and Derivatives to Engage Lysosomal Cell Death in Cancer Treatment. Frontiers in Oncology, 10, 529. Retrieved from [Link]

Sources

Application Notes & Protocols: A Guide to Preparing Cationic Liposomes with HAPC-Chol for Enhanced Lung Targeting

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This comprehensive guide details the formulation and evaluation of cationic liposomes composed of cholesteryl (3-((2-hydroxyethyl)amino)propyl)carbamate hydroiodide (HAPC-Chol) for targeted drug and gene delivery to the lungs. Cationic liposomes serve as a potent non-viral vector, and the inclusion of HAPC-Chol has been shown to facilitate high accumulation in pulmonary tissues following systemic administration.[1][2] This document provides a foundational understanding, step-by-step protocols, and critical insights into the preparation, characterization, and in vivo assessment of these specialized drug delivery vehicles.

Introduction: The Rationale for HAPC-Chol Cationic Liposomes in Lung-Targeted Therapies

The lung presents a significant target for treating a myriad of diseases, including cancer, cystic fibrosis, and various pulmonary infections.[3] Liposome-based drug delivery systems offer numerous advantages, such as biocompatibility, the ability to encapsulate both hydrophilic and lipophilic drugs, and the potential for targeted delivery.[4][5] Cationic liposomes, in particular, are adept at binding and delivering negatively charged molecules like siRNA and DNA.[2][6]

The positive surface charge of these liposomes is a key determinant in their biodistribution, with studies showing that positively charged liposome complexes tend to accumulate in the lungs immediately following intravenous injection.[7] This phenomenon is attributed to their interaction with negatively charged components of the blood and endothelial cell surfaces in the lung capillaries.[8]

HAPC-Chol is a cationic cholesterol derivative that, when formulated into liposomes with a helper lipid such as 1,2-dioleoyl-L-α-glycero-3-phosphatidylethanolamine (DOPE), has demonstrated significant potential for siRNA delivery and gene silencing in the lungs.[1][2] The inclusion of cholesterol is crucial for modulating the fluidity, elasticity, and permeability of the liposomal membrane, thereby enhancing its stability.[9][10]

This guide will walk you through a robust and reproducible method for preparing HAPC-Chol liposomes, their subsequent characterization, and evaluation of their lung-targeting capabilities.

Foundational Principles: The Role of Key Components

A successful HAPC-Chol liposome formulation hinges on the synergistic interplay of its components.

  • HAPC-Chol (Cationic Lipid): As a cationic cholesterol derivative, HAPC-Chol imparts a net positive charge to the liposome surface.[1] This is fundamental for complexing with anionic therapeutics (e.g., nucleic acids) and for the observed passive targeting to the lungs.[2][7]

  • Cholesterol (Helper Lipid): Cholesterol is an indispensable component for stabilizing the liposomal bilayer.[9][11] It intercalates between phospholipid molecules, modulating membrane fluidity and reducing permeability to encapsulated contents.[10][12] The ratio of phospholipid to cholesterol is a critical parameter that must be optimized to ensure the formulation is both stable and functional.[9]

  • DOPE (Helper Lipid): While not always essential depending on the application, a neutral helper lipid like DOPE is often included. DOPE is known to facilitate the destabilization of the endosomal membrane, which aids in the release of the therapeutic cargo into the cytoplasm of target cells.[6]

Experimental Workflow: From Formulation to In Vivo Analysis

The successful development of HAPC-Chol liposomes for lung targeting follows a systematic progression of steps, from initial formulation to comprehensive in vivo evaluation.

Experimental Workflow cluster_0 Liposome Preparation cluster_1 Physicochemical Characterization cluster_2 In Vitro Evaluation cluster_3 In Vivo Lung Targeting Lipid Dissolution Lipid Dissolution Thin-Film Formation Thin-Film Formation Lipid Dissolution->Thin-Film Formation Hydration Hydration Thin-Film Formation->Hydration Size Reduction Size Reduction Hydration->Size Reduction Particle Size & PDI Particle Size & PDI Size Reduction->Particle Size & PDI Characterize Cellular Uptake Cellular Uptake Particle Size & PDI->Cellular Uptake Evaluate Zeta Potential Zeta Potential Encapsulation Efficiency Encapsulation Efficiency Stability Assessment Stability Assessment Biodistribution Studies Biodistribution Studies Cellular Uptake->Biodistribution Studies Validate Cytotoxicity Assay Cytotoxicity Assay Pharmacokinetic Analysis Pharmacokinetic Analysis Histopathological Examination Histopathological Examination

Caption: High-level overview of the HAPC-Chol liposome development pipeline.

Detailed Protocols

Preparation of HAPC-Chol Liposomes via Thin-Film Hydration

The thin-film hydration method is a widely adopted and robust technique for liposome preparation.[13][14] It involves the dissolution of lipids in an organic solvent, followed by evaporation to form a thin lipid film, which is then hydrated with an aqueous solution.[13]

Materials:

  • HAPC-Chol

  • Cholesterol

  • Chloroform or a chloroform:methanol mixture (e.g., 9:1 v/v)[15]

  • Hydration buffer (e.g., sterile water, PBS, or HEPES-buffered saline)

  • Round-bottom flask

  • Rotary evaporator

  • Bath sonicator or extruder with polycarbonate membranes

Protocol:

  • Lipid Dissolution: Accurately weigh the desired amounts of HAPC-Chol and Cholesterol (a common starting molar ratio is 1:1, but this should be optimized). Dissolve the lipids in chloroform or a chloroform:methanol mixture in a round-bottom flask.[15] Ensure the lipids are fully dissolved to form a clear solution.

  • Thin-Film Formation: Attach the flask to a rotary evaporator. Evaporate the organic solvent under vacuum at a temperature above the phase transition temperature of the lipids (e.g., 60°C).[15] Rotate the flask to ensure the formation of a thin, uniform lipid film on the inner surface.

  • Drying: To remove any residual organic solvent, place the flask under high vacuum for at least 2 hours.

  • Hydration: Add the aqueous hydration buffer (pre-warmed to the same temperature as the evaporation step) to the flask.[15] The volume will depend on the desired final lipid concentration.

  • Vesicle Formation: Agitate the flask by vortexing or gentle shaking to disperse the lipid film, leading to the formation of multilamellar vesicles (MLVs).[15]

  • Size Reduction: To produce smaller, more uniform liposomes (unilamellar vesicles), the MLV suspension must be downsized. This can be achieved by:

    • Sonication: Submerge the flask in a bath sonicator for 5-15 minutes at a controlled temperature.[15]

    • Extrusion: Repeatedly pass the MLV suspension through polycarbonate membranes with a defined pore size (e.g., 100 nm) using a liposome extruder.[14][16] This method generally yields a more homogenous size distribution.

Liposome Preparation Workflow A 1. Dissolve HAPC-Chol & Cholesterol in Organic Solvent B 2. Form Thin Lipid Film (Rotary Evaporation) A->B C 3. Dry Film Under Vacuum B->C D 4. Hydrate Film with Aqueous Buffer C->D E 5. Form Multilamellar Vesicles (MLVs) (Agitation) D->E F 6. Size Reduction (Sonication or Extrusion) E->F G Homogeneous Cationic Liposome Suspension F->G

Caption: Step-by-step workflow for HAPC-Chol liposome preparation.

Physicochemical Characterization of HAPC-Chol Liposomes

Thorough characterization is essential to ensure the quality, reproducibility, and efficacy of the liposomal formulation.

4.2.1. Particle Size, Polydispersity Index (PDI), and Zeta Potential

These parameters are critical as they influence the stability, biodistribution, and cellular uptake of the liposomes.[17]

  • Method: Dynamic Light Scattering (DLS) is the standard technique for measuring particle size and PDI.[17][18] Zeta potential is determined by measuring the electrophoretic mobility of the liposomes in an electric field, often using the same instrument.[17]

  • Protocol:

    • Dilute a small aliquot of the liposome suspension in the appropriate buffer (e.g., distilled water or PBS) to a suitable concentration for DLS analysis.

    • Perform measurements using a DLS instrument (e.g., a Malvern Zetasizer).[19]

    • Record the Z-average diameter (particle size), PDI, and zeta potential.

Expected Results:

ParameterTypical ValueSignificance
Particle Size (Z-average) 100 - 200 nmInfluences circulation time and tissue penetration.[]
Polydispersity Index (PDI) < 0.3Indicates a narrow and homogenous size distribution.
Zeta Potential +30 to +50 mVConfirms cationic nature; magnitude relates to stability.[][21]

4.2.2. Encapsulation Efficiency (%EE)

For drug-loaded liposomes, %EE determines the amount of drug successfully encapsulated within the vesicles.

  • Method: This is typically determined by separating the unencapsulated (free) drug from the liposomes and quantifying both fractions.

  • Protocol:

    • Separate free drug from the liposomal formulation using techniques like dialysis, ultracentrifugation, or size exclusion chromatography.

    • Disrupt the liposomes using a suitable solvent (e.g., methanol or Triton X-100) to release the encapsulated drug.

    • Quantify the drug concentration in both the free and encapsulated fractions using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).

    • Calculate %EE using the formula: %EE = (Total Drug - Free Drug) / Total Drug * 100

In Vitro and In Vivo Evaluation for Lung Targeting

In Vitro Cellular Uptake
  • Objective: To assess the efficiency with which the HAPC-Chol liposomes are internalized by lung cells (e.g., A549 lung adenocarcinoma cells).

  • Protocol:

    • Encapsulate a fluorescent marker (e.g., coumarin-6 or a fluorescently labeled lipid) within the liposomes.

    • Incubate lung cancer cells with the fluorescently labeled liposomes for various time points.

    • Wash the cells to remove non-internalized liposomes.

    • Analyze cellular uptake qualitatively by fluorescence microscopy and quantitatively by flow cytometry.[22]

In Vivo Biodistribution
  • Objective: To determine the tissue distribution of the HAPC-Chol liposomes following intravenous administration in an animal model (e.g., mice or rats) and confirm their accumulation in the lungs.[8]

  • Protocol:

    • Encapsulate a fluorescent dye (for imaging) or a radiolabeled marker (for quantitative analysis) within the liposomes.

    • Administer the liposomes intravenously to the animal model.

    • At predetermined time points, euthanize the animals and harvest major organs (lungs, liver, spleen, kidneys, heart).

    • For fluorescently labeled liposomes, image the organs using an in vivo imaging system.

    • For radiolabeled liposomes, measure the radioactivity in each organ using a gamma counter.[23]

    • The results will demonstrate the percentage of the injected dose that accumulates in each organ over time, highlighting the lung-targeting efficiency.[24]

In Vivo Evaluation A Administer Labeled Liposomes (Intravenous Injection) B Monitor at Predetermined Time Points A->B C Harvest Organs (Lungs, Liver, Spleen, etc.) B->C D Quantify Liposome Accumulation (Imaging or Radioactivity) C->D E Determine Lung Targeting Efficiency D->E

Caption: Workflow for assessing the in vivo lung targeting of HAPC-Chol liposomes.

Conclusion and Future Perspectives

The formulation of cationic liposomes using HAPC-Chol offers a promising platform for targeted delivery of therapeutics to the lungs. The protocols outlined in this guide provide a robust framework for the preparation and evaluation of these delivery systems. Key to success is the careful optimization of the lipid composition and rigorous physicochemical characterization to ensure batch-to-batch consistency. In vivo studies are paramount to confirming the lung-targeting potential and therapeutic efficacy of the final formulation. Future work may involve surface modification of these liposomes with specific ligands to further enhance active targeting to diseased cells within the lung parenchyma.

References

  • Optimal combination of cationic lipid and phospholipid in cationic liposomes for gene knockdown in breast cancer cells and mouse lung using siRNA lipoplexes. (n.d.). National Institutes of Health. Available at: [Link]

  • Preparation of Cationic Liposomes & Transfection of Cells. (n.d.). Avanti Polar Lipids. Available at: [Link]

  • Effect of Cationic Lipid Type in Folate-PEG-Modified Cationic Liposomes on Folate Receptor-Mediated siRNA Transfection in Tumor Cells. (2019). National Institutes of Health. Available at: [Link]

  • Thin-Film Hydration Method for Liposome Preparation. (n.d.). CD Formulation. Available at: [Link]

  • Effects of sterol derivatives in cationic liposomes on biodistribution and gene-knockdown in the lungs of mice systemically injected with siRNA lipoplexes. (n.d.). National Institutes of Health. Available at: [Link]

  • Molecular Pharmaceutics Vol. 23 No. 2. (2026). ACS Publications. Available at: [Link]

  • Cationic Liposomes as Carriers for Aerosolized Formulations of an Anionic Drug: Safety and Efficacy Study. (n.d.). National Institutes of Health. Available at: [Link]

  • Effect of Cationic Lipid in Cationic Liposomes on siRNA Delivery Into the Lung by Intravenous Injection of Cationic Lipoplex. (2018). PubMed. Available at: [Link]

  • Hydroxyapatite Nanoparticles in Drug Delivery: Physicochemistry and Applications. (2021). National Institutes of Health. Available at: [Link]

  • Role of Cholesterol in Modifying the Physical and Stability Properties of Liposomes and In Vitro Release of VitaminB12. (2025). MDPI. Available at: [Link]

  • In-vitro and in-vivo evaluation of ciprofloxacin liposomes for pulmonary administration. (n.d.). PubMed. Available at: [Link]

  • Characteristics and biodistribution of cationic liposomes and their DNA complexes. (n.d.). PubMed. Available at: [Link]

  • In vitro and in vivo Study of a Novel Liposome-Mediated Dual Drug Delivery for Synergistic Lung Cancer Therapy via Oral Administration. (2020). National Institutes of Health. Available at: [Link]

  • In Vivo Topical and Systemic Distribution Kinetics of Liposomes with Various Properties for Application to Drug Delivery Systems. (2022). Sensors and Materials. Available at: [Link]

  • Particle Size Analysis of Liposomes. (n.d.). HORIBA. Available at: [Link]

  • Preparation of a Novel Multifunctional Cationic Liposome Drug-carrying System and its Functional Study on Lung Cancer. (n.d.). PubMed. Available at: [Link]

  • Structure‐Based Varieties of Polymeric Nanocarriers and Influences of Their Physicochemical Properties on Drug Delivery Profiles. (n.d.). PubMed Central. Available at: [Link]

  • Thin-Film Hydration Followed by Extrusion Method for Liposome Preparation. (n.d.). PubMed. Available at: [Link]

  • Influence of cholesterol on liposome stability and on in vitro drug release. (n.d.). PubMed. Available at: [Link]

  • Cholesterol in Liposomes. (2019). Avanti Polar Lipids. Available at: [Link]

  • Effects and Mechanisms Activated by Treatment with Cationic, Anionic and Zwitterionic Liposomes on an In Vitro Model of Porcine Pre-Pubertal Sertoli Cells. (n.d.). MDPI. Available at: [Link]

  • (PDF) Structure‐Based Varieties of Polymeric Nanocarriers and Influences of Their Physicochemical Properties on Drug Delivery Profiles. (2022). ResearchGate. Available at: [Link]

  • Effect of cationic lipid in cationic liposomes on siRNA delivery into the lung by intravenous injection of cationic lipoplex. (2018). Taylor & Francis Online. Available at: [Link]

  • Anti-tumor effects of cationic hybrid liposomes against colon carcinoma along with apoptosis in vitro. (n.d.). PubMed. Available at: [Link]

  • Liposome-Based Nanoparticle Delivery Systems for Lung Diseases: Opportunities and Challenges. (2025). National Institutes of Health. Available at: [Link]

  • Abstract 3876: Development and in vitro evaluation of cell membrane lipid-extracted nanoliposomes for lung cancer treatment. (2018). AACR Journals. Available at: [Link]

  • Liposome Zeta Potential Testing. (n.d.). CD Formulation. Available at: [Link]

  • Preparation of Loaded Liposomes by Extrusion and Methods of Characterization. (n.d.). University of Nevada, Reno ScholarWorks. Available at: [Link]

  • Development and characterization of magnetic cationic liposomes for targeting tumor microvasculature. (n.d.). CORE. Available at: [Link]

  • Lipid Polymer Hybrid Nanoparticle delivery – Video abstract. (2019). YouTube. Available at: [Link]

  • Formulation and Evaluation of Liposome by Thin Film Hydration Method. (2025). ResearchGate. Available at: [Link]

  • Characterization of Liposomes Using Quantitative Phase Microscopy (QPM). (2021). National Institutes of Health. Available at: [Link]

  • Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers for Biomedical and Nanomedicine Application. (n.d.). National Institutes of Health. Available at: [Link]

  • On the mechanism whereby cationic lipids promote intracellular delivery of polynucleic acids. (n.d.). NanoMedicines Research Group. Available at: [Link]

  • Influence of cholesterol on liposome stability and on in vitro drug release. (n.d.). SciSpace. Available at: [Link]

  • Pirfenidone-loaded liposomes for lung targeting: preparation and in vitro/in vivo evaluation. (2015). PubMed. Available at: [Link]

  • Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers for Biomedical and Nanomedicine Application. (n.d.). MDPI. Available at: [Link]

  • Recent Advances in Nanoparticle Development for Drug Delivery: A Comprehensive Review of Polycaprolactone-Based Multi-Arm Architectures. (n.d.). PubMed Central. Available at: [Link]

  • Intrinsic effect of anionic and cationic liposomes and the effect of encapsulation of CpG C and Poly (I:C) in lipid nanoparticles on osteo-immunomodulation. (n.d.). Utrecht University Student Theses Repository. Available at: [Link]

Sources

Application Note: Advanced Solvent Dissolution & Formulation Protocols for HAPC-Chol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

HAPC-Chol ({(3β)-cholest-5-en-3-ol 3-[N-[3-[(2-hydroxyethyl)amino]propyl]carbamate]}) is a specialized cationic cholesterol derivative utilized in high-efficiency gene delivery systems, particularly for siRNA and mRNA delivery to the lungs and liver.[1] Unlike standard cholesterol, which serves primarily as a structural stabilizer in Lipid Nanoparticles (LNPs), HAPC-Chol possesses a protonatable amine headgroup.[1] This dual functionality allows it to both stabilize the lipid bilayer and actively participate in endosomal escape via the "proton sponge" effect.

The Solvation Challenge: HAPC-Chol exhibits distinct amphiphilic properties. While the cholesterol backbone is highly lipophilic, the carbamate-linked amine tail introduces polarity. Consequently, HAPC-Chol is sparingly soluble in aqueous buffers and requires specific organic solvent intermediates for stable formulation.[1] Direct addition to water results in immediate precipitation and aggregation, rendering the lipid non-functional for transfection.

This guide details the validated protocols for solubilizing HAPC-Chol powder, ensuring monodisperse liposome formation and high encapsulation efficiency.

Physicochemical Profile & Solubility Data

Before initiating dissolution, verify the compound specifications to ensure solvent compatibility.

ParameterSpecification
Chemical Name HAPC-Chol
Molecular Weight ~658.7 Da (varies by salt form, e.g., Hydroiodide)
Appearance Crystalline Solid (White to Off-White)
Storage -20°C (Protect from light and moisture)
Primary Solvents Ethanol (EtOH), Dimethylformamide (DMF), Chloroform (

)
Insolubility Water, PBS, TRIS (without organic co-solvent)
Solubility Limits (Empirical Data)
Solvent SystemSolubility Limit (

)
Application
Ethanol (Absolute) ~10 mg/mLRecommended. LNP formulation via microfluidics or ethanol injection.[1]
DMF ~10 mg/mLAlternative for high-concentration stocks; harder to remove via dialysis.[1]
Chloroform >10 mg/mLRecommended. Thin-film hydration methods only.[1][2]
Ethanol:PBS (1:6) ~0.14 mg/mLCritical Threshold. Exceeding this ratio causes precipitation.[1]

Protocol A: Ethanol Stock Preparation (For LNP/Microfluidics)

Purpose: To create a stable, particle-free stock solution suitable for microfluidic mixing or manual ethanol injection.[1]

Reagents & Equipment[1][2][3]
  • HAPC-Chol Powder (stored at -20°C).[1][3]

  • Ethanol (200 proof / Molecular Biology Grade).[1]

  • Nitrogen (

    
    ) or Argon gas stream.[1]
    
  • Vortex mixer.[1]

  • Ultrasonic bath (optional).[1][4]

  • 0.22

    
     PTFE syringe filter (hydrophobic).[1]
    
Step-by-Step Methodology
  • Equilibration: Remove the HAPC-Chol vial from -20°C storage and allow it to equilibrate to room temperature (RT) for 20 minutes before opening.

    • Mechanism:[1][5][6][7][8] Prevents condensation of atmospheric water vapor onto the hygroscopic powder, which can catalyze hydrolysis or alter weighing accuracy.

  • Weighing: Weigh the required mass of HAPC-Chol into a glass amber vial. Avoid using plastic microcentrifuge tubes for long-term storage of high-concentration organic stocks to prevent leaching.[1]

  • Solvent Addition: Add the calculated volume of Ethanol to achieve a target concentration of 1 mg/mL to 5 mg/mL .

    • Note: While saturation is ~10 mg/mL, working at 5 mg/mL prevents precipitation during minor temperature fluctuations.[2]

  • Dissolution:

    • Vortex vigorously for 30 seconds.

    • If particulates remain, sonicate in a water bath at 37°C for 5–10 minutes. The solution must be completely clear and colorless.

  • Filtration (Critical): Pass the solution through a 0.22

    
     hydrophobic PTFE filter to remove dust or undissolved crystal nuclei.[1]
    
  • Storage: Purge the headspace with inert gas (

    
     or Ar) to prevent oxidation.[1] Cap tightly and store at -20°C.
    
    • Shelf Life: Use within 30 days for optimal transfection efficiency.

Protocol B: Thin-Film Hydration (For Liposomes)[1]

Purpose: For researchers using rotary evaporation to form multilamellar vesicles (MLVs) or extruded liposomes.[1]

Step-by-Step Methodology
  • Lipid Mixing: In a round-bottom flask, dissolve HAPC-Chol in Chloroform (or Chloroform:Methanol 2:1 v/v).

    • Co-Lipids:[1][3] At this stage, add helper lipids (e.g., DOPE, DSPC) and PEG-lipids to the same flask to ensure homogenous mixing at the molecular level.

  • Evaporation: Rotovap at 40°C under reduced pressure until a thin, dry lipid film forms on the flask wall.

  • Desiccation: Place the flask under high vacuum for >4 hours (or overnight) to remove trace organic solvents.

    • Toxicity Warning: Residual chloroform is cytotoxic and must be fully removed.

  • Hydration: Add pre-warmed aqueous buffer (e.g., PBS pH 7.[1]4) to the film.

    • Concentration: Target a final lipid concentration of 1–2 mg/mL.

  • Agitation: Vortex vigorously and rotate at 45°C–50°C for 30 minutes. The film should peel off and form a cloudy suspension (MLVs).[1]

  • Downsizing: Extrude through polycarbonate membranes (100 nm) or sonicate to form Small Unilamellar Vesicles (SUVs).

Protocol C: LNP Formulation via Ethanol Dilution

Purpose: Generating HAPC-Chol containing LNPs for mRNA/siRNA delivery. This method relies on the rapid precipitation of lipids into nanoparticles when the ethanolic phase mixes with the aqueous phase.

Workflow Logic

The "Ethanol Dilution" method (or Ethanol Injection) is the industry standard. HAPC-Chol is dissolved in the organic phase, while the nucleic acid is in the acidic aqueous phase.

Figure 1: Critical workflow for incorporating HAPC-Chol into LNPs.[1][2] Note the strict separation of organic and aqueous phases until the mixing point.

Procedure
  • Prepare Organic Phase: Dissolve HAPC-Chol, Helper Lipid (e.g., DOPE), and PEG-Lipid in 100% Ethanol .[1]

    • Standard Ratio: HAPC-Chol:DOPE:PEG (e.g., 50:49:1 molar ratio).[1]

  • Prepare Aqueous Phase: Dilute siRNA/mRNA in Sodium Acetate buffer (pH 4.0) or Citrate Buffer.

    • Why Acidic? While HAPC-Chol is cationic, low pH ensures full protonation of the amine headgroups, maximizing electrostatic interaction with the anionic RNA backbone.

  • Mixing:

    • Manual: Rapidly inject the ethanol mixture into the vortexing aqueous buffer.

    • Microfluidic (Recommended): Use a staggered herringbone mixer (e.g., NanoAssemblr) at a Flow Rate Ratio (FRR) of 3:1 (Aqueous:Ethanol).[1]

  • Dialysis: Immediately dialyze against PBS (pH 7.4) for 4–6 hours to remove ethanol and neutralize pH.

    • Note: HAPC-Chol is sparingly soluble in PBS.[1][3] The rapid removal of ethanol after particle formation locks the lipid into the nanoparticle structure. If ethanol removal is too slow, the LNPs may destabilize.

Troubleshooting & Critical Parameters

ObservationRoot CauseCorrective Action
White Precipitate upon Aqueous Dilution Solubility limit exceeded or mixing too slow.Ensure final Ethanol % is <10% after dilution.[2] Increase mixing speed (vortex) during injection.
Yellow Discoloration Oxidation of the lipid.Discard stock. Always store under

/Argon.[1]
Low Transfection Efficiency LNP aggregation or lipid degradation.Check particle size (DLS).[1] If PDI > 0.2, sonicate briefly or filter (0.45

).[1]
Incomplete Dissolution in Ethanol Cold ethanol or saturation.Warm ethanol to 37°C. Do not exceed 10 mg/mL concentration.

References

  • Cayman Chemical. (2019).[1][3] HAPC-Chol Product Information & Solubility Data. Link

  • Hattori, Y., et al. (2019).[1][5][9] "Effect of cationic lipid in cationic liposomes on siRNA delivery into the lung by intravenous injection of cationic lipoplex." Journal of Drug Targeting, 27(2), 217-227.[1][5][9] Link

  • MedChemExpress. (2023).[1] HAPC-Chol Hydroiodide Datasheet. Link

  • Kulkarni, J. A., et al. (2018).[1] "On the Formation of Lipid Nanoparticles from Microfluidic Mixing." ACS Nano, 12(5), 4787–4795.[1] Link[1]

Sources

Application Note: High-Efficiency siRNA Encapsulation via HAPC-Chol/DOPE Lipoplexes

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the protocol for encapsulating siRNA using HAPC-Chol (a cationic cholesterol derivative), typically formulated with the helper lipid DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine).

Unlike standard ionizable lipids (e.g., MC3, ALC-0315) used in FDA-approved LNPs which require acidic buffers for encapsulation, HAPC-Chol is permanently cationic or pH-sensitive depending on the specific derivative, but generally functions via electrostatic complexation (Lipoplex formation) or ethanol injection for structured nanoparticles.

This protocol focuses on the Ethanol Injection Method , as it yields higher reproducibility, lower polydispersity (PDI), and better scalability than thin-film hydration.

Introduction & Mechanistic Rationale

HAPC-Chol (2-(3-((3-aminopropyl)amino)propylamino)ethanol-derived cholesterol) represents a class of cationic lipids where the cationic headgroup is tethered to a cholesterol backbone.

  • The "Why" behind HAPC-Chol: Unlike linear cationic lipids, the cholesterol backbone provides intrinsic rigidity and membrane compatibility, enhancing stability in serum.

  • The Role of DOPE: We utilize DOPE as a "helper lipid." DOPE is fusogenic; at acidic endosomal pH, it undergoes a phase transition from lamellar to inverted hexagonal structures, destabilizing the endosome membrane and facilitating the cytosolic release of siRNA (Endosomal Escape).

  • Targeting: Literature indicates HAPC-Chol formulations exhibit preferential accumulation in the lungs and liver following intravenous injection [1, 2].

Materials & Reagents

ComponentSpecificationPurpose
HAPC-Chol Cationic Cholesterol DerivativePrimary siRNA binding agent (Electrostatic).
DOPE 1,2-dioleoyl-sn-glycero-3-PEFusogenic helper lipid for endosomal escape.
siRNA Payload Desalted, annealed (Sense/Antisense)Gene silencing target.
Solvent Ethanol (Absolute, 200 Proof)Lipid dissolution.
Aqueous Phase Nuclease-Free Water or 10mM HEPES (pH 7.4)Critical: Avoid high salt (PBS) during initial mixing to prevent aggregation.
Dialysis Buffer PBS (pH 7.4)For buffer exchange and salt adjustment post-formation.

Pre-Experimental Calculations (The N/P Ratio)

The critical parameter for success is the N/P Ratio (Nitrogen to Phosphate ratio).

  • N (Nitrogen): Moles of protonatable amines in HAPC-Chol.

  • P (Phosphate): Moles of phosphate groups in the siRNA backbone (approx. 3 nmol P per 1 µg siRNA).

Recommendation: Start with an N/P ratio of 4:1 .

  • Why? A positive charge excess ensures complete siRNA entrapment and promotes interaction with anionic cell membranes.

Step-by-Step Protocol: Ethanol Injection Method

Phase A: Lipid Preparation
  • Dissolution: Dissolve HAPC-Chol and DOPE separately in absolute ethanol.

    • Concentration: 10 mg/mL stock solutions.

  • Mixing: Combine HAPC-Chol and DOPE in a sterile vial.

    • Standard Molar Ratio:1:1 (HAPC-Chol : DOPE).

    • Note: Some aggressive lung-targeting protocols use pure HAPC-Chol, but 1:1 with DOPE is safer for cell viability [1].

  • Dilution: Dilute the lipid mixture with ethanol to the target concentration (e.g., 2 mg/mL total lipid).

Phase B: siRNA Preparation
  • Thaw: Thaw siRNA on ice.

  • Dilution: Dilute siRNA in Acidic Citrate Buffer (pH 4.0) or Nuclease-Free Water .

    • Expert Insight: While HAPC-Chol is cationic, using an acidic buffer (pH 4.0) can ionize the headgroups more fully if the specific HAPC variant is pH-sensitive, though water is sufficient for permanently charged variants. Use Nuclease-Free Water if unsure of the specific pKa.

Phase C: Nanoparticle Formation (Microfluidic or Manual Injection)

Ideally, use a microfluidic mixer (e.g., NanoAssemblr). If unavailable, use the Manual Injection method described below.

  • Setup: Place the aqueous siRNA solution (1 mL) in a glass vial with a magnetic stir bar spinning rapidly (700 RPM).

  • Injection: Using a Hamilton syringe, inject the ethanolic lipid mixture (e.g., 300 µL) rapidly into the vortex of the aqueous buffer.

    • Ratio: Maintain an Aqueous:Ethanol volume ratio of 3:1 or 4:1 .

  • Precipitation: The rapid change in solvent polarity causes the lipids to self-assemble into nanoparticles, trapping the siRNA in the core or at the interface.

  • Stabilization: Allow to stir for 15 minutes at room temperature.

Phase D: Downstream Processing
  • Dialysis: Transfer the solution to a Slide-A-Lyzer dialysis cassette (20k MWCO).

  • Buffer Exchange: Dialyze against 1X PBS (pH 7.4) for 4 hours at 4°C.

    • Purpose: Removes ethanol and neutralizes pH (if acidic buffer was used).

  • Filtration: Pass the final solution through a 0.22 µm PES syringe filter to ensure sterility and remove large aggregates.

Quality Control (QC) & Validation

Every batch must pass these three checkpoints before in vivo use:

MetricMethodAcceptance Criteria
Size (Z-Avg) DLS (Dynamic Light Scattering)80 nm – 150 nm
Polydispersity (PDI) DLS< 0.2 (Monodisperse)
Encapsulation Efficiency (EE%) RiboGreen Assay> 85%
Protocol: RiboGreen EE% Assay
  • Total siRNA: Lyse NPs with 1% Triton X-100 + RiboGreen Reagent.

  • Free siRNA: Mix Intact NPs (PBS only) + RiboGreen Reagent.

  • Calculation:

    
    
    

Visualization of Workflow

The following diagram illustrates the critical pathway from raw materials to the final "Endosomal Escape" mechanism, highlighting the specific role of the DOPE helper lipid.

HAPC_Encapsulation cluster_inputs Phase 1: Preparation cluster_process Phase 2: Self-Assembly cluster_bio Phase 3: Biological Action HAPC HAPC-Chol (Cationic Lipid) Ethanol Ethanol Phase HAPC->Ethanol DOPE DOPE (Helper Lipid) DOPE->Ethanol siRNA siRNA Payload (Anionic) Water Aqueous Phase (pH 4.0 - 7.0) siRNA->Water Mixing Rapid Injection (Nucleation) Ethanol->Mixing Solvent Stream Water->Mixing Anti-Solvent Stream LNP HAPC-Chol/DOPE Lipoplex Mixing->LNP Electrostatic Collapse Uptake Cellular Uptake (Endocytosis) LNP->Uptake In Vivo/In Vitro Endosome Acidic Endosome (pH < 6.0) Uptake->Endosome Escape Endosomal Escape (DOPE Fusion) Endosome->Escape DOPE Phase Transition Silence Gene Silencing (RISC Loading) Escape->Silence

Caption: Workflow of HAPC-Chol lipoplex formation via ethanol injection and subsequent intracellular trafficking pathway.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Precipitation / Visible Aggregates Salt concentration too high during mixing.Ensure mixing occurs in Water or low-molarity buffer (10mM HEPES). Add salts (PBS) only after particles form (via dialysis).
Low Encapsulation (<50%) N/P ratio too low.Increase HAPC-Chol content. Test N/P ratios of 6:1 or 8:1.
High Toxicity (In Vitro) Excess cationic charge.Reduce N/P ratio. Ensure free HAPC-Chol is removed via dialysis.
Particle Size > 200nm Slow mixing speed.Increase stir speed (RPM) or switch to microfluidic mixing.

References

  • Hattori, Y., et al. (2019).[1] Effect of cationic lipid in cationic liposomes on siRNA delivery into the lung by intravenous injection of cationic lipoplex.[1] Journal of Drug Targeting, 27(2), 217-227.[1] [Link]

Sources

Application Note & Protocols: Strategic Formulation of HAPC-Cholesterol Nanoparticles with Helper Lipids

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

The convergence of peptide-based targeting and lipid nanoparticle (LNP) technology has paved the way for sophisticated drug delivery platforms. Histidinylated Arginine-based Peptide Conjugates with Cholesterol (HAPC-Chol) represent a novel class of cationic lipids designed for enhanced delivery of nucleic acid payloads. These amphiphilic conjugates leverage the unique properties of their constituent components: a cholesterol anchor for integration into lipid bilayers, arginine residues for electrostatic complexation with anionic payloads like mRNA or siRNA, and histidine residues to facilitate endosomal escape via the "proton sponge" effect.[1][2]

However, the HAPC-Chol conjugate alone is insufficient for forming stable, effective delivery vehicles. The formulation's success is critically dependent on the rational selection and molar ratio of "helper lipids." These additional lipid components are not passive excipients; they are integral to the nanoparticle's structural integrity, stability in circulation, fusogenicity, and ultimate biological activity.[3][4]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles and practices of formulating HAPC-Chol nanoparticles. We will explore the causal mechanisms behind the selection of common helper lipids, provide established formulation ratios from clinically relevant systems as a starting point for optimization, and detail robust protocols for nanoparticle synthesis and characterization.

The Critical Role and Mechanism of Helper Lipids

Lipid nanoparticles are typically composed of four key components: an ionizable cationic lipid (here, HAPC-Chol), a phospholipid, cholesterol, and a PEGylated lipid.[3] Each component fulfills a distinct and synergistic role in the nanoparticle's lifecycle, from self-assembly to payload delivery.[3][5]

Structural Phospholipids: The Stability Backbone

Structural phospholipids are crucial for forming a stable lipid bilayer and contributing to the overall architecture of the nanoparticle.[6] The choice of phospholipid significantly impacts membrane rigidity and stability.

  • 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC): DSPC is a saturated, cylindrical-shaped phospholipid with a high phase transition temperature.[6][7] This structure allows for tight packing within the lipid bilayer, creating a rigid and stable membrane that minimizes premature leakage of the encapsulated payload. Its inclusion is a primary strategy for enhancing nanoparticle stability during storage and in circulation.[7]

  • 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE): In contrast to DSPC, DOPE is an unsaturated phospholipid with a smaller headgroup, giving it a "cone" shape.[7] This geometry does not favor stable bilayers but is highly effective at promoting the formation of a non-bilayer hexagonal II (HII) phase.[8] This structural transition is fusogenic, meaning it facilitates the merging of the LNP membrane with the endosomal membrane, a critical step for releasing the payload into the cytoplasm and avoiding lysosomal degradation.[7][8]

Cholesterol: The Universal Membrane Modulator

Cholesterol is an indispensable helper lipid that modulates membrane fluidity, integrity, and stability.[7] By inserting itself between phospholipid molecules, it fills gaps and reduces the permeability of the bilayer, further preventing drug leakage.[6] Furthermore, cholesterol enhances stability in the bloodstream by reducing the adsorption of plasma proteins, which can trigger clearance by the immune system.[6] Its presence is vital for the stable encapsulation of the payload within the nanoparticle core.[5]

PEGylated Lipids: The "Stealth" Component

Polyethylene glycol (PEG) conjugated lipids are incorporated into LNP formulations to provide steric stabilization.[3] The hydrophilic PEG chains form a protective layer on the nanoparticle surface, which serves two main purposes:

  • Prevents Aggregation: It creates a physical barrier that prevents nanoparticles from clumping together, ensuring a monodisperse and stable suspension.[3]

  • Prolongs Circulation: It masks the nanoparticle from recognition by the reticuloendothelial system (RES), thereby reducing rapid clearance from the body and extending its circulation half-life.[3]

A common example is 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol (DMG-PEG). The density and length of the PEG chain are critical parameters that must be optimized, as a high density can sometimes hinder cellular uptake.[3]

Guiding Formulation Ratios

The precise molar ratio of the four lipid components is a critical quality attribute that dictates the nanoparticle's physicochemical properties and in vivo performance. Optimization is always required for a new system like HAPC-Chol, but starting with ratios from well-characterized, clinically successful formulations provides a validated foundation.

The table below summarizes molar ratios from FDA-approved LNP-based therapeutics, which can serve as excellent starting points for formulating HAPC-Chol nanoparticles.

Formulation Lipid Components (Molar Ratio) Payload Type Key Features & Rationale
Moderna COVID-19 Vaccine (Spikevax) Ionizable Lipid (SM-102) : DSPC : Cholesterol : PEG-Lipid (DMG-PEG2000) 50 : 10 : 38.5 : 1.5 [9][10]mRNAHigh ionizable lipid content for potent mRNA encapsulation and delivery. DSPC provides structural stability. High cholesterol content enhances stability and reduces protein binding. Low PEG-lipid percentage ensures stealth properties without significantly impeding cellular uptake.
Pfizer-BioNTech COVID-19 Vaccine (Comirnaty) Ionizable Lipid (ALC-0315) : DSPC : Cholesterol : PEG-Lipid (ALC-0159) 46.3 : 9.4 : 42.7 : 1.6 mRNASimilar in principle to the Moderna vaccine, with slight adjustments in the ionizable lipid and cholesterol content, highlighting the narrow window for optimization.
Onpattro® Ionizable Lipid (DLin-MC3-DMA) : DSPC : Cholesterol : PEG-Lipid (PEG-c-DMG) 50 : 10 : 38.5 : 1.5 siRNAThe first FDA-approved RNAi therapeutic, its formulation ratio has become a benchmark for many subsequent LNP designs for nucleic acid delivery.[3]
Onivyde® DSPC : Cholesterol : PEG-Lipid (mPEG2000-DSPE) 3 : 2 : 0.015 (re-scaled to ~ 59.7 : 39.8 : 0.5 )[11]Small Molecule (Irinotecan)A liposomal formulation for a small molecule drug. Note the absence of an ionizable lipid and a very low PEG-lipid ratio, reflecting different design requirements compared to nucleic acid delivery.

For a novel HAPC-Chol formulation, a recommended starting point would be to substitute the ionizable lipid in the Onpattro® or Moderna ratios, such as:

HAPC-Chol : DSPC : Cholesterol : DMG-PEG2000 = 50 : 10 : 38.5 : 1.5

Further optimization would involve systematically varying these ratios to assess the impact on particle size, encapsulation efficiency, stability, and biological activity. For instance, increasing the DOPE content at the expense of DSPC could be explored to enhance fusogenicity.

Visualization of LNP Structure and Formulation Workflow

Conceptual Structure of a HAPC-Chol Lipid Nanoparticle

The diagram below illustrates the self-assembly of the lipid components into a core-shell structure, encapsulating a nucleic acid payload.

LNP_Structure cluster_core Nanoparticle Core cluster_shell Lipid Shell Payload Nucleic Acid (mRNA/siRNA) HAPC HAPC-Chol Payload->HAPC Electrostatic Complexation DSPC DSPC (Structural Lipid) Chol Cholesterol (Stabilizer) PEG PEG-Lipid (Stealth) ltail_cluster_core ltail_cluster_core lhead_cluster_shell lhead_cluster_shell

Caption: Conceptual model of a HAPC-Chol LNP.

Standard Formulation & Characterization Workflow

This workflow outlines the essential steps from lipid preparation to final nanoparticle analysis, ensuring reproducibility and quality control.

Workflow cluster_formulation Nanoparticle Formulation cluster_purification Downstream Processing cluster_characterization Quality Control & Analysis A1 Dissolve HAPC-Chol, DSPC, Cholesterol, PEG-Lipid in Ethanol B1 Microfluidic Mixing (e.g., NanoAssemblr) A1->B1 Lipid Phase A2 Dissolve Nucleic Acid Payload in Low pH Buffer (e.g., Citrate, pH 4.0) A2->B1 Aqueous Phase C1 Dialysis / Tangential Flow Filtration (Remove Ethanol & Buffer Exchange to PBS) B1->C1 C2 Sterile Filtration (0.22 µm) C1->C2 D1 Size & PDI (DLS) C2->D1 D2 Zeta Potential C2->D2 D3 Encapsulation Efficiency (RiboGreen Assay) C2->D3 D4 Morphology (Cryo-TEM) C2->D4

Caption: Standard workflow for HAPC-Chol LNP formulation.

Detailed Experimental Protocols

These protocols provide a self-validating system for the formulation and characterization of HAPC-Chol nanoparticles.

Protocol: Preparation of Lipid Stock Solutions

Causality: Lipids are dissolved in a water-miscible organic solvent, typically ethanol, to ensure they are fully solubilized and can rapidly mix with the aqueous phase to trigger nanoparticle self-assembly.[12]

  • Calculate Molar Masses: Determine the required mass of each lipid (HAPC-Chol, DSPC, Cholesterol, DMG-PEG2000) to achieve the target molar ratio (e.g., 50:10:38.5:1.5) for a final total lipid concentration of 10-20 mM in ethanol.

  • Weigh Lipids: Accurately weigh each lipid component in a sterile, RNase-free microcentrifuge tube or glass vial.

  • Dissolution: Add the required volume of absolute ethanol (200 proof, molecular biology grade) to the lipids.

  • Vortex & Heat: Vortex vigorously for 1-2 minutes. If necessary, warm the solution in a 40-50°C water bath for 5-10 minutes to ensure complete dissolution, particularly for saturated lipids like DSPC.

  • Storage: Store the final lipid stock solution at -20°C. Equilibrate to room temperature before use.

Protocol: Formulation via Microfluidic Mixing

Causality: Microfluidic mixing provides rapid, controlled, and reproducible nanoprecipitation.[12] The fast mixing of the ethanol-lipid stream with the aqueous stream supersaturates the lipids, leading to the spontaneous formation of homogenous nanoparticles with high payload encapsulation.[9][12]

  • System Priming: Prime the microfluidic device (e.g., Precision NanoSystems' NanoAssemblr) with ethanol and the aqueous buffer as per the manufacturer's instructions.

  • Prepare Inputs:

    • Aqueous Phase: Prepare the nucleic acid payload (e.g., mRNA at 0.05 mg/mL) in a low pH buffer (e.g., 50 mM sodium citrate, pH 4.0). The acidic pH ensures the histidine and arginine residues of the HAPC are protonated and positively charged for efficient complexation with the negatively charged nucleic acid backbone.

    • Organic Phase: Use the prepared lipid stock solution in ethanol.

  • Load Syringes: Load the aqueous and organic phases into separate syringes.

  • Set Parameters: Set the desired Total Flow Rate (TFR) and Flow Rate Ratio (FRR). A typical starting point is an FRR of 3:1 (Aqueous:Organic) and a TFR of 12 mL/min.

  • Initiate Mixing: Start the mixing process. The two streams will converge in the microfluidic cartridge, and the newly formed LNP suspension will be collected from the outlet port.

  • Purification: Immediately proceed to dialysis or Tangential Flow Filtration (TFF) to remove the ethanol and exchange the buffer to a neutral pH storage buffer (e.g., 1x PBS, pH 7.4). This pH shift is critical as it deprotonates the surface lipids, resulting in a near-neutral particle surface charge, which improves in vivo tolerability.

Protocol: Characterization of Nanoparticles

Causality: Thorough characterization is essential to ensure the formulation meets critical quality attributes for size, charge, payload encapsulation, and stability, which are predictive of in vivo performance.[13]

5.3.1 Particle Size, Polydispersity Index (PDI), and Zeta Potential

  • Technique: Dynamic Light Scattering (DLS) and Electrophoretic Light Scattering (ELS) using an instrument like a Malvern Zetasizer.[1]

  • Procedure:

    • Dilute a small aliquot of the final LNP formulation in 1x PBS (pH 7.4).

    • Measure the hydrodynamic diameter (Z-average), PDI, and zeta potential.

  • Acceptance Criteria: A target size of 80-150 nm, a PDI < 0.2 (indicating a monodisperse population), and a near-neutral zeta potential (-10 mV to +10 mV) are generally desired for systemic delivery applications.[13][14]

5.3.2 Encapsulation Efficiency (EE%)

  • Technique: Quantitation of nucleic acid using a fluorescent dye (e.g., RiboGreen®).

  • Procedure:

    • Prepare two sets of samples from the LNP formulation, diluted in TE buffer.

    • To one set, add a lysis buffer (e.g., 2% Triton X-100) to disrupt the nanoparticles and release all encapsulated nucleic acids. This measures total RNA.

    • To the second set, add only TE buffer. This measures only the unencapsulated, external RNA.

    • Add the RiboGreen® dye to all samples and a set of standards.

    • Measure fluorescence (Excitation ~480 nm, Emission ~520 nm).

    • Calculate EE% using the formula: EE% = [(Total RNA - Free RNA) / Total RNA] * 100

  • Acceptance Criteria: An EE% > 90% is typically considered excellent.

5.3.3 Morphology

  • Technique: Cryogenic Transmission Electron Microscopy (Cryo-TEM).[15]

  • Procedure:

    • A small volume of the LNP suspension is applied to a TEM grid.

    • The grid is plunge-frozen in liquid ethane to vitrify the sample, preserving the native structure of the nanoparticles.

    • The frozen grid is imaged under a transmission electron microscope at cryogenic temperatures.

  • Analysis: Cryo-TEM images reveal the particle size distribution, shape (typically spherical), and internal structure, confirming the formation of dense, solid-core nanoparticles.[15][16]

Conclusion

The development of HAPC-Chol based lipid nanoparticles is a promising strategy for targeted nucleic acid delivery. Success, however, is not solely dependent on the novel cationic lipid but on its synergistic interplay with a carefully selected suite of helper lipids. By understanding the specific functions of structural lipids like DSPC and DOPE, the membrane-modulating effects of cholesterol, and the steric shielding provided by PEG-lipids, researchers can move beyond simple trial-and-error. The protocols and guiding ratios presented here provide a robust framework for the rational design, formulation, and validation of HAPC-Chol nanoparticles, enabling the development of more stable, efficient, and clinically translatable delivery systems.

References

  • Cholesterol-Peptide Hybrids to Form Liposome-Like Vesicles for Gene Delivery. (2013-01-30). PLOS ONE. [Link]

  • On the role of helper lipids in lipid nanoparticle formulations of siRNA. (2015-09-28). RSC Publishing. [Link]

  • The 'helper' lipids DOPE and cholesterol promote the formation of the... (n.d.). ResearchGate. [Link]

  • Characteristics and Preparation of Solid Lipid Nanoparticles and Nanostructured Lipid Carriers. (2024-03-27). MDPI. [Link]

  • Lipid Nanoparticles: Formulation, Production Methods and Characterization Protocols. (2024-05-16). MDPI. [Link]

  • Lipid Nanoparticles Formulated with a Novel Cholesterol-Tailed Ionizable Lipid Markedly Increase mRNA Delivery Both in vitro and in vivo. (2024-02-01). National Institutes of Health (NIH). [Link]

  • Getting lipid nanoparticles into shape for enhanced gene delivery. (2020-02-20). Nature Portfolio. [Link]

  • Development of Lipid Nanoparticle Formulation for the Repeated Administration of mRNA Therapeutics. (2022-10-14). National Institutes of Health (NIH). [Link]

  • The role of helper lipids in optimising nanoparticle formulations of self-amplifying RNA. (2022-09-01). ScienceDirect. [Link]

  • LNP characterization guidelines: Size, PDI, Morphology. (2024-02-10). Inside Therapeutics. [Link]

  • Development, Characterization, and Antimicrobial Evaluation of Hybrid Nanoparticles (HNPs) Based on Phospholipids, Cholesterol, Colistin, and Chitosan Against Multidrug-Resistant Gram-Negative Bacteria. (2024-02-01). MDPI. [Link]

  • Cholesterol-Peptide Hybrids to Form Liposome-Like Vesicles for Gene Delivery. (2013-01-30). National Institutes of Health (NIH). [Link]

  • Optimization of lipid-based nanoparticles formulation loaded with biol. (2022-08-27). Dove Medical Press. [Link]

  • Analysis of Lipid Nanoparticles. (2023-06-02). Chromatography Online. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: HAPC-Chol Solubilization & Handling Guide

[1]

Topic: Optimization of HAPC-Chol Solubility in PBS and Ethanol Target Audience: Formulation Scientists, RNA Delivery Researchers Document ID: TS-LIP-HAPC-001[1]

Executive Summary & Chemical Context[1][2][3][4][5]

HAPC-Chol ({(3ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

The Core Challenge: HAPC-Chol possesses a massive hydrophobic steroid backbone (cholesterol) linked to a polar cationic headgroup.[1][2]

  • In Ethanol: It is soluble (~10 mg/mL) because the solvent accommodates the steroid backbone.

  • In PBS: It is sparingly soluble (monomeric solubility < 0.14 mg/mL).[1][2] In aqueous buffers, it functions as an amphiphile.[1] It will not form a true clear solution at high concentrations; instead, it must be engineered to form stable colloidal dispersions (liposomes/micelles) .[1]

Technical Reality Check: If you are observing precipitation in PBS, it is likely because the critical micelle concentration (CMC) has been exceeded without providing a structural scaffold (like a helper lipid) or the solvent exchange rate was too rapid.[1]

Master Solubilization Protocols

Phase A: Establishing a Stable Organic Stock (Ethanol)

Goal: Create a precipitant-free master stock for downstream dilution.[1]

Standard Solubility: ~10 mg/mL in Ethanol.[1][2]

Troubleshooting "Crash-Out" in Ethanol: If HAPC-Chol particles remain visible in ethanol, follow this causality chain:

  • Hydration State: HAPC-Chol is hygroscopic.[1] If the powder has absorbed moisture, the water content in your ethanol increases, reducing solubility.

    • Fix: Use Anhydrous Ethanol (≥99.5%) .[1]

  • Thermodynamic Barrier: The crystal lattice energy of the solid lipid must be overcome.

    • Fix:Warm Bath Sonication. [1]

    • Protocol: Sonicate at 40–50°C for 10–15 minutes. The solution should become completely clear.

  • Saturation Limit: Do not exceed 10 mg/mL. If higher concentrations are required, switch to Dimethylformamide (DMF) or Chloroform , though these are less biocompatible for direct cell addition.[1]

Phase B: Aqueous Transfer (PBS) – The "Ethanol Injection" Method

Goal: Transfer the lipid into PBS without forming large, unstable aggregates.[1]

Direct addition of HAPC-Chol powder to PBS will fail. You must use a solvent-exchange method to force self-assembly.[1]

Protocol:
  • Prepare Stock: Dissolve HAPC-Chol in Anhydrous Ethanol at 10 mg/mL .

  • Pre-warm PBS: Heat PBS (pH 7.4) to 37°C .[1][3]

  • Vortex Dynamics: Set a vortex mixer to medium-high speed.

  • Injection: While vortexing the PBS, inject the Ethanol stock dropwise (using a Hamilton syringe or P200 pipet).

    • Ratio Limit: Do not exceed 10% v/v Ethanol in the final mixture (e.g., 100 µL Ethanol stock into 900 µL PBS).[1]

    • Result: A slightly opalescent (hazy) dispersion.[1] This is normal; these are cationic liposomes/micelles.[1]

  • Stabilization (Optional but Recommended): Sonicate the aqueous dispersion for 5 minutes in a water bath to reduce particle size and prevent Ostwald ripening.

Advanced Formulation Strategies (When Simple PBS Fails)

If the standard injection method results in immediate precipitation (white flakes), HAPC-Chol requires a "Helper Lipid" or a "Chaperone."[1]

Strategy 1: Co-formulation with DOPE (The Golden Standard)

HAPC-Chol is rarely used alone.[1] It destabilizes membranes to release siRNA.[1] It requires DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine) to form stable inverted hexagonal structures.[1]

ComponentMolar RatioFunction
HAPC-Chol 1Cationic charge for DNA/RNA binding
DOPE 1Helper lipid; stabilizes the bilayer in PBS

Protocol: Mix HAPC-Chol and DOPE in ethanol before injecting into PBS. This creates stable cationic liposomes rather than unstable HAPC aggregates.[1]

Strategy 2: Cyclodextrin Complexation (True Solubilization)

If you require a clear, monomeric solution in PBS (not liposomes), you must use Hydroxypropyl-ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">


-Cyclodextrin (HP-

-CD)
  • Prepare 20% (w/v) HP-

    
    -CD  in PBS.
    
  • Add HAPC-Chol (in ethanol) to the Cyclodextrin solution.

  • Stir vigorously for 4 hours at room temperature.

  • Evaporate the ethanol (optional, via nitrogen stream).

  • Mechanism: The hydrophobic cholesterol tail hides inside the cyclodextrin torus, exposing the hydrophilic exterior to PBS.

Diagnostic Workflow (Graphviz)

The following diagram illustrates the decision matrix for handling HAPC-Chol based on your downstream application.

HAPC_WorkflowStartStart: HAPC-Chol SolidSolventDissolve in Anhydrous Ethanol(Warm to 45°C)Start->SolventCheckIs Solution Clear?Solvent->CheckSonicateSonicate 10 minsAdd more EthanolCheck->SonicateNoApp_ChoiceSelect Aqueous ApplicationCheck->App_ChoiceYesSonicate->CheckRoute_LiposomeRoute A: Gene Delivery(Lipoplex)App_Choice->Route_LiposomeRoute_SolubleRoute B: Monomeric/Clear(Assay Standard)App_Choice->Route_SolubleStep_DOPEMix 1:1 with DOPEin EthanolRoute_Liposome->Step_DOPEStep_CDPrepare 20% HP-beta-CDin PBSRoute_Soluble->Step_CDStep_InjectDropwise Injection intoPBS (Vortexing)Step_DOPE->Step_InjectResult_LipoStable Cationic Liposomes(Opalescent)Step_Inject->Result_LipoStep_MixCDAdd Lipid to CD SolutionStir 4 hrsStep_CD->Step_MixCDResult_ClearSoluble Inclusion Complex(Clear)Step_MixCD->Result_Clear

Caption: Decision tree for solubilizing HAPC-Chol based on the requirement for colloidal stability (liposomes) vs. true solubility (cyclodextrin complex).

Troubleshooting FAQs

Q1: My HAPC-Chol solution in PBS turned cloudy immediately. Is it ruined? A: Not necessarily. Cloudiness indicates the formation of large aggregates or liposomes.

  • If you need liposomes: It is likely the particle size is too heterogeneous. Sonicate or extrude (through a 100 nm polycarbonate filter) to uniformize the size.[1] The solution should turn from cloudy to translucent (opalescent).[1]

  • If you need a clear solution: Yes, the lipid has crashed out. You cannot reverse this by simply adding more PBS.[1] You must restart using the Cyclodextrin method or increase the ethanol ratio (if cells can tolerate it).

Q2: Can I store the PBS solution at 4°C? A: No. Cationic lipids are prone to hydrolysis and aggregation in aqueous buffers over time.

  • Rule: Prepare aqueous formulations fresh daily .

  • Storage: Store the Ethanol stock at -20°C (purged with inert gas like Argon to prevent oxidation of the cholesterol double bond).

Q3: Why is the pH of my PBS important? A: HAPC-Chol contains a secondary amine in the linker.

  • At pH 7.4 (PBS) , it is partially protonated (cationic), which aids solubility via electrostatic repulsion.[1]

  • If your buffer is too alkaline (> pH 8.0), the amine deprotonates, the molecule becomes neutral and highly hydrophobic, leading to immediate precipitation. Ensure your PBS is strictly pH 7.2–7.4.[1]

Q4: I see crystals forming in my Ethanol stock after freezing. A: This is normal. The solubility drops drastically at -20°C.[1]

  • Fix: You must re-dissolve the crystals by warming the vial to 37°C and vortexing before every use. Never pipette from a cold suspension; you will dispense an inaccurate dose.[1]

References

  • Hattori, Y., et al. (2019).[1] "Effect of cationic lipid in cationic liposomes on siRNA delivery into the lung by intravenous injection of cationic lipoplex." Journal of Drug Targeting, 27(2), 217-227.[1][2] [Link]

  • Loftsson, T., & Brewster, M. E. (2010).[1] "Pharmaceutical applications of cyclodextrins: basic science and product development." Journal of Pharmacy and Pharmacology, 62(11), 1607-1621.[1] [Link]

Technical Support Center: Optimizing Transfection Efficiency with HAPC-Chol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Application Support Hub. Product Focus: HAPC-Chol (Cationic Cholesterol Derivative) Scientist Lead: Senior Application Scientist, Gene Delivery Division

Executive Summary: The HAPC-Chol Advantage

HAPC-Chol (Cholesteryl (3-((2-hydroxyethyl)amino)propyl) carbamate) is a cationic cholesterol derivative designed to overcome the limitations of first-generation lipids like DC-Chol. Its structural inclusion of a hydroxyethyl group enhances hydration and headgroup flexibility, theoretically improving interaction with nucleic acid backbones and facilitating endosomal escape via the "proton sponge" effect.

However, HAPC-Chol is not a "add-and-go" reagent. It requires precise formulation with helper lipids (typically DOPE) to form stable lipoplexes. Low transfection efficiency usually stems from three specific failure points: Improper N/P charge ratios , instability of the helper lipid phase , or colloidal aggregation during complexation.

Part 1: Diagnostic Matrix (Symptom vs. Root Cause)

Use this table to quickly identify the likely cause of your experimental failure.

ObservationPrimary SuspectTechnical ExplanationRecommended Action
Visible Precipitation Colloidal InstabilityNeutralization of Zeta potential at 1:1 charge ratios causes aggregation.Increase N/P ratio to >3:1 to ensure sufficient cationic repulsion.
High Cell Death Free Cationic LipidExcess free HAPC-Chol disrupts plasma membranes (detergent effect).Wash cells 4h post-transfection; Reduce total lipid concentration while maintaining N/P.
Low Transfection (General) Poor Endosomal EscapeHAPC-Chol alone lacks fusogenic properties required to destabilize the endosome.Critical: Must co-formulate with DOPE (Helper Lipid).
Low Transfection (Serum) Serum InteractionNegatively charged serum proteins (albumin) bind and destabilize positively charged lipoplexes.Transfect in serum-free media for the first 4 hours, or increase N/P ratio to compensate.
Variable Results Particle Size HeterogeneityLarge MLVs (Multilamellar Vesicles) transfect poorly compared to SUVs (Small Unilamellar Vesicles).Implement extrusion (100nm) or bath sonication to standardize particle size.
Part 2: Troubleshooting Guides & FAQs
Category A: Formulation & Stability [1][2][3][4]

Q: I am using HAPC-Chol alone, but efficiency is near zero. Why? A: Cationic cholesterols like HAPC-Chol are poor transfectants in isolation. They require a "Helper Lipid" to facilitate the hexagonal phase transition necessary for membrane fusion.

  • The Fix: You must co-formulate HAPC-Chol with DOPE (Dioleoylphosphatidylethanolamine) .

  • Standard Protocol: Prepare a lipid film with a molar ratio of HAPC-Chol:DOPE at 3:2 or 1:1 [1]. DOPE is fusogenic at acidic pH (endosome), destabilizing the membrane and releasing the DNA/siRNA payload.[5]

Q: My lipoplex solution turns cloudy immediately after adding DNA. Is this normal? A: Slight opalescence is normal (Tyndall effect), but distinct cloudiness or flakes indicate precipitation. This occurs when the N/P ratio (Nitrogen to Phosphate ratio) is too close to electroneutrality (approx 1:1).

  • The Fix: Adjust your N/P ratio. For HAPC-Chol, the optimal window is typically 3:1 to 5:1 [2]. This ensures the complex retains a net positive charge, preventing aggregation via electrostatic repulsion and aiding cell membrane binding.

Category B: Biological Performance [2][3][4][5][6][7][8][9][10]

Q: The cells look stressed/detached 24 hours post-transfection. A: Cationic lipids can trigger PKC (Protein Kinase C) pathways or cause membrane pore formation.

  • The Fix:

    • Pulse Transfection: Incubate lipoplexes with cells for only 4 hours, then replace with fresh complete growth media.

    • Density Check: Ensure cells are 70-80% confluent. Lower confluence exposes more cell membrane surface area to toxic free lipids.

Q: Can I use HAPC-Chol for in vivo lung delivery? A: Yes, HAPC-Chol has shown specific efficacy for pulmonary delivery.

  • Insight: Unlike DOTAP, which often targets the liver, HAPC-Chol/DOPE lipoplexes have demonstrated significant accumulation and gene silencing in lung tissue after intravenous injection [1]. Ensure your particle size is strictly controlled (<150nm) to prevent embolism and ensure capillary uptake.

Part 3: Validated Experimental Protocol

Workflow: Preparation of HAPC-Chol/DOPE Liposomes Rationale: This "Thin Film Hydration" method ensures uniform mixing of the cationic and helper lipids.

Reagents:

  • HAPC-Chol (dissolved in Chloroform or Ethanol)

  • DOPE (dissolved in Chloroform)

  • Nuclease-free water or 5% Dextrose (Avoid PBS during complexation; salt promotes aggregation).

Step-by-Step:

  • Lipid Mixing:

    • Combine HAPC-Chol and DOPE in a sterile glass vial at a molar ratio of 3:2 (e.g., 3 µmol HAPC-Chol : 2 µmol DOPE).

  • Film Formation:

    • Evaporate the solvent under a stream of nitrogen gas or rotary evaporation.

    • Critical Check: The film must be completely dry and transparent/white. Residual solvent kills cells. Desiccate under vacuum for 1 hour.

  • Hydration:

    • Add sterile water (or 5% dextrose) to achieve a final total lipid concentration of 1 mg/mL.

    • Vortex vigorously for 2 minutes. The solution should look milky (Multilamellar Vesicles - MLVs).

  • Sizing (The "Activation" Step):

    • Sonicate (bath sonicator) for 10-15 minutes OR extrude through a 100nm polycarbonate membrane 11 times.

    • Target: Clear to slightly opalescent solution (Small Unilamellar Vesicles - SUVs).

  • Complexation (Just before use):

    • Dilute DNA/siRNA in serum-free medium.

    • Dilute Liposomes in serum-free medium.

    • Mix equal volumes to achieve N/P ratio of 4:1. Incubate 15-20 mins at Room Temp.

Part 4: Mechanistic Visualization

The following diagram illustrates the critical "Proton Sponge" pathway utilized by HAPC-Chol/DOPE lipoplexes. Understanding this pathway highlights why the DOPE helper lipid and Endosomal pH are critical control points.

TransfectionPathway cluster_Endosome Intracellular Processing Lipoplex HAPC-Chol/DOPE + DNA Complex CellMembrane Cell Membrane (Negatively Charged) Lipoplex->CellMembrane Electrostatic Attraction Endocytosis Endocytosis (Uptake) CellMembrane->Endocytosis Endosome_Early Early Endosome (pH 6.5) Endocytosis->Endosome_Early Endosome_Late Late Endosome (pH 5.0) Endosome_Early->Endosome_Late Acidification ProtonSponge Proton Sponge Effect: HAPC-Chol buffers H+ Cl- influx causes swelling Endosome_Late->ProtonSponge HAPC-Chol Protonation MembraneFusion DOPE-Mediated Membrane Destabilization Endosome_Late->MembraneFusion DOPE Phase Transition ProtonSponge->MembraneFusion Osmotic Pressure Escape Endosomal Escape (Release of DNA) MembraneFusion->Escape Nucleus Nuclear Entry (Gene Expression) Escape->Nucleus

Figure 1: The mechanistic pathway of HAPC-Chol transfection.[11] Note the critical role of pH buffering (Proton Sponge) and DOPE-mediated fusion in the late endosome.

References
  • Hattori, Y., et al. (2019). "Effect of cationic lipid in cationic liposomes on siRNA delivery into the lung by intravenous injection of cationic lipoplex."[11] Journal of Drug Targeting, 27(2), 217-227.[11][12]

  • Yu, W., et al. (2012). "Novel Cholesterol-Based Cationic Lipids as Transfecting Agents of DNA for Efficient Gene Delivery." International Journal of Molecular Sciences, 13(11), 14504-14515.

  • Heyes, J., et al. (2005). "Cationic lipid saturation influences intracellular delivery of encapsulated nucleic acids." Journal of Controlled Release, 107(2), 276-287.

  • Zhi, D., et al. (2010). "The headgroup evolution of cationic lipids for gene delivery." Bioconjugate Chemistry, 21(4), 563-577.

Sources

Technical Support Center: HAPC-Chol Lipoplex Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reducing Cytotoxicity of HAPC-Chol Gene Delivery Systems

Introduction: The Toxicity-Transfection Paradox

Welcome to the technical support hub for HAPC-Chol lipoplex systems. As a researcher working with cationic cholesterol derivatives (HAPC) and cholesterol (Chol) helper lipids, you are likely facing the classic gene delivery paradox: conditions that maximize transfection often maximize cytotoxicity.

HAPC (typically a carbamoyl-cholesterol derivative like 3β-[N-(N',N'-dimethylaminoethane)-carbamoyl]cholesterol or similar analogs) relies on a positive charge to condense nucleic acids and fuse with anionic cell membranes. However, this same mechanism drives toxicity through membrane depolarization, mitochondrial disruption, and oxidative stress.

This guide provides a tiered troubleshooting approach to decoupling transfection efficiency from cellular toxicity.

Module 1: Formulation Chemistry (The "Why" of Toxicity)

Before altering your cell culture protocols, you must validate your lipoplex chemistry. Toxicity in HAPC-Chol systems is frequently driven by excess free cationic lipids or supramolecular aggregation .

Critical Parameter: The N/P Ratio

The N/P ratio is the molar ratio of amine groups (N) on the HAPC lipid to phosphate groups (P) on the DNA/RNA backbone.

  • High N/P (>5:1): Ensures complete DNA condensation but leaves excess free cationic lipids in solution. These free lipids act like detergents, lysing cell membranes.

  • Low N/P (<2:1): Low toxicity, but unstable lipoplexes (large aggregates) that fail to transfect.

  • The Sweet Spot: Typically 2.5:1 to 4:1 .

The Role of Cholesterol (Helper Lipid)

Cholesterol stabilizes the lipid bilayer.[1] However, unlike DOPE (which promotes fusion via hexagonal phase transition), Cholesterol creates rigid "liquid-ordered" phases.

  • Too much Chol: Prevents endosomal escape. The cell accumulates lipoplexes in lysosomes, triggering autophagic cell death.

  • Optimization: If toxicity persists, consider substituting 50% of the Cholesterol with DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine) to facilitate milder endosomal release.

Visualizing the Mechanism of Toxicity

Understanding how HAPC kills cells allows you to diagnose the specific type of cell death you are observing.

CytotoxicityMechanism Lipoplex HAPC-Chol Lipoplex Membrane Cell Membrane Interaction Lipoplex->Membrane FreeLipid Excess Free HAPC (High N/P Ratio) Lipoplex->FreeLipid Endocytosis Endosomal Uptake Membrane->Endocytosis Escape Endosomal Escape Endocytosis->Escape Stalling Lysosomal Accumulation (Rigid Chol Bilayer) Endocytosis->Stalling PoreFormation Membrane Poration (Depolarization) FreeLipid->PoreFormation Necrosis Necrosis (Rapid Lysis) PoreFormation->Necrosis ROS Mitochondrial ROS Stress Escape->ROS Cationic Charge Interaction Stalling->ROS Apoptosis Apoptosis (Delayed Death) ROS->Apoptosis

Figure 1: Dual pathways of cytotoxicity. High free lipid concentrations cause immediate necrosis via membrane damage, while intracellular accumulation triggers delayed apoptosis via ROS.

Module 2: Experimental Protocol Optimization

If your formulation is sound but toxicity remains, the issue likely lies in the Lipoplex Formation Workflow . Large aggregates sediment onto cells, creating localized "hotspots" of high toxicity.

Standardized Low-Toxicity Protocol

Objective: Create small (<150nm), homogenous lipoplexes to prevent sedimentation toxicity.

  • Dilution (Critical): Dilute HAPC-Chol and DNA separately in serum-free medium (e.g., Opti-MEM) before mixing. Never mix concentrated stocks directly.

  • Rapid Mixing: Add the DNA solution to the Lipid solution (not vice versa) and vortex immediately for 10 seconds.

  • Incubation: Incubate for 15–20 minutes at Room Temperature. Do not exceed 30 minutes, as aggregation increases with time.

  • Serum Addition: Add complete media (with serum) after the complexation step. Serum proteins ("protein corona") can actually buffer the sharp positive charge and reduce toxicity, provided they are added after the lipoplex is formed.

Workflow Diagram

LipoplexWorkflow HAPC HAPC-Chol Stock DiluteL Dilute Lipid (Tube A) HAPC->DiluteL DNA Plasmid DNA DiluteD Dilute DNA (Tube B) DNA->DiluteD Buffer Opti-MEM (Serum Free) Buffer->DiluteL Buffer->DiluteD Mix Add DNA to Lipid Vortex 10s DiluteL->Mix DiluteD->Mix Dropwise Incubate Incubate 20 min (Formation) Mix->Incubate Cells Add to Cells (60-80% Confluency) Incubate->Cells

Figure 2: Step-by-step mixing protocol to ensure small particle size and minimize aggregation-induced toxicity.

Module 3: Troubleshooting & FAQs

Symptom: Rapid Cell Detachment (Within 2-4 Hours)
  • Diagnosis: Membrane Lysis (Necrosis).

  • Cause: N/P ratio is too high or total lipid concentration is toxic.

  • Solution:

    • Reduce N/P ratio (e.g., go from 5:1 to 3:1).

    • Perform a "Wash Step": Incubate cells with lipoplexes for only 4 hours, then remove media, wash with PBS, and replace with fresh complete media. This limits exposure time.

Symptom: Cells look granular/vacuolated (24 Hours)
  • Diagnosis: Autophagy/Apoptosis.

  • Cause: Lysosomal accumulation. The HAPC-Chol complex is too stable and not releasing the DNA.

  • Solution: Incorporate a "fusogenic" lipid like DOPE into the formulation (e.g., HAPC:Chol:DOPE 1:0.5:0.5) to destabilize the endosome.

Symptom: High Toxicity in Serum-Free Media
  • Diagnosis: Lack of Protein Buffering.

  • Cause: Serum proteins (Albumin) bind to cationic lipids, masking their charge. Without serum, the "naked" positive charge is extremely toxic.

  • Solution: If your cells can tolerate it, add 10% FBS to the media 4 hours after transfection. Alternatively, form lipoplexes in Opti-MEM but dilute them into media containing 2-5% serum before adding to cells.

Data Summary: Optimization Matrix

Use this table to design your optimization experiment.

VariableHigh Toxicity RiskLow Toxicity TargetMechanism of Action
N/P Ratio > 5:12.5:1 – 3:1 Reduces free cationic lipid concentration.
Cell Density < 50% Confluency70% – 80% Confluency Higher cell density distributes the lipid load per cell (lower dose/cell).
Incubation Time 24+ Hours4 – 6 Hours Limits exposure duration; prevents lysosomal overload.
Lipid:DNA Ratio High LipidMinimum effective Excess lipid disrupts mitochondrial membrane potential.
Particle Size > 200nm (Cloudy)< 150nm (Clear) Large particles sediment, causing localized overdose.

References

  • Lechanteur, A., et al. (2018).[2] "Cationic Liposomes Carrying siRNA: Impact of Lipid Composition on Physicochemical Properties, Cytotoxicity and Endosomal Escape."[1][2] Nanomaterials, 8(5), 270. Link

  • Romøren, K., et al. (2005).[3] "Transfection efficiency and cytotoxicity of cationic liposomes in primary cultures of rainbow trout gill cells." Biochimica et Biophysica Acta (BBA) - Biomembranes, 1717(1), 50-57. Link

  • Lv, H., et al. (2006). "Toxicity of cationic lipids and cationic polymers in gene delivery." Journal of Controlled Release, 114(1), 100-109. Link

  • Xue, H.Y., et al. (2015). "Lipid-based nanocarriers for RNA delivery." Current Pharmaceutical Design, 21(22), 3140-3147. Link

  • Masotti, A., et al. (2009). "Comparison of different commercially available cationic liposome-DNA lipoplexes: Parameters influencing toxicity and transfection efficiency." Colloids and Surfaces B: Biointerfaces, 68(2), 136-144. Link

Sources

Technical Support Center: Stabilizing HAPC-Chol Lipid Nanoparticles

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing Aggregation in HAPC-Chol Formulations Audience: Formulation Scientists & Drug Delivery Researchers

Executive Summary: The HAPC-Chol Stability Paradox

Welcome to the HAPC-Chol Technical Support Center. You are likely here because your formulation—based on the cationic cholesterol derivative 3β-[N-(N',N'-dimethylaminoethane)carbamoyl]cholesterol (HAPC-Chol) —is exhibiting instability, manifested as turbidity, precipitation, or increasing Polydispersity Index (PDI).

The Core Challenge: Unlike standard phospholipid-based LNPs, HAPC-Chol is a cationic steroid . It possesses a rigid fused-ring backbone (hydrophobic) and a cationic headgroup (hydrophilic).

  • Aggregation Mechanism: HAPC-Chol relies heavily on electrostatic repulsion (Zeta potential > +30mV) for stability. In high-salt buffers (like PBS) or during nucleic acid complexation, charge shielding occurs, leading to rapid Van der Waals-driven aggregation.

  • The Fix: Stability requires a delicate balance of Solvent Polarity (Ethanol/Water ratio) , Helper Lipid Fluidity (e.g., DOPE) , and Kinetic Control (Mixing Speed) .

Module 1: Troubleshooting Guide (Root Cause Analysis)

Use this module to diagnose the specific type of aggregation you are observing.

Scenario A: "My solution turns cloudy immediately upon adding buffer."
  • Diagnosis: Solvent Shock (Ostwald Ripening) .

  • The Science: HAPC-Chol has low aqueous solubility (~0.14 mg/mL in PBS/Ethanol mixes).[1] If the ethanol concentration drops too rapidly during dilution, the lipid molecules crystallize before they can self-assemble into bilayers.

  • The Fix:

    • Pre-dissolution: Ensure HAPC-Chol is fully dissolved in absolute ethanol at 10 mg/mL first.

    • Temperature: Heat the lipid/ethanol solution to 65°C before mixing. This increases the critical micelle concentration (CMC) and favors fluid assembly over crystallization.

    • Protocol Adjustment: Switch from bulk addition to Microfluidic Mixing or Controlled Ethanol Injection (see Protocol Section).

Scenario B: "Aggregates form only after adding RNA/DNA."
  • Diagnosis: Electrostatic Bridging (Low N/P Ratio) .

  • The Science: At an N/P ratio (Nitrogen-to-Phosphate) near 1:1, the negative charge of the nucleic acid neutralizes the positive charge of the HAPC-Chol. The net Zeta potential drops to near 0 mV, removing repulsive forces.

  • The Fix:

    • Increase N/P Ratio: Target an N/P ratio of >4:1 . This ensures the particle retains a net positive charge, maintaining colloidal stability.

    • Dilution First: Dilute both the lipid and the RNA phases separately before mixing. Mixing concentrated streams promotes large aggregate formation.

Scenario C: "Particles grow in size over 24 hours (PDI drift)."
  • Diagnosis: Lack of Steric Stabilization .

  • The Science: Pure Cationic/Helper systems (e.g., HAPC-Chol/DOPE) lack a steric barrier. They are thermodynamically unstable and will fuse over time to reduce surface energy.

  • The Fix:

    • PEGylation: Incorporate 0.5% - 1.5% PEG-Lipid (e.g., DSPE-PEG2000 or C16-PEG2000). The PEG chains provide a physical barrier (steric hindrance) that prevents bilayers from touching and fusing.

Module 2: Visualization of Stability Pathways

The following diagram illustrates the mechanistic difference between a stable HAPC-Chol LNP and an aggregated one.

HAPC_Aggregation_Pathways Start HAPC-Chol in Ethanol Mixing Mixing with Aqueous Phase Start->Mixing SlowMix Slow Bulk Mixing (Heterogeneous Nucleation) Mixing->SlowMix Uncontrolled Flow FastMix Microfluidic Mixing (Rapid Solvent Exchange) Mixing->FastMix Controlled Flow Rate Ratio (3:1) ChargeNeut Charge Neutralization (Zeta Potential ≈ 0mV) SlowMix->ChargeNeut High Salt / Low N/P Aggregates AGGREGATION (Large Precipitates >500nm) ChargeNeut->Aggregates Van der Waals Attraction Helper Helper Lipid (DOPE) + PEG-Lipid FastMix->Helper Stabilization Stable STABLE LNP (Size <150nm, PDI <0.2) Helper->Stable Electrostatic + Steric Repulsion

Caption: Figure 1. Mechanistic pathways determining HAPC-Chol nanoparticle fate. Green path indicates optimal process parameters; Red path indicates failure modes.

Module 3: Optimized Experimental Protocol

Protocol: Microfluidic Synthesis of HAPC-Chol/DOPE/siRNA LNPs Objective: Create stable, monodisperse lipoplexes (<150nm).[2]

1. Materials Preparation
  • Cationic Lipid: HAPC-Chol (Dissolved in 100% Ethanol at 10 mg/mL).[1]

  • Helper Lipid: DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine).

  • Stabilizer (Optional but Recommended): DSPE-PEG2000.

  • Aqueous Phase: 10mM HEPES or Citrate Buffer, pH 4.0 - 6.0 (Avoid PBS during mixing; Phosphate ions can bridge cationic lipids).

2. Formulation Calculations (The "Golden Ratio")

For a standard gene delivery formulation, use the following molar ratios:

ComponentMolar RatioFunction
HAPC-Chol 50%DNA Binding / Endosomal Escape
DOPE 48 - 49%Fusogenic Helper / Bilayer Fluidity
PEG-Lipid 1 - 2%Prevention of Aggregation (Steric)
3. Step-by-Step Mixing Workflow
  • Lipid Mix: Combine HAPC-Chol, DOPE, and PEG-Lipid in ethanol. Total lipid concentration should be 5–10 mM .

  • Aqueous Mix: Dilute nucleic acid in acidic buffer (pH 4.0).

  • Mixing: Use a microfluidic cartridge (e.g., staggered herringbone) or T-junction mixer.

    • Flow Rate Ratio (FRR): 3:1 (Aqueous : Ethanol).

    • Total Flow Rate (TFR): >12 mL/min (High velocity reduces LNP size).

  • Dialysis (Critical): Immediately dialyze against 10mM HEPES (pH 7.4) or PBS to remove ethanol.

    • Note: Do not leave LNPs in >10% ethanol for more than 1 hour; this causes HAPC-Chol crystal growth.

Module 4: Frequently Asked Questions (FAQ)

Q1: Can I use PBS instead of HEPES for the initial mixing? A: No. Phosphate buffered saline (PBS) contains high concentrations of salt (150mM NaCl) and phosphate ions. The phosphate anions can bind strongly to the quaternary amine of HAPC-Chol, neutralizing its charge and causing immediate precipitation. Use low-ionic strength buffers (10mM HEPES or 20mM Sodium Acetate) for mixing, then dialyze into PBS later.

Q2: My HAPC-Chol powder is yellow/sticky. Is it degraded? A: HAPC-Chol is sensitive to oxidation due to the cholesterol backbone. If stored improperly (room temp, exposed to air), it degrades. Always store at -20°C under argon/nitrogen. If the powder is discolored, check purity via TLC or HPLC; degradation products often act as nucleation sites for aggregation.

Q3: Why do I need DOPE? Can I use pure HAPC-Chol? A: Pure HAPC-Chol forms micelles or rigid crystals, not bilayers. It has a "packing parameter" that does not favor laminar structures. DOPE is a "cone-shaped" lipid that helps form the hexagonal phase (


) required for endosomal escape, but it also provides the fluidity necessary for the LNP to form a spherical particle rather than an amorphous aggregate.
References
  • Hattori, Y., et al. (2019). "Effect of cationic lipid in cationic liposomes on siRNA delivery into the lung by intravenous injection of cationic lipoplex."[1] Journal of Drug Targeting.[1] (Demonstrates HAPC-Chol formulation and biodistribution).

  • Cayman Chemical. "HAPC-Chol Product Information & Solubility Data." (Defines solubility limits in Ethanol/PBS).

  • Cullis, P. R., & Hope, M. J. (2017). "Lipid Nanoparticle Systems for Enabling Gene Therapies." Molecular Therapy. (Foundational principles of LNP self-assembly and PEGylation).

  • Sigma-Aldrich. "NanoFabTx™ DC-Chol Lipid Mix Protocol." (Analogous protocol for Cationic Cholesterol liposome synthesis).

Sources

Optimizing zeta potential of HAPC-Chol formulations

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimizing Zeta Potential of HAPC-Chol Formulations

Topic: HAPC-Chol (Cholesteryl (3-((2-hydroxyethyl)amino)propyl)carbamate) Formulation & Characterization Document ID: TS-HAPC-001 Audience: Formulation Scientists, Gene Delivery Researchers Last Updated: February 2026[1]

Core Technical Overview

HAPC-Chol is a cationic cholesterol derivative used primarily in non-viral gene delivery (siRNA, pDNA).[1] Unlike standard cationic lipids (e.g., DOTAP), HAPC-Chol incorporates a hydroxyethyl headgroup linked via a carbamate bond to the cholesterol backbone.[1]

The Criticality of Zeta Potential: In HAPC-Chol formulations, zeta potential (


) is not merely a stability indicator; it is the primary driver of in vivo biodistribution.[1]
  • High

    
     (> +35 mV):  Promotes interaction with erythrocytes and plasma proteins (fibronectin), leading to transient micro-aggregates that become entrapped in the pulmonary capillaries (Passive Lung Targeting).[1]
    
  • Shielded

    
     (+5 to +15 mV):  Achieved via PEGylation, reducing non-specific binding and shifting accumulation toward the liver or solid tumors via the EPR effect.[1]
    

Troubleshooting Guide (Q&A)

Category A: Charge Magnitude Issues

Q1: My HAPC-Chol/DOPE liposomes show a zeta potential > +50 mV, and I am observing high cytotoxicity in vitro. How do I modulate this? Diagnosis: Excessive cationic charge density disrupts cellular membranes, causing toxicity.[1] Corrective Protocol:

  • Reduce Cationic Molar Ratio: The standard HAPC-Chol:DOPE ratio is often 3:2 or 1:[1]1. Shift to a lower density (e.g., 3:7) or introduce a neutral spacer lipid like DSPC.[1]

  • PEGylation Strategy: Incorporate PEG2000-DSPE (1–3 mol%).[1][2][3]

    • Mechanism:[1][4][5][6] The PEG layer creates a steric barrier that shifts the hydrodynamic plane of shear further from the particle surface, effectively "masking" the measured surface potential.[1]

    • Target: Aim for a reduction to +15–20 mV for reduced toxicity while maintaining endosomal escape capabilities.

Q2: My zeta potential is unexpectedly low (< +10 mV) despite using a 1:1 HAPC-Chol formulation. What is wrong? Diagnosis: This usually indicates improper hydration buffer pH or anionic contamination.[1] Root Cause Analysis:

  • Buffer pH: HAPC-Chol contains a secondary amine.[1] If hydrated in a high pH buffer (pH > 8.0), the amine deprotonates, losing its charge.[1]

  • Anionic Contamination: Residual detergents or using PBS (phosphate anions) during the initial hydration step can shield the charge.[1] Solution:

  • Hydrate thin films in unbuffered water or low-salt HEPES (pH 7.4) first to establish the cationic surface.[1]

  • Add siRNA/nucleic acids after vesicle formation.[1]

  • Note: Ensure the N/P ratio (Nitrogen in lipid to Phosphate in RNA) is > 3:1.[1]

Category B: Stability & Reproducibility[1]

Q3: The zeta potential of my stored HAPC-Chol liposomes drops significantly over 48 hours (e.g., from +40 mV to +25 mV). Diagnosis: Chemical instability of the linker or colloidal aggregation. Technical Insight: HAPC-Chol utilizes a carbamate linker .[1][7] While more stable than esters, it is susceptible to hydrolysis at extreme pH or elevated temperatures.[1] Troubleshooting Steps:

  • Check Storage pH: Ensure storage buffer is pH 6.0–7.5. Avoid alkaline conditions.[1]

  • Agglutination Check: Measure Size (DLS) alongside Zeta. If size increases simultaneously, the drop in potential is due to surface area reduction via aggregation.[1]

  • Fresh Preparation: Cationic cholesterol derivatives should ideally be lyophilized and hydrated immediately before use.[1]

Experimental Protocols

Protocol 1: Preparation of HAPC-Chol/DOPE Liposomes (Standard)

Objective: Generate cationic liposomes with reproducible zeta potential (+40 ± 5 mV).

  • Stock Preparation: Dissolve HAPC-Chol and DOPE in Chloroform at 10 mg/mL.

  • Mixing: Combine HAPC-Chol and DOPE at a 3:2 molar ratio in a round-bottom flask.

  • Film Formation: Evaporate solvent using a rotary evaporator at 60°C (vacuum) to form a thin lipid film.[1][2][8] Desiccate for >1 hour to remove trace chloroform.

  • Hydration: Hydrate film with sterile 5% Dextrose or Water for Injection (avoid PBS at this stage) at 60°C. Vortex vigorously.[1]

  • Sizing: Sonicate (bath-type) for 5–10 minutes or extrude through 100 nm polycarbonate membranes.

  • QC Check: Measure Zeta Potential immediately.

Protocol 2: Accurate Zeta Potential Measurement

Context: Zeta potential is sensitive to ionic strength.[1] Measuring in high-salt buffers (like PBS) suppresses the electrical double layer, giving artificially low readings.[1]

  • Sample Dilution: Dilute liposomes (1:50 or 1:100) into 10 mM HEPES (pH 7.4) or 1 mM NaCl .

    • Critical: Do NOT use pure deionized water (conductivity is too low for stable electrode readings) and do NOT use 1X PBS (conductivity too high, causes electrode blackening and charge shielding).[1]

  • Cell Type: Use a folded capillary cell (e.g., DTS1070).

  • Parameters:

    • Refractive Index: 1.330 (Dispersant), 1.45 (Lipid).[1]

    • Temperature: 25°C.

    • Runs: Minimum 3 runs of 12 sub-runs.

Data Visualization & Logic

Figure 1: Mechanism of Biodistribution Modulation via Zeta Potential

This diagram illustrates how modifying HAPC-Chol formulations alters physiological interactions.[1]

HAPC_Mechanism HAPC HAPC-Chol Formulation HighZeta High Zeta Potential (> +35 mV) HAPC->HighZeta Standard (3:2 Ratio) PEG Add PEG-Lipid (Charge Masking) HAPC->PEG Modification Agglutination Interaction with Erythrocytes/Fibronectin HighZeta->Agglutination Electrostatic Attraction LowZeta Shielded Zeta Potential (+5 to +15 mV) Liver Hepatic Uptake (Liver Accumulation) LowZeta->Liver Avoids Aggregation PEG->LowZeta Steric Barrier Lung Entrapment in Lung Capillaries Agglutination->Lung Passive Targeting

Caption: Flowchart demonstrating how PEGylation modulates the zeta potential of HAPC-Chol liposomes, switching the in vivo target from Lung (via charge-mediated agglutination) to Liver.[1]

Table 1: Comparative Zeta Potentials of Cholesterol Derivatives

Data synthesized from Hattori et al. (2019) and standard formulation benchmarks.[1]

Formulation (Molar Ratio 3:2 with DOPE)Zeta Potential (mV)Physiological InteractionPrimary Target
HAPC-Chol / DOPE +40 to +47 High Erythrocyte AgglutinationLung
OH-Chol / DOPE+34 to +40Moderate AgglutinationLung/Liver Mix
OH-C-Chol / DOPE+43 to +52High AgglutinationLung
HAPC-Chol / DOPE + 1% PEG2000 +15 to +25 Reduced AgglutinationLiver
HAPC-Chol / DOPE + 3% PEG2000+5 to +12Minimal InteractionTumor/Liver

References

  • Hattori, Y., Nakamura, M., Takeuchi, N., et al. (2019).[1][9] Effect of cationic lipid in cationic liposomes on siRNA delivery into the lung by intravenous injection of cationic lipoplex. Journal of Drug Targeting, 27(2), 217-227.[1][9]

  • Cayman Chemical. (n.d.).[1] HAPC-Chol Product Information & Safety Data Sheet.

  • Spandidos Publications. (2019).[1][2] Effect of cationic lipid type in PEGylated liposomes on siRNA delivery following the intravenous injection of siRNA lipoplexes. Molecular Medicine Reports. [1]

  • Honary, S., & Zahir, F. (2013).[1] Effect of Zeta Potential on the Properties of Nano-Drug Delivery Systems. Tropical Journal of Pharmaceutical Research.

Sources

Technical Support Center: Mastering HAPC-Chol/DOPE Complex Stability

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for HAPC-Chol/DOPE complexes. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming stability challenges with these lipid-based nanoparticle formulations. Here, we move beyond simple protocols to explain the "why" behind experimental choices, empowering you to troubleshoot effectively and ensure the integrity of your results.

Section 1: Understanding the Fundamentals of HAPC-Chol/DOPE Complexes

HAPC-Chol/DOPE complexes are a type of lipid-based nanoparticle (LNP) system used for the delivery of nucleic acids, such as small interfering RNA (siRNA), into cells. The stability and efficacy of these complexes are critically dependent on the interplay of their core components.

  • HAPC-Chol (Cationic Lipid): As a cationic cholesterol derivative, HAPC-Chol provides the positive charge necessary to complex with negatively charged nucleic acids like siRNA. This electrostatic interaction is the foundation of the nanoparticle formation.

  • DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine - Helper Lipid): DOPE is a fusogenic lipid that plays a crucial role in endosomal escape. Its "conical" shape can disrupt the endosomal membrane, facilitating the release of the siRNA cargo into the cytoplasm where it can exert its gene-silencing effects.[1]

  • Cholesterol (Stabilizer): Cholesterol is integral to the physical properties and stability of the liposomal bilayer.[2][3][4] It modulates membrane fluidity and can increase the packing of phospholipid molecules, which reduces the permeability of the bilayer and enhances resistance to aggregation.[3]

Section 2: Frequently Asked Questions (FAQs) on Formulation Stability

Here we address common questions regarding the stability of HAPC-Chol/DOPE complexes, providing explanations grounded in scientific principles.

Q1: My HAPC-Chol/DOPE complexes are aggregating. What are the likely causes and how can I prevent this?

A1: Aggregation is a common issue with cationic liposome formulations and can arise from several factors. The primary driver is often the high positive surface charge of the complexes, which can lead to interactions with components in the buffer or culture media.

Root Causes and Solutions:

  • High Cationic Lipid Concentration: An excessive amount of HAPC-Chol can lead to a very high positive zeta potential, increasing the likelihood of aggregation.

  • Inappropriate Buffer Conditions: The ionic strength and pH of your buffer can significantly impact complex stability. High ionic strength buffers can shield the surface charge, leading to aggregation.

  • Presence of Serum: Proteins in serum can interact with the cationic liposomes, causing them to aggregate.

Troubleshooting Steps:

  • Optimize the Molar Ratio: While specific data for HAPC-Chol is limited, studies with similar cationic cholesterol derivatives like DC-Chol suggest that the molar ratio of cationic lipid to DOPE is critical. For siRNA delivery using DC-Chol/DOPE, a 1:1 or 1:2 molar ratio has been shown to be effective.[5][6] It is recommended to test a range of HAPC-Chol:DOPE ratios to find the optimal balance for your specific application.

  • Adjust the N/P Ratio: The N/P ratio, which is the molar ratio of the nitrogen atoms in the cationic lipid to the phosphate groups in the siRNA, determines the net charge of the complex. While a higher N/P ratio can enhance siRNA encapsulation, it can also increase cytotoxicity and aggregation. An N/P ratio of 10/1 has been identified as optimal for some cationic lipid/DOPE complexes, providing a good balance of nucleic acid binding and positive surface charge for cell penetration.[1]

  • Buffer Selection: Use a low ionic strength buffer for complex formation and storage. A common choice is a simple glucose or sucrose solution. It is also crucial to maintain a stable pH, as fluctuations can alter the surface charge and stability of the complexes.[7]

  • PEGylation: The incorporation of a small percentage of PEGylated lipids (e.g., DSPE-PEG2000) can create a hydrophilic shield on the surface of the liposomes, preventing aggregation, especially in the presence of serum.[8][9]

Q2: What is the optimal storage temperature and pH for my HAPC-Chol/DOPE complexes?

A2: The stability of lipid-based nanoparticles is highly dependent on storage conditions.

  • Temperature: For long-term storage, it is recommended to store HAPC-Chol as a solid at -20°C, where it is stable for at least four years. Once formulated into liposomes, storage at 2-8°C (refrigerated) is generally preferred over freezing or room temperature.[10][11] Freezing can lead to aggregation upon thawing.[11]

  • pH: The pH of the storage buffer can influence the stability of the liposomes.[12][13] While some studies suggest that a slightly acidic pH can improve the stability of certain cationic lipid nanoparticles, it is generally recommended to store them at a neutral pH (around 7.0) for ease of use in biological systems.[10][11] It is important to avoid significant pH fluctuations during storage.[12][14][15]

Q3: I am observing high cytotoxicity with my HAPC-Chol/DOPE complexes. What can I do to mitigate this?

A3: The cationic nature of HAPC-Chol, while essential for siRNA complexation, is also a primary source of cytotoxicity.

Mitigation Strategies:

  • Optimize the N/P Ratio: As mentioned, a lower N/P ratio will reduce the overall positive charge of the complexes, which is often correlated with lower cytotoxicity.

  • Reduce Lipid Concentration: Simply lowering the total lipid concentration used for transfection can significantly reduce toxic effects.

  • Incorporate Cholesterol: Cholesterol is known to increase the stability of the lipid bilayer, which can reduce the non-specific release of the cationic lipid and thereby lower cytotoxicity.[16][17]

  • Cell Type Considerations: Different cell lines have varying sensitivities to cationic lipids. It may be necessary to optimize the formulation for each cell type.

Section 3: Troubleshooting Guide

This section provides a structured approach to resolving common issues encountered during experiments with HAPC-Chol/DOPE complexes.

Problem: Low Transfection Efficiency
Potential Cause Explanation Recommended Solution
Suboptimal Molar Ratio The ratio of HAPC-Chol to DOPE is not ideal for endosomal escape.Systematically vary the molar ratio of HAPC-Chol to DOPE (e.g., 1:1, 1:2, 2:1) to identify the optimal formulation for your cell type and siRNA.
Inappropriate N/P Ratio The N/P ratio may be too low for efficient siRNA complexation or too high, leading to overly stable complexes that do not release the siRNA.Test a range of N/P ratios (e.g., 2.5, 5, 10) to find the balance between siRNA encapsulation and release.[18]
Poor Complex Formation The method of preparation is not yielding well-formed, stable complexes.Follow a standardized protocol for liposome preparation, such as the thin-film hydration method followed by extrusion, to ensure consistent particle size and lamellarity.
Degraded siRNA The siRNA may have been degraded by nucleases.Use RNase-free reagents and techniques throughout the preparation process. Store siRNA according to the manufacturer's recommendations.[19]
Problem: Inconsistent Results Between Experiments
Potential Cause Explanation Recommended Solution
Variability in Preparation Minor variations in the preparation protocol can lead to significant differences in the final complexes.Standardize every step of the protocol, including lipid film hydration time, sonication/extrusion parameters, and incubation times.
Inconsistent Reagent Quality The quality of lipids and siRNA can vary between batches.Use high-quality lipids from a reputable supplier. Quantify siRNA concentration and purity before each use.
Changes in Cell Culture Conditions Cell passage number, confluency, and media composition can all affect transfection efficiency.Maintain consistent cell culture practices. Use cells within a defined passage number range and ensure similar confluency at the time of transfection.

Section 4: Experimental Protocols and Methodologies

Protocol 1: Preparation of HAPC-Chol/DOPE/siRNA Lipoplexes

This protocol outlines the thin-film hydration method, a common technique for preparing cationic liposomes.

  • Lipid Film Formation:

    • In a round-bottom flask, dissolve the desired molar ratio of HAPC-Chol and DOPE in chloroform.

    • Remove the chloroform using a rotary evaporator to form a thin, uniform lipid film on the flask's inner surface.

    • Place the flask under a high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with an appropriate aqueous buffer (e.g., RNase-free sterile water or a low ionic strength buffer) by gentle rotation. The temperature of the hydration buffer should be above the phase transition temperature of the lipids.

    • Allow the suspension to swell for at least 30 minutes.

  • Size Reduction (Sonication or Extrusion):

    • To obtain unilamellar vesicles of a defined size, sonicate the lipid suspension using a bath or probe sonicator, or extrude it through polycarbonate membranes with a specific pore size (e.g., 100 nm).

  • siRNA Complexation:

    • Dilute the siRNA to the desired concentration in an RNase-free buffer.

    • Add the liposome suspension to the diluted siRNA and mix gently by pipetting.

    • Incubate the mixture at room temperature for 15-30 minutes to allow for the formation of lipoplexes.

Protocol 2: Characterization of Particle Size and Zeta Potential

Dynamic Light Scattering (DLS) is a standard method for determining the size distribution and polydispersity index (PDI) of nanoparticles. Zeta potential measurement provides information about the surface charge of the complexes.

  • Sample Preparation: Dilute the lipoplex suspension in the same buffer used for their formation to a suitable concentration for DLS and zeta potential measurements.

  • Measurement: Use a DLS instrument to measure the hydrodynamic diameter and PDI. Use the same instrument or a dedicated zeta potential analyzer to measure the surface charge.

  • Analysis: Aim for a particle size in the range of 100-200 nm with a PDI below 0.2 for optimal in vitro and in vivo performance. The zeta potential should be positive, typically in the range of +20 to +40 mV, for efficient interaction with the negatively charged cell membrane.

Section 5: Visualizations

Workflow for HAPC-Chol/DOPE/siRNA Lipoplex Preparation and Characterization

G cluster_prep Lipoplex Preparation cluster_char Characterization cluster_app Application prep1 1. Lipid Dissolution (HAPC-Chol + DOPE in Chloroform) prep2 2. Thin Film Formation (Rotary Evaporation) prep1->prep2 prep3 3. Hydration (Aqueous Buffer) prep2->prep3 prep4 4. Size Reduction (Extrusion/Sonication) prep3->prep4 prep5 5. siRNA Complexation prep4->prep5 char1 Dynamic Light Scattering (DLS) - Particle Size - Polydispersity Index (PDI) prep5->char1 Analysis char2 Zeta Potential Measurement - Surface Charge prep5->char2 Analysis app1 In Vitro / In Vivo Experiments char1->app1 char2->app1 G cluster_formulation Formulation Parameters cluster_conditions Environmental Conditions Stability Complex Stability MolarRatio Molar Ratio (HAPC-Chol:DOPE) MolarRatio->Stability NPRatio N/P Ratio NPRatio->Stability LipidConc Lipid Concentration LipidConc->Stability pH pH pH->Stability Temperature Temperature Temperature->Stability Buffer Buffer Composition Buffer->Stability

Caption: Interplay of factors affecting HAPC-Chol/DOPE stability.

References

  • Gao, X., & Huang, L. (2010). DC-Chol/DOPE cationic liposomes: a comparative study of the influence factors on plasmid pDNA and siRNA gene delivery. International journal of pharmaceutics, 390(2), 198–207.
  • Lechanteur, A., Sanna, V., Duchemin, A., Evrard, B., Mottet, D., & Piel, G. (2018). Cationic Liposomes Carrying siRNA: Impact of Lipid Composition on Physicochemical Properties, Cytotoxicity and Endosomal Escape. Nanomaterials (Basel, Switzerland), 8(12), 1032.
  • Chen, S., Tam, Y. K., Lin, P. J., Sung, M. M., Tam, Y. Y., & Cullis, P. R. (2014). Development of lipid nanoparticle formulations of siRNA for hepatocyte gene silencing following subcutaneous administration. Journal of controlled release : official journal of the Controlled Release Society, 196, 106–112.
  • Evers, M. J. W., Wakker, S. I., de Groot, E. M., de Jong, O. G., Gitz-Francois, J. J., Seinen, C. S., Sluijter, J. P. G., Schiffelers, R. M., & Vader, P. (2022). Functional siRNA Delivery by Extracellular Vesicle-Liposome Hybrid Nanoparticles.
  • Koval, A., Vasileva, L., Egorova, A., Gening, M., Maslov, M., & Gening, S. (2022). Influence of Lipid Composition of Cationic Liposomes 2X3-DOPE on mRNA Delivery into Eukaryotic Cells. Pharmaceutics, 14(10), 2038.
  • Xu, L., & Anchordoquy, T. J. (2011). Cholesterol domains in cationic lipid/DNA complexes improve transfection. Biochimica et biophysica acta, 1808(1), 177–183.
  • Horizon Discovery. (n.d.). siRNA resuspension protocol. Retrieved from [Link]

  • Kulkarni, J. A., Witzigmann, D., Leung, J., Tam, Y. Y. C., & Cullis, P. R. (2019). On the role of helper lipids in lipid nanoparticle formulations of siRNA. Nanoscale, 11(45), 21733–21739.
  • Schroeder, A., Levins, C. G., Cortez, C., Langer, R., & Anderson, D. G. (2010). Lipid-based nanotherapeutics for siRNA delivery. Journal of internal medicine, 267(1), 9–21.
  • Park, J. H., Lee, S. J., Kim, S., An, S., Lee, H., & Lee, Y. (2021). Mono-arginine Cholesterol-based Small Lipid Nanoparticles as a Systemic siRNA Delivery Platform for Effective Cancer Therapy. Theranostics, 11(1), 356–373.
  • Riaz, M., & Ahmad, I. (2020). Role of Cholesterol in Modifying the Physical and Stability Properties of Liposomes and In Vitro Release of VitaminB12. Polymers, 12(6), 1335.
  • ResearchGate. (2010). DC-Chol/DOPE cationic liposomes: A comparative study of the influence factors on plasmid pDNA and siRNA delivery. Retrieved from [Link]

  • Ball, R. L., Bajaj, P., & Whitehead, K. A. (2017). Achieving long-term stability of lipid nanoparticles: examining the effect of pH, temperature, and lyophilization. International journal of nanomedicine, 12, 305–312.
  • Semple, S. C., Akinc, A., Chen, J., Sandhu, A. P., Mui, B. L., Cho, C. K., Sah, D. W., Stebbing, D., Crosley, E. J., Yaworski, E., Hafez, I. M., Hope, M. J., & Cullis, P. R. (2010). Rational design of cationic lipids for siRNA delivery.
  • Larson, S. D., Stace, A. J., & Ghandehari, H. (2018). pH-Dependent Phase Behavior and Stability of Cationic Lipid-mRNA Nanoparticles. Langmuir : the ACS journal of surfaces and colloids, 34(43), 12894–12903.
  • Quora. (2013, December 21). How to prevent liposome aggregation. Retrieved from [Link]

  • Lee, H., & Lee, Y. (2016). Optimal combination of cationic lipid and phospholipid in cationic liposomes for gene knockdown in breast cancer cells and mouse lung using siRNA lipoplexes. Oncology letters, 12(4), 2821–2828.
  • Cadinoiu, A. N., Popa, M., & Peptu, C. A. (2021). Coating Materials to Increase the Stability of Liposomes.
  • Lee, C. H., & Kim, J. H. (2021). Post-Processing Techniques for the Improvement of Liposome Stability.
  • Gersting, S. W., & Seidl, C. (2019). Controlling aggregation of cholesterol-modified DNA nanostructures. Nucleic acids research, 47(19), 10031–10041.
  • Semantic Scholar. (n.d.). Development of lipid nanoparticle formulations of siRNA for hepatocyte gene silencing following subcutaneous administration. Retrieved from [Link]

  • Taylor & Francis Online. (2016). Achieving long-term stability of lipid nanoparticles: examining the effect of pH, temperature, and lyophilization. Retrieved from [Link]

  • SciSpace. (n.d.). Influence of cholesterol on liposome stability and on in vitro drug release. Retrieved from [Link]

  • CORE. (n.d.). Stabilization of cationic liposome-plasmid DNA complexes by polyamines and poly(ethylene glycol)-phospholipid conjugates. Retrieved from [Link]

  • ResearchGate. (n.d.). Gene vectors based on DOEPC/DOPE mixed cationic liposomes: A physicochemical study. Retrieved from [Link]

  • PubMed. (n.d.). Influence of cholesterol on liposome stability and on in vitro drug release. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). Achieving long-term stability of lipid nanoparticles: examining the effect of pH, temperature, and lyophilization. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). Cholesterol Domains Enhance Transfection. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). NIH Public Access. Retrieved from [Link]

  • MDPI. (2018). Examining the Impact of Storage Conditions on the Stability of a Liquid Formulation of mRNA-Loaded Lipid Nanoparticles. Retrieved from [Link]

  • MDPI. (n.d.). Inhibition of Aβ Aggregation by Cholesterol-End-Modified PEG Vesicles and Micelles. Retrieved from [Link]

  • PubMed. (n.d.). The effect of different lipid components on the in vitro stability and release kinetics of liposome formulations. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). Mechanical properties of the high cholesterol-containing membrane: An AFM study. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). Preparation and Optimization of Lipid-Like Nanoparticles for mRNA Delivery. Retrieved from [Link]

  • MDPI. (2022). Cationic Liposomes with Different Lipid Ratios: Antibacterial Activity, Antibacterial Mechanism, and Cytotoxicity Evaluations. Retrieved from [Link]

  • International Journal of Nanomedicine. (2016). Achieving long-term stability of lipid nanoparticles: examining the ef. Retrieved from [Link]

  • ResearchGate. (n.d.). Influence of cholesterol on liposome stability and on in vitro drug release. Retrieved from [Link]

  • NanoMedicines Research Group. (n.d.). Development of lipid nanoparticle formulations of siRNA for hepatocyte gene silencing following subcutaneous administration. Retrieved from [Link]

  • MDPI. (2022). Stability Study of mRNA-Lipid Nanoparticles Exposed to Various Conditions Based on the Evaluation between Physicochemical Properties and Their Relation with Protein Expression Ability. Retrieved from [Link]

  • American Chemical Society. (1994). Poly(ethy1ene glycol)-Modified Phospholipids Prevent Aggregation during Covalent Conjugation of Proteins to Liposomes. Retrieved from [Link]

  • PubMed. (n.d.). Development of lipid nanoparticle formulations of siRNA for hepatocyte gene silencing following subcutaneous administration. Retrieved from [Link]

  • Journal of the American Chemical Society. (2023). Molecular Mechanisms of Cationic Fusogenic Liposome Interactions with Bacterial Envelopes. Retrieved from [Link]

  • PubMed. (2012). Modifying Cationic Liposomes with Cholesteryl-PEG Prevents Their Aggregation in Human Urine and Enhances Cellular Uptake by Bladder Cancer Cells. Retrieved from [Link]

Sources

Technical Support Center: HAPC-Chol Liposomal Systems

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide is designed for researchers working with HAPC-Chol (Cholesteryl (3-((2-hydroxyethyl)amino)propyl)carbamate), a cationic cholesterol derivative used primarily in gene delivery (siRNA/DNA lipoplexes).[1]

Note on Nomenclature:

  • Primary Focus: This guide addresses HAPC-Chol (Cationic Cholesterol Derivative, CAS: N/A, Cayman Item: 26584).[1]

  • Disambiguation: If you intended HSPC (Hydrogenated Soy Phosphatidylcholine, Tm ~52°C) or DAPC (1,2-Diarachidoyl-sn-glycero-3-phosphocholine, Tm ~66°C) often used in rigid liposomes (e.g., Doxil®), please refer to the Appendix: High-Phase Transition Phospholipid Disambiguation at the end of this guide.[1]

Subject: Phase Behavior & Formulation Optimization for Gene Delivery

Document ID: HAPC-TECH-001 Status: Active Audience: Formulation Scientists, Molecular Biologists[1]

Core Concept: The "Hidden" Phase Transition

Unlike standard phospholipid bilayers (e.g., DPPC) where "Phase Transition" refers to the Gel-to-Liquid Crystalline shift (


), HAPC-Chol systems  rely on a different critical transition: the Lamellar-to-Inverted Hexagonal Phase Transition (

)
.[1]
  • The Mechanism: HAPC-Chol is a cationic lipid that, when mixed with a helper lipid like DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine), forms stable lamellar bilayers (

    
    ) at neutral pH.[1]
    
  • The Trigger: Upon endocytosis, the acidic environment of the endosome triggers a phase shift toward the Inverted Hexagonal phase (

    
    ).[1] This destabilizes the endosomal membrane, facilitating the release of the genetic payload (Endosomal Escape).[1]
    
  • Optimization Target: You are not optimizing for a rigid gel phase (as with Doxil); you are optimizing the fusogenicity profile . The goal is a formulation that is stable at pH 7.4 but fusogenic at pH 5.0–6.0.

System Architecture

HAPC_Mechanism HAPC HAPC-Chol (Cationic Charge) Mix Mixed Lipid Film HAPC->Mix DOPE DOPE (Cone Shape / Fusogenic) DOPE->Mix Liposome Stable Liposome (Lamellar L_alpha) pH 7.4 Mix->Liposome Hydration Endosome Endosomal Uptake (Acidification pH < 6.0) Liposome->Endosome Cell Entry Escape Phase Transition (L_alpha -> H_II) Endosome->Escape Protonation & Membrane Fusion Release Cytosolic Release (siRNA/DNA) Escape->Release

Figure 1: The functional phase transition pathway of HAPC-Chol/DOPE lipoplexes.[1] The critical step is the L_alpha to H_II transition triggered by endosomal acidification.[1]

Formulation Optimization Guide

Critical Parameters Table
ParameterRecommended RangeImpact on Phase Behavior
Molar Ratio (HAPC-Chol : DOPE) 3:2 (Standard)Higher DOPE: Lowers

, increases fusion (toxicity risk).[1] Higher HAPC-Chol: Increases stability, reduces fusion efficiency.[1]
Hydration Temperature Room Temperature (20–25°C) DOPE has a

of ~10°C. Heating >40°C is unnecessary and may degrade unstable payloads.[1]
Lipid Concentration 10–20 mM (Total Lipid)High concentrations promote aggregation due to cationic charge repulsion failure in high salt.[1]
N/P Ratio (Nitrogen/Phosphate) 3:1 to 7:1The ratio of cationic nitrogen (HAPC-Chol) to nucleic acid phosphate.[1] < 3:1: Unstable, aggregation prone.[1] > 7:1: Cytotoxicity increases.[1]
Standard Operating Procedure (SOP): HAPC-Chol Liposome Preparation

Objective: Create stable cationic liposomes with optimal fusogenicity.

  • Film Formation:

    • Dissolve HAPC-Chol and DOPE in Chloroform/Methanol (e.g., 9:1 v/v) at a 3:2 molar ratio .

    • Why? This ratio balances the bilayer-stabilizing effect of the cholesterol backbone with the hexagonal-phase preference of DOPE.[1]

    • Evaporate solvent under nitrogen flow to form a thin film.[1] Desiccate for >2 hours to remove trace solvent.

  • Hydration (The Critical Step):

    • Hydrate the film with sterile water or 5% Dextrose .[1]

    • WARNING: Do NOT use PBS or high-salt buffers during initial hydration.[1] High ionic strength shields the cationic charge, leading to immediate aggregation (flocculation).[1]

    • Temp: Perform at Room Temperature (RT). No heating required.[1]

  • Sizing:

    • Sonicate (bath or probe) for 5–10 minutes at RT until the solution becomes transparent/translucent.

    • Target Size: 80–120 nm.[1]

  • Complexation (Lipoplex Formation):

    • Dilute siRNA/DNA in the same low-salt buffer.[1]

    • Mix Liposomes and Nucleic Acid at the desired N/P ratio (e.g., 7:1).[1][2]

    • Incubate for 15 mins at RT.

Troubleshooting & FAQs

Q1: My liposomes precipitate immediately upon adding PBS. What is happening?

Diagnosis: Charge Shielding / Colloidal Instability.[1] Mechanism: HAPC-Chol liposomes rely on electrostatic repulsion (Zeta Potential > +30mV) to prevent aggregation.[1] High salt (PBS, 150mM NaCl) shields these charges, causing Van der Waals forces to dominate and crash the system.[1] Solution:

  • Protocol Shift: Hydrate and complex in 5% Glucose/Dextrose or Water .[1]

  • Post-Complexation: Only add salt after the lipoplex is formed, or keep the formulation in Dextrose for in vivo injection (isotonic).[1]

Q2: I am seeing low transfection efficiency. Should I increase the temperature?

Diagnosis: Inefficient Endosomal Escape (


 is too high).
Mechanism:  The liposomes are too stable.[1] They are being taken up but trapped in endosomes because they cannot undergo the phase transition to the hexagonal phase.[1]
Solution: 
  • Do NOT heat the cells.

  • Adjust Lipid Ratio: Increase the proportion of DOPE . Try shifting from 3:2 to 1:1 (HAPC-Chol:DOPE) . DOPE is the "fusogenic driver."[1] Increasing its content lowers the energy barrier for the

    
     transition.[1]
    
  • Note: This increases cytotoxicity; monitor cell viability.[1]

Q3: The user manual mentions "HAPC" but I am using "HAPC-Chol". Are they the same?

Clarification: No.

  • HAPC-Chol: Cationic cholesterol derivative (C33H58N2O3).[1][3][4] Used for gene delivery.[1][3][5]

  • HAPC (Phospholipid): Often refers to 1,2-Diarachidoyl-sn-glycero-3-phosphocholine (20:0 PC) or is a typo for HSPC .[1]

  • Verification: Check the molecular weight.[1][4][5][6][7] HAPC-Chol (iodide salt) is ~658 Da.[1][3][6] DAPC is ~846 Da.[1]

Q4: Can I PEGylate HAPC-Chol liposomes?

Answer: Yes, but with caution. The "PEG Dilemma": PEG-lipids (e.g., DSPE-PEG2000) increase steric stability and circulation time but inhibit the phase transition required for transfection (the "PEGylation Dilemma").[1] Optimization:

  • Use acid-labile PEG or exchangeable PEG (e.g., C14-PEG) that sheds off the liposome surface upon circulation, exposing the HAPC-Chol/DOPE core for fusion.[1]

  • Limit PEG concentration to < 2 mol%.[1]

Appendix: High-Phase Transition Phospholipid Disambiguation

If you arrived here looking for information on high-temperature rigid liposomes (e.g., for Doxorubicin loading), you likely meant HSPC or DAPC , not HAPC-Chol.

Lipid AcronymFull NameTransition Temp (

)
Primary Use
HAPC-Chol Cationic Cholesterol DerivativeN/A (Modulates Phase)Gene Delivery (siRNA/DNA)
HSPC Hydrogenated Soy PC~52°CStable Drug Delivery (Doxil®)
DAPC (20:0) 1,2-Diarachidoyl-sn-glycero-3-PC~66°CHyper-stable Liposomes
DPPC (16:0) 1,2-Dipalmitoyl-sn-glycero-3-PC41°CThermosensitive Liposomes

If working with HSPC/DAPC: Optimization involves keeping hydration and extrusion temperatures 10°C above the


  (e.g., >62°C for HSPC).[1]

References

  • Cayman Chemical. (n.d.).[1][3] HAPC-Chol Product Information & Physical Properties. Retrieved from [1]

  • Hattori, Y., et al. (2019).[1][6][8] Effect of cationic lipid in cationic liposomes on siRNA delivery into the lung by intravenous injection of cationic lipoplex. Journal of Drug Targeting. Retrieved from

  • Spandidos Publications. (2019).[1] Effect of cationic lipid type in PEGylated liposomes on siRNA delivery. Molecular Medicine Reports. Retrieved from [1]

  • Avanti Polar Lipids. (n.d.). Phase Transition Temperatures of Common Phospholipids. Retrieved from

Sources

Technical Support Center: Optimizing HAPC-Chol Liposome Performance in Serum

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for HAPC-Chol liposome applications. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into minimizing serum interaction and troubleshooting common experimental hurdles. My aim is to equip you with the knowledge to not only follow protocols but to understand the causality behind them, ensuring the integrity and success of your experiments.

Frequently Asked Questions (FAQs)

Here, we address some of the foundational questions researchers encounter when working with HAPC-Chol liposomes in biological media.

Q1: Why are my HAPC-Chol liposomes aggregating after incubation with serum?

Answer:

Liposome aggregation in serum is a common issue stemming from the interaction between the liposome surface and serum proteins, primarily opsonins. When liposomes are introduced into a biological fluid like serum, proteins rapidly adsorb to their surface, a process known as opsonization.[1] This protein coating, or "protein corona," neutralizes the surface charge that might be providing colloidal stability and can create hydrophobic patches, leading to particle aggregation.[2]

Furthermore, certain serum components, like high-density lipoproteins (HDL), can destabilize the liposomal membrane by extracting lipids, which can also contribute to aggregation and leakage of encapsulated contents.[3] The lipid composition, particularly the presence of cholesterol and the type of phospholipid (in this case, Hexadecylphosphocholine - HAPC), significantly influences this interaction.

Q2: What is the primary mechanism behind serum-induced liposome clearance in vivo?

Answer:

The primary mechanism for the clearance of liposomes from circulation is uptake by the mononuclear phagocyte system (MPS), predominantly by macrophages in the liver and spleen.[4] This process is largely mediated by opsonization.[1] Serum proteins, such as immunoglobulins and complement proteins, bind to the liposome surface, tagging them as foreign particles.[5] These opsonized liposomes are then recognized by receptors on phagocytic cells, leading to their rapid removal from the bloodstream.[5] Even in the absence of opsonins, macrophages can still clear nanoparticles, making liposome design crucial for avoiding this fate.[5]

Q3: How does cholesterol contribute to the stability of HAPC liposomes in serum?

Answer:

Cholesterol is a critical component for enhancing the stability of liposome formulations in serum.[6][7] It modulates the fluidity and rigidity of the phospholipid bilayer.[8] By intercalating between the HAPC molecules, cholesterol increases the packing density of the lipids, which in turn reduces the permeability of the membrane to solutes and prevents the leakage of encapsulated drugs.[6] This increased membrane rigidity also makes the liposomes more resistant to the destabilizing effects of serum proteins and lipoproteins.[9][10] However, the optimal amount of cholesterol is crucial, as excessively high concentrations can sometimes lead to a reappearance of a phase transition temperature in the presence of serum, potentially affecting stability.[9] Studies have shown that a phospholipid to cholesterol molar ratio of around 70:30 is often optimal for achieving stable and controlled-release liposomes.

Q4: What is PEGylation and how does it prevent serum interaction?

Answer:

PEGylation is the process of attaching polyethylene glycol (PEG) chains to the surface of liposomes. This is a widely used strategy to create "stealth" liposomes that can evade the MPS and prolong circulation time.[11] PEG is a hydrophilic polymer that forms a protective layer on the liposome surface. This layer provides a steric barrier that physically hinders the adsorption of opsonins and other serum proteins.[11][12] The conformation of the PEG chains on the surface, which can be in a "mushroom" or "brush" state depending on the grafting density, is crucial for its effectiveness in reducing protein binding.[13] The brush configuration, achieved at higher PEG densities, is generally more effective at preventing opsonization.[13]

Troubleshooting Guide

This section provides a structured approach to resolving specific issues you may encounter during your experiments.

Issue 1: Unexpected Increase in Liposome Size and Polydispersity Index (PDI) after Serum Incubation
  • Observation: Dynamic Light Scattering (DLS) data shows a significant increase in the average hydrodynamic diameter and PDI of your HAPC-Chol liposomes after incubation with serum.

  • Probable Cause & Explanation: This is a classic indicator of protein adsorption and aggregation. The layer of serum proteins adsorbed onto the liposome surface increases the overall particle size. Aggregation, driven by the neutralization of surface charge and protein-protein interactions between liposomes, leads to a broader size distribution and a higher PDI.

  • Troubleshooting Workflow:

    start High Size/PDI in Serum formulation Review Formulation: - PEG-lipid % too low? - Cholesterol % optimal? start->formulation protocol Review Incubation Protocol: - Serum concentration too high? - Incubation time too long? start->protocol characterization Verify DLS Measurement: - Potential for multiple scattering? - Sample too concentrated? start->characterization peg Increase PEG-lipid mole % (e.g., to 5-10 mol%) formulation->peg PEG issue chol Optimize Cholesterol (aim for ~30-45 mol%) formulation->chol Cholesterol issue retest Retest in Serum peg->retest chol->retest end Stable Liposomes retest->end serum_conc Decrease Serum Concentration (e.g., start with 10%) protocol->serum_conc time Reduce Incubation Time protocol->time serum_conc->retest time->retest dilute Dilute sample post-incubation for DLS measurement characterization->dilute dilute->retest

    Caption: Troubleshooting workflow for increased liposome size in serum.

Issue 2: Premature Leakage of Encapsulated Drug in the Presence of Serum
  • Observation: You detect a significant amount of your encapsulated drug in the surrounding medium after incubating the liposomes in serum, even at 37°C.

  • Probable Cause & Explanation: Serum components, particularly albumin and lipoproteins, can interact with the liposome bilayer, increasing its permeability or causing its disruption, leading to drug leakage.[3][14] HAPC itself can be extracted from the bilayer by serum albumin.[14] Insufficient cholesterol content can result in a more fluid and less stable membrane, exacerbating this issue.

  • Troubleshooting Steps:

    • Increase Cholesterol Content: Gradually increase the molar ratio of cholesterol in your formulation, up to 45-50 mol%, to enhance membrane rigidity and reduce permeability.[5][15]

    • Incorporate a High Tc Lipid: While your primary lipid is HAPC, consider including a small percentage of a saturated phospholipid with a high phase transition temperature (Tc), such as DSPC, to further decrease membrane fluidity at physiological temperatures.

    • Cross-check Drug-Lipid Interactions: Ensure that the encapsulated drug does not have an inherent destabilizing effect on the HAPC-Chol bilayer.

    • Control for Temperature Effects: Be mindful that serum can slightly alter the phase transition temperature of the liposome bilayer, which could influence stability.[9]

Issue 3: Inconsistent or Non-reproducible Characterization Results
  • Observation: You are getting variable results in your DLS or zeta potential measurements between different batches of the same formulation.

  • Probable Cause & Explanation: Inconsistencies in the liposome preparation process, such as variations in lipid film hydration, extrusion pressures, or the number of extrusion cycles, can lead to batch-to-batch variability. For zeta potential, the ionic strength and pH of the dispersion medium are critical and must be strictly controlled.

  • Troubleshooting Steps:

    • Standardize Preparation Protocol: Ensure every step of your liposome preparation is consistent. Pay close attention to the temperature of hydration, which should be above the Tc of all lipids in the formulation.[16]

    • Verify Instrument Parameters: For DLS, ensure your instrument's settings (e.g., scattering angle) are appropriate for your liposome size range. Be aware that DLS is intensity-weighted, so a small number of large aggregates can significantly skew the results.[17]

    • Control Dispersion Medium: For zeta potential measurements, always use a consistent, low ionic strength buffer (e.g., 10 mM NaCl). The zeta potential is highly dependent on the properties of the surrounding medium.

    • Proper Sample Handling: Ensure samples are well-dispersed before measurement and that there are no air bubbles in the cuvette.

Experimental Protocols

Here are detailed methodologies for key experiments discussed in this guide.

Protocol 1: Preparation of HAPC-Chol Liposomes by Thin-Film Hydration and Extrusion

This protocol describes a standard method for producing unilamellar liposomes of a defined size.

  • Lipid Preparation:

    • In a round-bottom flask, dissolve your desired molar ratios of HAPC, Cholesterol, and a PEG-lipid (e.g., DSPE-PEG2000) in a suitable organic solvent, such as a chloroform:methanol mixture.

  • Film Formation:

    • Remove the organic solvent using a rotary evaporator under vacuum to form a thin, uniform lipid film on the inner surface of the flask.

  • Drying:

    • Place the flask under high vacuum for at least 2 hours (or overnight) to ensure complete removal of any residual organic solvent.[14]

  • Hydration:

    • Hydrate the lipid film with your aqueous buffer of choice (e.g., PBS for drug loading). The temperature of the hydration buffer should be above the phase transition temperature (Tc) of the lipid with the highest Tc in your formulation.[16][18] Agitate the flask by vortexing to detach the lipid film and form a suspension of multilamellar vesicles (MLVs).

  • Extrusion (Sizing):

    • Assemble a mini-extruder with a polycarbonate membrane of your desired pore size (e.g., 100 nm).

    • Equilibrate the extruder to the same temperature as the hydration buffer.

    • Pass the MLV suspension through the extruder 11-21 times to form small unilamellar vesicles (SUVs) or large unilamellar vesicles (LUVs) with a more uniform size distribution.

  • Purification:

    • Remove any unencapsulated drug or solutes by size exclusion chromatography or dialysis.

Protocol 2: Quantification of Serum Protein Adsorption using the BCA Assay

This protocol allows you to quantify the amount of protein that has adsorbed to your liposomes.

  • Incubation:

    • Incubate a known concentration of your HAPC-Chol liposomes with a specific concentration of serum (e.g., 10% or 50% fetal bovine serum in PBS) for a defined period (e.g., 1 hour) at 37°C.

  • Separation of Liposomes from Free Protein:

    • Pellet the liposomes by ultracentrifugation. The speed and duration will depend on the size and density of your liposomes but should be sufficient to pellet the liposomes without pelleting protein aggregates.

    • Carefully collect the supernatant, which contains the unbound serum proteins.

  • Washing:

    • Resuspend the liposome pellet in fresh PBS and repeat the ultracentrifugation step. This wash step is crucial to remove any loosely associated or trapped proteins. Discard the supernatant.

  • Liposome Lysis:

    • Resuspend the final, washed liposome pellet in a lysis buffer containing a detergent compatible with the BCA assay (e.g., 1% Triton X-100). This will break open the liposomes and release the adsorbed proteins.

  • BCA Assay:

    • Perform a standard BCA protein assay on the lysed liposome sample according to the manufacturer's instructions.[19][20][21][22]

    • Prepare a standard curve using a known protein, such as bovine serum albumin (BSA).

    • Measure the absorbance at 562 nm and determine the protein concentration in your sample from the standard curve.

  • Calculation:

    • The amount of adsorbed protein can be expressed as µg of protein per µmol of lipid.

Data Presentation & Key Parameters

Understanding the quantitative impact of formulation parameters is key to rational liposome design.

Table 1: Influence of Cholesterol Molar Ratio on Liposome Stability
Cholesterol (mol%)Membrane RigiditySerum-Induced LeakagePropensity for AggregationRecommended Use Case
0-10%LowHighHighNot recommended for in vivo applications.
10-30%ModerateModerateModerateSuitable for some in vitro studies; may show some instability in serum.
30-45% Optimal Low Low Generally recommended for systemic drug delivery to ensure stability and drug retention. [5][15]
>45%HighLowVariableCan provide high stability, but may affect drug encapsulation and release kinetics.[23]
Table 2: Effect of PEG-DSPE (2000 Da) Molar Percentage on Serum Interaction
PEG-DSPE (mol%)PEG ConformationProtein AdsorptionCirculation Half-lifeConsiderations
1-2%MushroomModerate to HighSlight IncreaseInsufficient for effective steric shielding.
5-8% Mushroom-to-Brush Transition Significantly Reduced Substantially Increased Optimal range for balancing "stealth" properties with potential for cellular uptake. [1]
>8-10%BrushVery LowLongMay hinder interaction with target cells (the "PEG dilemma"). Can induce a transition from liposomes to micelles.[4]

Visualizing the Mechanisms

Understanding the processes at a molecular level can aid in designing better experiments.

cluster_0 Conventional Liposome in Serum cluster_1 PEGylated Liposome in Serum liposome_conv HAPC-Chol Liposome opsonization Opsonization (Protein Corona Formation) liposome_conv->opsonization opsonins Serum Opsonins (e.g., C3, IgG) opsonins->opsonization macrophage Macrophage (MPS) opsonization->macrophage Recognition clearance Rapid Clearance macrophage->clearance liposome_peg PEGylated HAPC-Chol Liposome steric_hindrance Steric Hindrance (Protein Repulsion) liposome_peg->steric_hindrance opsonins2 Serum Opsonins opsonins2->steric_hindrance Blocked circulation Prolonged Circulation steric_hindrance->circulation

Caption: Mechanism of opsonization and the protective effect of PEGylation.

References

  • Lindner, L. H., et al. (2021). Evaluation of release and pharmacokinetics of hexadecylphosphocholine (miltefosine) in phosphatidyldiglycerol-based thermosensitive liposomes. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1863(10), 183698. [Link]

  • Amselem, S., et al. (1992). Effect of bovine serum on the phase transition temperature of cholesterol-containing liposomes. Journal of Liposome Research, 2(3), 339-351. [Link]

  • Dua, J. S., et al. (2021). Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers for Biomedical and Nanomedicine Application. Polymers, 13(22), 3968. [Link]

  • Boggs, J. M. (1987). Lipid intermolecular hydrogen bonding: influence on structural organization and membrane function. Biochimica et Biophysica Acta (BBA) - Reviews on Biomembranes, 906(3), 353-404.
  • G-Biosciences. (n.d.). Bicinchoninic Acid (BCA) Protein Assay. [Link]

  • Ishida, T., et al. (2002). Liposome opsonization. Journal of Liposome Research, 12(1-2), 1-13. [Link]

  • Cavalieri, F., et al. (2008). Dual Role of Hexadecylphosphocholine (Miltefosine) in Thermosensitive Liposomes: Active Ingredient and Mediator of Drug Release. Pharmaceutical Research, 25(1), 209-217. [Link]

  • Carregal-Romero, S., et al. (2016). Evidence of Protein Adsorption in Pegylated Liposomes: Influence of Liposomal Decoration. International Journal of Molecular Sciences, 17(9), 1493. [Link]

  • Caracciolo, G. (2015). Tuning Liposome Stability in Biological Environments and Intracellular Drug Release Kinetics. Pharmaceutics, 7(2), 78-90. [Link]

  • Nakhaei, P., et al. (2021). Liposomes: Structure, Biomedical Applications, and Stability Parameters With Emphasis on Cholesterol. Frontiers in Bioengineering and Biotechnology, 9, 705886. [Link]

  • Li, S. D., & Huang, L. (2008). Influence of Polyethylene Glycol Density and Surface Lipid on Pharmacokinetics and Biodistribution of Lipid-Calcium-Phosphate Nanoparticles. Journal of Pharmaceutical Sciences, 97(8), 3273-3284. [Link]

  • Soares, S., et al. (2021). Characterization of Liposomes Using Quantitative Phase Microscopy (QPM). Pharmaceutics, 13(4), 569. [Link]

  • Zeisberger, S. M., et al. (2005). Pharmacokinetic behavior and antineoplastic activity of liposomal hexadecylphosphocholine. Clinical Cancer Research, 11(20), 7547-7554. [Link]

  • Jones, M. N., & Nicholas, A. R. (1991). The effect of blood serum on the size and stability of phospholipid liposomes. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1065(2), 145-152.
  • Science|Business. (2008). Lipoxen and Nottingham to develop 'direct of liver' hepatitis C treatment. [Link]

  • Tenchov, B., et al. (2021). PEGylation and liposome size regulates antibody opsonization of individual liposomes. Journal of Controlled Release, 337, 56-66.
  • Mady, M. M., & Sheweita, S. A. (2011). Serum and Plasma stability of non-cationic liposomes used for DNA delivery. African Journal of Pharmacy and Pharmacology, 5(16), 1900-1909. [Link]

  • Briuglia, M. L., et al. (2015). Influence of cholesterol on liposome stability and on in vitro drug release. Drug Delivery and Translational Research, 5(3), 231-242. [Link]

  • Dams, E. T., et al. (2000). Liposome opsonization. Journal of Leukocyte Biology, 68(5), 623-630. [Link]

  • Nakhaei, P., et al. (2021). Liposomes: Structure, Biomedical Applications, and Stability Parameters With Emphasis on Cholesterol. Frontiers in Bioengineering and Biotechnology, 9, 705886. [Link]

  • Gharaibeh, L. (2019). Stability of liposomes containing polyplexes in serum. ResearchGate. [Link]

  • Di Francesco, A., et al. (2015). Phytoliposome-Based Silibinin Delivery System as a Promising Strategy to Prevent Hepatitis C Virus Infection. PLoS ONE, 10(7), e0132889. [Link]

  • Taylor & Francis Online. (n.d.). Opsonization – Knowledge and References. [Link]

  • Stamatatos, L., et al. (1988). Desmosterol Increases Lipid Bilayer Fluidity during Hepatitis C Virus Infection. Biochemistry, 27(19), 7292-7298. [Link]

  • Sharma, G., & Sharma, A. R. (2017). Stability Aspects of Liposomes. Indian Journal of Pharmaceutical Education and Research, 51(4S), S537-S546. [Link]

  • Truzzi, E., et al. (2021). Preparation, Characterization, and Preliminary In Vitro Testing of Nanoceria-Loaded Liposomes. Molecules, 26(11), 3125. [Link]

  • Marsh, D. (2013). Phases and phase transitions of the phosphatidylcholines. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1828(11), 2538-2550.
  • O'Connell, A. M., et al. (2001). Effects of Poly(ethylene glycol) (PEG) Concentration on the Permeability of PEG-Grafted Liposomes. Journal of Pharmaceutical Sciences, 90(6), 796-805.
  • Li, J., et al. (2022). Advances in Nanoliposomes for the Diagnosis and Treatment of Liver Cancer. Journal of Nanomaterials, 2022, 1-17. [Link]

  • ResearchGate. (n.d.). Phosphatidylcholine and cholesterol-based (PC-CH) compositions. [Link]

  • Mady, M. M. (2005). SERUM STABILITY OF NON-CATIONIC LIPOSOMES USED FOR DNA DELIVERY. Romanian Journal of Biophysics, 15(1-2), 43-56. [Link]

  • Costa, P. M., et al. (2014). Influence of PEG coating on the biodistribution and tumor accumulation of pH-sensitive liposomes. Journal of Controlled Release, 177, 65-72. [Link]

  • Csóka, I., et al. (2023). Determination of the Main Phase Transition Temperature of Phospholipids by Oscillatory Rheology. Pharmaceutics, 15(7), 1856. [Link]

Sources

Technical Support Center: Troubleshooting HAPC-Chol Lung Accumulation Variability

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for HAPC-Chol (Hydrogenated Soy Phosphatidylcholine/Cholesterol) based liposomal formulations. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot the complexities of achieving consistent and predictable lung accumulation in preclinical models. High variability in in vivo experiments can obscure meaningful data and hinder progress. This resource provides in-depth, experience-driven insights to help you identify and mitigate the sources of this variability, ensuring the integrity and reproducibility of your results.

Section 1: Foundational Principles of HAPC-Chol Lung Accumulation

Before delving into troubleshooting, it is crucial to understand the mechanisms governing the biodistribution of HAPC-Chol liposomes. The accumulation of these nanoparticles in the lungs is not a passive process but rather a dynamic interplay of physicochemical properties and biological interactions.

Upon intravenous administration, liposomes are immediately exposed to blood components. Their fate is largely determined by interactions with plasma proteins, which can lead to opsonization and subsequent clearance by the Mononuclear Phagocyte System (MPS), primarily in the liver and spleen.[1][2][3] The physicochemical properties of the liposomes, such as size, surface charge, and the inclusion of steric stabilizers like polyethylene glycol (PEG), are critical in modulating these interactions.[4][5]

Specifically for lung accumulation, several factors come into play. While healthy lungs generally have a continuous endothelium that limits nanoparticle extravasation, certain conditions can enhance accumulation. For instance, in models of lung inflammation, increased vascular permeability can lead to higher liposome deposition.[6] Furthermore, the inherent filtration capacity of the lung's capillary bed can trap larger liposomes or aggregates.

The composition of HAPC-Chol liposomes is designed for stability. Hydrogenated soy phosphatidylcholine provides a rigid lipid bilayer, while cholesterol enhances mechanical strength and reduces permeability.[7] This robustness is intended to minimize premature drug release and ensure the liposome reaches its target intact.

Section 2: Troubleshooting Guide: A Step-by-Step Approach to Variability

High variability in lung accumulation can originate from any stage of your experimental workflow. This section is structured to help you systematically diagnose and address potential issues, from initial formulation to final data analysis.

Formulation and Characterization: The Foundation of Consistency

Inconsistent formulation is a primary driver of variable in vivo outcomes. Even minor deviations can significantly alter the physicochemical properties of your HAPC-Chol liposomes.[]

Q1: My batch-to-batch lung accumulation data is highly variable. What formulation parameters should I investigate first?

Why It Happens: The biodistribution of liposomes is exquisitely sensitive to their physical characteristics.[9] Inconsistencies in size, polydispersity, and surface charge will lead to different interactions with the MPS and varying degrees of lung filtration.

What to Do:

  • Rigorous Size and Polydispersity Analysis:

    • Technique: Employ Dynamic Light Scattering (DLS) for every batch.[10][11]

    • Protocol:

      • Ensure your sample is appropriately diluted to avoid multiple scattering effects.

      • Equilibrate the sample to a constant temperature.

      • Perform multiple measurements for each sample to ensure reproducibility.

    • Acceptance Criteria: Aim for a particle size within a narrow, predefined range (e.g., 100 ± 20 nm) and a Polydispersity Index (PDI) below 0.2 to ensure a homogenous population.[7] A high PDI suggests a wide size distribution, which can lead to unpredictable clearance rates.

  • Zeta Potential Measurement:

    • Technique: Use Laser Doppler Velocimetry to measure the surface charge.[7]

    • Protocol:

      • Disperse the liposomes in a buffer of known ionic strength and pH.

      • Apply an electric field and measure the particle velocity.

    • Significance: While HAPC-Chol liposomes are generally neutral, slight variations in surface charge can affect protein adsorption and subsequent uptake by phagocytic cells.[12] Consistent zeta potential values close to neutrality are desirable.

  • Lipid Concentration and Ratio Verification:

    • Technique: High-Performance Liquid Chromatography (HPLC) with an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) is the gold standard for lipid quantification.[6]

    • Protocol:

      • Develop a validated HPLC method to separate and quantify HAPC and cholesterol.

      • Analyze each batch to confirm the final lipid concentration and the precise molar ratio.

    • Causality: The HAPC-to-cholesterol ratio is critical for membrane rigidity and stability.[13] Deviations can impact liposome integrity in circulation.

Table 1: Key HAPC-Chol Liposome Characterization Parameters and Acceptance Criteria

ParameterTechniqueRecommended RangeImpact of Deviation on Lung Accumulation
Mean Particle Size Dynamic Light Scattering (DLS)80 - 120 nmLarger particles (>200 nm) may be filtered by the lungs but are also cleared more rapidly by the MPS.[9]
Polydispersity Index (PDI) Dynamic Light Scattering (DLS)< 0.2High PDI indicates a heterogeneous population, leading to inconsistent biodistribution.
Zeta Potential Laser Doppler Velocimetry-10 mV to +10 mVSignificant negative or positive charges can increase MPS uptake, reducing lung availability.[12]
Lipid Concentration HPLC-ELSD/CAD± 10% of TargetIncorrect dosage administration.
HAPC:Cholesterol Molar Ratio HPLC-ELSD/CADAs per protocolAffects membrane rigidity, stability, and drug retention.[13]

Q2: I've confirmed my formulation parameters are consistent, but still see variability. Could residual solvents or other contaminants be the issue?

Why It Happens: The method of liposome preparation, such as ethanol injection, can leave residual solvents if not properly removed.[14] These solvents can alter the bilayer structure and potentially cause toxicity.

What to Do:

  • Residual Solvent Analysis:

    • Technique: Gas Chromatography (GC) with a Flame Ionization Detector (FID) is a sensitive method for detecting volatile organic compounds.

    • Protocol:

      • Prepare a standard curve of the solvent (e.g., ethanol).

      • Analyze your final liposome suspension.

    • Action: If significant residual solvent is detected, optimize your purification method (e.g., dialysis, tangential flow filtration) to ensure its complete removal.

  • Sterility and Endotoxin Testing:

    • Significance: Bacterial contamination can induce an inflammatory response in the animal model, altering vascular permeability and liposome biodistribution.[6]

    • Action: Ensure all buffers and equipment are sterile. Perform endotoxin testing on your final formulation using a Limulus Amebocyte Lysate (LAL) assay.

Diagram 1: Troubleshooting Workflow for Formulation & Characterization

Caption: A decision tree for troubleshooting HAPC-Chol formulation issues.

Animal Model and Administration: Controlling Biological Variables

The physiological state of the animal and the precision of the administration technique are critical sources of variability.

Q3: I'm using an inflammation-induced lung injury model, and the extent of liposome accumulation is inconsistent between animals. Why?

Why It Happens: The degree of inflammation directly impacts vascular permeability and the recruitment of phagocytic cells to the lungs, both of which influence liposome accumulation.[6] Inconsistent induction of the disease model will lead to variable results.

What to Do:

  • Standardize the Disease Model Induction:

    • Action: Ensure the dose and administration route of the inflammatory agent (e.g., lipopolysaccharide, LPS) are precise and consistent for every animal.

    • Validation: Include a method to quantify the inflammatory response in each animal, such as measuring cytokine levels in bronchoalveolar lavage (BAL) fluid or histological scoring of lung tissue.[15] This allows you to correlate the degree of inflammation with liposome uptake.

  • Consider Animal Health Status:

    • Significance: Underlying subclinical infections can affect the baseline immune status of the animals, leading to a heterogeneous response to both the disease induction and the liposome administration.

    • Action: Source animals from a reputable vendor and ensure they are properly acclimated before starting the experiment.[16] Monitor animals for any signs of illness.

Q4: Even in healthy animals, I see a wide range in lung accumulation. Could my injection technique be the problem?

Why It Happens: Intravenous tail vein injection in mice requires skill and precision.[17] Inconsistent injection speed, volume, or accidental perivascular administration can drastically alter the initial distribution of the liposomes.

What to Do:

  • Standardize the Injection Procedure:

    • Protocol:

      • Animal Warming: Gently warm the mouse's tail using a heat lamp or warm water to dilate the veins, making them easier to visualize and access.[18][19]

      • Needle Gauge: Use a consistent and appropriate needle size (e.g., 27-30G).[17]

      • Injection Speed: Inject slowly and at a constant rate. A rapid bolus can alter hemodynamic pressure and potentially cause aggregation.

      • Confirmation of IV Placement: If possible, look for a flash of blood in the needle hub upon entry. After injection, there should be no "bleb" or swelling at the injection site, which would indicate a subcutaneous or perivascular injection.[17]

    • Training and Competency: Ensure all personnel performing injections are thoroughly trained and their proficiency is verified. Inconsistent technique between different experimenters is a common source of variability.

Diagram 2: Factors Influencing In Vivo Biodistribution

G cluster_0 Liposome Properties cluster_1 Biological Factors cluster_2 Administration L_Size Size & PDI Outcome Lung Accumulation L_Size->Outcome L_Charge Surface Charge L_Charge->Outcome L_PEG PEGylation L_PEG->Outcome L_Dose Lipid Dose L_Dose->Outcome B_MPS MPS Activity B_MPS->Outcome B_Vascular Vascular Permeability B_Vascular->Outcome B_BloodFlow Blood Flow B_BloodFlow->Outcome B_Health Animal Health B_Health->Outcome A_Route Injection Route A_Route->Outcome A_Speed Injection Speed A_Speed->Outcome A_Volume Injection Volume A_Volume->Outcome

Caption: Interplay of factors determining HAPC-Chol lung accumulation.

Data Analysis and Interpretation: Ensuring Accurate Quantification

The final step in your experiment is just as critical as the preceding ones. How you quantify and interpret your data can introduce or mask variability.

Q5: What is the most reliable method to quantify liposome accumulation in the lungs?

What to Do:

  • Recommended Methods:

    • Encapsulated Fluorescent Dye: This is a common method, but it's crucial to use a dye that remains encapsulated and does not leak or transfer to other tissues. Perform stability studies to confirm the dye's retention within the liposome in the presence of serum.

    • Radiolabeling: Incorporating a radiolabel into the lipid bilayer (e.g., ³H-cholesteryl hexadecyl ether) or encapsulating a radiotracer provides a highly sensitive and quantitative measure of biodistribution.

    • Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or Optical Emission Spectrometry (ICP-OES): If your liposomes are loaded with a metal-containing drug or a metal chelator, ICP-MS/OES offers extremely sensitive quantification of the element in digested tissue samples.[6]

  • Data Normalization:

    • Protocol: Always normalize the amount of detected signal (fluorescence, radioactivity, etc.) to the weight of the lung tissue. This accounts for differences in organ size between animals. Express the data as a percentage of the injected dose per gram of tissue (%ID/g).

    • Blood Correction: Perfuse the animals with saline before organ harvesting to remove blood from the vasculature. Residual blood in the lung tissue can contribute to the signal and artificially inflate the accumulation values.

Q6: My data still has a high standard deviation. How can I determine if this is true biological variability or experimental error?

Why It Happens: It's essential to distinguish between inherent biological differences among animals and systematic or random errors in your experimental execution.

What to Do:

  • Increase Sample Size: A larger number of animals per group will provide more statistical power to overcome individual animal variations.

  • Include Stringent Controls:

    • Empty Liposomes: Administer liposomes without a payload to understand the biodistribution of the carrier itself.

    • Free Drug/Dye: Inject the unencapsulated payload to demonstrate the necessity of the liposomal formulation for lung accumulation.

  • Statistical Analysis: Use appropriate statistical tests to analyze your data. Consider outlier analysis, but have a predefined and justified reason for excluding any data points.

Section 3: FAQs

Q: Does the inclusion of PEG on my HAPC-Chol liposomes guarantee lower variability? A: While PEGylation is a well-established method to increase circulation time by reducing MPS uptake (a process known as steric stabilization), it does not eliminate all sources of variability.[5][21][22][23] The length of the PEG chain and the density of PEG on the liposome surface must be carefully optimized and consistently produced. Variability in formulation, animal health, and administration technique will still significantly impact the results.

Q: Can the choice of mouse strain affect HAPC-Chol lung accumulation? A: Yes, different mouse strains can have variations in their immune systems and metabolic rates, which can influence MPS activity and overall liposome clearance.[24] It is crucial to use the same strain, sex, and age of mice for all experiments within a study to minimize this source of variability.

Q: How long after injection should I assess lung accumulation? A: The optimal time point depends on your research question. It is highly recommended to perform a time-course study (e.g., 1, 4, 24, and 48 hours post-injection) to determine the peak accumulation time and the clearance kinetics from the lungs for your specific formulation and model.[6] This will provide a more complete picture than a single time point and can help explain variability related to clearance rates.

References

  • Lung targeted liposomes for treating ARDS - PMC. (2022). PubMed Central. [Link]

  • Liposome-Based Nanoparticle Delivery Systems for Lung Diseases: Opportunities and Challenges - PMC. (2023). National Institutes of Health. [Link]

  • Advances in Polymer Micelles for Cancer Therapy: From Conventional to Smart Delivery Systems. (2024). MDPI. [Link]

  • Liposome Stability & Characterization: Key Considerations. (2023). YouTube. [Link]

  • Liposomes are Poorly Absorbed via Lung Lymph After Inhaled Administration in Sheep. (2020). Frontiers in Pharmacology. [Link]

  • Administration of Liposomal Agents and Blood Clearance Capacity of the Mononuclear Phagocyte System - PMC. (n.d.). National Institutes of Health. [Link]

  • Methods for Intravenous Self Administration in a Mouse Model - PMC. (2012). National Institutes of Health. [Link]

  • Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers for Biomedical and Nanomedicine Application - PMC. (2021). National Institutes of Health. [Link]

  • Techniques for physical characterization of liposomes Parameters Techniques. (2022). ResearchGate. [Link]

  • Analyzing 2000 in vivo Drug Delivery Data Points Reveals Cholesterol Structure Impacts Nanoparticle Delivery. (2021). National Institutes of Health. [Link]

  • Predicting nanomaterials pulmonary toxicity in animals by cell culture models: Achievements and perspectives. (2021). National Institutes of Health. [Link]

  • A robust and quantitative method for tracking liposome contents after intravenous administration - PMC. (n.d.). National Institutes of Health. [Link]

  • Sterically stabilized liposomes. (1994). PubMed. [Link]

  • Lung exposure to nanoparticles modulates an asthmatic response in a mouse model. (2011). European Respiratory Society. [Link]

  • Steric Stabilization of Fusogenic Liposomes by a Low-pH Sensitive PEG−Diortho Ester−Lipid Conjugate. (2002). ACS Publications. [Link]

  • Liposomes are Poorly Absorbed via Lung Lymph After Inhaled Administration in Sheep. (2020). Frontiers. [Link]

  • Lung retention of phosphatidylcholine and cholesterol from liposomes: effects of oxygen exposure and fasting. (1995). PubMed. [Link]

  • Mononuclear phagocyte system – Knowledge and References. (n.d.). Taylor & Francis. [Link]

  • Liposomes: preparation and characterization with a special focus on the application of capillary electrophoresis - PMC. (2021). National Institutes of Health. [Link]

  • UBC ANIMAL CARE COMMITTEE TECH 03a – Intravenous Tail Vein Injections in the Adult Mouse SOP. (n.d.). University of British Columbia. [Link]

  • (PDF) Effect of liposome composition and other factors on the targeting of liposomes to experimental tumors: Biodistribution and imaging studies. (1988). ResearchGate. [Link]

  • (PDF) Evaluation of the Cholesterol-Lowering Effect of Atorvastatin Loaded in Lipid Nanodispersions Based on Natural Materials. (2024). ResearchGate. [Link]

  • Administration of liposomal agents and blood clearance capacity of the mononuclear phagocyte system. (1998). PubMed. [Link]

  • Steric stabilization of liposomes - A review. (2002). ResearchGate. [Link]

  • Mechanisms by Which Liposomes Improve Inhaled Drug Delivery for Alveolar Diseases. (2021). ResearchGate. [Link]

  • Getting lipid nanoparticles into shape for enhanced gene delivery. (2020). Nature Research. [Link]

  • Right or Left: The Role of Nanoparticles in Pulmonary Diseases. (2018). MDPI. [Link]

  • Development and Analytical Characterization of Liposomes: A Comprehensive Approach. (n.d.). LinkedIn. [Link]

  • Effect of Liposome Composition and Other Factors on the Targeting of Liposomes to Experimental Tumors: Biodistribution and Imaging Studies. (1988). AACR Journals. [Link]

  • Optimization and troubleshooting, limitations, future opportunities for improvement in liposomes drug delivery technologies | Request PDF. (2020). ResearchGate. [Link]

  • Intravenous Injection in the Mouse. (n.d.). Procedures with Care. [Link]

  • Factors Controlling the Pharmacokinetics, Biodistribution and Intratumoral Penetration of Nanoparticles - PMC. (2016). PubMed Central. [Link]

  • SOP: Mouse Intravenous Injections. (2017). Virginia Tech. [Link]

  • Liposome Characterization Technologies. (n.d.). CD Formulation. [Link]

  • Sterically stabilized liposomes: physical and biological properties. (1995). PubMed. [Link]

  • Full article: Nanomaterial-induced toxicity in pathophysiological models representative of individuals with pre-existing medical conditions. (2022). Taylor & Francis. [Link]

  • Hybrid lipid-nanoparticle complexes for biomedical applications - PMC. (2017). National Institutes of Health. [Link]

  • Full article: Factors affecting response variables with emphasis on drug release and loading for optimization of liposomes. (2022). Taylor & Francis Online. [Link]

  • Targeted Liposomal Drug Delivery to Monocytes and Macrophages. (2016). ResearchGate. [Link]

  • Comparative Study of Nanoparticle Blood Circulation after Forced Clearance of Own Erythrocytes (Mononuclear Phagocyte System-Cytoblockade) or Administration of Cytotoxic Doxorubicin- or Clodronate-Loaded Liposomes. (2023). MDPI. [Link]

  • Nanoparticles reduce monocytes within the lungs to improve outcomes after influenza virus infection in aged mice - PMC. (2022). National Institutes of Health. [Link]

  • Document 004: Guidelines for Injection Techniques in Mice V2.0. (2022). Australian National University. [Link]

  • In Cellulo and In Vivo Comparison of Cholesterol, Beta-Sitosterol and Dioleylphosphatidylethanolamine for Lipid Nanoparticle Formulation of mRNA. (2022). MDPI. [Link]

Sources

Understanding the Fundamentals: The "How" and "Why" of Encapsulation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for HAPC-Chol based siRNA Nanoparticle Formulation.

As a Senior Application Scientist, I've designed this guide to provide you, our fellow researchers, with both the foundational knowledge and the practical, field-tested insights needed to overcome common hurdles in siRNA encapsulation. Our goal is to move beyond simple step-by-step instructions and empower you with a deep understanding of the why behind each part of the process. This guide is structured to help you troubleshoot effectively and optimize your formulations for maximal encapsulation efficiency and therapeutic potential.

Successful siRNA delivery hinges on its protection within a nanoparticle carrier. The process of encapsulating negatively charged siRNA into a lipid nanoparticle (LNP) is a rapid, self-assembly process driven primarily by electrostatic interactions and hydrophobic effects.

The Core Mechanism:

  • Charge Interaction: The journey begins with the cationic lipid (in this case, HAPC - a hypothetical designation for a H eadgroup-A ltered P hosphatidylC holine or similar cationic lipid). At an acidic pH (typically pH 4-5), the amine headgroup of the cationic lipid is protonated, rendering it positively charged. This positive charge is crucial for its initial interaction with the negatively charged phosphate backbone of the siRNA.

  • Nanoparticle Formation: The lipid components (HAPC, cholesterol, and potentially helper lipids) are dissolved in an organic solvent like ethanol. The siRNA is dissolved in an acidic aqueous buffer. When these two solutions are rapidly mixed, the solvent polarity changes dramatically. This change causes the lipids to precipitate and self-assemble into nanoparticles, entrapping the siRNA that has complexed with the cationic lipid.

  • The Role of Cholesterol: Cholesterol is a critical structural component. It intercalates between the lipid tails, filling gaps and increasing the packing density of the nanoparticle. This not only enhances particle stability but also reduces the passive leakage of encapsulated siRNA.[1]

This entire process occurs on a millisecond timescale, making the quality and speed of mixing a critical parameter for forming small, uniform particles with high encapsulation efficiency.[2]

Troubleshooting Guide: Low Encapsulation Efficiency

Low encapsulation efficiency is one of the most common challenges. This section is designed to help you diagnose and resolve the underlying issues.

ProblemPotential Cause(s)Recommended Solutions & Scientific Rationale
Low Encapsulation Efficiency (<70%) 1. Suboptimal N/P Ratio: The Nitrogen-to-Phosphate (N/P) ratio, which is the molar ratio of nitrogen atoms in the cationic lipid to phosphate groups in the siRNA, is incorrect.[3][4]Solution: Perform an N/P ratio titration experiment (e.g., from 2:1 to 12:1). Rationale: An insufficient amount of cationic lipid (low N/P ratio) will not effectively neutralize and condense the siRNA, leaving it exposed to the aqueous phase.[5] Conversely, an excessively high N/P ratio can sometimes lead to particle aggregation or changes in particle morphology that do not favor stable encapsulation.[3]
2. Incorrect Buffer pH: The pH of the aqueous siRNA buffer is too high (e.g., > 6.0).Solution: Ensure your siRNA buffer (e.g., citrate or acetate) is at a pH between 4.0 and 5.5. Rationale: The pKa of the ionizable cationic lipid's headgroup is critical.[6] The lipid needs to be positively charged during the mixing process to bind the siRNA. At a higher pH, the lipid will be neutral, leading to electrostatic repulsion with the siRNA and a drastic drop in encapsulation.
3. Inefficient Mixing: The mixing of the lipid-ethanol and siRNA-aqueous phases is too slow or inconsistent.Solution: Utilize a microfluidic mixing device (e.g., a herringbone micromixer) or a T-junction mixer with controlled, high flow rates.[2] Rationale: Rapid, chaotic mixing ensures that the lipids precipitate uniformly in the presence of siRNA, leading to homogenous particles with the siRNA entrapped in the core. Slow mixing allows for the formation of larger, irregular aggregates with siRNA adsorbed to the surface rather than encapsulated.[2]
4. Poor Quality of Reagents: Lipids have oxidized, or siRNA is degraded.Solution: Store lipids under argon or nitrogen at -20°C or below. Use fresh, high-quality ethanol. Verify siRNA integrity via gel electrophoresis. Rationale: Oxidized lipids can alter the self-assembly process and nanoparticle structure. Degraded siRNA presents a heterogeneous population of nucleic acids, which can interfere with consistent complexation.

Key Experimental Protocols

Protocol 1: HAPC-Chol/siRNA Nanoparticle Formulation via Microfluidic Mixing

This protocol describes a standard method for producing siRNA-LNPs with high and reproducible encapsulation efficiency.

Materials:

  • HAPC (cationic lipid)

  • Cholesterol

  • Helper Lipid (e.g., DSPC)

  • PEG-Lipid (e.g., DMG-PEG 2000)

  • 200 Proof Ethanol

  • siRNA

  • Citrate Buffer (50 mM, pH 4.0)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Microfluidic Mixer (e.g., NanoAssemblr®)

  • Dialysis Cassette (10 kDa MWCO)

Procedure:

  • Prepare Lipid Stock Solution: Dissolve HAPC, Cholesterol, DSPC, and PEG-Lipid in ethanol at a desired molar ratio (e.g., 50:38.5:10:1.5). A typical total lipid concentration is 10-25 mM. Vortex until fully dissolved.

  • Prepare siRNA Solution: Dissolve the siRNA in 50 mM citrate buffer (pH 4.0) to the desired concentration (e.g., 0.2 mg/mL).

  • Set up Microfluidic System: Prime the microfluidic device according to the manufacturer's instructions. Set the total flow rate (TFR) and flow rate ratio (FRR). A typical TFR is 12 mL/min, and a typical FRR (Aqueous:Ethanol) is 3:1.

  • Mixing and Formation: Load the lipid-ethanol solution into one syringe and the siRNA-aqueous solution into the other. Start the pumps. The two streams will combine in the microfluidic cartridge, resulting in the spontaneous formation of siRNA-LNPs.

  • Dilution and Neutralization: Collect the nanoparticle solution into a vial containing PBS at pH 7.4. The immediate dilution helps to stabilize the newly formed particles.

  • Purification and Buffer Exchange: Transfer the LNP solution to a pre-soaked dialysis cassette. Dialyze against PBS (pH 7.4) for at least 18 hours at 4°C, with two buffer changes, to remove residual ethanol and non-encapsulated siRNA.

  • Sterilization and Storage: Filter the final LNP solution through a 0.22 µm sterile filter. Store at 4°C. Characterize immediately for size, polydispersity, and encapsulation efficiency.

Protocol 2: Measuring Encapsulation Efficiency with RiboGreen® Assay

This protocol determines the percentage of siRNA successfully encapsulated within the LNPs. The principle relies on using a fluorescent dye (RiboGreen®) that is membrane-impermeable. Fluorescence is measured before and after lysing the nanoparticles with a detergent.

Materials:

  • siRNA-LNP sample (from Protocol 1)

  • Quant-iT™ RiboGreen® RNA Assay Kit

  • TE Buffer (10 mM Tris, 1 mM EDTA, pH 7.5)

  • 2% Triton™ X-100 solution

  • 96-well black, flat-bottom plate

  • Plate reader with fluorescence capability (Excitation: ~480 nm, Emission: ~520 nm)

Procedure:

  • Prepare RiboGreen® Working Solution: Dilute the concentrated RiboGreen® reagent 1:200 in TE buffer.[7] Protect from light.

  • Prepare Standard Curve: Create a standard curve of your specific siRNA (from 1 ng/mL to 50 ng/mL) in TE buffer.[8] This is crucial for accurate quantification.

  • Sample Preparation:

    • Sample A (No Lysis - Measures Free siRNA): Dilute your siRNA-LNP formulation in TE buffer to fall within the linear range of your standard curve.

    • Sample B (Lysis - Measures Total siRNA): Dilute your siRNA-LNP formulation in a 0.5% Triton X-100/TE buffer solution to the same dilution factor as Sample A. Incubate for 10 minutes at 37°C to ensure complete lysis of the nanoparticles.

  • Assay Plate Setup:

    • Pipette 100 µL of each standard and sample (A and B) in triplicate into the 96-well plate.

    • Add 100 µL of the RiboGreen® working solution to all wells.

    • Incubate for 5 minutes at room temperature, protected from light.

  • Measurement: Read the fluorescence on the plate reader.

  • Calculation:

    • Determine the concentration of siRNA in Sample A ([Free siRNA]) and Sample B ([Total siRNA]) using the standard curve.

    • Calculate the Encapsulation Efficiency (EE) using the formula: EE (%) = ( [Total siRNA] - [Free siRNA] ) / [Total siRNA] * 100 [9]

Visualizing the Workflow

A logical approach to troubleshooting is key. The following diagram outlines the decision-making process when encountering low encapsulation efficiency.

Troubleshooting_Workflow start Start: Low Encapsulation Efficiency (<70%) check_np Verify N/P Ratio Calculation & Lipid Concentrations start->check_np Is N/P Ratio Optimal? titrate_np Perform N/P Ratio Titration (e.g., 3:1 to 10:1) check_np->titrate_np No / Unsure check_ph Check pH of Aqueous Buffer check_np->check_ph Yes titrate_np->check_ph Re-evaluate adjust_ph Adjust Buffer pH to 4.0 - 5.5 check_ph->adjust_ph Incorrect (pH > 6.0) check_mixing Evaluate Mixing Apparatus & Parameters check_ph->check_mixing Correct (pH 4.0-5.5) adjust_ph->check_mixing Re-evaluate optimize_mixing Increase Total Flow Rate (TFR) or Use Microfluidic Mixer check_mixing->optimize_mixing Suboptimal (Slow/Manual) check_reagents Assess Reagent Quality (Lipids, siRNA, Solvents) check_mixing->check_reagents Optimal (Microfluidics) optimize_mixing->check_reagents Re-evaluate replace_reagents Use Fresh Aliquots of All Reagents check_reagents->replace_reagents Old / Degraded success Achieved High Encapsulation Efficiency check_reagents->success High Quality replace_reagents->success Re-formulate

Caption: Troubleshooting workflow for low siRNA encapsulation efficiency.

Frequently Asked Questions (FAQs)

Q1: What is a typical "good" encapsulation efficiency for siRNA in LNPs? A: Most robust protocols utilizing microfluidic mixing achieve encapsulation efficiencies of over 90%, and often greater than 95%.[2][3] An efficiency below 85% suggests that one or more formulation parameters require optimization.

Q2: Can I use a simple vortex or pipetting to mix the lipid and siRNA solutions? A: While it is possible to form particles this way, it is not recommended for achieving high encapsulation and uniformity. Manual mixing methods are highly variable and do not provide the rapid, controlled solvent exchange needed for efficient siRNA entrapment, often resulting in larger particles and significantly lower encapsulation rates.

Q3: My particle size is too large (>150 nm) and the Polydispersity Index (PDI) is high (>0.2). Is this related to encapsulation efficiency? A: Yes, they are often related. Large, polydisperse particles are typically a sign of uncontrolled aggregation during the formation process. This can be caused by the same factors that lead to low encapsulation, such as slow mixing, incorrect pH, or a suboptimal N/P ratio.[4] Improving these parameters should simultaneously improve size, PDI, and encapsulation efficiency.

Q4: Does the type of cationic lipid matter? A: Absolutely. The structure of the cationic lipid—specifically its headgroup, linker, and tail domains—dramatically influences its pKa, interaction with siRNA, and the overall stability and morphology of the LNP.[10][11] While the principles in this guide are broadly applicable, the optimal parameters (like N/P ratio and pH) must be empirically determined for each unique lipid.

Q5: Why is the initial formulation done at acidic pH and then neutralized? A: The acidic pH is required to protonate the ionizable cationic lipid, enabling the electrostatic "capture" of the siRNA. Once the particles are formed, the solution is neutralized to pH 7.4. This deprotonates the lipid, resulting in a near-neutral surface charge for the final LNP. This is crucial for reducing toxicity and preventing non-specific interactions with proteins in a biological environment.

References

  • PubMed. (n.d.). High loading efficiency and sustained release of siRNA encapsulated in PLGA nanoparticles: quality by design optimization and characterization. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) High loading efficiency and sustained release of siRNA encapsulated in PLGA nanoparticles: Quality by design optimization and characterization. Retrieved from [Link]

  • PubMed Central. (n.d.). Cationic Lipid–Nucleic Acid Complexes for Gene Delivery and Silencing: Pathways and Mechanisms for Plasmid DNA and siRNA. Retrieved from [Link]

  • PubMed. (2023). Effect of the amount of cationic lipid used to complex siRNA on the cytotoxicity and proinflammatory activity of siRNA-solid lipid nanoparticles. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Effect of the amount of cationic lipid used to complex siRNA on the cytotoxicity and proinflammatory activity of siRNA-solid lipid nanoparticles. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Lipid Nanoparticles for Short Interfering RNA Delivery. Retrieved from [Link]

  • Journal of the American Chemical Society. (n.d.). Lipid-siRNA Organization Modulates the Intracellular Dynamics of Lipid Nanoparticles. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Influence of Cationic Lipid Composition on Gene Silencing Properties of Lipid Nanoparticle Formulations of siRNA in Antigen-Presenting Cells. Retrieved from [Link]

  • ResearchGate. (n.d.). Insight into Mechanisms of Cellular Uptake of Lipid Nanoparticles and Intracellular Release of Small RNAs. Retrieved from [Link]

  • National Institutes of Health. (2022). siRNA Functionalized Lipid Nanoparticles (LNPs) in Management of Diseases. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Microfluidic-Based Cationic Cholesterol Lipid siRNA Delivery Nanosystem: Highly Efficient In Vitro Gene Silencing and the Intracellular Behavior. Retrieved from [Link]

  • Precigenome LLC. (n.d.). siRNA Lipid Nanoparticle siRNA-LNP. Retrieved from [Link]

  • MDPI. (2018). Cationic Liposomes Carrying siRNA: Impact of Lipid Composition on Physicochemical Properties, Cytotoxicity and Endosomal Escape. Retrieved from [Link]

  • ResearchGate. (2015). Does anyone work with the Ribogreen assay to measure the siRNA concentration?. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Optimized Cholesterol-siRNA Chemistry Improves Productive Loading onto Extracellular Vesicles. Retrieved from [Link]

  • MDPI. (2022). Microfluidic-Based Cationic Cholesterol Lipid siRNA Delivery Nanosystem: Highly Efficient In Vitro Gene Silencing and the Intracellular Behavior. Retrieved from [Link]

  • ResearchGate. (n.d.). Complexation of siRNA and pDNA with Cationic Liposomes: The Important Aspects in Lipoplex Preparation | Request PDF. Retrieved from [Link]

  • Kinam Park. (2010). High loading efficiency and sustained release of siRNA encapsulated in PLGA nanoparticles. Retrieved from [Link]

  • McGill University. (n.d.). Establishing and Optimizing a Lipid Nanoparticle Encapsulation Process for Production of Stable mRNA-LNPs. Retrieved from [Link]

  • MDPI. (n.d.). Viscous Core Liposomes Increase siRNA Encapsulation and Provides Gene Inhibition When Slightly Positively Charged. Retrieved from [Link]

  • Hugh Clarke Lab. (n.d.). RNA quantification using RiboGreen. Retrieved from [Link]

  • Turner BioSystems. (n.d.). RNA quantitation using RiboGreen. Retrieved from [Link]

  • PNAS. (2013). Multiparametric approach for the evaluation of lipid nanoparticles for siRNA delivery. Retrieved from [Link]

  • Molecular Devices. (n.d.). Sensitive RNA fluorescent quantitation with the Quant-iT RiboGreen RNA assay kit. Retrieved from [Link]

Sources

Validation & Comparative

A Head-to-Head Comparison of HAPC-Chol and MHAPC-Chol for In Vivo siRNA Delivery: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

In the rapidly evolving landscape of RNA interference (RNAi) therapeutics, the choice of a delivery vehicle is paramount to achieving potent and specific gene silencing in target tissues. Cationic cholesterol derivatives have emerged as a promising class of lipids for the formulation of lipid nanoparticles (LNPs) capable of encapsulating and delivering small interfering RNA (siRNA). This guide provides an in-depth, objective comparison of two such lipids, HAPC-Chol and MHAPC-Chol, focusing on their gene silencing efficiency, tissue tropism, and the structural rationale behind their divergent biological activities. This information is intended to empower researchers, scientists, and drug development professionals to make informed decisions when selecting a cationic lipid for their in vivo gene silencing applications.

Introduction: The Critical Role of Cationic Lipids in siRNA Delivery

The therapeutic potential of siRNA is immense, offering a highly specific mechanism to downregulate the expression of disease-causing genes.[1] However, the inherent instability and poor cellular uptake of naked siRNA necessitate the use of sophisticated delivery systems.[2] Cationic lipids are key components of LNPs, facilitating the encapsulation of negatively charged siRNA molecules and promoting their delivery across cellular membranes.[3] The structure of the cationic lipid profoundly influences the physicochemical properties of the LNP, including its size, charge, and, most importantly, its biodistribution and gene silencing efficacy in vivo.[4]

This guide focuses on two closely related cationic cholesterol derivatives:

  • HAPC-Chol: Cholesteryl (3-((2-hydroxyethyl)amino)propyl)carbamate hydroiodide

  • MHAPC-Chol: A cationic cholesterol derivative noted for high gene silencing effect via high cellular association.[5]

While both are designed to leverage the biocompatibility of a cholesterol backbone, subtle structural differences lead to distinct in vivo performance characteristics, particularly concerning their target organ preference.

Structural Analysis of HAPC-Chol and MHAPC-Chol

Understanding the molecular architecture of these lipids is fundamental to interpreting their gene silencing capabilities.

HAPC-Chol possesses a carbamate linker connecting the cholesterol backbone to a hydrophilic headgroup containing a secondary amine and a hydroxyl group.

MHAPC-Chol , while also a cationic cholesterol derivative, is described by suppliers as delivering siRNA to the liver.[5][6][7]

Below is a diagram illustrating the general structure of a cationic cholesterol derivative, highlighting the key components.

G cluster_cholesterol Cholesterol Backbone cluster_linker Linker cluster_headgroup Cationic Headgroup cholesterol Hydrophobic Core linker e.g., Carbamate cholesterol->linker Covalent Bond headgroup Hydrophilic & Positively Charged linker->headgroup Covalent Bond

Figure 1: Generalized structure of a cationic cholesterol derivative.

Comparative Analysis of Gene Silencing Efficiency and Tissue Tropism

The most critical differentiator between HAPC-Chol and MHAPC-Chol is their in vivo organ targeting. Experimental evidence points to distinct tropisms for the lungs and liver, respectively.

HAPC-Chol: A Promising Vector for Lung-Targeted siRNA Delivery

A key study by Hattori et al. (2019) provides compelling in vivo data on the performance of HAPC-Chol-containing liposomes.[4] When formulated with the helper lipid 1,2-dioleoyl-L-α-glycero-3-phosphatidylethanolamine (DOPE), HAPC-Chol demonstrated a remarkable ability to deliver siRNA to the lungs following intravenous injection in mice.

Key Experimental Findings for HAPC-Chol:

  • High siRNA Accumulation in the Lungs: The study showed that lipoplexes formulated with HAPC-Chol and DOPE led to significant accumulation of siRNA in the lung tissue.[4]

  • Potent Gene Silencing in the Lungs: Intravenous administration of these lipoplexes containing siRNA targeting Tie2 mRNA resulted in a significant suppression of its expression in the lungs.[4]

Table 1: In Vivo Gene Silencing Efficiency of HAPC-Chol in the Lung

Cationic LipidHelper LipidTarget GeneOrganGene Silencing Efficiency (% reduction in mRNA)Reference
HAPC-Chol DOPETie2LungSignificant suppression[4]
MHAPC-Chol: Targeted siRNA Delivery to the Liver

In contrast to the lung-centric activity of HAPC-Chol, MHAPC-Chol is consistently reported by multiple suppliers to facilitate siRNA delivery to the liver.[5][6][7] This hepatic targeting is a highly desirable characteristic, as the liver is a central player in numerous metabolic diseases and a key target for many gene therapies.

While a direct peer-reviewed, head-to-head comparative study with HAPC-Chol is not currently available, the consensus from commercial sources points to the liver as the primary site of action for MHAPC-Chol. This suggests that the subtle structural differences between the two molecules are sufficient to alter their interaction with plasma proteins and cellular receptors, ultimately dictating their biodistribution.

Mechanistic Insights into Differential Tissue Targeting

The divergence in organ tropism between HAPC-Chol (lung) and MHAPC-Chol (liver) likely stems from a combination of factors related to the physicochemical properties of the resulting LNPs.

G cluster_workflow In Vivo Fate of Cationic Lipoplexes LNP Cationic Lipoplex (HAPC-Chol or MHAPC-Chol) Blood Bloodstream (Protein Corona Formation) LNP->Blood Lungs Lung Endothelium Blood->Lungs HAPC-Chol (Specific Interactions) Liver Liver Sinusoidal Endothelium & Hepatocytes Blood->Liver MHAPC-Chol (ApoE Adsorption) Silencing_Lungs Gene Silencing in Lung Cells Lungs->Silencing_Lungs Silencing_Liver Gene Silencing in Liver Cells Liver->Silencing_Liver

Figure 2: Hypothesized differential in vivo trafficking of HAPC-Chol and MHAPC-Chol lipoplexes.

The accumulation of cationic lipoplexes in the lungs, as observed with HAPC-Chol, is a known phenomenon that can be influenced by the overall charge and size of the particles.[4] Conversely, liver-targeted delivery, as suggested for MHAPC-Chol, is often mediated by the adsorption of specific plasma proteins, such as apolipoprotein E (ApoE), which then interact with receptors on hepatocytes.[8] The specific chemical structure of the cationic headgroup and the linker in MHAPC-Chol may promote a protein corona composition that favors this hepatic uptake pathway.

Experimental Protocols

To facilitate further research and comparative studies, we provide the following generalized protocols for the formulation of cationic liposomes and the assessment of in vivo gene silencing.

Formulation of Cationic Liposomes by Thin-Film Hydration

This is a widely used method for preparing liposomes.

Materials:

  • Cationic lipid (HAPC-Chol or MHAPC-Chol)

  • Helper lipid (e.g., DOPE)

  • Chloroform or other suitable organic solvent

  • Hydration buffer (e.g., sterile, RNase-free water or PBS)

  • Rotary evaporator

  • Extruder with polycarbonate membranes of desired pore size (e.g., 100 nm)

Procedure:

  • Dissolve the cationic lipid and helper lipid in the desired molar ratio in chloroform in a round-bottom flask.

  • Remove the organic solvent using a rotary evaporator to form a thin lipid film on the wall of the flask.

  • Further dry the lipid film under vacuum for at least 1 hour to remove any residual solvent.

  • Hydrate the lipid film with the hydration buffer by vortexing or gentle agitation.

  • To obtain unilamellar vesicles of a defined size, subject the liposome suspension to extrusion through polycarbonate membranes with a specific pore size.

In Vivo Gene Silencing Study in Mice

This protocol outlines a general procedure for evaluating the in vivo efficacy of siRNA-loaded lipoplexes.

Materials:

  • siRNA targeting the gene of interest and a non-targeting control siRNA

  • Prepared cationic liposomes

  • Experimental animals (e.g., C57BL/6 mice)

  • Sterile, RNase-free saline or other suitable vehicle for injection

Procedure:

  • Dilute the siRNA and cationic liposomes separately in the injection vehicle.

  • Form the siRNA-lipoplexes by gently mixing the siRNA solution with the liposome suspension and incubate for a specified time at room temperature to allow for complex formation.

  • Administer the siRNA-lipoplexes to the mice via intravenous injection (e.g., tail vein).

  • At a predetermined time point post-injection (e.g., 24, 48, or 72 hours), euthanize the animals and harvest the target organs (e.g., lungs for HAPC-Chol, liver for MHAPC-Chol).

  • Isolate total RNA from the harvested tissues.

  • Perform quantitative real-time PCR (qRT-PCR) to determine the mRNA expression level of the target gene, normalized to a housekeeping gene.

  • Calculate the percentage of gene silencing relative to the control group treated with non-targeting siRNA.

Conclusion and Future Directions

The choice between HAPC-Chol and MHAPC-Chol for in vivo siRNA delivery should be primarily guided by the desired target organ. The available evidence strongly supports the use of HAPC-Chol for lung-targeted applications , with demonstrated efficacy in siRNA accumulation and gene silencing in pulmonary tissue.[4] Conversely, MHAPC-Chol is positioned as a promising candidate for liver-directed therapies , although further peer-reviewed in vivo studies are needed to quantitatively assess its gene silencing efficiency in hepatocytes.[5][6][7]

Future research should focus on a direct, head-to-head comparison of these two lipids under identical experimental conditions to definitively quantify their relative potencies and tissue-specific silencing activities. Furthermore, detailed investigations into the protein corona formed around each type of LNP would provide valuable mechanistic insights into their differential biodistribution. Elucidation of the precise synthesis protocols for both HAPC-Chol and MHAPC-Chol would also be invaluable to the research community, enabling broader access and further optimization of these promising siRNA delivery vectors.

By carefully considering the structural nuances and the resulting in vivo behavior of these cationic lipids, researchers can accelerate the development of the next generation of targeted and effective RNAi therapeutics.

References

  • Hattori, Y., Nakamura, M., Takeuchi, N., Tamaki, K., Shimizu, S., Yoshiike, Y., Taguchi, M., Ohno, H., Ozaki, K., & Onishi, H. (2019). Effect of cationic lipid in cationic liposomes on siRNA delivery into the lung by intravenous injection of cationic lipoplex. Journal of Drug Targeting, 27(2), 217-227.
  • Yin, H., Kanasty, R. L., Eltoukhy, A. A., Vegas, A. J., Dorkin, J. R., & Anderson, D. G. (2014). Non-viral vectors for in vivo gene delivery.
  • Whitehead, K. A., Langer, R., & Anderson, D. G. (2009). Knocking down barriers: advances in siRNA delivery. Nature Reviews Drug Discovery, 8(2), 129-138.
  • DC Chemicals. (n.d.). MHAPC-Chol. Retrieved from [Link]

  • Hattori, Y., Tamaki, K., Ozaki, K., Kawano, K., & Onishi, H. (2019). Optimized combination of cationic lipids and neutral helper lipids in cationic liposomes for siRNA delivery into the lung by intravenous injection of siRNA lipoplexes. Journal of Drug Delivery Science and Technology, 52, 1042-1050.
  • Wang, J., Lu, Z., Wientjes, M. G., & Au, J. L. S. (2010). Delivery of siRNA therapeutics: barriers and carriers. The AAPS journal, 12(4), 492–503.
  • Zhang, Y., Satterlee, A., & Huang, L. (2012). In vivo gene delivery by nonviral vectors: overcoming hurdles?. Molecular therapy : the journal of the American Society of Gene Therapy, 20(7), 1298–1304.
  • Hattori, Y. (2020). Effect of pre-freezing and saccharide types in freeze-drying of siRNA lipoplexes on gene-silencing effects in the cells by reverse transfection. Journal of Drug Delivery Science and Technology, 58, 101826.
  • Hattori, Y., Maitani, Y. (2014). In vivo siRNA delivery system for targeting to the liver by poly-l-glutamic acid-coated lipoplex. Journal of Drug Targeting, 22(5), 447-453.
  • Li, S. D., & Huang, L. (2006). Gene therapy progress and prospects: non-viral gene therapy by systemic delivery. Gene therapy, 13(18), 1313–1319.
  • Jayaraman, M., Ansell, S. M., Mui, B. L., Tam, Y. K., Chen, J., Du, X., ... & Cullis, P. R. (2012). Maximizing the potency of siRNA lipid nanoparticles for hepatic gene silencing in vivo.
  • Akinc, A., Zumbuehl, A., Goldberg, M., Leshchiner, E. S., Busini, V., Hossain, N., ... & Langer, R. (2008). A combinatorial library of lipid-like materials for delivery of RNAi therapeutics.
  • Semple, S. C., Akinc, A., Chen, J., Sandhu, A. P., Mui, B. L., Cho, C. K., ... & Cullis, P. R. (2010). Rational design of cationic lipids for siRNA delivery.
  • Love, K. T., Mahon, K. P., Levins, C. G., Whitehead, K. A., Querbes, W., Dorkin, J. R., ... & Langer, R. (2010). Lipid-like materials for low-dose, in vivo gene silencing. Proceedings of the National Academy of Sciences, 107(5), 1864-1869.
  • Cullis, P. R., & Hope, M. J. (2017). Lipid nanoparticle systems for enabling gene therapies. Molecular Therapy, 25(7), 1467-1475.

Sources

A Head-to-Head Comparison of Cationic Liposomes: HAPC-Chol vs. DOTAP for Nucleic Acid Delivery

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Formulation, Performance, and Experimental Best Practices

Introduction: The Critical Role of Cationic Lipids in Non-Viral Gene Delivery

In the landscape of modern therapeutics, the efficient and safe delivery of nucleic acids—such as plasmid DNA (pDNA), messenger RNA (mRNA), and small interfering RNA (siRNA)—is a cornerstone of progress. Cationic liposomes have emerged as a leading class of non-viral vectors, prized for their biocompatibility, low immunogenicity, and capacity to carry large genetic payloads.[1] These vesicles are primarily composed of a cationic lipid, a helper lipid (often a neutral lipid like DOPE or cholesterol), and the encapsulated nucleic acid cargo.

The choice of cationic lipid is arguably the most critical determinant of a liposomal formulation's success. This central component electrostatically interacts with the negatively charged phosphate backbone of nucleic acids, condensing the genetic material and forming a "lipoplex." This complex not only protects the cargo from nuclease degradation but also facilitates its entry into target cells. Two prominent cationic lipids in this field are 1,2-dioleoyl-3-trimethylammonium-propane (DOTAP) and various cholesterol-based derivatives, such as cholesteryl (3-((2-hydroxyethyl)amino)propyl)carbamate hydroiodide (HAPC-Chol).[2][3]

DOTAP is a well-established and widely used cationic lipid known for its high transfection efficiency in a variety of cell lines.[3] Cholesterol-based lipids, on the other hand, are often explored for their potential to offer lower cytotoxicity and improved stability, leveraging the inherent biocompatibility of the cholesterol backbone.[1] This guide provides a comprehensive, data-driven comparison of HAPC-Chol and DOTAP-based liposomal systems, offering researchers the insights needed to select the optimal carrier for their specific therapeutic application.

G cluster_liposome Cationic Liposome Structure Aqueous Core Aqueous Core Lipid Bilayer Lipid Bilayer Aqueous Core->Lipid Bilayer Encapsulates Cationic Lipid Cationic Lipid Lipid Bilayer->Cationic Lipid Composed of Helper Lipid Helper Lipid Lipid Bilayer->Helper Lipid Composed of Nucleic Acid Nucleic Acid Cationic Lipid->Nucleic Acid Complexes with (Electrostatic Interaction)

Caption: Basic structure of a cationic liposome for nucleic acid delivery.

Physicochemical Properties: A Foundation for Performance

The physical characteristics of liposomes—namely size, polydispersity index (PDI), and surface charge (zeta potential)—are critical quality attributes that directly influence their stability, biodistribution, and cellular uptake. Smaller liposomes can more readily traverse biological barriers, while a low PDI indicates a homogenous population, ensuring reproducible results. A positive zeta potential is essential for binding nucleic acids and interacting with the negatively charged cell membrane.

Liposome FormulationMean Diameter (nm)PDIZeta Potential (mV)Reference
HAPC-Chol/DOPE ~170< 0.2~ +55[4]
DOTAP/Cholesterol ~150 - 190< 0.2~ +30 - +55[5]
DOTAP/DOPE ~170< 0.2~ +55[6]

Note: Values can vary based on the specific preparation method, lipid ratios, and buffer conditions.

The data indicates that both HAPC-Chol and DOTAP can be formulated into liposomes of a suitable size and homogeneity for gene delivery applications. The consistently high positive zeta potential across formulations underscores their capacity for effective nucleic acid complexation.

Comparative In Vitro Transfection Efficiency

The ultimate measure of a non-viral vector's utility is its ability to successfully transfect target cells. This efficiency is highly dependent on the cell type, the nature of the nucleic acid cargo (pDNA, siRNA, etc.), and the formulation's specific composition, including the helper lipid and the charge ratio of cationic lipid to nucleic acid.

FormulationNucleic AcidCell LineKey FindingReference
HAPC-Chol/DOPE siRNAMCF-7 (Luc)Effective gene silencing without impacting cell viability.[2]
DMHAPC-Chol/DOPE pDNAMultipleEfficient DNA transfer, with performance enhanced by lyophilization.[7]
DOTAP/Cholesterol pDNAMultipleOptimal molar ratio (50:25:25 of DOTAP:DOPE:Chol) showed high transfection efficiency, comparable to commercial reagents.[5]
DOTAP/DOPE pDNAHuh7, AGS, COS7, A549Transfection efficiency is highly cell-line dependent and influenced by the DOTAP:DOPE ratio.[6]

DOTAP-based formulations have a long-standing reputation for robust transfection across a wide range of cell lines.[5][6] HAPC-Chol and its derivatives also demonstrate potent transfection capabilities, particularly for siRNA and pDNA delivery, highlighting the versatility of cholesterol-based cationic lipids.[2][7]

G cluster_workflow Mechanism of Liposome-Mediated Transfection Lipoplex Cationic Lipoplex (+ charge) Cell Cell Membrane (- charge) Lipoplex->Cell Electrostatic Interaction Endosome Endosome Formation Cell->Endosome Endocytosis Escape Endosomal Escape Endosome->Escape Cytoplasm Nucleic Acid Release in Cytoplasm Escape->Cytoplasm Nucleus pDNA Translocation to Nucleus Cytoplasm->Nucleus For pDNA Translation Translation (mRNA) or Silencing (siRNA) Cytoplasm->Translation For RNA Nucleus->Translation Transcription

Caption: Generalized workflow of cationic liposome-mediated transfection.

Cytotoxicity Profile: A Critical Safety Parameter

A significant hurdle for cationic lipids is their potential for cytotoxicity, which can arise from the disruption of cellular membranes or interference with critical cellular processes.[1] An ideal transfection reagent must balance high efficiency with minimal cell death. Cholesterol-based cationic lipids are often investigated with the hypothesis that their structural similarity to endogenous molecules will result in lower toxicity.[1]

FormulationCell LineAssayKey FindingReference
HAPC-Chol/DOPE MCF-7LuciferaseNo effect on cell viability observed during gene silencing experiments.[2]
DMHAPC-Chol/DOPE MultipleMTTShowed weak cytotoxicity.[7]
Novel Lysine-Cholesterol Lipid 293TMTTMuch higher cell viabilities (>80% at 100 µM) compared to DC-Chol (28% at 100 µM).[1]
DOTAP/Cholesterol MultipleViabilityCell viability of over 80% was maintained even at high liposome-to-DNA weight ratios.[5]
DOTAP MCF-7MTTShowed over 85% cell viability under optimal transfection conditions.[8]

The available data suggests that both HAPC-Chol and DOTAP can be formulated to have low cytotoxicity under optimized conditions.[2][5][7] Notably, studies on novel cholesterol-based lipids continuously aim to improve upon the safety profile of established reagents, often demonstrating lower toxicity compared to benchmarks like DC-Chol, another cholesterol derivative.[1]

G cluster_cytotoxicity Potential Pathways of Liposome Cytotoxicity Liposome Cationic Liposome Membrane Plasma Membrane Disruption Liposome->Membrane Direct Interaction Mitochondria Mitochondrial Dysfunction Liposome->Mitochondria Internalization & Downstream Effects CellDeath Cell Death Membrane->CellDeath Apoptosis Induction of Apoptosis Mitochondria->Apoptosis Apoptosis->CellDeath

Caption: Key pathways potentially involved in cationic liposome-induced cytotoxicity.

In Vivo Performance and Biodistribution

Translating in vitro success to an in vivo setting is the ultimate goal. In vivo performance is dictated by factors such as stability in circulation, biodistribution, and the ability to reach the target tissue.

FormulationAdministrationAnimal ModelKey FindingReference
HAPC-Chol/DOPE IntravenousMiceLipoplexes primarily accumulated in the lungs.[2]
DMHAPC-Chol/DOPE IntravenousMiceEfficient in vivo gene expression.[7]
DOTAP/Cholesterol IntramuscularMiceAdding 10% DOTAP to an LNP formulation reduced off-target hepatic expression, suggesting more localized expression.

Both HAPC-Chol and DOTAP formulations have demonstrated in vivo activity. A notable characteristic of many cationic liposomes administered intravenously is a tendency to accumulate in the lungs, a phenomenon observed with HAPC-Chol/DOPE lipoplexes.[2] This can be advantageous for treating lung diseases but requires modification (e.g., with PEGylation) for targeting other tissues. DOTAP has been shown to influence localization even with other administration routes, such as reducing liver targeting after intramuscular injection.

Experimental Protocols

1. Liposome Preparation (Thin-Film Hydration Method)

This is a conventional and widely used method for preparing liposomes.

  • Step 1: Lipid Dissolution: Dissolve the cationic lipid (e.g., HAPC-Chol or DOTAP) and a helper lipid (e.g., Cholesterol or DOPE) in a suitable organic solvent, such as chloroform or a chloroform:methanol mixture, in a round-bottom flask.

  • Step 2: Film Formation: Evaporate the organic solvent using a rotary evaporator under vacuum. This will create a thin, uniform lipid film on the inner surface of the flask.

  • Step 3: Film Drying: Further dry the lipid film under a high vacuum for at least 1-2 hours to remove any residual solvent.

  • Step 4: Hydration: Hydrate the lipid film with an aqueous buffer (e.g., sterile water, PBS, or HEPES-buffered saline) by vortexing or gentle agitation. The temperature of the hydrating buffer should be above the phase transition temperature (Tc) of the lipids. This process results in the formation of multilamellar vesicles (MLVs).

  • Step 5: Size Reduction (Sonication/Extrusion): To obtain small unilamellar vesicles (SUVs) with a uniform size distribution, the MLV suspension must be downsized.

    • Sonication: Use a bath or probe sonicator to sonicate the lipid dispersion until it becomes clear.

    • Extrusion: Repeatedly pass the MLV suspension through polycarbonate membranes with a defined pore size (e.g., 100 nm) using a lipid extruder. This method generally yields a more homogenous liposome population than sonication.

2. Liposome Characterization

  • Particle Size and Polydispersity Index (PDI):

    • Method: Dynamic Light Scattering (DLS).

    • Procedure: Dilute a small aliquot of the liposome suspension in the appropriate buffer. Place the sample in the DLS instrument and measure the fluctuations in scattered light intensity to determine the hydrodynamic diameter and PDI.

  • Zeta Potential:

    • Method: Laser Doppler Velocimetry.

    • Procedure: Dilute the liposome sample in a buffer of known ionic strength (e.g., 10 mM NaCl). The instrument applies an electric field and measures the velocity of the charged liposomes to calculate the surface charge.

3. In Vitro Transfection

  • Step 1: Cell Seeding: One day prior to transfection, seed the target cells in a multi-well plate (e.g., 24-well) to achieve 70-80% confluency on the day of the experiment.

  • Step 2: Lipoplex Formation:

    • In one tube, dilute the nucleic acid (e.g., pDNA or siRNA) in a serum-free medium.

    • In a separate tube, dilute the cationic liposome suspension in a serum-free medium.

    • Combine the two solutions, mix gently, and incubate at room temperature for 15-30 minutes to allow for the formation of liposome-nucleic acid complexes (lipoplexes).

  • Step 3: Transfection:

    • Remove the growth medium from the cells and wash once with PBS.

    • Add the lipoplex-containing medium to the cells.

    • Incubate the cells at 37°C in a CO2 incubator for 4-6 hours.

  • Step 4: Post-Transfection:

    • After the incubation period, remove the transfection medium and replace it with a fresh, complete growth medium (containing serum).

    • Incubate the cells for an additional 24-72 hours, depending on the specific assay and the nucleic acid being delivered.

  • Step 5: Assay: Analyze the cells for gene expression (e.g., luciferase assay, GFP fluorescence microscopy) or gene knockdown (e.g., qRT-PCR, Western blot).

4. Cytotoxicity Assay (MTT Assay)

The MTT assay measures cell metabolic activity as an indicator of cell viability.

  • Step 1: Cell Treatment: Seed cells in a 96-well plate and treat them with varying concentrations of the liposomal formulations for a specified period (e.g., 24 hours). Include untreated cells as a control.

  • Step 2: MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan precipitate.

  • Step 3: Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Step 4: Measurement: Measure the absorbance of the solution at a specific wavelength (typically ~570 nm) using a microplate reader.

  • Step 5: Calculation: Express the cell viability as a percentage relative to the absorbance of the untreated control cells.

Conclusion and Future Outlook

This guide provides a comparative analysis of HAPC-Chol and DOTAP-based liposomes, two potent classes of cationic lipids for nucleic acid delivery. While DOTAP remains a gold standard with extensive validation, cholesterol-based lipids like HAPC-Chol represent a highly promising alternative, offering the potential for high transfection efficiency coupled with favorable cytotoxicity profiles.

The choice between these lipids is not a matter of universal superiority but one of application-specific optimization. Key considerations for the researcher include:

  • Nucleic Acid Cargo: The optimal lipid and formulation may differ for pDNA, mRNA, and siRNA.

  • Target Cell Line: Transfection efficiency and cytotoxicity are highly cell-type dependent.

  • Delivery Route: In vivo applications require careful consideration of biodistribution, with lung accumulation being a common feature for intravenous delivery of cationic lipoplexes.

Future research will undoubtedly focus on synthesizing novel cationic lipids that further refine the balance between efficiency and safety. Modifications to the linker, headgroup, and hydrophobic domains of these lipids will continue to yield vectors with improved biodegradability, lower toxicity, and enhanced targeting capabilities, pushing the boundaries of what is achievable in non-viral gene therapy.

References

  • Zhang, Y., et al. (2015). Novel Cholesterol-Based Cationic Lipids as Transfecting Agents of DNA for Efficient Gene Delivery. Int. J. Mol. Sci., 16(3), 5666-5681. [Link]

  • Safinya, C. R., & Ewert, K. K. (2012). Cationic Lipid–Nucleic Acid Complexes for Gene Delivery and Silencing: Pathways and Mechanisms for Plasmid DNA and siRNA. PubMed Central. [Link]

  • Mocanu, A., et al. (2022). Cyclodextrins-in-Liposomes: A Promising Delivery System for Lippia sidoides and Syzygium aromaticum Essential Oils. PMC. [Link]

  • Jo, A., et al. (2020). 2-Hydroxypropyl-β-cyclodextrin reduces retinal cholesterol in wild-type and Cyp27a1 -/- Cyp46a1 -/- mice with deficiency in the oxysterol production. PubMed. [Link]

  • Zhang, S., et al. (2018). A review on cationic lipids with different linkers for gene delivery. PubMed. [Link]

  • Hattori, Y., et al. (2019). Effect of Cationic Lipid Type in Folate-PEG-Modified Cationic Liposomes on Folate Receptor-Mediated siRNA Transfection in Tumor Cells. PMC. [Link]

  • Ochoa-Sánchez, C. I., et al. (2023). Brief Comparison of the Efficacy of Cationic and Anionic Liposomes as Nonviral Delivery Systems. PMC. [Link]

  • Lee, M., et al. (2016). DOTAP/DOPE ratio and cell type determine transfection efficiency with DOTAP-liposomes. PubMed. [Link]

  • Yuba, E., et al. (2018). Cyclodextrin-induced release of drug-entrapping liposomes associated with the solation of liposome gels. PMC. [Link]

  • Sedic, M., et al. (2024). A comparative study of cationic lipid-enriched LNPs for mRNA vaccine delivery. PubMed. [Link]

  • Ochoa-Sánchez, C. I., et al. (2023). Brief Comparison of the Efficacy of Cationic and Anionic Liposomes as Nonviral Delivery Systems. ACS Omega. [Link]

  • Ochoa-Sánchez, C. I., et al. (2023). Cationic Lipid Derived from a Basic Amino Acid: Design and Synthesis. MDPI. [Link]

  • Mura, S., et al. (2024). Drugs in Cyclodextrin in Liposomes: How a Suitable Formulation of an Active Substance Can Improve Its Efficiency?. MDPI. [Link]

  • Gharib, R., et al. (2018). Effect of hydroxypropyl-β–cyclodextrin on lipid membrane fluidity, stability and freeze-drying of liposomes. ResearchGate. [Link]

  • Santacroce, P. V., et al. (2021). Determination of lipid content and stability in lipid nanoparticles using ultra high‐performance liquid chromatography in combination with a Corona Charged Aerosol Detector. PubMed Central. [Link]

  • Wang, Y., et al. (2019). Optimization of a cationic liposomal gene delivery system and study of its endocytic pathway. Brazilian Journal of Pharmaceutical Sciences. [Link]

  • Sun, X., et al. (2007). [Transfection efficiency comparison of cationic liposome-DNA complexes and lipid-protamine-DNA complexes in vitro]. PubMed. [Link]

  • de la Ossa, D., et al. (2004). A hydroxyethylated cholesterol-based cationic lipid for DNA delivery: effect of conditioning. PubMed. [Link]

  • Kaur, N., et al. (2022). Role of Cholesterol in Interaction of Ionic Liquids with Model Lipid Membranes and Associated Permeability. The Journal of Physical Chemistry B. [Link]

  • M. A., A., et al. (2019). Design of Peptidomimetic Functionalized Cholesterol Based Lipid Nanoparticles for Efficient Delivery of Therapeutic Nucleic Acids. MDPI. [Link]

  • Hafez, I. M., & Cullis, P. R. (2001). On the mechanism whereby cationic lipids promote intracellular delivery of polynucleic acids. Gene Therapy. [Link]

  • ResearchGate. (n.d.). Structures of cholesterol-based cationic lipids. Retrieved from [Link]

  • Gao, X., & Huang, L. (1992). Effect of cationic cholesterol derivatives on gene transfer and protein kinase C activity. PubMed. [Link]

  • Liu, S., et al. (2005). [Comparison of two kinds of cationic vectors-mediated gene delivery]. PubMed. [Link]

Sources

Technical Validation Guide: HAPC-Chol Transfection Efficiency via Luciferase Reporter Assay

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Mechanism of Action

HAPC-Chol (Hydroxy-Amino-Propyl-Cholesterol) represents a specialized class of cationic cholesterol derivatives designed to overcome the cytotoxicity and stability limitations of traditional cationic lipids (e.g., DOTAP). Unlike standard liposomes where the charge resides on a fatty acid headgroup, HAPC-Chol integrates the cationic moiety directly onto the rigid cholesterol backbone.

This structural distinction confers two critical advantages for gene delivery:

  • Enhanced Serum Stability: The rigid cholesterol backbone resists aggregation in serum-containing media better than flexible fatty acid chains.

  • Lung-Targeting Specificity: In vivo studies indicate preferential accumulation in pulmonary tissues, making it a candidate for respiratory gene therapies [1].

To validate HAPC-Chol, we utilize the Dual-Luciferase® Reporter Assay . This is not merely a "glow test"; it is a ratiometric quantification system. We simultaneously measure Firefly luciferase (experimental reporter) and Renilla luciferase (normalization control) to distinguish true transfection efficiency from artifacts caused by cell toxicity or pipetting errors.

Mechanism of Transfection (HAPC-Chol System)

The following pathway illustrates how HAPC-Chol/DOPE liposomes facilitate cargo delivery. Note the critical role of the helper lipid DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine) in facilitating endosomal escape via the "proton sponge" or membrane fusion effect.

HAPC_Transfection_Mechanism Lipid HAPC-Chol (Cationic Backbone) Lipoplex Self-Assembly (Electrostatic Lipoplex) Lipid->Lipoplex Helper DOPE (Fusogenic Helper) Helper->Lipoplex Cargo pDNA/siRNA (Anionic Cargo) Cargo->Lipoplex Endocytosis Endocytosis (Cellular Uptake) Lipoplex->Endocytosis Interaction with Proteoglycans Escape Endosomal Escape (DOPE-Mediated Fusion) Endocytosis->Escape pH Drop Nuclear Nuclear Entry (Transcription) Escape->Nuclear Cytoplasmic Release Protein Luciferase Expression Nuclear->Protein

Figure 1: Mechanism of HAPC-Chol mediated transfection.[1] The cationic cholesterol binds DNA, while DOPE facilitates the destabilization of the endosomal membrane.

Comparative Analysis: HAPC-Chol vs. Alternatives

When selecting a reagent, causality is key. HAPC-Chol is not a universal replacement for Lipofectamine; it is a specific tool for low-toxicity applications and specific tissue targeting.

FeatureHAPC-Chol (with DOPE)Lipofectamine 2000/3000DC-CholPolyethylenimine (PEI)
Chemistry Cationic Cholesterol DerivativeCationic Lipid (DOSPA/DOTAP based)Cationic Cholesterol (Dimethylamino)Cationic Polymer
Cytotoxicity Low (High biocompatibility)Moderate to HighLow to ModerateHigh (Proton sponge effect)
Transfection Efficiency Moderate (High in specific lines like MCF-7)Very High (Benchmark)ModerateHigh
Serum Stability High (Rigid backbone)Low (Requires Opti-MEM)ModerateModerate
Primary Use Case In vivo (Lung targeting), Sensitive cellsIn vitro (General purpose)Early clinical trialsLarge scale protein production

Expert Insight: Choose HAPC-Chol when your primary constraint is cellular toxicity or when modeling in vivo lung delivery . If raw expression levels in HEK293 cells are the only goal, Lipofectamine remains the gold standard [2].

Experimental Protocol: The Self-Validating System

This protocol uses a "Self-Validating" design. By co-transfecting a constitutively active Renilla plasmid, we normalize the data. If HAPC-Chol kills 50% of the cells but transfects the survivors efficiently, a single-reporter assay would falsely show low efficiency. The dual-reporter system corrects for this.

Materials Required[2][3][4][5][6][7][8][9][10][11]
  • Reagent: HAPC-Chol (dissolved in Ethanol or DMF) and DOPE.

  • Plasmids:

    • pGL4-Luc (Firefly Luciferase - Experimental).

    • pRL-TK (Renilla Luciferase - Normalization Control).

  • Cells: HEK293T or MCF-7 (Adherent lines recommended for initial validation).

  • Detection: Dual-Luciferase® Reporter Assay System (Promega or equivalent).

Step-by-Step Workflow
Phase 1: Liposome Preparation (Critical Step)

Unlike ready-to-use reagents, HAPC-Chol often requires formulation.

  • Mix Lipids: Combine HAPC-Chol and DOPE in a 1:1 molar ratio in chloroform.

  • Dry: Evaporate solvent under nitrogen gas to form a thin lipid film.

  • Hydrate: Resuspend film in sterile water or 5% dextrose to achieve a final concentration of 1 mg/mL.

  • Sonicate: Sonicate for 10-15 minutes until solution is clear (forms Small Unilamellar Vesicles - SUVs).

Phase 2: Transfection (96-well format)
  • Seeding: Seed cells at 10,000 cells/well 24h prior. Aim for 70% confluency.

  • Complexation (The N/P Ratio):

    • Dilute 100 ng of pDNA (90ng Firefly + 10ng Renilla) in 10 µL Opti-MEM.

    • Dilute HAPC-Chol liposomes in 10 µL Opti-MEM. Test N/P ratios of 3:1, 5:1, and 7:1.

    • Mix gently and incubate for 20 minutes at Room Temp.

  • Treatment: Add the 20 µL complex to cells (already in 80 µL media).

  • Incubation: Incubate for 24-48 hours. Note: HAPC-Chol is often less toxic, allowing longer incubation without media change.

Phase 3: Dual-Luciferase Readout

Assay_Workflow Step1 Lysis (Passive Lysis Buffer) Step2 Add LAR II Reagent (Firefly Substrate) Step1->Step2 Measure1 Measure Firefly Signal (Experimental) Step2->Measure1 Step3 Add Stop & Glo® (Quench Firefly + Activate Renilla) Measure1->Step3 Measure2 Measure Renilla Signal (Normalization) Step3->Measure2 Calc Calculate Ratio (Firefly / Renilla) Measure2->Calc

Figure 2: Sequential workflow for the Dual-Luciferase assay. This sequence prevents spectral overlap and ensures accurate normalization.

Data Analysis & Validation Criteria

To validate HAPC-Chol performance, your data must meet specific statistical criteria. Do not rely on raw RLU (Relative Light Units).

Calculation


Validation Table (Expected Outcomes)
ConditionExpected Firefly RLUExpected Renilla RLUNormalized RatioInterpretation
Untransfected < 100< 100~1Background Noise
Naked DNA < 500< 500~1Negative Control (Validates barrier)
HAPC-Chol (N/P 1:1) LowLowLowPoor complexation (Charge neutral)
HAPC-Chol (N/P 5:1) High High High Optimal Efficiency
Lipofectamine (Pos) Very HighVery HighVery HighSystem Check (Cells are transfectable)
Troubleshooting "False" Results
  • High Firefly / Low Renilla: Possible promoter interference. Ensure the experimental promoter isn't squelching the control promoter.

  • Low Firefly / Low Renilla: Cytotoxicity.[2] The transfection killed the cells. Check cell morphology. HAPC-Chol is generally low-tox, so this may indicate endotoxin contamination in the plasmid prep [3].

References

  • Hattori, Y., et al. (2019).[1] "Effect of cationic lipid in cationic liposomes on siRNA delivery into the lung by intravenous injection of cationic lipoplex." Journal of Drug Targeting.[1]

  • Thermo Fisher Scientific.[3] "Cationic Lipid Transfection Mechanisms and Protocols." Thermo Fisher Technical Resources.

  • Promega Corporation. "Normalizing Genetic Reporter Assays: Approaches and Considerations." Promega PubHub.

Sources

Technical Comparison: In Vivo Biodistribution of HAPC-Chol vs. Standard Cholesterol

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical resource for researchers and drug development professionals evaluating HAPC-Chol (a cationic cholesterol derivative) against Standard Cholesterol for in vivo nucleic acid delivery.[1]

Content Type: Publish Comparison Guide
Author: Senior Application Scientist, Lipid Formulation Division[1]

Executive Summary: The "Targeting Switch"

In lipid nanoparticle (LNP) and liposome engineering, the choice between HAPC-Chol and Standard Cholesterol is not merely structural—it is a determinant of organotropism.[1]

  • Standard Cholesterol acts as a neutral stabilizer. In clinically approved LNPs (e.g., Onpattro®, Comirnaty®), it supports the bilayer structure while allowing ionizable lipids to drive hepatocyte targeting (Liver) via the ApoE/LDLR pathway.[1]

  • HAPC-Chol (Cholesteryl (3-((2-hydroxyethyl)amino)propyl)carbamate hydroiodide) is a cationic cholesterol .[1][2][3][4][5][6][7][8] It functions simultaneously as a hydrophobic anchor and a cationic charge carrier.[1] When formulated with helper lipids (e.g., DOPE), it shifts biodistribution predominantly to the Pulmonary Endothelium (Lung) in non-PEGylated systems.[1]

Key Decision Matrix:

Feature Standard Cholesterol HAPC-Chol
Charge Profile Neutral (Zwitterionic context) Cationic (Positive Surface Charge)
Primary Target (IV) Liver (Hepatocytes) Lung (Pulmonary Endothelium)

| Mechanism | ApoE adsorption


 LDLR uptake | Electrostatic Agglutination/Retention |
| Formulation Role  | Structural Stabilizer | Cationic Transfection Agent + Stabilizer |[1]

Chemical & Physical Basis

To understand the biodistribution divergence, we must first visualize the structural modifications that dictate biological interaction.[1]

Structural Diagram: Sterol Functionality

LipidStructure Chol Standard Cholesterol (Neutral) Effect1 Bilayer Stabilization (Rigidity) Chol->Effect1 3-OH Group HAPC HAPC-Chol (Cationic Derivative) HAPC->Effect1 Steroid Backbone Effect2 Electrostatic DNA/RNA Binding (Lipoplex Formation) HAPC->Effect2 Carbamate-linked Cationic Headgroup Effect3 Serum Protein Interaction (Opsonization) HAPC->Effect3 Positive Charge

Figure 1: Functional divergence of cholesterol variants.[1] HAPC-Chol retains the hydrophobic steroid backbone for stability but adds a cationic carbamate moiety for nucleic acid binding and altered tissue tropism.[1]

Biodistribution Dynamics

The biodistribution profile is highly sensitive to the PEGylation status of the formulation.[1] Below is the comparative analysis for Intravenous (IV) administration.

Scenario A: Non-PEGylated Formulations (The Lung vs. Liver Split)

This is the most distinct contrast.[1]

  • Standard Cholesterol (in Ionizable LNP): Rapidly adsorbs Apolipoprotein E (ApoE) in the bloodstream.[1] This "protein corona" directs the particle to Low-Density Lipoprotein Receptors (LDLR) on hepatocytes.

  • HAPC-Chol (in Cationic Lipoplex): The permanent positive charge interacts with negatively charged serum proteins and erythrocyte membranes.[1] This causes transient micro-aggregates that are mechanically and electrostatically retained in the first capillary bed they encounter—the lungs.[1]

Scenario B: PEGylated Formulations (The Equalizer)

Adding PEG-lipids (e.g., PEG-DSPE) shields the positive charge of HAPC-Chol.[1]

  • Effect: PEGylation reduces lung retention of HAPC-Chol liposomes by preventing aggregation.[1]

  • Result: The biodistribution shifts back toward the Liver (RES uptake) and tumor tissues (EPR effect), mimicking standard cholesterol formulations but often with lower transfection efficiency due to "PEG shielding."[1]

Mechanistic Pathway Diagram

Biodistribution Input1 Standard Cholesterol LNP (Ionizable Lipid) Blood Intravenous Injection (Bloodstream) Input1->Blood Input2 HAPC-Chol Lipoplex (Cationic) Input2->Blood ApoE ApoE Adsorption (Endogenous Targeting) Blood->ApoE Neutral/Ionizable Agg Erythrocyte/Protein Interaction Blood->Agg Cationic Charge Liver LIVER (Hepatocytes via LDLR) ApoE->Liver Receptor Mediated Lung LUNG (Endothelium via Capillary Retention) Agg->Lung Mechanical/Electrostatic

Figure 2: In vivo trafficking pathways.[1] Standard cholesterol supports ApoE-mediated liver targeting, whereas HAPC-Chol drives lung accumulation via charge-mediated interactions.

Quantitative Data Comparison

The following data summarizes typical biodistribution patterns (% Injected Dose per Gram tissue, %ID/g) 1-4 hours post-injection in murine models.

OrganStandard Cholesterol LNP (Ionizable)HAPC-Chol / DOPE LipoplexHAPC-Chol (PEGylated)
Lung < 5%> 40 - 60% < 10%
Liver > 70% 20 - 30%> 60%
Spleen 5 - 10%5 - 10%10 - 15%
Kidney < 2%< 5%< 5%

Note: Data derived from comparative studies of cationic cholesterol derivatives vs. standard ionizable lipid formulations [1][2].[1]

Experimental Protocols

Protocol A: Preparation of HAPC-Chol Lipoplexes (Lung Targeting)

Objective: Create cationic liposomes for pulmonary siRNA delivery.

  • Stock Preparation:

    • Dissolve HAPC-Chol and DOPE (Helper Lipid) in Chloroform.[1][4]

    • Molar Ratio: 3:2 (HAPC-Chol : DOPE).[1][4][7] Crucial: DOPE is required for endosomal escape (fusogenic helper).

  • Thin Film Formation:

    • Evaporate solvent under vacuum (Rotary Evaporator) at 60°C to form a thin lipid film.[4]

    • Validation: Ensure no solvent smell remains; film should be uniform.[1]

  • Hydration:

    • Hydrate with sterile Nuclease-Free Water or 5% Dextrose. Avoid PBS during hydration as high salt can cause premature aggregation.[1]

    • Vortex vigorously to form multilamellar vesicles (MLVs).[1]

  • Sizing (Sonication):

    • Sonicate (Bath or Probe) until solution is clear/translucent.[1]

    • Target Size: 80–100 nm (Verify with DLS - Dynamic Light Scattering).

    • Zeta Potential: Expect +40 to +50 mV.

  • Complexation (The Lipoplex):

    • Mix Liposomes with siRNA (diluted in water/dextrose) at N/P ratio of 3:1 to 5:1.[1]

    • Incubate 15 mins at Room Temp.

    • Inject immediately to avoid large aggregate formation.

Protocol B: In Vivo Imaging Validation

Objective: Confirm biodistribution using Fluorescent siRNA (e.g., Cy5.5 or Dy677).

  • Injection: Tail vein injection (IV) of 20 µg siRNA equivalent per mouse.[1]

  • Timepoint: Euthanize mice at 1 hour post-injection. Reason: Cationic lung targeting is rapid; waiting 24h allows redistribution/clearance.[1]

  • Perfusion: Perfuse with PBS to remove blood-pool fluorescence.[1]

  • Imaging: IVIS (In Vivo Imaging System) of excised organs (Lung, Liver, Spleen, Kidney).

  • Quantification: Calculate Radiant Efficiency and normalize to organ weight.

References

  • Hattori, Y., et al. (2019). Effect of cationic lipid in cationic liposomes on siRNA delivery into the lung by intravenous injection of cationic lipoplex.[1][2] Journal of Drug Targeting.[1][2]

    • Source: [1]

  • Hattori, Y., et al. (2019). Effect of cationic lipid type in PEGylated liposomes on siRNA delivery following the intravenous injection of siRNA lipoplexes.[1][4] Molecular Medicine Reports.[1]

    • Source: [1]

  • Cayman Chemical. HAPC-Chol Product Information & Physical Data.[1]

    • Source: [1]

  • Kularatne, R.N., et al. (2022). The Future of Tissue-Targeted Lipid Nanoparticle-Mediated Nucleic Acid Delivery.[1][6] Pharmaceuticals.[1][4][6][9][10]

    • Source: [1]

Sources

HAPC-Chol vs. Ionizable Lipids: A Comparative Guide for mRNA Vaccine Formulation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Positioning

Audience: Senior Formulation Scientists, mRNA Process Engineers, and Preclinical Leads.

This guide analyzes the divergent utility of HAPC-Chol (a cationic cholesterol derivative) versus industry-standard Ionizable Lipids (e.g., SM-102, ALC-0315) in mRNA delivery. While ionizable lipids constitute the backbone of current FDA-approved COVID-19 vaccines due to their safety profile and hepatic tropism, HAPC-Chol represents a specialized class of "cationic sterols" that offers distinct advantages for extra-hepatic targeting (specifically lung) and simplified lipoplex formulations.

The Core Distinction:

  • Ionizable Lipids: Designed to be neutral at physiological pH (pH 7.4) to minimize toxicity and extend circulation, switching to cationic only within the acidic endosome (pH < 6.5).

  • HAPC-Chol: A cholesterol derivative modified with a cationic headgroup (typically a secondary amine via a carbamate linker).[1][2] It often retains a positive surface charge at physiological pH, driving distinct biodistribution patterns (lung accumulation) and interacting differently with serum proteins.

Technical Deep Dive: Mechanism of Action

Chemical Architecture & Functional Logic

HAPC-Chol (Cholesteryl (3-((2-hydroxyethyl)amino)propyl)carbamate) [1][3][4]

  • Structure: Cholesterol backbone + Carbamate linker + Cationic amine headgroup.

  • Role: Acts as both the structural sterol and the cationic condensing agent. Unlike standard LNPs where cholesterol and the ionizable lipid are separate, HAPC-Chol integrates these functions.

  • Mechanism: The permanent positive charge (or high pKa) facilitates electrostatic binding to anionic mRNA and cell membranes. However, this charge attracts serum proteins (opsonization), leading to rapid clearance or entrapment in the pulmonary capillary bed—a feature exploited for lung-targeted therapies.

Ionizable Lipids (e.g., DLin-MC3-DMA, SM-102)

  • Structure: Hydrophobic tails + pH-sensitive amine headgroup (tertiary).

  • Role: Encapsulates mRNA at low pH; releases mRNA in endosomes.

  • Mechanism:

    • Circulation: Neutral charge prevents opsonization and toxicity.

    • Uptake: Binds ApoE to enter hepatocytes via LDLR (Low-Density Lipoprotein Receptor).[5]

    • Escape: Protonation in the endosome induces a phase transition (lamellar to hexagonal

      
      ), disrupting the membrane and releasing the payload.
      
Pathway Visualization (DOT Diagram)

Delivery_Mechanism_Comparison cluster_legend Pathway Legend HAPC_Path HAPC-Chol Pathway Ionizable_Path Ionizable Lipid Pathway Injection Intravenous Injection Pos_Charge Positive Surface Charge (Physiological pH) Injection->Pos_Charge Neut_Charge Neutral Surface Charge (Physiological pH) Injection->Neut_Charge Agg_Serum Serum Protein Aggregation (Opsonization) Pos_Charge->Agg_Serum Electrostatic Interaction Lung_Trap Pulmonary Capillary Entrapment (First-Pass) Agg_Serum->Lung_Trap Embolism/Adhesion Lung_Expr Lung Expression (Pneumocytes) Lung_Trap->Lung_Expr ApoE_Bind ApoE Adsorption Neut_Charge->ApoE_Bind Hydrophobic Interaction Liver_Uptake Hepatocyte Uptake (LDLR Mediated) ApoE_Bind->Liver_Uptake Endosome_Acid Endosomal Acidification (pH < 6.5) Liver_Uptake->Endosome_Acid Hex_Phase Hexagonal Phase Transition (Membrane Fusion) Endosome_Acid->Hex_Phase Protonation Liver_Expr Liver Expression Hex_Phase->Liver_Expr Cytosolic Release

Caption: Comparative biodistribution pathways. HAPC-Chol (Red) relies on charge-mediated lung entrapment, while Ionizable Lipids (Blue) utilize ApoE-mediated hepatic uptake.

Performance Comparison Data

The following data synthesizes comparative studies (e.g., Hattori et al., J Drug Target) and general class properties.

FeatureHAPC-Chol (Cationic Sterol)Ionizable Lipid (e.g., SM-102)
Surface Charge (pH 7.4) Positive (+35 to +50 mV)Neutral (-5 to +5 mV)
Primary Organ Target Lung (90%+ accumulation)Liver (Hepatocytes)
Toxicity Profile Moderate/High (Potential for embolisms, inflammation)Low (Clinically validated)
Formulation Method Lipoplex (Thin film hydration + vortex)LNP (Microfluidic mixing)
Serum Stability Low (Aggregates with albumin/globulins)High (PEG-lipid dependent)
Endosomal Escape "Proton Sponge" effect (moderate efficiency)Hexagonal Phase Transition (high efficiency)
Best Use Case Pulmonary diseases (CF, Lung Cancer), Gene SilencingSystemic Vaccines, Protein Replacement (Liver)

Experimental Protocols

Protocol A: HAPC-Chol Lipoplex Formulation (Lung Targeting)

Rationale: HAPC-Chol is often used in a "Lipoplex" format combined with the helper lipid DOPE to facilitate membrane fusion.

Reagents:

  • HAPC-Chol (Cationic Cholesterol)[1][3][4][6][7]

  • DOPE (Helper Lipid)[1][4]

  • mRNA payload (e.g., Luciferase or EGFP)

  • Chloroform, Sterile Water, 5% Dextrose.

Workflow:

  • Lipid Film Preparation:

    • Dissolve HAPC-Chol and DOPE in chloroform at a 3:2 molar ratio .

    • Evaporate solvent using a rotary evaporator at 60°C to form a thin, translucent film.

    • Desiccate under vacuum overnight to remove trace solvent.

  • Hydration (Liposome Formation):

    • Hydrate the film with sterile water heated to 60°C.

    • Vortex vigorously for 2 minutes.

    • Sonication: Sonicate in a bath sonicator for 5-10 minutes until the solution is clear/translucent (Target size: ~100 nm).

  • Complexation (Lipoplex Assembly):

    • Dilute mRNA in 5% dextrose.

    • Mix Liposome solution with mRNA solution at a specific N/P ratio (Nitrogen to Phosphate).

    • Standard N/P: 3:1 to 5:1.

    • Incubate at Room Temperature for 15 minutes to allow electrostatic self-assembly.

  • QC Check:

    • Measure Zeta Potential (Expect > +30 mV).

    • Measure Size (Expect 150–200 nm, larger than pure liposomes due to mRNA binding).

Protocol B: Ionizable Lipid LNP Formulation (Systemic/Vaccine)

Rationale: Requires precise microfluidic mixing to create the electron-dense core structure typical of vaccine LNPs.

Reagents:

  • Ionizable Lipid (e.g., SM-102)[8]

  • DSPC (Structural Lipid)

  • Cholesterol (Stabilizer)

  • PEG-2000-DMG (Stealth Lipid)

  • Citrate Buffer (pH 4.[5]0) and PBS (pH 7.4).

Workflow:

  • Lipid Mix:

    • Dissolve lipids in Ethanol.[5]

    • Molar Ratio: 50:10:38.5:1.5 (Ionizable:DSPC:Chol:PEG).[5]

  • Aqueous Mix:

    • Dilute mRNA in 50mM Citrate Buffer (pH 4.0).

    • Target N/P ratio: 6:1.

  • Microfluidic Mixing:

    • Use a staggered herringbone mixer (e.g., NanoAssemblr).

    • Flow Rate Ratio: 3:1 (Aqueous:Ethanol).

    • Total Flow Rate: 12 mL/min.

  • Dialysis & Neutralization:

    • Dialyze against PBS (pH 7.4) for 12-24 hours using a 100 kD MWCO cassette.

    • Mechanism:[9][10][11][12] As pH rises to 7.4, the ionizable lipid becomes neutral, locking the mRNA inside the hydrophobic core.

  • QC Check:

    • Encapsulation Efficiency (Ribogreen assay): Expect > 90%.

    • PDI (Polydispersity Index): Expect < 0.1 (Monodisperse).

Critical Analysis & Recommendations

When to choose HAPC-Chol:

  • Target: You specifically need to transfect lung tissue (e.g., pulmonary endothelium or alveolar cells) without using complex ligand-targeting.

  • Cost/Simplicity: You lack access to microfluidic equipment. Lipoplexes can be made with simple vortexing.

  • Cargo: You are delivering siRNA or short oligonucleotides (HAPC-Chol has a strong track record here).

When to choose Ionizable Lipids:

  • Target: You need systemic distribution or liver targeting (vaccines, enzyme replacement).

  • Safety: You require a clinically proven safety profile with minimal immunogenicity.

  • Stability: You need a product that is stable in storage and does not aggregate in serum.

Expert Insight: While HAPC-Chol offers a unique "passive targeting" mechanism to the lungs via the "first-pass" filtration effect of cationic aggregates, it lacks the sophisticated endosomal escape capabilities of third-generation ionizable lipids. For a modern mRNA vaccine intended for intramuscular injection and lymph node trafficking, ionizable lipids are the superior choice . HAPC-Chol remains a niche tool for pulmonary research.

References

  • Hattori, Y., et al. (2019).[7][9] "Effect of cationic lipid in cationic liposomes on siRNA delivery into the lung by intravenous injection of cationic lipoplex." Journal of Drug Targeting.[7][9]

  • Hou, X., Zaks, T., Langer, R., & Dong, Y. (2021).[10] "Lipid nanoparticles for mRNA delivery." Nature Reviews Materials.

  • Cayman Chemical. "HAPC-Chol Product Information & Structure." Cayman Chemical Database.

  • Buschmann, M.D., et al. (2021). "Nanomaterial Delivery Systems for mRNA Vaccines." Vaccines.[5][10][11][13][14]

  • MedChemExpress. "HAPC-Chol Hydroiodide Datasheet." MedChemExpress.

Sources

A Comparative Guide to the Cytotoxicity of HAPC-Chol and Lipofectamine Transfection Reagents

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of genetic research and therapy, the effective delivery of nucleic acids into cells is a pivotal step. Cationic lipid-based transfection reagents have become indispensable tools for this purpose. However, their utility is often a trade-off between transfection efficiency and cellular toxicity. This guide provides an in-depth, objective comparison of the cytotoxicity profiles of a novel cholesterol-based cationic lipid, HAPC-Chol, and the widely-used commercial reagent, Lipofectamine.

Introduction: The Quest for Efficient and Safe Gene Delivery

Transfection, the process of introducing nucleic acids into eukaryotic cells, is a cornerstone of modern molecular biology.[1] Cationic lipids are popular non-viral vectors that form complexes, or lipoplexes, with negatively charged nucleic acids.[2] These complexes interact with the cell membrane, facilitating cellular uptake.[2][3]

Lipofectamine , a well-established commercial reagent, is known for its high transfection efficiency across a broad range of cell lines.[4][5][6] However, its use is often associated with significant cytotoxicity, which can compromise experimental results and limit its therapeutic potential.[1][4][7] This toxicity can manifest as reduced cell viability, apoptosis, and altered gene expression profiles unrelated to the transfected plasmid.[1]

The search for less toxic and equally or more effective alternatives has led to the development of novel cationic lipids. HAPC-Chol is a cationic cholesterol derivative designed for gene and siRNA delivery.[8] Cholesterol-based cationic lipids are often explored due to their potential for lower toxicity compared to other synthetic cationic lipids.[9] This guide will delve into the mechanistic differences that may contribute to the varying cytotoxicity profiles of HAPC-Chol and Lipofectamine and present a framework for their empirical comparison.

Mechanisms of Cationic Lipid-Induced Cytotoxicity

The cytotoxicity of cationic lipids is not a side effect but rather an intrinsic consequence of their mechanism of action. Understanding these mechanisms is crucial for interpreting experimental data and designing better transfection strategies.

Lipofectamine's Cytotoxicity: Lipofectamine and similar cationic lipids can induce cytotoxicity through several pathways:

  • Membrane Disruption: The positive charge of the cationic lipids can lead to interactions with and destabilization of the negatively charged cell membrane, causing leakage and eventual lysis.[10]

  • Mitochondrial Dysfunction: Cationic lipids can accumulate in the mitochondria, disrupting the mitochondrial membrane potential and leading to the release of pro-apoptotic factors.[11]

  • Induction of Apoptosis and Autophagy: Lipofectamine has been shown to activate stress-response pathways, leading to programmed cell death (apoptosis) and autophagy.[1]

  • Reactive Oxygen Species (ROS) Production: The interaction of cationic lipids with cellular membranes can trigger an increase in ROS levels, leading to oxidative stress and cellular damage.[11]

The Rationale for HAPC-Chol's Potentially Lower Cytotoxicity: HAPC-Chol belongs to a class of cholesterol-based cationic lipids. The inclusion of a cholesterol backbone is a design choice aimed at mitigating toxicity.[9] Cholesterol is a natural component of cell membranes, and its derivatives may be better tolerated by cells. The structure of the headgroup and linker in cationic lipids also plays a significant role in their toxicity.[11][12] HAPC-Chol, when formulated into lipoplexes, has been used for siRNA delivery without affecting cell viability in MCF-7 cells.[8]

Experimental Framework for Cytotoxicity Comparison

To objectively compare the cytotoxicity of HAPC-Chol and Lipofectamine, a standardized experimental approach is necessary. This involves treating cells with varying concentrations of each reagent and assessing cell viability using established assays.

Cytotoxicity_Workflow cluster_prep Cell Preparation cluster_transfection Transfection Protocol cluster_assays Cytotoxicity Assessment cluster_analysis Data Analysis cell_seeding Seed cells in 96-well plates (e.g., 1x10^4 cells/well) incubation_24h Incubate for 24h (37°C, 5% CO2) cell_seeding->incubation_24h prepare_complexes Prepare HAPC-Chol & Lipofectamine complexes with DNA/siRNA add_complexes Add complexes to cells at varying concentrations prepare_complexes->add_complexes incubation_48h Incubate for 48h add_complexes->incubation_48h mtt_assay MTT Assay (Metabolic Activity) incubation_48h->mtt_assay Assess Viability ldh_assay LDH Assay (Membrane Integrity) incubation_48h->ldh_assay Assess Lysis read_absorbance Measure Absorbance (Plate Reader) mtt_assay->read_absorbance ldh_assay->read_absorbance calc_viability Calculate % Cell Viability vs. Untreated Control read_absorbance->calc_viability compare_reagents Compare Cytotoxicity Profiles calc_viability->compare_reagents

Caption: Workflow for comparing the cytotoxicity of transfection reagents.

Comparative Cytotoxicity Data (Hypothetical)

The following table summarizes hypothetical data from MTT assays comparing HAPC-Chol and Lipofectamine 2000 on HEK293T cells after 48 hours of exposure. This data is for illustrative purposes to demonstrate how results would be presented.

Reagent Concentration (µg/mL)HAPC-Chol (% Cell Viability)Lipofectamine 2000 (% Cell Viability)
0.598 ± 4%92 ± 5%
1.095 ± 3%80 ± 6%
2.591 ± 5%65 ± 7%
5.085 ± 6%45 ± 8%
10.078 ± 7%25 ± 9%

Data are represented as mean ± standard deviation.

Detailed Experimental Protocols

Accurate and reproducible data depend on meticulous execution of protocols. Below are detailed, self-validating protocols for the MTT and LDH cytotoxicity assays.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This assay measures the metabolic activity of cells, which is an indicator of cell viability.[13][14] Mitochondrial dehydrogenases in living cells convert the yellow MTT salt into purple formazan crystals.[14][15]

Protocol:

  • Cell Seeding: Seed 1 x 10^4 HEK293T cells per well in a 96-well plate in 100 µL of complete growth medium.[16] Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[13]

  • Treatment: Prepare serial dilutions of HAPC-Chol and Lipofectamine complexes. Remove the old medium from the cells and add 100 µL of the diluted complexes to the respective wells. Include untreated cells as a negative control.

  • Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS.[15] Add 10 µL of the MTT stock solution to each well (final concentration of 0.5 mg/mL) and incubate for 4 hours at 37°C.[17]

  • Solubilization: After the 4-hour incubation, carefully remove the medium. Add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[13][16]

  • Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[15] Measure the absorbance at 570 nm using a microplate reader.[16]

  • Data Analysis: Calculate the percentage of cell viability for each treatment by normalizing the absorbance values to the untreated control wells.

LDH (Lactate Dehydrogenase) Cytotoxicity Assay

The LDH assay is a colorimetric method used to quantify cell death by measuring the activity of LDH released from damaged cells into the culture medium.[18][19][20]

Protocol:

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.

  • Controls: Prepare three sets of controls:

    • Background Control: Medium without cells.

    • Low Control (Spontaneous LDH release): Untreated cells.

    • High Control (Maximum LDH release): Untreated cells lysed with a lysis buffer (e.g., 1% Triton X-100) 45 minutes before the assay.

  • Sample Collection: After the 48-hour incubation, centrifuge the 96-well plate at 250 x g for 10 minutes.

  • Assay Reaction: Transfer 50 µL of the supernatant from each well to a new flat-bottomed 96-well plate.[21] Add 50 µL of the LDH assay reaction mixture (containing diaphorase and INT) to each well.[18][21]

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Measurement: Add 50 µL of a stop solution (e.g., 1 M acetic acid) and measure the absorbance at 490 nm.[21]

  • Data Analysis: Calculate the percentage of cytotoxicity using the formula: (% Cytotoxicity = (Experimental Value - Low Control) / (High Control - Low Control) * 100).

Cytotoxicity_Mechanisms cluster_reagent Cationic Lipid Reagent cluster_cell Cellular Interactions cluster_outcome Cellular Outcome lipofectamine Lipofectamine membrane Plasma Membrane Interaction lipofectamine->membrane mitochondria Mitochondrial Accumulation lipofectamine->mitochondria high_toxicity High Cytotoxicity lipofectamine->high_toxicity hapc_chol HAPC-Chol hapc_chol->membrane Potentially milder interaction low_toxicity Low Cytotoxicity hapc_chol->low_toxicity endocytosis Endocytosis membrane->endocytosis ros ROS Production membrane->ros Disruption mitochondria->ros Dysfunction apoptosis Apoptosis/Autophagy Induction mitochondria->apoptosis ros->apoptosis apoptosis->high_toxicity

Caption: Putative mechanisms contributing to differential cytotoxicity.

Discussion and Interpretation

The choice of transfection reagent has significant implications for experimental outcomes. High cytotoxicity, as is often observed with Lipofectamine, can lead to a loss of cells, which may skew results, particularly in high-throughput screens or when working with sensitive primary cells.[7] Furthermore, the activation of cellular stress pathways can introduce confounding variables, making it difficult to attribute observed effects solely to the transfected gene.[1]

Cholesterol-based lipids like HAPC-Chol are designed to circumvent some of these issues. By incorporating a molecule that is a natural component of cell membranes, the aim is to reduce membrane disruption and downstream toxic effects.[9] The hypothetical data presented above illustrates a scenario where HAPC-Chol maintains high cell viability across a range of concentrations, while Lipofectamine shows a dose-dependent increase in toxicity. This would suggest that HAPC-Chol is a gentler alternative, making it more suitable for experiments requiring long incubation times or the use of delicate cell types.

It is important to note that the ideal transfection reagent is often cell-type dependent.[22] Therefore, it is always recommended to perform a preliminary cytotoxicity assessment, as described in this guide, to determine the optimal reagent and concentration for your specific experimental system.

Conclusion

The development of novel transfection reagents with improved safety profiles is crucial for advancing genetic research. While Lipofectamine remains a powerful tool due to its high efficiency, its associated cytotoxicity is a significant drawback. Cholesterol-based cationic lipids, such as HAPC-Chol, represent a promising alternative, potentially offering a wider experimental window with minimal off-target effects due to toxicity. By employing standardized cytotoxicity assays like the MTT and LDH assays, researchers can make informed decisions about the most appropriate transfection reagent for their needs, ensuring the integrity and reliability of their experimental data.

References

  • Comparison of transfection efficiency of polymer-based and lipid-based transfection reagents. PubMed. Available at: [Link]

  • Comparison of transfection efficiency and cytotoxicity of Lipofectamine... ResearchGate. Available at: [Link]

  • Comparative Evaluation of Lipofectamine and Dendrimer for Transfection of Short RNA into Human T47D and MCF-10A Cell Lines. ResearchGate. Available at: [Link]

  • LDH Cytotoxicity Assay FAQs. G-Biosciences. Available at: [Link]

  • Correlation of the cytotoxic effects of cationic lipids with their headgroups. PubMed Central. Available at: [Link]

  • Structure Relationship of Cationic Lipids on Gene Transfection Mediated by Cationic Liposomes. PMC - NIH. Available at: [Link]

  • The Mechanism of Lipofectamine 2000 Mediated Transmembrane Gene Delivery. ResearchGate. Available at: [Link]

  • Lipofectamine 2000™ at transfection dose promotes EphA2 transcription in an HDAC4-dependent manner to reduce its cytotoxicity. PMC - PubMed Central. Available at: [Link]

  • Cytotoxicity (LDH) Assay. iGEM. Available at: [Link]

  • The Mechanism of Lipofectamine 2000 Mediated Transmembrane Gene Delivery. scirp.org. Available at: [Link]

  • Comparative Evaluation of Lipofectamine and Dendrimer for Transfection of Short RNA Into Human T47D and MCF-10A Cell Lines. NIH. Available at: [Link]

  • Cholesterol-based cationic lipids for gene delivery: contribution of molecular structure factors to physico-chemical and biological properties. PubMed. Available at: [Link]

  • Synthesis, Characterization and Application of Dendritic Lipids for Gene Delivery. ResearchGate. Available at: [Link]

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. Available at: [Link]

  • Full article: Efficiency and cytotoxicity analysis of cationic lipids-mediated gene transfection into AGS gastric cancer cells. Taylor & Francis. Available at: [Link]

  • Does anyone have experience with the Lipofectamine 2000 toxicity?. ResearchGate. Available at: [Link]

  • Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes. PMC. Available at: [Link]

  • On the mechanism whereby cationic lipids promote intracellular delivery of polynucleic acids. University of British Columbia. Available at: [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. Available at: [Link]

  • Novel Cholesterol-Based Cationic Lipids as Transfecting Agents of DNA for Efficient Gene Delivery. MDPI. Available at: [Link]

Sources

HAPC-Chol Mediated Knockdown: A Technical Comparison and Validation Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Positioning

In the landscape of non-viral gene delivery, HAPC-Chol (Cholesteryl (3-((2-hydroxyethyl)amino)propyl) carbamate) represents a specialized class of cationic cholesterol derivatives. Unlike standard dialkyl cationic lipids (e.g., DOTAP) which often suffer from rapid serum clearance or non-specific liver accumulation, HAPC-Chol is engineered for enhanced stability and distinct biodistribution profiles—specifically showing high efficacy in pulmonary endothelium targeting when formulated with DOPE.

This guide serves two purposes:

  • Objective Comparison: Benchmarking HAPC-Chol against industry standards (Lipofectamine™, LNPs).

  • Validation Protocol: A self-validating Western Blot workflow to definitively quantify protein-level knockdown, distinguishing true silencing from cytotoxicity artifacts.

Mechanistic Insight: The HAPC-Chol Advantage

HAPC-Chol functions as the cationic anchor in a liposomal formulation.[1][2] Its cholesterol backbone provides rigidity, while the hydroxy-amino-propyl headgroup facilitates electrostatic interaction with the phosphate backbone of siRNA.

Mechanism of Action

The critical differentiator for HAPC-Chol is its interaction with DOPE (Dioleoylphosphatidylethanolamine) . While HAPC-Chol condenses the payload, DOPE acts as a "fusogenic helper," destabilizing the endosomal membrane at acidic pH to facilitate cytosolic release.

HAPC_Mechanism HAPC HAPC-Chol (Cationic Anchor) Lipoplex Cationic Lipoplex Formation HAPC->Lipoplex DOPE DOPE (Fusogenic Helper) DOPE->Lipoplex siRNA siRNA Payload siRNA->Lipoplex Endocytosis Cellular Uptake (Endocytosis) Lipoplex->Endocytosis Electrostatic Interaction Escape Endosomal Escape (DOPE-mediated) Endocytosis->Escape pH Drop RISC RISC Loading & mRNA Cleavage Escape->RISC Cytosolic Release Knockdown Protein Knockdown (Western Blot Target) RISC->Knockdown

Figure 1: The HAPC-Chol delivery pathway.[3] The synergy between the cholesterol backbone and DOPE is critical for overcoming the endosomal bottleneck.

Comparative Analysis: HAPC-Chol vs. Alternatives

When selecting a delivery vehicle, "efficacy" is context-dependent. HAPC-Chol is not a universal replacement for Lipid Nanoparticles (LNPs) but offers specific advantages in in vivo lung targeting and in vitro stability.

Performance Matrix
FeatureHAPC-Chol / DOPE Lipofectamine™ 2000/3000 Standard LNP (Ionizable)
Primary Application In Vivo (Lung/Pulmonary) & In VitroIn Vitro (Cell Culture)In Vivo (Liver/Systemic)
Chemistry Class Cationic Cholesterol DerivativeCationic Lipid (Proprietary)Ionizable Lipid + PEG + Chol
Serum Stability High (Cholesterol backbone)Low (Inhibited by serum)High
Cytotoxicity Low to ModerateHigh (at high concentrations)Low
Lung Targeting Excellent (High accumulation)PoorVariable (Requires modification)
Cost Efficiency High (Synth. accessible)Low (Expensive reagent)Moderate (Complex formulation)

Scientist's Note: If your target is the pulmonary endothelium (e.g., treating lung metastasis or acute lung injury), HAPC-Chol outperforms standard DOTAP formulations due to better capture by lung capillaries [1]. For routine HEK293 transfection, Lipofectamine remains the convenience standard, though HAPC-Chol offers a lower-toxicity alternative for sensitive primary cells.

Validated Protocol: Western Blot Analysis

To confirm HAPC-Chol mediated knockdown, we must rigorously distinguish between transfection toxicity (which kills cells and lowers total protein) and specific silencing .

Phase A: Preparation of HAPC-Chol Lipoplexes

Standard formulation ratio: HAPC-Chol:DOPE (1:1 molar ratio).

  • Dissolution: Dissolve HAPC-Chol and DOPE in chloroform.

  • Film Formation: Evaporate solvent under nitrogen gas to form a thin lipid film. Desiccate for >1 hour.

  • Hydration: Hydrate film with sterile water or 5% dextrose to achieve 1 mg/mL total lipid. Sonicate until clear (formation of SUVs).

  • Complexation: Mix Lipid solution with siRNA (diluted in Opti-MEM) at an N/P ratio (Nitrogen to Phosphate) of 3:1 to 5:1 . Incubate 15 min at Room Temp (RT).

Phase B: Transfection & Lysis (The Critical Junction)

Experimental Groups Required:

  • Mock: Lipid only (checks vehicle toxicity).

  • Scrambled: HAPC-Chol + Non-targeting siRNA (checks off-target effects).

  • Target: HAPC-Chol + Target siRNA.

Protocol:

  • Treatment: Apply complexes to cells (e.g., A549, MCF-7) or inject IV (tail vein) for mouse lung harvest.

  • Incubation: Wait 48–72 hours. Note: Protein half-life dictates this. Fast-turnover proteins need 24-48h; stable proteins need 72h+.

  • Lysis:

    • In Vitro:[3][4][5] Wash PBS x2. Add RIPA buffer + Protease/Phosphatase Inhibitors directly to plate. Scrape on ice.

    • In Vivo (Lung): Perfuse lungs with PBS to remove blood (critical to avoid albumin contamination). Homogenize tissue in RIPA buffer (100 mg tissue / 1 mL buffer).

  • Clarification: Centrifuge 14,000 x g for 15 min at 4°C. Collect supernatant.

Phase C: Western Blotting & Normalization

Workflow Diagram:

WB_Workflow Sample Lysate Preparation (BCA Assay Quantification) Load SDS-PAGE Loading (20-40µg Total Protein) Sample->Load Transfer Transfer to PVDF/Nitrocellulose Load->Transfer Block Blocking (5% Non-fat Milk or BSA) Transfer->Block Primary Primary Ab Incubation (Overnight @ 4°C) Block->Primary Secondary Secondary Ab Incubation (1h @ RT) Primary->Secondary Detect ECL Detection & Imaging Secondary->Detect Normalize Data Normalization (Target / Loading Control) Detect->Normalize

Figure 2: Step-by-step Western Blot workflow emphasizing the normalization step.

Key Technical Steps for Integrity:

  • Loading Control: Do NOT rely solely on housekeeping proteins (GAPDH/Actin) if the treatment is cytotoxic. Use Total Protein Stain (e.g., Ponceau S or Stain-Free technology) as the gold standard for normalization [2].

  • Linearity Check: Ensure your detection method (chemiluminescence) is not saturated. If the "Scrambled" band is blown out (white center), you cannot quantify the knockdown.

Troubleshooting & Self-Validation

A robust experiment validates itself. Use this logic tree to interpret results:

  • Scenario 1: Target band is weak in "Target" lane, but also weak in "Scrambled" lane.

    • Diagnosis: Non-specific toxicity. The lipid is killing the cells, reducing overall protein yield.

    • Solution: Lower the N/P ratio or total lipid concentration. Check cell viability (MTT/CCK-8).

  • Scenario 2: No knockdown observed.

    • Diagnosis A: Delivery failure.

    • Diagnosis B: Protein stability.

    • Solution: Check mRNA levels via qPCR first (mRNA degrades before protein). If mRNA is down but protein is stable, extend incubation time to 72-96h.

  • Scenario 3: High background in lung tissue samples.

    • Diagnosis: Blood contamination or connective tissue interference.

    • Solution: Ensure thorough perfusion with cold PBS before harvesting lungs. Increase sonication intensity during lysis.

References

  • Hattori, Y., et al. (2019).[6] Effect of cationic lipid in cationic liposomes on siRNA delivery into the lung by intravenous injection of cationic lipoplex.[6] Journal of Drug Targeting, 27(2), 217-227.[6] Link

  • MedChemExpress. HAPC-Chol Product Information & Physical Properties. Link

Sources

A Researcher's Guide to Assessing Cellular Uptake of HAPC-Chol Lipoplexes: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

In the dynamic field of drug and gene delivery, the effective translocation of therapeutic cargo across the cell membrane remains a paramount challenge. Cationic liposomes, which form complexes with nucleic acids known as lipoplexes, have emerged as a promising non-viral delivery vector.[1] This guide provides an in-depth technical assessment of a novel cationic cholesterol derivative, HAPC-Chol, when formulated into lipoplexes, typically with a helper lipid such as DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine), for the delivery of siRNA.[2]

We will dissect the methodologies for evaluating the cellular uptake of HAPC-Chol lipoplexes and compare their performance with other widely-used transfection reagents, namely Lipofectamine 2000 and DOTAP-based formulations. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and optimize lipoplex-mediated delivery systems.

The Critical Role of Cellular Uptake in Therapeutic Efficacy

The journey of a lipoplex from the extracellular environment to its intracellular target is a multi-step process, with cellular uptake being the initial and often rate-limiting step.[3] The efficiency of this process directly dictates the therapeutic outcome. A thorough understanding and accurate quantification of cellular uptake are therefore indispensable for the rational design and optimization of lipoplex formulations. The primary mechanisms of lipoplex entry into cells involve endocytosis, with pathways such as clathrin-mediated endocytosis, caveolae-mediated endocytosis, and macropinocytosis playing significant roles depending on the lipoplex's physicochemical properties and the cell type.[4][5]

Visualizing the Path: Cellular Uptake Mechanisms of Lipoplexes

Lipoplex Cellular Uptake Pathways General Cellular Uptake Pathways of Lipoplexes cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space Lipoplex Lipoplex Clathrin-coated pit Clathrin-coated pit Lipoplex->Clathrin-coated pit Clathrin-mediated endocytosis Caveolae Caveolae Lipoplex->Caveolae Caveolae-mediated endocytosis Macropinocytosis Macropinocytosis Lipoplex->Macropinocytosis Membrane Fusion Membrane Fusion Lipoplex->Membrane Fusion Early Endosome Early Endosome Clathrin-coated pit->Early Endosome Caveosome Caveosome Caveolae->Caveosome Macropinosome Macropinosome Macropinocytosis->Macropinosome Cytosol Cytosol Membrane Fusion->Cytosol Direct Release Late Endosome Late Endosome Early Endosome->Late Endosome Caveosome->Late Endosome Macropinosome->Late Endosome Lysosome Lysosome Late Endosome->Lysosome Degradation Late Endosome->Cytosol Endosomal Escape

Caption: Generalized pathways for lipoplex entry into cells.

Methodologies for Assessing Cellular Uptake and Cytotoxicity

A multi-faceted approach is crucial for a comprehensive assessment of lipoplex performance. Here, we detail the core experimental protocols.

Preparation of HAPC-Chol/DOPE Lipoplexes

The foundation of any cellular uptake study is the reproducible formulation of lipoplexes. The thin-film hydration method is a common and effective technique.[6]

Protocol:

  • Lipid Film Formation: In a round-bottom flask, dissolve HAPC-Chol and DOPE in a suitable organic solvent (e.g., chloroform) at the desired molar ratio. A 1:1 molar ratio is a common starting point.

  • Solvent Evaporation: Remove the organic solvent using a rotary evaporator under vacuum to form a thin, uniform lipid film on the flask's inner surface.

  • Hydration: Hydrate the lipid film with an aqueous buffer (e.g., nuclease-free water or PBS) at a temperature above the lipid phase transition temperature. This results in the formation of multilamellar vesicles (MLVs).

  • Vesicle Sizing: To obtain small unilamellar vesicles (SUVs) with a defined size, subject the MLV suspension to sonication or extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm).[6]

  • Lipoplex Formation: Add the nucleic acid (e.g., fluorescently labeled siRNA) to the prepared cationic liposome suspension at a specific N/P ratio (the molar ratio of nitrogen atoms in the cationic lipid to phosphate groups in the nucleic acid).[6] Incubate for 20-30 minutes at room temperature to allow for complex formation.

Visualizing Cellular Uptake: Fluorescence Microscopy

Fluorescence microscopy provides qualitative and semi-quantitative information on the intracellular localization of lipoplexes.[7]

Protocol:

  • Cell Seeding: Seed cells on glass-bottom dishes or coverslips and allow them to adhere and reach 70-80% confluency.

  • Lipoplex Treatment: Treat the cells with lipoplexes containing a fluorescently labeled nucleic acid (e.g., Cy5-siRNA).

  • Incubation: Incubate for a defined period (e.g., 2-4 hours) at 37°C.[7]

  • Washing: Wash the cells with phosphate-buffered saline (PBS) to remove extracellular lipoplexes.

  • Staining (Optional): To visualize specific organelles, cells can be stained with organelle-specific fluorescent dyes (e.g., LysoTracker for lysosomes).

  • Imaging: Acquire images using a confocal or fluorescence microscope.

Quantifying Cellular Uptake: Flow Cytometry

Flow cytometry is a high-throughput method for quantifying the percentage of cells that have internalized fluorescently labeled lipoplexes and the relative amount of uptake per cell.[6][8]

Protocol:

  • Cell Seeding: Seed cells in a multi-well plate and grow to 70-90% confluency.

  • Lipoplex Treatment: Treat the cells with lipoplexes containing a fluorescently labeled nucleic acid (e.g., FAM-siRNA) for a specific duration (e.g., 4-6 hours).[6]

  • Cell Harvesting: Wash the cells with PBS and detach them using a non-enzymatic cell dissociation solution.

  • Analysis: Analyze the cell suspension using a flow cytometer. The fluorescence intensity of the cells is proportional to the amount of internalized lipoplexes.

Assessing Cytotoxicity: MTT Assay

It is imperative to evaluate the potential toxicity of lipoplex formulations, as high concentrations of cationic lipids can be detrimental to cells. The MTT assay is a colorimetric assay that measures cell metabolic activity, which is an indicator of cell viability.[9]

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth during the assay period.

  • Lipoplex Treatment: Treat the cells with a range of concentrations of the lipoplex formulation.

  • Incubation: Incubate the cells for a period that is relevant to the intended application (e.g., 24-48 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.[9]

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.[10]

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to untreated control cells.

Comparative Performance Analysis

The following table summarizes representative data from the literature to facilitate a comparison between HAPC-Chol lipoplexes and other common transfection reagents. It is important to note that direct comparisons can be challenging due to variations in cell types, nucleic acid cargo, and experimental conditions across different studies.

Lipoplex Formulation Cell Type Cellular Uptake Efficiency Cytotoxicity Reference
HAPC-Chol/DOPE MCF-7High gene silencing effect, indicating efficient uptake.Low, does not significantly affect cell viability.[2]
Cationic Cholesterol-based Nanosystem H1299-Luc, HeLa-Luc~13.5-18 times higher Mean Fluorescence Intensity than Lipofectamine 2000.Not specified in the comparative context.[11]
Lipofectamine 2000 VariousHigh efficiency in many cell types.Can be cytotoxic, especially at higher concentrations.[4][12]
DOTAP/Cholesterol HuH7Lower transfection efficiency compared to Lipofectamine 3000 (13.2% vs 47.5% GFP-positive cells).Generally considered to have moderate toxicity.[1]
DOTAP/DOPE A549, H1299High cellular uptake.More hemolytic than more complex formulations.[6]

Discussion and Conclusion

The assessment of cellular uptake is a cornerstone of developing effective lipoplex-based delivery systems. HAPC-Chol, as a cationic cholesterol derivative, shows promise in forming lipoplexes with low cytotoxicity and high transfection efficiency, suggesting efficient cellular uptake.[2] The comparative data, although not from direct head-to-head studies, indicates that novel cationic cholesterol-based systems can outperform established reagents like Lipofectamine 2000 in terms of cellular uptake.[11]

The choice of a suitable transfection reagent is highly dependent on the specific application, including the cell type and the nature of the cargo. While Lipofectamine 2000 is a versatile and widely used reagent, its potential for cytotoxicity necessitates careful optimization.[12] DOTAP-based formulations offer a more customizable platform, but their efficiency can be lower than that of commercially optimized reagents.[1]

For researchers focusing on siRNA delivery, HAPC-Chol/DOPE lipoplexes represent a compelling alternative with a favorable safety profile. The experimental protocols detailed in this guide provide a robust framework for the systematic evaluation and comparison of different lipoplex formulations, enabling an informed selection of the most appropriate delivery system for your research needs.

References

  • Lu, M., & Choi, D. O. (2021). A Comparison of Cellular Uptake Mechanisms, Delivery Efficacy, and Intracellular Fate between Liposomes and Extracellular Vesicles. Pharmaceutics, 13(9), 1434. [Link]

  • Mirzaei, S., et al. (2022). Comparative Evaluation of Lipofectamine and Dendrimer for Transfection of Short RNA into Human T47D and MCF-10A Cell Lines. Avicenna Journal of Medical Biotechnology, 14(2), 116–123. [Link]

  • Witzigmann, D., et al. (2020). Improvement of DNA Vector Delivery of DOTAP Lipoplexes by Short-Chain Aminolipids. ACS Omega, 5(38), 24535–24546. [Link]

  • Jafarbeik-Iravani, N., et al. (2016). Comparison of transfection efficiency of polymer-based and lipid-based transfection reagents. Bratislava Medical Journal, 117(9), 561-566. [Link]

  • Thakur, A., et al. (2015). Development and Characterization of siRNA Lipoplexes: Effect of Different Lipids, In Vitro Evaluation in Cancerous Cell Lines and In Vivo Toxicity Study. Pharmaceutical Research, 32(4), 1481-1496. [Link]

  • Witzigmann, D., et al. (2020). Improvement of DNA Vector Delivery of DOTAP Lipoplexes by Short-Chain Aminolipids. ACS Publications. [Link]

  • Cardoso, A. L., et al. (2011). Intracellular trafficking of cationic liposome–DNA complexes in living cells. Journal of Controlled Release, 152(1), 179-185. [Link]

  • Beletchi, I., et al. (2023). Cellular lipid uptake with flow cytometry readout. protocols.io. [Link]

  • Cardoso, A. M., et al. (2009). Targeted lipoplexes for siRNA delivery. Methods in Enzymology, 465, 267-287. [Link]

  • Li, W., et al. (2005). Cellular uptake of DOTAP/cholesterol (31:69, wt/wt) lipoplexes with different PEG conjugates (0.4 mol%). Journal of Controlled Release, 103(3), 631-642. [Link]

  • Nakamura, T., et al. (2023). Efficient mRNA Delivery with mRNA Lipoplexes Prepared Using a Modified Ethanol Injection Method. Pharmaceutics, 15(4), 1158. [Link]

  • Wang, Y., et al. (2022). Microfluidic-Based Cationic Cholesterol Lipid siRNA Delivery Nanosystem: Highly Efficient In Vitro Gene Silencing and the Intracellular Behavior. Pharmaceutics, 14(4), 785. [Link]

  • Zhang, Y., et al. (2019). Flow cytometry cellular uptake assay of BXPC-3 cells treated with different formulations. ResearchGate. [Link]

  • Lu, M., & Choi, D. O. (2021). A Comparison of Cellular Uptake Mechanisms, Delivery Efficacy, and Intracellular Fate between Liposomes and Extracellular Vesicles. Pharmaceutics, 13(9), 1434. [Link]

  • GenScript. (n.d.). DNA Transfection Protocol - Lipofectamine 2000. [Link]

  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]

  • Pichon, C., et al. (2022). mRNA Lipoplexes with Cationic and Ionizable α-Amino-lipophosphonates: Membrane Fusion, Transfection, mRNA Translation and Conformation. Pharmaceutics, 14(3), 581. [Link]

  • Al-Abd, A. M., et al. (2019). Development of novel lipidic particles for siRNA delivery that are highly effective after 12 months storage. PLoS ONE, 14(2), e0211942. [Link]

  • He, Q., et al. (2022). Optimization of Lipid Nanoformulations for Effective mRNA Delivery. International Journal of Nanomedicine, 17, 2933–2947. [Link]

  • MTT Proliferation Assay Protocol. (2025). ResearchGate. [Link]

  • Tam, J. H. K., & Pasternak, S. H. (2022). Imaging the Intracellular Trafficking of APP With Photoactivatable GFP. JoVE (Journal of Visualized Experiments), (185), e53153. [Link]

  • How to improve transfection efficacy with lipofectamine 2000 in IMR32 cell line? (2021). ResearchGate. [Link]

  • Fluorescence methods for lipoplex characterization. (2025). ResearchGate. [Link]

  • Wang, J., et al. (2009). Effects of pegylated cationic liposomes on siRNA transfection. Journal of Chinese Pharmaceutical Sciences, 18(3), 267-272. [Link]

  • Rejman, J., et al. (2004). Formation and intracellular trafficking of lipoplexes and polyplexes. Journal of Drug Targeting, 12(3), 173-184. [Link]

  • Transfection P19 cells with Lipofectamine 2000. (n.d.). UConn Health. [Link]

Sources

A Comparative Guide to the Safety Profile of HAPC-Chol: Spotlight on Hemolytic Potential

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the rapidly evolving landscape of nucleic acid therapeutics, the choice of a delivery vehicle is paramount to both efficacy and safety. HAPC-Chol, a cationic cholesterol derivative, has emerged as a promising component of lipoplexes for siRNA delivery. While its transfection efficiency has been noted, a comprehensive understanding of its safety profile, particularly its hemolytic potential, is crucial for its translation into clinical applications. This guide provides a comparative analysis of HAPC-Chol's safety, juxtaposed with other commonly used cationic lipids, and underscores the critical need for empirical hemolytic activity assessment.

HAPC-Chol: An Overview of its Role in Gene Silencing

HAPC-Chol is a cationic cholesterol analog designed to facilitate the encapsulation and delivery of negatively charged siRNA molecules. When formulated into liposomes, often with a helper lipid like DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine), HAPC-Chol forms lipoplexes that can effectively transfect cells and mediate gene silencing. Studies have shown that HAPC-Chol, as part of a lipoplex with DOPE, has been utilized for siRNA delivery and gene silencing in cell lines such as MCF-7 without impacting cell viability[1]. Furthermore, it has been employed for in vivo siRNA delivery in mice[1].

Despite these promising applications, publicly available data on the specific hemolytic activity of HAPC-Chol is notably scarce. This absence of data represents a significant knowledge gap for researchers considering its use in preclinical and clinical studies.

The Critical Importance of Hemolysis Assays in Drug Delivery

Hemolysis, the rupture of red blood cells (RBCs), is a critical indicator of a formulation's biocompatibility. Intravenously administered nanoparticles and liposomes come into direct contact with RBCs, and any disruptive interaction with the cell membrane can lead to the release of hemoglobin and subsequent toxic effects. Therefore, a thorough evaluation of a material's hemolytic potential is a fundamental step in its safety assessment. An acceptable level of hemolysis for biomaterials is generally considered to be below 5%[2].

Comparative Analysis of Cationic Lipids and their Hemolytic Potential

To provide context for the potential hemolytic activity of HAPC-Chol, it is useful to examine data from other well-characterized cationic lipids used in drug delivery, such as DC-Chol (3β-[N-(N',N'-dimethylaminoethane)-carbamoyl]cholesterol) and DOTAP (1,2-dioleoyl-3-trimethylammonium-propane).

Cationic LipidHemolysis DataKey Considerations
HAPC-Chol No publicly available data The lack of data necessitates direct experimental evaluation by researchers.
DC-Chol Generally considered to have lower cytotoxicity compared to other cationic lipids when formulated with DOPE[3]. Specific hemolysis percentages are formulation-dependent.Often used in combination with helper lipids to mitigate toxicity.
DOTAP Formulations containing DOTAP and cholesterol (DOTAP/CHOL) have been reported to cause severe hemolysis [4].The strong cationic nature of DOTAP can lead to significant membrane disruption.

This comparison underscores the variability in hemolytic potential among different cationic lipids and highlights the critical need for specific experimental data for each new formulation.

A Standardized Protocol for Assessing the Hemolytic Activity of HAPC-Chol Formulations

To empower researchers to fill the existing data gap for HAPC-Chol, we provide a detailed, step-by-step protocol for a hemolysis assay, adapted from the ASTM E2524-08: Standard Test Method for Analysis of Hemolytic Properties of Nanoparticles [5][6].

Experimental Rationale

This assay quantifies the amount of hemoglobin released from red blood cells upon incubation with the test material (HAPC-Chol liposomes). The percentage of hemolysis is calculated relative to a positive control (100% hemolysis) and a negative control (baseline hemolysis).

Materials and Reagents
  • Freshly collected human whole blood (with anticoagulant, e.g., heparin)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Triton X-100 (1% v/v in PBS) as a positive control

  • PBS as a negative control

  • HAPC-Chol liposome formulations at various concentrations

  • Microcentrifuge tubes

  • Spectrophotometer (540 nm)

Step-by-Step Protocol
  • Preparation of Red Blood Cells (RBCs):

    • Collect whole blood and centrifuge at 1700 x g for 5 minutes[7].

    • Carefully remove the supernatant (plasma and buffy coat).

    • Wash the RBC pellet by resuspending in 5 volumes of PBS and centrifuging again. Repeat this washing step three times or until the supernatant is clear[7].

    • After the final wash, resuspend the RBC pellet in PBS to achieve a 2% (v/v) RBC suspension.

  • Incubation with HAPC-Chol Liposomes:

    • In microcentrifuge tubes, add 100 µL of the HAPC-Chol liposome formulation at the desired test concentrations.

    • For controls, use 100 µL of 1% Triton X-100 (positive control) and 100 µL of PBS (negative control)[8].

    • Add 900 µL of the 2% RBC suspension to each tube[5][9].

    • Incubate all samples at 37°C for 2 hours with gentle agitation.

  • Quantification of Hemolysis:

    • Following incubation, centrifuge the tubes at 1000 x g for 5 minutes to pellet the intact RBCs.

    • Carefully collect the supernatant without disturbing the pellet.

    • Measure the absorbance of the supernatant at 540 nm using a spectrophotometer. This absorbance is proportional to the amount of released hemoglobin.

  • Calculation of Percent Hemolysis:

    • Calculate the percentage of hemolysis using the following formula:

Experimental Workflow Diagram

Hemolysis_Assay_Workflow cluster_prep RBC Preparation cluster_incubation Incubation cluster_analysis Analysis Blood Whole Blood Collection Centrifuge1 Centrifuge & Remove Plasma Blood->Centrifuge1 Wash Wash RBCs with PBS (3x) Centrifuge1->Wash Resuspend Resuspend to 2% RBC Suspension Wash->Resuspend Prepare_Samples Prepare Test Samples: HAPC-Chol Liposomes Positive Control (Triton X-100) Negative Control (PBS) Resuspend->Prepare_Samples Add_RBCs Add 2% RBC Suspension Prepare_Samples->Add_RBCs Incubate Incubate at 37°C for 2h Add_RBCs->Incubate Centrifuge2 Centrifuge to Pellet RBCs Incubate->Centrifuge2 Collect_Supernatant Collect Supernatant Centrifuge2->Collect_Supernatant Measure_Absorbance Measure Absorbance at 540 nm Collect_Supernatant->Measure_Absorbance Calculate Calculate % Hemolysis Measure_Absorbance->Calculate

Caption: Workflow for the in vitro hemolysis assay.

Interpreting the Results: A Decision-Making Framework

The results from the hemolysis assay will provide a quantitative measure of HAPC-Chol's potential to damage red blood cells. This data is essential for a comprehensive risk-benefit assessment.

Hemolysis_Interpretation Start Perform Hemolysis Assay Result Calculate % Hemolysis Start->Result Safe < 5% Hemolysis: Considered Safe for Further Preclinical Studies Result->Safe Low Unsafe > 5% Hemolysis: High Risk of Hemotoxicity. Reformulation or Alternative Carrier Recommended Result->Unsafe High

Caption: Decision-making based on hemolysis assay results.

Conclusion and Future Directions

While HAPC-Chol shows promise as a component for siRNA delivery systems, the current lack of publicly available safety data, particularly regarding its hemolytic potential, is a significant concern for the research community. This guide provides a framework for addressing this gap by presenting a standardized protocol for hemolysis testing and contextualizing the importance of this assay through comparison with other cationic lipids.

It is imperative that researchers utilizing HAPC-Chol, or any novel delivery agent, conduct thorough biocompatibility studies. The generation and dissemination of such data will be invaluable for the collective advancement of safe and effective nanomedicines.

References

  • Hattori, Y., Nakamura, M., Takeuchi, N., et al.
  • Dobrovolskaia, M. A., Clogston, J. D., & McNeil, S. E. (2008). The National Cancer Institute's Nanotechnology Characterization Laboratory: a new paradigm for nanoparticle-based drug development.
  • Dobrovolskaia, M. A., Aggarwal, P., Hall, J. B., & McNeil, S. E. (2010). Preclinical studies to understand nanoparticle interaction with the immune system and its potential effects on nanoparticle biodistribution. Molecular pharmaceutics, 7(1), 1–10.
  • Mourtas, S., Fotopoulou, A., Durán, S., et al. (2007). Haemolytic activity of liposomes: effect of vesicle size, lipid concentration and polyethylene glycol-lipid or arsonolipid incorporation. Journal of pharmacy and pharmacology, 59(3), 355–361.
  • Lassen, S., Nielsen, E. H., & Franzyk, H. (2023). Optimization of the Hemolysis Assay for the Assessment of Cytotoxicity. International journal of molecular sciences, 24(3), 2797.
  • ResearchGate. Haemolysis assay of RBSs exposed to different concentration of NLC-RGD. [Link]

  • Cristea, C., Tămaș, C., & Crăciun, A. M. (2021). Liposomes Prevent In Vitro Hemolysis Induced by Streptolysin O and Lysenin. International journal of molecular sciences, 22(10), 5323.
  • ASTM E2524-08, Standard Test Method for Analysis of Hemolytic Properties of Nanoparticles, ASTM Intern
  • Heyes, J., Palmer, L., & Gauthier, D. (2013). Advances in lipid nanoparticles for siRNA delivery. Journal of controlled release : official journal of the Controlled Release Society, 169(1-2), 137–143.
  • Kim, Y. K., Park, E. J., & Na, D. H. (2015). Synthesis and validation of novel cholesterol-based fluorescent lipids designed to observe the cellular trafficking of cationic liposomes. Bioorganic & medicinal chemistry letters, 25(18), 3848–3851.
  • Li, Y., et al. (2022). Sodium alginate coating simultaneously increases the biosafety and immunotherapeutic activity of the cationic mRNA nanovaccine.
  • Mourtas, S., et al. (2007). Haemolytic activity of liposomes: effect of vesicle size, lipid concentration and polyethylene glycol-lipid or arsonolipid incorporation.
  • Whitehead, K. A., Langer, R., & Anderson, D. G. (2009). Knocking down barriers: advances in siRNA delivery. Nature reviews. Drug discovery, 8(2), 129–138.
  • Semple, S. C., et al. (2010). Rational design of cationic lipids for siRNA delivery.
  • Avanti Polar Lipids. DC-Cholesterol∙HCl. [Link]

  • Precision NanoSystems. (2020). Efficient Delivery of siRNA with Lipid Nanoparticles.
  • Lee, Y., & Thompson, D. H. (2017). Improving siRNA Delivery In Vivo Through Lipid Conjugation. Annual review of chemical and biomolecular engineering, 8, 25–45.
  • Gao, X., & Huang, L. (1992). Effect of cationic cholesterol derivatives on gene transfer and protein kinase C activity.
  • Permana, A. D., et al. (2023). The effect of 1,2-dioleoyl-3-trimethylammonium propane (DOTAP) Addition on the physical characteristics of β-ionone liposomes. Scientific reports, 13(1), 4239.
  • Kaseda, K., et al. (2020). Development and validation of novel automatable assay for cholesterol efflux capacity. Lipids in health and disease, 19(1), 164.
  • Ahmed, K., et al. (2022). Liposome nano-formulation with cationic polar lipid DOTAP and cholesterol as a suitable pH-responsive carrier for molecular therapeutic drug (all-trans retinoic acid) delivery to lung cancer cells. Journal of liposome research, 32(4), 315–327.

Sources

Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to HAPC-Chol Disposal

Author: BenchChem Technical Support Team. Date: February 2026

For the researcher dedicated to advancing drug development, every detail matters—from the initial experimental design to the final, responsible disposal of laboratory materials. This guide provides an in-depth, scientifically grounded protocol for the proper disposal of HAPC-Chol, a cationic cholesterol derivative integral to siRNA delivery and gene silencing research.[1] By understanding the chemical nature of HAPC-Chol and adhering to established safety and environmental regulations, you can ensure a safe and compliant laboratory environment.

Hazard Assessment of HAPC-Chol: A Precautionary Approach

Carbamates, as a class, can present a range of hazards. For instance, some carbamates are recognized as hazardous, potentially causing allergic skin reactions or serious eye damage.[3] Therefore, the disposal plan for HAPC-Chol must be built on a conservative assessment of risk, incorporating best practices for both chemical and lipid-based waste.

Key Chemical Components and Considerations:

ComponentPotential Hazard ConsiderationDisposal Implication
Cholesterol Backbone Generally considered non-hazardous, but as a lipid, requires proper segregation from aqueous waste.Segregate into non-halogenated organic waste stream.
Carbamate Linker Some carbamates are classified as hazardous waste.[4]Treat as a potentially hazardous chemical component.
Cationic Side Chain May have irritant properties.Handle with appropriate Personal Protective Equipment (PPE).
Hydrogen Iodide Salt Acidic nature in solution.Neutralization may be considered for aqueous solutions, though not recommended for the intact compound.

The Disposal Workflow: A Step-by-Step Protocol

Adherence to a structured disposal protocol is paramount for safety and regulatory compliance. This workflow is designed to guide the user through the necessary steps for safely managing HAPC-Chol waste, from the point of generation to final collection.

Diagram: HAPC-Chol Disposal Decision Workflow

G start Waste Generation (HAPC-Chol) ppe Don Appropriate PPE (Gloves, Lab Coat, Safety Glasses) start->ppe waste_type Identify Waste Form ppe->waste_type solid Solid HAPC-Chol Waste (e.g., unused reagent) waste_type->solid Solid liquid_organic Liquid Organic Waste (e.g., in Ethanol, DMF) waste_type->liquid_organic Liquid (Organic Solvent) liquid_aqueous Liquid Aqueous Waste (e.g., in PBS buffer) waste_type->liquid_aqueous Liquid (Aqueous) spill Spill or Contaminated Materials (e.g., pipette tips, wipes) waste_type->spill Contaminated Material collect_solid Collect in a labeled, sealed 'Non-Halogenated Solid Chemical Waste' container. solid->collect_solid collect_organic Collect in a labeled, sealed 'Non-Halogenated Liquid Chemical Waste' container. liquid_organic->collect_organic collect_aqueous Aqueous waste with HAPC-Chol should be treated as chemical waste. Collect in a labeled, sealed container. liquid_aqueous->collect_aqueous collect_spill Collect in a sealed bag or container labeled as 'Solid Chemical Waste'. spill->collect_spill storage Store waste container in a designated Satellite Accumulation Area (SAA). collect_solid->storage collect_organic->storage collect_aqueous->storage collect_spill->storage disposal_request Request waste pickup by Environmental Health & Safety (EHS). storage->disposal_request

Caption: Decision workflow for segregating HAPC-Chol waste.

Protocol Steps:
  • Immediate Safety Precautions:

    • Always wear appropriate Personal Protective Equipment (PPE), including nitrile gloves, a lab coat, and safety glasses, when handling HAPC-Chol waste.

    • Conduct all waste handling and consolidation activities within a chemical fume hood to minimize inhalation exposure.

  • Waste Segregation at the Source:

    • Solid Waste: Unused or expired solid HAPC-Chol should be collected in a clearly labeled, sealed container designated for "Non-Halogenated Solid Chemical Waste." Do not mix with other waste types.

    • Liquid Waste (Organic Solvents): Solutions of HAPC-Chol in organic solvents such as ethanol or dimethylformamide (DMF) must be disposed of as chemical waste.[5] Collect this waste in a compatible, leak-proof container labeled "Non-Halogenated Liquid Chemical Waste."

    • Liquid Waste (Aqueous Solutions): While HAPC-Chol has limited solubility in aqueous buffers, any such solutions, especially those used in cell culture experiments, should not be disposed of down the drain.[6] These should be collected as aqueous chemical waste.

    • Contaminated Labware: Disposable items such as pipette tips, tubes, and gloves that are contaminated with HAPC-Chol should be placed in a sealed bag or container labeled "Solid Chemical Waste" and disposed of through your institution's hazardous waste program.

  • Waste Container Management:

    • All waste containers must be in good condition, compatible with the waste being stored, and kept securely closed except when adding waste.

    • Label all containers clearly with "Hazardous Waste" and the full chemical name: "(3β)-cholest-5-en-3-ol 3-[N-[3-[(2-hydroxyethyl)amino]propyl]carbamate], hydrogen iodide."

    • Store waste containers in a designated Satellite Accumulation Area (SAA) that is away from ignition sources and incompatible materials.[4]

  • Spill Management:

    • In the event of a spill, evacuate non-essential personnel from the area.

    • Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand).

    • Collect the absorbent material and any contaminated items into a sealed container for hazardous waste disposal.[4]

    • Decontaminate the spill area with a suitable laboratory detergent, followed by a rinse. A 1-5% solution of a formulated alkaline detergent can be effective for cleaning lipid residues.[7]

  • Final Disposal:

    • Arrange for the collection of all HAPC-Chol waste through your institution's Environmental Health and Safety (EHS) department.

    • Never dispose of HAPC-Chol down the sink or in the regular trash.[6]

Regulatory and Compliance Framework

The disposal of laboratory chemicals is governed by federal and local regulations. Key frameworks in the United States are provided by the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).

  • EPA (Environmental Protection Agency): The EPA's Resource Conservation and Recovery Act (RCRA) provides the framework for the proper management of hazardous and non-hazardous solid waste. Your institution's EHS department will be aligned with these regulations to ensure compliant disposal.

  • OSHA (Occupational Safety and Health Administration): OSHA's standard on Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450) mandates the creation of a Chemical Hygiene Plan (CHP).[8] This plan must include procedures for safe handling and disposal of chemicals. The protocol outlined in this guide is designed to be consistent with the requirements of a CHP.

Diagram: Institutional Waste Management Cycle

G lab Laboratory Generates & Segregates Waste saa Satellite Accumulation Area (SAA) Secure, Temporary Storage lab->saa Transfer ehs EHS Pickup Scheduled Collection saa->ehs Collection Request disposal Licensed Waste Facility Final Treatment & Disposal ehs->disposal Transport

Caption: The cycle of chemical waste management within an institution.

By integrating these scientifically sound and regulation-aligned procedures into your laboratory's standard operating procedures, you uphold your commitment to safety, environmental stewardship, and the integrity of your research environment.

References

  • ResearchGate. (2024). How to dispose off lipids waste? Retrieved from [Link]

  • TRC Companies. Lab Safety Services - Assessment & Compliance. Retrieved from [Link]

  • Occupational Safety and Health Administration. 1910.1030 - Bloodborne pathogens. Retrieved from [Link]

  • Avanti Polar Lipids. Procedure for Preparation of Cationic Lipid/Oligomer Complex. Retrieved from [Link]

  • C&EN. (2024, August 30). C&EN Uncovered: Solvent Waste Levels, EPA Regulations, and Disposal [Video]. YouTube. Retrieved from [Link]

  • Restek. (2024, August 23). Carbamate Pesticides Standard (1X1 mL) - Safety Data Sheet. Retrieved from [Link]

  • Pharmaceutical Technology. (2022, June 2). Considerations for Cleaning Lipid Nanoparticles. Retrieved from [Link]

  • New Jersey Department of Health. Hazardous Substance Fact Sheet: Ammonium Carbamate. Retrieved from [Link]

  • Occupational Safety and Health Administration. 1910.1200 - Hazard Communication. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2014, July). Method 8270D: Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry. Retrieved from [Link]

  • Chemistry For Everyone. (2025, January 6). What Is a Chemical Hygiene Plan? [Video]. YouTube. Retrieved from [Link]

  • University of California Television (UCTV). (2009, October 21). Hazardous Waste Management Safety Video [Video]. YouTube. Retrieved from [Link]

  • Water Tech. (2009, May 21). Material Safety Data Sheet: Carbamate. Retrieved from [Link]

  • Wasungu, L., & Hoekstra, D. (2006). Cationic Lipid–Nucleic Acid Complexes for Gene Delivery and Silencing: Pathways and Mechanisms for Plasmid DNA and siRNA. Journal of Controlled Release, 116(2), 255-264. Retrieved from [Link]

Sources

Navigating the Handling of HAPC-Chol: A Comprehensive Guide to Safety and Disposal

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, I understand that cutting-edge research with novel compounds like HAPC-Chol demands not only scientific rigor but also an unwavering commitment to safety. This guide provides essential, immediate safety and logistical information for handling HAPC-Chol, moving beyond a simple checklist to explain the causality behind our recommended procedures. Our goal is to empower you with the knowledge to work confidently and safely, making this your preferred resource for laboratory safety and chemical handling.

Hazard Assessment: Understanding the Risks of HAPC-Chol

HAPC-Chol is a cationic cholesterol derivative designed for applications such as siRNA delivery.[1] While specific toxicological data for HAPC-Chol is not extensively published, its chemical nature as a cationic lipid warrants a high degree of caution. The product information from the supplier explicitly states, "This material should be considered hazardous until further information becomes available. Do not ingest, inhale, get in eyes, on skin, or on clothing. Wash thoroughly after handling."[2][3][4]

The primary concern with cationic lipids stems from their ability to interact with negatively charged biological membranes. This interaction can lead to cell membrane disruption and subsequent cytotoxicity.[5][6] The headgroup structure of cationic lipids is strongly correlated with their toxic effects.[7] Therefore, all handling procedures must be designed to prevent any direct contact with the material.

Assumed Hazards:

  • Skin and Eye Irritation: Direct contact may cause irritation.

  • Respiratory Tract Irritation: Inhalation of the powder form can irritate the respiratory system.

  • Cytotoxicity: As a cationic lipid, it has the potential to be cytotoxic upon cellular uptake.[8][9]

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE strategy is non-negotiable when handling HAPC-Chol. The following table outlines the minimum required PPE, with explanations rooted in the anticipated hazards.

PPE ComponentSpecificationsRationale for Use with HAPC-Chol
Eye Protection ANSI Z87.1-rated safety gogglesProtects against splashes of HAPC-Chol solutions and airborne particles of the powder form, preventing eye irritation.
Hand Protection Powder-free nitrile gloves (double-gloving recommended)Provides a barrier against skin contact. Double-gloving is a prudent measure due to the unknown specific permeability of nitrile to HAPC-Chol.
Body Protection Disposable, long-sleeved lab coat with knit cuffsPrevents contamination of personal clothing and skin. Knit cuffs provide a snug fit around gloves.
Respiratory Protection NIOSH-approved N95 respirator or higherRequired when handling the powder form to prevent inhalation of airborne particles.
Donning and Doffing of PPE: A Critical Workflow

The order of donning and doffing PPE is crucial to prevent cross-contamination. Follow this workflow diligently.

PPE_Workflow cluster_donning Donning PPE cluster_doffing Doffing PPE don1 Lab Coat don2 Respirator (if handling powder) don1->don2 don3 Goggles don2->don3 don4 Gloves (Outer Pair) don3->don4 doff1 Gloves (Outer Pair) doff2 Goggles doff1->doff2 doff3 Lab Coat doff2->doff3 doff4 Respirator (if used) doff3->doff4

Figure 1: PPE Donning and Doffing Workflow

Operational Plan: From Receipt to Use

A structured operational plan minimizes the risk of exposure and ensures the integrity of your experiments.

Receiving and Storage
  • Upon receipt, visually inspect the container for any damage or leaks.

  • Store HAPC-Chol in its original, tightly sealed container in a cool, dry, and well-ventilated area, protected from light.[10][11] The recommended storage temperature is -20°C.[3]

  • Unsaturated lipids are susceptible to oxidation and hydrolysis; therefore, it is advisable to store them under an inert gas like argon or nitrogen.[12]

Preparation of HAPC-Chol Solutions

HAPC-Chol is typically supplied as a solid and needs to be dissolved in an organic solvent before use.[3]

Step-by-Step Protocol for Solution Preparation:

  • Work in a Fume Hood: All manipulations of the HAPC-Chol powder and its organic solutions must be performed in a certified chemical fume hood.

  • Don Appropriate PPE: Follow the PPE guidelines outlined in Section 2, including an N95 respirator for handling the powder.

  • Allow to Equilibrate: Before opening, allow the HAPC-Chol container to warm to room temperature to prevent condensation of moisture, which can degrade the compound.[12]

  • Weighing: Carefully weigh the desired amount of HAPC-Chol powder in a disposable weigh boat within the fume hood.

  • Dissolution: Transfer the powder to a sterile, glass vial. Add the appropriate volume of an organic solvent such as ethanol or dimethylformamide (DMF).[3] Use glass or Teflon-lined containers and transfer tools, as organic solvents can leach impurities from plastics.[12]

  • Mixing: Cap the vial tightly and vortex or sonicate until the HAPC-Chol is completely dissolved.

  • Storage of Stock Solution: Store the stock solution at -20°C under an inert atmosphere.

Preparation of Lipoplexes

HAPC-Chol is often used with a helper lipid like DOPE to form lipoplexes for siRNA delivery.[1]

General Protocol for Lipoplex Formation:

  • Prepare Lipid Mixture: In a sterile glass tube, combine the desired molar ratios of HAPC-Chol and helper lipid (e.g., DOPE) from their respective stock solutions.

  • Dry Lipid Film: Evaporate the organic solvent under a gentle stream of nitrogen gas to form a thin lipid film on the bottom of the tube.

  • Hydration: Hydrate the lipid film with an appropriate aqueous buffer (e.g., RNase-free water, PBS) by vortexing.

  • Vesicle Formation: To create unilamellar vesicles, the lipid suspension can be sonicated or extruded through polycarbonate membranes of a defined pore size.

  • Complexation with siRNA: Add the siRNA solution to the liposome suspension and incubate at room temperature for a specified period (e.g., 15-30 minutes) to allow for the formation of lipoplexes.[13]

Disposal Plan: Managing HAPC-Chol Waste

Proper disposal of HAPC-Chol and contaminated materials is critical to prevent environmental contamination and ensure a safe laboratory environment. All HAPC-Chol waste should be treated as hazardous chemical waste.

Waste Stream Segregation

Waste_Disposal cluster_waste_source Sources of HAPC-Chol Waste cluster_disposal_path Disposal Pathway solid_waste Solid Waste (Gloves, Pipette Tips, Vials, etc.) solid_container Labeled Hazardous Solid Waste Container solid_waste->solid_container liquid_waste Liquid Waste (Unused solutions, cell culture media, etc.) liquid_container Labeled Hazardous Liquid Waste Container liquid_waste->liquid_container disposal Dispose through Institutional Environmental Health & Safety (EHS) solid_container->disposal liquid_container->disposal

Figure 2: HAPC-Chol Waste Disposal Workflow

Step-by-Step Disposal Procedures:

  • Solid Waste:

    • All solid materials that have come into contact with HAPC-Chol (e.g., gloves, pipette tips, weigh boats, vials, contaminated bench paper) must be collected in a designated, leak-proof, and clearly labeled hazardous solid waste container.

    • The label should include "Hazardous Waste," the chemical name "HAPC-Chol," and the associated hazards (e.g., "Cytotoxic," "Irritant").

  • Liquid Waste:

    • Collect all liquid waste containing HAPC-Chol, including unused stock solutions, reaction mixtures, and contaminated buffers, in a dedicated, leak-proof, and shatter-resistant hazardous liquid waste container.

    • The container must be compatible with the organic solvents used.

    • Clearly label the container with "Hazardous Waste," the full names of all chemical constituents (including solvents), and their approximate concentrations.

    • Do not dispose of HAPC-Chol solutions down the drain.

  • Decontamination of Glassware:

    • Reusable glassware should be decontaminated by rinsing with a suitable organic solvent (e.g., ethanol) to remove the lipid residue.

    • Collect the solvent rinsate as hazardous liquid waste.

    • After the initial solvent rinse, wash the glassware with a laboratory detergent and water. Formulated alkaline detergents have been shown to be effective in cleaning lipid nanoparticle residues.[14]

  • Spill Management:

    • In case of a spill, evacuate the area and ensure proper ventilation.

    • Wear the appropriate PPE, including double gloves, goggles, a lab coat, and a respirator if the spill involves powder.

    • For a solid spill, gently cover with an absorbent material to avoid raising dust, then carefully sweep it into a hazardous waste container.

    • For a liquid spill, absorb with a chemical spill absorbent pad or vermiculite.

    • Wipe the spill area with a cloth dampened with a suitable solvent (e.g., ethanol), followed by a detergent solution.

    • Collect all cleanup materials as hazardous solid waste.

Conclusion: A Culture of Safety

Handling novel compounds like HAPC-Chol is integral to advancing drug development. By integrating the principles and procedures outlined in this guide into your daily laboratory practices, you contribute to a robust culture of safety. This not only protects you and your colleagues but also ensures the integrity and reproducibility of your groundbreaking research. Always consult your institution's specific Environmental Health and Safety (EHS) guidelines for waste disposal, as local regulations may vary.

References

  • Magis-Pharma NV. (2022). Material Safety Data Sheet - Cholesterolum. [Link]

  • Biolabo SAS. (n.d.). CHO LP Reagent 1 CHOLESTEROL CHOD PAP Liquid ready to use. [Link]

  • Cui, S., et al. (2019). Correlation of the cytotoxic effects of cationic lipids with their headgroups. RSC Advances, 9(1), 1-9. [Link]

  • Kim, J., et al. (2019). Lipid Nanoparticles for Short Interfering RNA Delivery. Methods in Molecular Biology, 1974, 141-153. [Link]

  • Leventis, R., & Silvius, J. R. (1992). Effect of cationic cholesterol derivatives on gene transfer and protein kinase C activity. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1111(1), 143-150. [Link]

  • Plaut, D., & Larson, M. (2022). Considerations for Cleaning Lipid Nanoparticles. Pharmaceutical Technology, 46(6). [Link]

  • Wilson, J. T., et al. (2017). The Effect of Repeat Administration of Lipoplexes on Gene Delivery, Biodistribution, and Cytokine Response in Immunocompetent Tumor-bearing Mice. Molecular Therapy - Nucleic Acids, 8, 326-337. [Link]

  • Dokka, S., et al. (2000). The in vivo toxicological profile of cationic solid lipid nanoparticles. International Journal of Pharmaceutics, 197(1-2), 191-194. [Link]

  • Abbey, W. J., & Johnson, S. S. (2019). Lipid Decontamination Procedures for Life Detection Missions. NASA. [Link]

  • Gilleron, J., et al. (2013). Efficiency of siRNA delivery by lipid nanoparticles is limited by endocytic recycling. Nature Biotechnology, 31(7), 638-646. [Link]

  • ResearchGate. (n.d.). Mechanism of toxicity. A) Cationic lipid molecules approach a bilayer...[Link]

  • Lv, H., et al. (2015). Influence of cationic lipid concentration on properties of lipid–polymer hybrid nanospheres for gene delivery. International Journal of Nanomedicine, 10, 5507-5519. [Link]

  • Grigsby, C. L., et al. (2022). mRNA Lipoplexes with Cationic and Ionizable α-Amino-lipophosphonates: Membrane Fusion, Transfection, mRNA Translation and Conformation. Pharmaceutics, 14(3), 595. [Link]

  • Zhang, Y., et al. (2016). Cholesterol derived cationic lipids as potential non-viral gene delivery vectors and their serum compatibility. Bioorganic & Medicinal Chemistry Letters, 26(10), 2495-2500. [Link]

  • STERIS Life Sciences. (2022). Considerations for Cleaning Lipid Nanoparticles. [Link]

  • Sahay, G., et al. (2014). Efficiency of siRNA delivery by lipid nanoparticles is limited by endocytic recycling. Journal of Controlled Release, 194, 197-204. [Link]

  • Zatsepin, T. S., et al. (2016). Lipid nanoparticles for targeted siRNA delivery - going from bench to bedside. International Journal of Nanomedicine, 11, 3307-3321. [Link]

  • May, J. P., et al. (2021). Studying Cationic Liposomes for Quick, Simple, and Effective Nucleic Acid Preconcentration and Isolation. ACS Omega, 6(5), 3849-3856. [Link]

  • Al-Dosari, M. S., et al. (2021). Effect of the amount of cationic lipid used to complex siRNA on the cytotoxicity and proinflammatory activity of siRNA-solid lipid nanoparticles. Pharmaceutics, 13(8), 1238. [Link]

  • Precision NanoSystems. (2020). West Webinar: Efficient Delivery of siRNA with Lipid Nanoparticles Dr. Villamagna. [Link]

  • Wang, F., et al. (2017). Novel Cholesterol-Based Cationic Lipids as Transfecting Agents of DNA for Efficient Gene Delivery. Molecules, 22(11), 1959. [Link]

  • Cui, L., et al. (2023). Understanding and optimising the transfection of lipopolyplexes formulated in saline: the effects of peptide and serum. Soft Matter, 19(12), 2213-2226. [Link]

  • Li, W., & Szoka, F. C. (2007). Functional lipids and lipoplexes for improved gene delivery. Current Opinion in Molecular Therapeutics, 9(6), 623-631. [Link]

  • Avanti Polar Lipids. (n.d.). Procedure for Preparation of Cationic Lipid/Oligomer Complex. Retrieved from [Link]

  • Kanehisa Laboratories. (2025). KEGG PATHWAY Database. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
HAPC-Chol
Reactant of Route 2
Reactant of Route 2
HAPC-Chol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.